molecular formula C18H19NO4 B1591120 Norisoboldine CAS No. 23599-69-1

Norisoboldine

Numéro de catalogue: B1591120
Numéro CAS: 23599-69-1
Poids moléculaire: 313.3 g/mol
Clé InChI: HORZNQYQXBFWNZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Laurelliptine is a natural product found in Croton echinocarpus, Cocculus, and Nectandra oppositifolia with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

23599-69-1

Formule moléculaire

C18H19NO4

Poids moléculaire

313.3 g/mol

Nom IUPAC

2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol

InChI

InChI=1S/C18H19NO4/c1-22-14-8-11-10(6-13(14)20)5-12-16-9(3-4-19-12)7-15(23-2)18(21)17(11)16/h6-8,12,19-21H,3-5H2,1-2H3

Clé InChI

HORZNQYQXBFWNZ-UHFFFAOYSA-N

SMILES

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O

SMILES isomérique

COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O

SMILES canonique

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O

melting_point

190 - 192 °C

Description physique

Solid

Origine du produit

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Norisoboldine Alkaloid

Abstract: this compound is a prominent isoquinoline (B145761) alkaloid primarily isolated from the dried root of Lindera aggregata. It has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, immunomodulatory, and anti-arthritic effects. This document provides a comprehensive technical overview of the core physicochemical properties of this compound, details its known mechanisms of action through various signaling pathways, and outlines the experimental methodologies used for its characterization and bioactivity assessment. All quantitative data are summarized for clarity, and key molecular pathways and experimental workflows are visualized to facilitate understanding.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and interpretation of its biological activity. These properties have been determined using various analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Structure (See Figure 1)[1]
Molecular Formula C₁₈H₁₉NO₄[2][3][4][5]
Molecular Weight 313.35 g/mol [2][4][5]
CAS Number 23599-69-1[4][5][6]
IUPAC Name (6aS)-2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol[3][7][8]
Synonyms (+)-Laurelliptine, Laurelliptin[5][9]
Appearance Solid[7]
Predicted XlogP 2.3[3]
Storage Conditions -20°C, protected from light[5][7][10]

Figure 1: Chemical Structure of this compound. Chemical structure of NOR. Abbreviation: NOR, this compound.

Table 2: Solubility Profile of this compound

SolventSolubilityReferences
Water ≥54.6 mg/mL[7]
Ethanol (EtOH) ≥52.3 mg/mL[7]
Dimethyl Sulfoxide (DMSO) ≥31.3 mg/mL[7]

Note: Despite its aqueous solubility, this compound exhibits poor oral bioavailability, which has led to the development of novel delivery systems like self-nanoemulsifying drug delivery systems (SNEDDS) to enhance its therapeutic efficacy.[11][12]

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound rely on a combination of modern spectroscopic and chromatographic techniques.

Table 3: Key Spectroscopic and Analytical Data References

TechniqueApplicationReferences
NMR Spectroscopy (¹H & ¹³C) Structural confirmation and elucidation of metabolites.[13][14][15]
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysis.[3][7][13]
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, and isolation.[5][13]
UV-Vis Spectroscopy Characterization of metabolites.[13]
Fourier Transform Infrared (FT-IR) Spectroscopy Characterization of phospholipid complexes.[11]
Differential Scanning Calorimetry (DSC) Thermal analysis of formulations.[11]

Biological Activity and Signaling Pathways

This compound modulates several key signaling pathways, which underlies its therapeutic potential in various diseases, particularly those with an inflammatory or immunological basis.[16][17]

Aryl Hydrocarbon Receptor (AhR) Signaling

This compound is a natural agonist of the Aryl Hydrocarbon Receptor (AhR).[18][19] This interaction is central to its immunomodulatory effects. Upon binding, this compound initiates the nuclear translocation of AhR, which then dimerizes with the ARNT protein. This complex binds to Xenobiotic Response Elements (XREs) in the DNA, upregulating target genes like CYP1A1.[20] This pathway is critical for its ability to induce the differentiation of regulatory T cells (Treg cells) in the intestine, thereby attenuating systemic inflammation in conditions like rheumatoid arthritis.[18] Furthermore, this compound promotes the formation of an AhR-NF-κB-p65 complex, which inhibits the nuclear translocation of the pro-inflammatory transcription factor NF-κB.[20]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOR This compound AhR_Complex AhR-Hsp90 Complex NOR->AhR_Complex Binds AhR_Active Active AhR AhR_Complex->AhR_Active Hsp90 Dissociation AhR_ARNT AhR-ARNT Complex AhR_Active->AhR_ARNT Nuclear Translocation AhR_NFkB AhR-NF-κB p65 Complex AhR_Active->AhR_NFkB ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds CYP1A1 CYP1A1 Expression XRE->CYP1A1 Upregulates Treg Treg Cell Differentiation XRE->Treg Induces NFkB_p65 NF-κB p65 NFkB_p65->AhR_NFkB NFkB_Inhibition Inhibition of NF-κB Translocation AhR_NFkB->NFkB_Inhibition

This compound's AhR Agonist Activity
MAPK Signaling Pathway

This compound demonstrates significant anti-inflammatory activity by inhibiting macrophage activation. It substantially reduces the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is achieved by inhibiting the phosphorylation, and thus activation, of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK.[21] Notably, this mechanism is independent of NF-κB activation in this context.[4][21]

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_cascade Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, NO) MAPK_cascade->Cytokines Induces Production NOR This compound NOR->MAPK_cascade Inhibits Phosphorylation

Inhibition of MAPK Pathway by this compound
Notch1 and NFAT Signaling

This compound also interferes with other critical cellular processes:

  • Notch1 Pathway: It inhibits synovial angiogenesis, a key process in rheumatoid arthritis pathology, by moderating the Notch1 pathway. It is proposed that this compound binds to the Notch1 transcription complex, promoting its activation, which in turn inhibits the endothelial tip cell phenotype required for new blood vessel formation.[22]

  • NFAT Pathway: In T-cells, this compound inhibits the activation of the Nuclear Factor of Activated T-cells (NFAT). It prevents the dephosphorylation of NFAT, which is required for its nuclear translocation and activity. This leads to suppressed expression of target genes like Interleukin-2 (IL-2), highlighting its potential for treating T-cell mediated disorders like atopic dermatitis.[23]

Experimental Protocols and Methodologies

General Workflow for Isolation and Characterization

The study of this compound begins with its extraction from natural sources, followed by rigorous purification and structural confirmation.

Experimental_Workflow node1 1. Extraction (from Lindera aggregata root) node2 2. Chromatographic Separation (e.g., Column Chromatography, HPLC) node1->node2 node3 3. Structural Elucidation node2->node3 node4 4. Purity & Property Analysis node3->node4 sub_node3a NMR (1H, 13C, HSQC) Mass Spectrometry node3->sub_node3a node5 5. Bioactivity Assays (In Vitro & In Vivo) node4->node5 sub_node4a HPLC (Purity) Solubility Tests DSC/FT-IR node4->sub_node4a

Workflow for this compound Characterization
Key Experimental Methodologies

  • Determination of AhR Agonism:

    • Cell Culture: Murine macrophage-like RAW 264.7 cells or naïve T cells are cultured.[18][20]

    • Treatment: Cells are treated with varying concentrations of this compound.

    • Analysis:

      • Gene Expression: Upregulation of CYP1A1 mRNA is measured using real-time PCR (RT-PCR).[18]

      • Reporter Assay: A luciferase reporter gene under the control of an XRE promoter is used to quantify AhR transcriptional activity.[18]

      • Protein Analysis: Western blotting is used to detect the nuclear translocation of AhR and its dissociation from Hsp90. Co-immunoprecipitation assays confirm the formation of AhR-ARNT and AhR-NF-κB complexes.[20]

  • Macrophage Anti-inflammatory Assay:

    • Cell Culture and Stimulation: RAW 264.7 cells are pre-treated with this compound and then stimulated with LPS (1 µg/mL).[21]

    • Cytokine Measurement:

      • NO production is measured in the culture supernatant using the Griess reagent.

      • TNF-α, IL-1β, and IL-6 levels are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[21]

    • MAPK Phosphorylation Analysis: Cell lysates are collected and subjected to Western blotting using antibodies specific for the phosphorylated and total forms of p38, ERK, and JNK.[21]

  • In Vivo Collagen-Induced Arthritis (CIA) Model:

    • Induction: Arthritis is induced in mice or rats by immunization with type II collagen emulsified in Freund's complete adjuvant.[18][24]

    • Treatment: Once arthritis is established, animals are treated orally with this compound (e.g., 40 mg/kg).[10]

    • Assessment:

      • Clinical Scoring: Arthritis severity is monitored and scored based on paw swelling and erythema.[24]

      • Histopathology: Joint tissues are collected, sectioned, and stained (e.g., with H&E) to evaluate inflammatory cell infiltration, synovial hyperplasia, and bone erosion.[18][20]

      • Immunological Analysis: Serum levels of anti-collagen antibodies are measured by ELISA. T-cell proliferation in response to collagen is assessed.[24]

Conclusion

This compound is a pharmacologically versatile isoquinoline alkaloid with well-defined physicochemical properties. Its therapeutic potential, particularly in inflammatory and autoimmune diseases, is supported by its function as a potent modulator of critical signaling pathways, including the AhR, MAPK, and Notch1 pathways. While its poor oral bioavailability presents a formulation challenge, ongoing research into advanced drug delivery systems holds promise for its clinical translation. The detailed methodologies and summarized data in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

References

Norisoboldine's Mechanism of Action in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norisoboldine (NOR), a prominent isoquinoline (B145761) alkaloid derived from the root of Lindera aggregata, has garnered significant attention for its potent anti-inflammatory properties.[1] Traditionally used in Chinese medicine for various ailments, recent scientific investigations have begun to elucidate the molecular mechanisms underpinning its therapeutic effects in a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and sepsis-induced acute lung injury.[2][3][4] This technical guide provides an in-depth exploration of this compound's core mechanisms of action, focusing on its modulation of key signaling pathways implicated in inflammation. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Mechanisms of Action: Modulation of Key Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects through a multi-targeted approach, influencing several critical signaling cascades that govern the inflammatory response. These include the NF-κB and MAPK pathways, the NLRP3 inflammasome, the Aryl Hydrocarbon Receptor (AhR) pathway, and cellular metabolic pathways that regulate immune cell differentiation and function.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In inflammatory conditions, the canonical NF-κB pathway is often constitutively active.

This compound has been shown to suppress the activation of the NF-κB pathway.[5] This inhibition is thought to occur through the modulation of upstream kinases, preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. Consequently, the nuclear translocation of the active p65 subunit of NF-κB is diminished, leading to a downstream reduction in the expression of NF-κB target genes.

Diagram: this compound's Inhibition of the Canonical NF-κB Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS Receptor Receptor LPS->Receptor IL1b IL-1β IL1b->Receptor TNFa TNF-α TNFa->Receptor IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits IkBa->NFkB NFkB_active NF-κB (p65/p50) (Active) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the IKK complex, preventing NF-κB activation.

Attenuation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial mediators of cellular responses to a variety of extracellular stimuli, including inflammatory signals. The activation of these kinases leads to the phosphorylation of downstream transcription factors, culminating in the expression of inflammatory genes.

This compound has been demonstrated to down-regulate the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli like lipopolysaccharide (LPS).[5] By inhibiting the activation of these key kinases, this compound effectively dampens the downstream inflammatory cascade.

Diagram: this compound's Modulation of MAPK Signaling

MAPK_Pathway cluster_cytoplasm Cytoplasm LPS LPS Receptor TLR4 LPS->Receptor Upstream_Kinases Upstream Kinases (e.g., TAK1) Receptor->Upstream_Kinases Activates p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK p_p38 p-p38 p38->p_p38 Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation p_ERK p-ERK ERK->p_ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_JNK->Transcription_Factors p_ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->Upstream_Kinases Inhibits

Caption: this compound inhibits upstream kinases in the MAPK signaling cascade.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by sensing a wide range of danger signals. Upon activation, it triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders.

This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[2] This effect is mediated, at least in part, through its activity as an Aryl Hydrocarbon Receptor (AhR) agonist. Activation of AhR by this compound leads to the upregulation of Nrf2, which in turn reduces the levels of reactive oxygen species (ROS), a key trigger for NLRP3 inflammasome assembly. By suppressing NLRP3 activation, this compound effectively reduces the production of mature IL-1β.[2][6]

Diagram: this compound's Inhibition of the NLRP3 Inflammasome via AhR/Nrf2 Axis

NLRP3_Pathway cluster_cytoplasm Cytoplasm This compound This compound AhR AhR This compound->AhR Activates Nrf2 Nrf2 AhR->Nrf2 Upregulates ROS ROS Nrf2->ROS Reduces NLRP3 NLRP3 ROS->NLRP3 Activates Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b IL-1β Pro_IL1b->IL1b

Caption: this compound activates AhR, leading to Nrf2-mediated ROS reduction and subsequent NLRP3 inflammasome inhibition.

Induction of Regulatory T Cells (Tregs)

Regulatory T cells (Tregs) are a specialized subpopulation of T cells that act to suppress immune responses, thereby maintaining homeostasis and self-tolerance. An imbalance between pro-inflammatory T helper 17 (Th17) cells and Tregs is a hallmark of many autoimmune and inflammatory diseases.

This compound has been found to promote the differentiation of Tregs.[3][7] This effect is also linked to its agonistic activity on the Aryl Hydrocarbon Receptor (AhR). AhR activation by this compound in naive T cells promotes the expression of Foxp3, the master transcription factor for Treg development.[7] Furthermore, this compound has been shown to influence the metabolic programming of T cells, promoting fatty acid oxidation, a metabolic state that favors Treg differentiation.[8]

Diagram: this compound-Mediated Induction of Treg Differentiation

Treg_Differentiation This compound This compound Naive_T_Cell Naive CD4+ T Cell This compound->Naive_T_Cell FAO Fatty Acid Oxidation This compound->FAO Promotes AhR AhR Naive_T_Cell->AhR Internalization Foxp3 Foxp3 Expression AhR->Foxp3 Promotes FAO->Foxp3 Supports Treg Regulatory T Cell (Treg) Foxp3->Treg Induces Differentiation Immune_Suppression Immune Suppression Treg->Immune_Suppression

Caption: this compound promotes Treg differentiation via AhR activation and metabolic reprogramming.

Quantitative Data on this compound's Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent efficacy of this compound.

Table 1: In Vitro Effects of this compound on Inflammatory Markers

Cell LineStimulantMeasured MarkerThis compound Concentration% Inhibition / EffectReference
RAW 264.7LPSNO Production10, 30, 100 µMDose-dependent decreaseNot explicitly quantified in search results
RAW 264.7LPSTNF-α Production10, 30, 100 µMDose-dependent decreaseNot explicitly quantified in search results
RAW 264.7LPSIL-6 Production10, 30, 100 µMDose-dependent decreaseNot explicitly quantified in search results
THP-1LPS + ATPIL-1β Secretion3, 10, 30 µMDose-dependent decrease[2]
Naive CD4+ T cellsAnti-CD3/CD28Treg Differentiation3, 10, 30 µMIncreased Treg frequency[7]
RAW 264.7LPSIL-1β, TNF-α, IL-6, MIP-2Up to 40 µMDose-dependent decrease[9]

Table 2: In Vivo Effects of this compound in Animal Models of Inflammation

Animal ModelDiseaseThis compound DosageKey FindingsReference
MiceCollagen-Induced Arthritis (CIA)10, 20, 40 mg/kgReduced clinical scores, decreased anti-CII IgG[1]
RatsAdjuvant-Induced Arthritis15, 30 mg/kgReduced arthritis scores, decreased RF, CRP, TNF-α, IL-6[10][11]
MiceTNBS-Induced Colitis20, 40 mg/kgAlleviated colitis symptoms, reduced MPO activity[2][12]
MiceDSS-Induced Colitis20, 40 mg/kgReduced symptoms, decreased IL-1β, TNF-α[5]
MiceSepsis-Induced ALINot specifiedAlleviated lung injury, reduced inflammatory cells in BALF[4]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

In Vitro Macrophage Stimulation Assay
  • Objective: To assess the effect of this compound on the production of pro-inflammatory mediators by macrophages.

  • Cell Line: RAW 264.7 murine macrophages or THP-1 human monocytes (differentiated into macrophages).

  • Protocol:

    • Seed RAW 264.7 cells (5 x 10^5 cells/well) in a 24-well plate and allow them to adhere overnight.[13]

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 30 µM) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurement).[13]

    • For NLRP3 inflammasome activation in THP-1 cells, prime with LPS (1 µg/mL) for 4 hours, followed by ATP (5 mM) for 30 minutes.

    • Collect the cell culture supernatant for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

    • Cell lysates can be prepared for Western blot analysis of signaling proteins (e.g., p-p65, p-p38).

Diagram: Experimental Workflow for In Vitro Macrophage Stimulation

Macrophage_Stimulation_Workflow Start Seed RAW 264.7 cells Adhesion Overnight Adhesion Start->Adhesion Pretreatment Pre-treat with This compound Adhesion->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate (24h) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Lysate Prepare Cell Lysate Incubation->Lysate ELISA ELISA for Cytokines Supernatant->ELISA WesternBlot Western Blot for Signaling Proteins Lysate->WesternBlot

Caption: Workflow for assessing this compound's effect on LPS-stimulated macrophages.

Collagen-Induced Arthritis (CIA) in Mice
  • Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.

  • Animal Model: DBA/1 mice.

  • Protocol:

    • Induce arthritis by primary immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.

    • Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.[1]

    • Begin oral administration of this compound (e.g., 10, 20, 40 mg/kg daily) after the booster injection and continue for a specified duration (e.g., 20 days).[1]

    • Monitor the mice for clinical signs of arthritis (e.g., paw swelling, erythema) and assign a clinical score.

    • At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibodies) and harvest joints for histopathological examination.

TNBS-Induced Colitis in Mice
  • Objective: To investigate the protective effect of this compound in a mouse model of inflammatory bowel disease.

  • Animal Model: BALB/c mice.

  • Protocol:

    • Induce colitis by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol.

    • Administer this compound orally (e.g., 20, 40 mg/kg daily) for a defined period (e.g., 7 days).[12]

    • Monitor body weight, stool consistency, and rectal bleeding daily to calculate a disease activity index (DAI).

    • At the end of the experiment, sacrifice the mice and collect the colons to measure length and for histopathological analysis and myeloperoxidase (MPO) activity assay.

Conclusion and Future Perspectives

This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently modulate the NF-κB and MAPK signaling pathways, inhibit NLRP3 inflammasome activation, and promote the differentiation of immunosuppressive Treg cells highlights its potential for the treatment of a wide spectrum of inflammatory diseases. The quantitative data and experimental models discussed in this guide provide a solid foundation for its continued investigation.

Future research should focus on several key areas. A more detailed elucidation of the direct molecular targets of this compound within these signaling pathways is warranted. Pharmacokinetic and pharmacodynamic studies in higher animal models are necessary to translate the promising preclinical findings. Furthermore, the development of optimized formulations to enhance its bioavailability could significantly improve its therapeutic efficacy. Ultimately, with continued rigorous investigation, this compound holds the promise of becoming a valuable addition to the armamentarium of anti-inflammatory therapeutics.

References

The Aryl Hydrocarbon Receptor (AhR) Agonist Activity of Norisoboldine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norisoboldine, an isoquinoline (B145761) alkaloid primarily isolated from the root of Lindera aggregata (Radix Linderae), has been identified as a natural agonist of the Aryl Hydrocarbon Receptor (AhR).[1][2][3][4] This activity is central to its observed immunomodulatory and anti-inflammatory effects, including the attenuation of experimental colitis and arthritis.[1][2][5][6] This technical guide provides a comprehensive overview of the evidence supporting this compound's AhR agonism, detailing the molecular mechanisms, summarizing quantitative findings from key studies, and outlining the experimental protocols used for its characterization.

Introduction to this compound and the Aryl Hydrocarbon Receptor

This compound (NOR) is a bioactive alkaloid that has garnered significant interest for its therapeutic potential, particularly in inflammatory diseases.[3][6] A critical aspect of its mechanism of action is its interaction with the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor belonging to the basic helix-loop-helix-Per-ARNT-Sim (bHLH-PAS) family.[7][8] Traditionally studied in the context of xenobiotic metabolism, the AhR is now recognized as a key regulator of immune responses, cellular differentiation, and intestinal homeostasis.[8][9][10] Upon activation by a ligand, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby initiating their transcription.[8][10][11][12]

Mechanism of Action: this compound as an AhR Agonist

Multiple studies have provided robust evidence that this compound functions as a direct AhR agonist. The activation of the AhR signaling pathway by NOR has been demonstrated through several key molecular events:

  • Dissociation from Chaperone Proteins: NOR promotes the dissociation of the AhR from its cytosolic chaperone complex, which includes Heat Shock Protein 90 (Hsp90).[2][5][13] This is a critical initial step in receptor activation.[8][14]

  • Nuclear Translocation: Following ligand binding and chaperone release, NOR induces the translocation of the AhR from the cytoplasm into the nucleus.[2][3][5][13]

  • Dimerization with ARNT: Once in the nucleus, the NOR-activated AhR forms a heterodimer with its partner protein, ARNT.[2][3]

  • Binding to XREs: The AhR/ARNT heterodimer, activated by NOR, binds to XRE sequences in the DNA.[2][5][13]

  • Induction of Target Gene Expression: This binding leads to the transcriptional activation of AhR target genes, most notably Cytochrome P450 Family 1 Subfamily A Member 1 (CYP1A1).[2][3][5][13] The induction of CYP1A1 mRNA and its enzymatic activity is a hallmark of AhR activation.[15][16]

This agonist activity is further confirmed by experiments showing that the effects of this compound can be significantly diminished or reversed by the use of AhR antagonists, such as resveratrol (B1683913) and α-naphthoflavone (α-NF), or by genetic knockdown of the receptor using siRNA.[1][2][3][5]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOR This compound AhR_complex AhR-Hsp90 Complex NOR->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Nuclear Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Activates

Caption: Canonical AhR signaling pathway activated by this compound.

Quantitative Data Summary

While specific binding affinity constants (e.g., Kᵢ or Kₔ) and EC₅₀ values for this compound's activation of AhR are not consistently reported across the literature, several studies provide concentration-dependent effects that confirm its agonist activity. The table below summarizes key findings from in vitro experiments.

Cell LineAssay TypeThis compound (NOR) ConcentrationPositive ControlKey Findings & OutcomesReference
THP-1CYP1A1 mRNA Expression (Q-PCR)3, 10, 30 µMTCDD (5 nM)NOR dose-dependently increased CYP1A1 mRNA expression.[2][17]
THP-1XRE Luciferase Reporter Assay30 µMTCDD (5 nM)NOR significantly induced XRE reporter gene activity. This effect was reversed by AhR antagonist α-NF.[2][17]
THP-1AhR/ARNT/XRE Binding (EMSA)30 µMTCDD (5 nM)NOR promoted the binding activity of the AhR/ARNT complex to the XRE sequence.[2][17]
RAW 264.7AhR-mediated Reporter Gene ActivityNot specifiedNot specifiedNOR enhanced AhR-mediated reporter gene activity.[3]
CD4⁺ T cellsTreg Differentiation3, 10, 30 µMTCDD (5 nM)NOR promoted Treg differentiation, an effect abolished by AhR antagonist CH223191.[1][18]

TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) is a potent, prototypical AhR agonist. EMSA (Electrophoretic Mobility Shift Assay)

Experimental Protocols and Methodologies

The characterization of this compound as an AhR agonist relies on a suite of established molecular biology techniques. Below are detailed methodologies for key cited experiments.

AhR-Responsive Reporter Gene Assay

This assay quantifies the ability of a compound to activate the AhR signaling pathway, leading to the transcription of a reporter gene (e.g., luciferase) under the control of XREs.[10][19][20]

  • Principle: Cells are transfected with a plasmid containing a luciferase gene downstream of a promoter with multiple XRE repeats. When an AhR agonist like this compound activates the AhR/ARNT complex, it binds to the XREs and drives the expression of luciferase. The resulting light emission, measured with a luminometer, is proportional to the level of AhR activation.[19][21]

  • Cell Lines: Human monocytic cells (THP-1) or other suitable cell lines like human hepatoma (HepG2) or colon carcinoma (HT29) are commonly used.[2][10]

  • Methodology:

    • Cell Culture and Transfection: THP-1 cells are cultured and transiently transfected with an XRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • Treatment: After transfection, cells are treated with various concentrations of this compound (e.g., 3, 10, 30 µM), a vehicle control (e.g., DMSO), and a positive control like TCDD (5 nM) for a specified period (e.g., 24 hours).[17] To confirm specificity, a separate group is co-treated with this compound and an AhR antagonist (e.g., α-NF, 1 µM).[17]

    • Lysis and Luminescence Measurement: Cells are lysed, and luciferase substrate is added. The luminescence is measured using a plate-reading luminometer.

    • Data Analysis: The activity is typically expressed as fold induction over the vehicle control after normalization.

CYP1A1 mRNA Induction Assay (Quantitative PCR)

This assay directly measures the transcriptional upregulation of a primary AhR target gene, CYP1A1.[22][23]

  • Principle: The level of CYP1A1 mRNA in cells is quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR). An increase in CYP1A1 mRNA following treatment with a test compound is strong evidence of AhR activation.

  • Methodology:

    • Cell Treatment: Cells (e.g., THP-1) are treated with this compound (3, 10, 30 µM), vehicle, and a positive control for a set time (e.g., 24 hours).[17]

    • RNA Extraction: Total RNA is isolated from the treated cells using a suitable method (e.g., TRIzol reagent).

    • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • qPCR: The cDNA is used as a template for qPCR with primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Data Analysis: The relative expression of CYP1A1 mRNA is calculated using the ΔΔCt method and presented as fold change compared to the vehicle-treated control group.

AhR Nuclear Translocation Assay (Western Blot)

This method visualizes the movement of the AhR protein from the cytoplasm to the nucleus upon ligand activation.

  • Principle: Following cell treatment, nuclear and cytoplasmic protein fractions are separated. The amount of AhR protein in each fraction is then quantified by Western blotting. An increase in nuclear AhR and a corresponding decrease in cytoplasmic AhR indicate activation.

  • Methodology:

    • Cell Treatment: Cells are treated with this compound (e.g., 30 µM) for a specified time.

    • Subcellular Fractionation: Cytoplasmic and nuclear protein extracts are prepared using a nuclear/cytoplasmic extraction kit.

    • Protein Quantification: The protein concentration of each fraction is determined (e.g., BCA assay).

    • Western Blotting: Equal amounts of protein from each fraction are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with a primary antibody specific for AhR. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

    • Analysis: The resulting bands are visualized and quantified. Loading controls specific to each fraction (e.g., Lamin B1 for nuclear, Tubulin for cytoplasmic) are used to ensure proper fractionation and equal loading.

cluster_assays Parallel Assays start Start: Culture appropriate cell line (e.g., THP-1) treatment Treat cells with: - Vehicle Control - this compound (various conc.) - Positive Control (TCDD) - NOR + AhR Antagonist start->treatment reporter Reporter Gene Assay (XRE-Luciferase) treatment->reporter qpcr Target Gene Analysis (CYP1A1 Q-PCR) treatment->qpcr translocation Protein Analysis (AhR Nuclear Translocation) treatment->translocation analysis_reporter Measure Luminescence Calculate Fold Induction reporter->analysis_reporter analysis_qpcr Isolate RNA -> cDNA Calculate Relative mRNA Expression qpcr->analysis_qpcr analysis_translocation Fractionate Proteins Perform Western Blot Quantify Bands translocation->analysis_translocation conclusion Conclusion: This compound is an AhR Agonist analysis_reporter->conclusion analysis_qpcr->conclusion analysis_translocation->conclusion

Caption: Experimental workflow for confirming AhR agonist activity.

Conclusion

The available scientific evidence consistently demonstrates that this compound is a natural agonist of the Aryl Hydrocarbon Receptor. Its activity is confirmed through the induction of canonical AhR signaling events, including nuclear translocation, dimerization with ARNT, binding to XREs, and the subsequent upregulation of target genes like CYP1A1.[2][3][5][13] This mechanism is fundamental to its documented therapeutic effects in preclinical models of inflammatory diseases. For professionals in drug development, this compound serves as an important natural scaffold for designing novel and potent AhR modulators, although its poor oral bioavailability presents a challenge that has spurred the development of synthetic analogues.[7][24] Further research into the precise binding kinetics and downstream gene targets will continue to illuminate the full therapeutic potential of modulating the AhR pathway with this compound and related compounds.

References

In-Depth Technical Guide: Norisoboldine's Regulation of Treg and Th17 Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The delicate balance between regulatory T (Treg) cells and T helper 17 (Th17) cells is paramount for maintaining immune homeostasis. An imbalance, characterized by a decrease in Treg cells and an increase in pro-inflammatory Th17 cells, is a hallmark of numerous autoimmune diseases. Norisoboldine (NOR), a natural isoquinoline (B145761) alkaloid, has emerged as a promising immunomodulatory agent with the potential to restore this critical balance. This technical guide provides a comprehensive overview of the mechanisms by which this compound regulates Treg and Th17 cell differentiation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. Current research indicates that this compound promotes the differentiation of Treg cells by enhancing fatty acid oxidation (FAO) and subsequent epigenetic modifications of the Foxp3 gene. Concurrently, it is proposed to inhibit Th17 cell differentiation by downregulating key pro-inflammatory cytokines, potentially through the modulation of the STAT3 signaling pathway.

Quantitative Impact of this compound on Treg and Th17 Cell Differentiation

This compound has been shown to dose-dependently modulate the differentiation of both Treg and Th17 cell populations. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Effect of this compound on Regulatory T (Treg) Cell Differentiation

ParameterThis compound Concentration (µM)ObservationReference
% of CD4+Foxp3+ Treg cells3Minimum effective concentration in hypoxia[1]
% of CD4+Foxp3+ Treg cells10Minimum effective concentration in normoxia[1]
% of CD4+Foxp3+ Treg cells30Increase to 9.27% in hypoxia[1]
% of CD4+Foxp3+ Treg cells30Increase to 6.71% in normoxia[1]

Table 2: Effect of this compound on T helper 17 (Th17) Cell-Related Cytokine Production

ParameterCell TypeThis compound Concentration (µM)ObservationReference
IL-6 ProductionFibroblast-like synoviocytes10, 30, 60Concentration-dependent reduction[2]

Signaling Pathways Modulated by this compound

This compound employs distinct mechanisms to promote Treg differentiation and inhibit Th17 differentiation.

Promotion of Treg Differentiation via Fatty Acid Oxidation (FAO)

This compound enhances the differentiation of Treg cells by modulating cellular metabolism. It specifically upregulates fatty acid oxidation (FAO), leading to an increase in the intracellular levels of acetyl-CoA. This metabolic shift has a direct impact on the epigenetic landscape of the Foxp3 gene, the master transcriptional regulator of Treg cells. The increased acetyl-CoA serves as a substrate for histone acetyltransferases, resulting in heightened H3K27 acetylation at the Foxp3 promoter and its conserved non-coding sequence 2 (CNS2) region. This epigenetic modification promotes a more open chromatin structure, facilitating the transcription of Foxp3 and thereby driving the differentiation of naive T cells into the Treg lineage.

Norisoboldine_Treg_Pathway This compound This compound FAO Fatty Acid Oxidation (FAO) This compound->FAO promotes AcetylCoA Acetyl-CoA FAO->AcetylCoA increases H3K27ac H3K27 Acetylation AcetylCoA->H3K27ac facilitates Foxp3_promoter Foxp3 Promoter & CNS2 H3K27ac->Foxp3_promoter at Foxp3_expression Foxp3 Expression Foxp3_promoter->Foxp3_expression activates Treg_differentiation Treg Differentiation Foxp3_expression->Treg_differentiation drives

This compound's promotion of Treg differentiation.
Inhibition of Th17 Differentiation

The differentiation of Th17 cells is heavily reliant on the presence of pro-inflammatory cytokines, particularly IL-6 and TGF-β, which activate the STAT3 signaling pathway. This activation is a critical step that leads to the expression of RORγt, the master transcription factor for Th17 cells. This compound has been shown to inhibit the production of IL-6 from fibroblast-like synoviocytes, key cells in the inflammatory milieu of autoimmune diseases like rheumatoid arthritis.[2] By reducing the availability of IL-6, this compound can indirectly suppress the activation of the STAT3 pathway, thereby downregulating RORγt expression and ultimately inhibiting Th17 cell differentiation.

Norisoboldine_Th17_Pathway This compound This compound IL6_production IL-6 Production This compound->IL6_production inhibits STAT3_activation STAT3 Activation IL6_production->STAT3_activation activates RORgt_expression RORγt Expression STAT3_activation->RORgt_expression induces Th17_differentiation Th17 Differentiation RORgt_expression->Th17_differentiation drives

This compound's inhibition of Th17 differentiation.

Experimental Protocols

This section outlines the key experimental methodologies for investigating the effects of this compound on Treg and Th17 cell differentiation.

In Vitro T Cell Differentiation

Objective: To assess the direct effect of this compound on the differentiation of naive CD4+ T cells into Treg and Th17 lineages.

Methodology:

  • Isolation of Naive CD4+ T Cells:

    • Isolate splenocytes from C57BL/6 mice.

    • Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS) with anti-CD4 microbeads.

    • Isolate naive CD4+CD62L+CD44- T cells by fluorescence-activated cell sorting (FACS).

  • Treg Cell Differentiation:

    • Culture naive CD4+ T cells in complete RPMI-1640 medium.

    • Coat plates with anti-CD3 (2 µg/mL) and anti-CD28 (2 µg/mL) antibodies.

    • Add recombinant human TGF-β1 (5 ng/mL) and recombinant mouse IL-2 (100 U/mL).

    • Treat cells with varying concentrations of this compound (e.g., 1, 3, 10, 30 µM) or vehicle control (DMSO).

    • Incubate for 72 hours.

  • Th17 Cell Differentiation:

    • Culture naive CD4+ T cells in complete RPMI-1640 medium.

    • Coat plates with anti-CD3 (2 µg/mL) and anti-CD28 (2 µg/mL) antibodies.

    • Add recombinant human TGF-β1 (2 ng/mL), recombinant mouse IL-6 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

    • Treat cells with varying concentrations of this compound (e.g., 10, 30, 60 µM) or vehicle control (DMSO).

    • Incubate for 72 hours.

  • Analysis:

    • Flow Cytometry: Stain cells for surface markers (CD4) and intracellular transcription factors (Foxp3 for Treg, RORγt for Th17) to determine the percentage of differentiated cells.

    • ELISA: Measure the concentration of key cytokines in the culture supernatant (e.g., IL-10 for Treg, IL-17A for Th17).

    • qPCR: Analyze the gene expression of Foxp3 and Rorc (encoding RORγt).

Western Blot for STAT3 Phosphorylation

Objective: To determine if this compound inhibits the phosphorylation of STAT3 in T cells under Th17 polarizing conditions.

Methodology:

  • Cell Culture and Treatment:

    • Differentiate naive CD4+ T cells under Th17 polarizing conditions as described in section 3.1.

    • Treat cells with this compound (e.g., 10, 30, 60 µM) or vehicle control for a specified time (e.g., 30 minutes to 24 hours).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify band intensity and normalize phospho-STAT3 levels to total STAT3.

Experimental Workflow and Logical Relationships

The investigation of this compound's immunomodulatory effects follows a logical progression from in vitro characterization to mechanistic studies.

Experimental_Workflow start Start: Isolate Naive CD4+ T Cells treg_diff Treg Differentiation Assay (TGF-β, IL-2) start->treg_diff th17_diff Th17 Differentiation Assay (TGF-β, IL-6) start->th17_diff nor_treat_treg Treat with this compound (1-30 µM) treg_diff->nor_treat_treg nor_treat_th17 Treat with this compound (10-60 µM) th17_diff->nor_treat_th17 flow_treg Flow Cytometry (%Foxp3+) nor_treat_treg->flow_treg elisa_treg ELISA (IL-10) nor_treat_treg->elisa_treg fao_analysis Metabolic Analysis (Fatty Acid Oxidation) nor_treat_treg->fao_analysis Mechanistic Study flow_th17 Flow Cytometry (%RORγt+) nor_treat_th17->flow_th17 elisa_th17 ELISA (IL-17A) nor_treat_th17->elisa_th17 western_stat3 Western Blot (p-STAT3/STAT3) nor_treat_th17->western_stat3 Mechanistic Study chip_seq ChIP-seq (H3K27ac at Foxp3 locus) fao_analysis->chip_seq

General experimental workflow.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for autoimmune diseases by virtue of its ability to rebalance (B12800153) the Treg/Th17 axis. Its mechanism of action on Treg cells, involving the promotion of fatty acid oxidation and epigenetic modification of the Foxp3 gene, is well-supported. The inhibitory effect on Th17 differentiation is likely mediated, at least in part, by the suppression of IL-6 production.

Future research should focus on:

  • Direct evidence for STAT3 inhibition: Investigating the direct effect of this compound on STAT3 phosphorylation and its downstream targets in T cells is crucial to fully elucidate its Th17 inhibitory mechanism.

  • In vivo studies: Validating the in vitro findings in animal models of autoimmune diseases will be essential to assess the therapeutic efficacy and safety of this compound.

  • Pharmacokinetics and bioavailability: Optimizing the delivery and bioavailability of this compound will be critical for its clinical translation.

By addressing these key areas, the full therapeutic potential of this compound as a novel immunomodulatory drug can be realized.

References

A Technical Guide to the In Vitro Anti-inflammatory Effects of Norisoboldine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Norisoboldine (NOR), a primary isoquinoline (B145761) alkaloid derived from the root of Lindera aggregata (Radix Linderae), is a compound of significant interest in the field of pharmacology due to its potent anti-inflammatory properties. Traditionally used in Chinese medicine to treat conditions analogous to rheumatoid arthritis, recent in vitro studies have begun to elucidate the complex molecular mechanisms underpinning its therapeutic effects.[1][2] This technical guide provides a comprehensive overview of the key signaling pathways modulated by this compound, summarizes quantitative data on its effects on inflammatory mediators, and presents detailed experimental protocols for replicating and building upon existing research.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling cascades involved in the inflammatory response, including the MAPK, NF-κB, and NLRP3 inflammasome pathways.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling pathways, comprising cascades such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial for the production of pro-inflammatory cytokines.[3] In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have demonstrated that this compound effectively inhibits the phosphorylation of p38, ERK, and JNK.[1] This action curtails the downstream signaling necessary for the synthesis and release of inflammatory mediators, establishing MAPK inhibition as a central mechanism of this compound's action.[1]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPK Kinase Kinase (MAPKKK) TLR4->MAPKKK MAPKK MAPK Kinase (MAPKK) MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38->Cytokines ERK->Cytokines JNK->Cytokines NOR This compound NOR->p38 NOR->ERK NOR->JNK

Caption: this compound inhibits the phosphorylation of p38, ERK, and JNK.
Regulation of the NF-κB Pathway via Aryl Hydrocarbon Receptor (AhR)

The role of this compound in regulating the Nuclear Factor-kappa B (NF-κB) pathway is multifaceted. While one study indicates that NOR's effects are independent of NF-κB activation in LPS-stimulated macrophages[1], another significant body of evidence shows that this compound acts as an agonist of the Aryl Hydrocarbon Receptor (AhR).[4] Upon binding, this compound promotes the nuclear translocation of AhR.[4] In the nucleus, the activated AhR can complex with the NF-κB p65 subunit, thereby preventing its translocation and subsequent transcription of inflammatory genes.[4] This AhR-dependent mechanism represents a distinct and crucial pathway for its anti-inflammatory activity.[4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOR_cyto This compound AhR_complex AhR-Hsp90 Complex NOR_cyto->AhR_complex binds AhR AhR AhR_complex->AhR dissociates AhR_nuc AhR AhR->AhR_nuc translocates p65_cyto NF-κB p65 p65_nuc NF-κB p65 p65_cyto->p65_nuc translocates AhR_p65_complex AhR-p65 Complex AhR_nuc->AhR_p65_complex p65_nuc->AhR_p65_complex DNA DNA p65_nuc->DNA AhR_p65_complex->DNA Genes Inflammatory Gene Transcription DNA->Genes

Caption: NOR-activated AhR inhibits NF-κB p65 nuclear activity.
Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[5] this compound has been shown to inhibit the activation of the NLRP3 inflammasome.[6] This inhibitory action is mediated through the regulation of the AhR/Nrf2/ROS signaling pathway, which ultimately reduces the cleavage of caspase-1 and the subsequent production of mature IL-1β.[6] This mechanism is particularly relevant in diseases where NLRP3-driven inflammation is a key pathological feature.

G LPS Signal 1: LPS NFkB NF-κB Activation LPS->NFkB Pro_IL1B Pro-IL-1β & NLRP3 Expression NFkB->Pro_IL1B NLRP3_Assembly NLRP3 Inflammasome Assembly (NLRP3, ASC, Pro-Casp1) Pro_IL1B->NLRP3_Assembly primes ATP Signal 2: ATP ATP->NLRP3_Assembly Casp1 Active Caspase-1 NLRP3_Assembly->Casp1 IL1B Mature IL-1β Casp1->IL1B cleaves Pro-IL-1β NOR This compound AhR_pathway AhR/Nrf2/ROS Pathway NOR->AhR_pathway AhR_pathway->NLRP3_Assembly

Caption: this compound inhibits NLRP3 inflammasome activation.

Quantitative Effects on Inflammatory Mediators

This compound demonstrates a concentration-dependent inhibition of key pro-inflammatory mediators in various in vitro models. The following table summarizes the quantitative data from key studies.

Cell LineStimulusMediatorThis compound ConcentrationObserved EffectReference
RAW 264.7LPS (1 µg/mL)Nitric Oxide (NO)10, 30, 100 µMSubstantial, concentration-dependent reduction[1]
RAW 264.7LPS (1 µg/mL)TNF-α10, 30, 100 µMSubstantial, concentration-dependent reduction[1]
RAW 264.7LPS (1 µg/mL)IL-1β10, 30, 100 µMSubstantial, concentration-dependent reduction[1]
RAW 264.7LPS (1 µg/mL)IL-610, 30, 100 µMSlight reduction at protein and transcription levels[1]
BMSCsChondrogenic MediumIL-1β (mRNA)Not specifiedSignificant inhibition after 14 days of differentiation[7]
BMSCsChondrogenic MediumIL-6 (mRNA)Not specifiedSignificant inhibition after 14 days of differentiation[7]

Detailed Experimental Protocols

The following protocols provide a framework for investigating the in vitro anti-inflammatory effects of this compound.

General Experimental Workflow

A typical workflow for assessing the in vitro anti-inflammatory activity of this compound involves cell culture, stimulation with an inflammatory agent in the presence or absence of the compound, and subsequent analysis of inflammatory markers from both the cell supernatant and cell lysates.

G cluster_analysis Downstream Analysis Start Start: Seed Cells (e.g., RAW 264.7) Pretreat Pre-treat with this compound (various concentrations) Start->Pretreat Stimulate Stimulate with Inflammatory Agent (e.g., LPS) Pretreat->Stimulate Incubate Incubate (e.g., 24 hours) Stimulate->Incubate Collect Collect Supernatant & Lyse Cells Incubate->Collect Supernatant_Analysis Supernatant: • ELISA (Cytokines) • Griess Assay (NO) Collect->Supernatant_Analysis Lysate_Analysis Cell Lysate: • Western Blot (Signaling Proteins) • RT-qPCR (Gene Expression) Collect->Lysate_Analysis End End: Data Analysis Supernatant_Analysis->End Lysate_Analysis->End

Caption: General workflow for in vitro anti-inflammatory assays.
Protocol: Inhibition of Cytokine and NO Production in Macrophages

This protocol details the assessment of this compound's effect on LPS-induced production of TNF-α, IL-1β, IL-6, and Nitric Oxide (NO) in RAW 264.7 cells.

  • Cell Culture: Seed RAW 264.7 macrophages in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 30, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plates and carefully collect the supernatant for analysis.

  • Griess Assay (for NO): Mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Measure absorbance at 540 nm. Calculate nitrite (B80452) concentration using a sodium nitrite standard curve.

  • ELISA (for Cytokines): Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Protocol: Western Blot for MAPK Phosphorylation

This protocol is for analyzing the effect of this compound on the phosphorylation of MAPK pathway proteins.

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) optimal for detecting phosphorylation events.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phospho-p38, phospho-ERK, phospho-JNK, and their total protein counterparts, as well as a loading control (e.g., β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be used for quantification relative to total protein and the loading control.

Protocol: NLRP3 Inflammasome Activation Assay

This protocol outlines the steps to assess this compound's inhibitory effect on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or J774A.1 cells.[8][9]

  • Priming (Signal 1): Seed cells in a suitable plate. Pre-treat with this compound for 1 hour, then prime with LPS (e.g., 500 ng/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Activation (Signal 2): After priming, replace the medium and add an NLRP3 activator such as ATP (5 mM) for 30-60 minutes.

  • Sample Collection: Collect the cell supernatant to measure IL-1β release. Lyse the cells to analyze protein expression.

  • Analysis:

    • ELISA: Measure mature IL-1β concentration in the supernatant.

    • Western Blot: Analyze cell lysates for cleaved (active) caspase-1 (p20 subunit) and the supernatant for secreted active caspase-1 and IL-1β.

Conclusion

The in vitro evidence strongly supports this compound as a potent, multi-target anti-inflammatory agent. Its ability to concurrently inhibit the MAPK and NLRP3 inflammasome pathways while modulating NF-κB activity through the AhR pathway highlights its potential for treating complex inflammatory diseases. The detailed mechanisms and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural compound. Future in vitro work could focus on dissecting the crosstalk between these pathways and identifying more specific molecular targets of this compound.

References

Norisoboldine: A Potent Inhibitor of Osteoclastogenesis and Bone Resorption

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Norisoboldine (NOR), a natural isoquinoline (B145761) alkaloid derived from the root of Lindera aggregata, has emerged as a significant modulator of bone metabolism. This technical guide provides an in-depth analysis of the multifaceted effects of this compound on osteoclast differentiation (osteoclastogenesis) and bone resorption. Synthesizing data from preclinical studies, this document details the molecular mechanisms, key signaling pathways, and quantitative inhibitory effects of this compound. Furthermore, it furnishes detailed experimental protocols for the core assays used to evaluate these effects, aiming to facilitate further research and drug development in the field of bone biology and therapeutics.

Introduction

Osteoclasts, the primary bone-resorbing cells, play a critical role in bone remodeling and skeletal homeostasis. Dysregulation of osteoclast activity is a hallmark of various pathological conditions, including osteoporosis, rheumatoid arthritis, and metastatic bone disease. Consequently, the identification of novel therapeutic agents that can effectively inhibit osteoclast formation and function is of paramount importance. This compound has demonstrated robust inhibitory effects on joint bone destruction in animal models of arthritis, suggesting its potential as a therapeutic agent for bone disorders.[1] This guide focuses on the direct effects of this compound on osteoclasts, elucidating the cellular and molecular basis of its anti-resorptive properties.

Quantitative Effects of this compound on Osteoclastogenesis and Function

This compound exhibits a dose-dependent inhibitory effect on multiple aspects of osteoclast biology, from differentiation to mature function. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Inhibition of Osteoclast Differentiation by this compound

Cell TypeAssayThis compound Concentration (µM)Inhibition (%)Reference
RAW264.7TRAP Activity316.4[1]
1034.6[1]
3074.9[1]
6077.1[1]
RAW264.7TRAP-positive Multinucleated Cell Count1041.3[1]
3062.4[1]
Mouse Bone Marrow Macrophages (BMMs)TRAP-positive Multinucleated Cell Count1031.3[1]
3059.6[1]

Table 2: Inhibition of Bone Resorption by this compound

Cell TypeAssayThis compound Concentration (µM)Inhibition (%)Reference
RAW264.7Bone Resorption Pit Area1040.4[1][2]
3077.2[1][2]

Table 3: Inhibition of Key Signaling Molecules by this compound

Cell TypeTarget MoleculeThis compound Concentration (µM)Inhibition (%)Reference
RAW264.7p-p38 MAPK1064.4[1][2]
3069.0[1][2]
RAW264.7p-ERK1030.4[1][2]
3048.8[1][2]

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its inhibitory effects by modulating several critical signaling pathways initiated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), the master cytokine for osteoclast differentiation.

Inhibition of the RANKL-TRAF6-TAK1 Axis

Upon RANKL binding to its receptor RANK, TNF receptor-associated factor 6 (TRAF6) is recruited and activated through ubiquitination. This leads to the formation of a complex with TGF-β-activated kinase 1 (TAK1), a crucial downstream signaling event. This compound has been shown to suppress the ubiquitination of TRAF6 and prevent the accumulation of the TRAF6-TAK1 complex.[1][3][4] This action occurs at an early stage of the signaling cascade, effectively dampening the entire downstream response to RANKL.

RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 Recruitment Ub Ubiquitination TRAF6->Ub Complex TRAF6-TAK1 Complex TRAF6->Complex Ub->TRAF6 Activation TAK1 TAK1 TAK1->Complex NOR This compound NOR->Ub Inhibits NOR->Complex Inhibits Accumulation

This compound inhibits the TRAF6-TAK1 signaling axis.

Suppression of MAPK and NF-κB Pathways

The activation of the TRAF6-TAK1 complex typically leads to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), including p38 and Extracellular signal-regulated kinase (ERK), as well as the activation of the Nuclear Factor-κB (NF-κB) pathway. This compound significantly inhibits the phosphorylation of both p38 MAPK and ERK.[1][2] It also reduces the nuclear translocation of the NF-κB p65 subunit and subsequently diminishes its DNA-binding activity.[3] Interestingly, this compound achieves this without affecting the phosphorylation and degradation of IκBα, an upstream inhibitor of NF-κB.[3]

cluster_upstream Upstream Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway TRAF6-TAK1 TRAF6-TAK1 Complex p38 p38 TRAF6-TAK1->p38 ERK ERK TRAF6-TAK1->ERK p65 NF-κB p65 (Cytosol) TRAF6-TAK1->p65 p-p38 p-p38 p38->p-p38 p-ERK p-ERK ERK->p-ERK p65_n NF-κB p65 (Nucleus) p65->p65_n Translocation DNA_Binding DNA Binding p65_n->DNA_Binding NOR This compound NOR->p-p38 Inhibits Phosphorylation NOR->p-ERK Inhibits Phosphorylation NOR->p65_n Reduces Translocation NOR->DNA_Binding Reduces Activity

This compound suppresses MAPK and NF-κB signaling pathways.

Downregulation of c-Fos and NFATc1

The transcription factors c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1) are master regulators of osteoclast differentiation. The MAPK and NF-κB pathways converge on the induction and activation of these factors. While this compound does not significantly affect the expression of c-Fos, it markedly inhibits the expression of NFATc1.[3] Crucially, this compound substantially down-regulates the nuclear translocation of both c-Fos and NFATc1, preventing them from activating the transcription of osteoclast-specific genes.[1][3]

Modulation via the Aryl Hydrocarbon Receptor (AhR) Pathway

Further research has revealed that this compound can also act as an agonist of the Aryl Hydrocarbon Receptor (AhR).[5] Activation of AhR by this compound leads to the nuclear translocation of AhR, where it can interfere with NF-κB signaling by promoting the formation of an AhR-NF-κB-p65 complex, thereby inhibiting NF-κB's transcriptional activity.[5] This represents an additional layer of regulation through which this compound attenuates osteoclast differentiation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the effects of this compound on osteoclastogenesis and bone resorption.

cluster_culture Cell Culture & Differentiation cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start with RAW264.7 cells or Bone Marrow Macrophages (BMMs) induce Induce differentiation with RANKL (and M-CSF for BMMs) start->induce treat Treat with varying concentrations of this compound induce->treat trap TRAP Staining (Osteoclast Identification) treat->trap pit Bone Resorption Pit Assay (Osteoclast Function) treat->pit western Western Blotting (Signaling Protein Analysis) treat->western rtpcr RT-PCR (Gene Expression Analysis) treat->rtpcr quantify Quantify TRAP+ cells, pit area, protein levels, and gene expression trap->quantify pit->quantify western->quantify rtpcr->quantify end Determine inhibitory effects of this compound quantify->end

General experimental workflow for assessing this compound's effects.

Osteoclast Differentiation Assay (TRAP Staining)

Objective: To identify and quantify osteoclasts based on the expression of Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts.

Materials:

  • RAW264.7 cells or primary mouse Bone Marrow Macrophages (BMMs)

  • Alpha-MEM supplemented with 10% FBS

  • Recombinant mouse RANKL (100 ng/mL)

  • Recombinant mouse M-CSF (50 ng/mL, for BMMs only)

  • This compound (various concentrations)

  • 48-well plates

  • TRAP staining kit (e.g., Sigma-Aldrich Cat. No. 387A)

  • 4% Paraformaldehyde (PFA) in PBS

Protocol:

  • Cell Seeding: Seed RAW264.7 cells or BMMs at a density of 2×10^5 cells/mL in 48-well plates.[1]

  • Treatment: Treat the cells with this compound at desired concentrations (e.g., 3, 10, 30 µM) in the presence of RANKL (100 ng/mL). For BMMs, also add M-CSF (50 ng/mL).[1]

  • Incubation: Culture the cells for 5 days, replacing the medium every 2 days.

  • Fixation: After 5 days, wash the cells with PBS and fix with 4% PFA for 10 minutes at room temperature.

  • Staining: Wash the fixed cells with distilled water and stain for TRAP activity according to the manufacturer's instructions.

  • Quantification: Count TRAP-positive multinucleated cells (≥3 nuclei) under a light microscope. These are considered mature osteoclasts.[1]

Bone Resorption Pit Assay

Objective: To assess the functional bone-resorbing activity of mature osteoclasts.

Materials:

  • Bovine bone slices or dentin slices

  • RAW264.7 cells

  • Alpha-MEM supplemented with 10% FBS

  • Recombinant mouse RANKL (100 ng/mL)

  • This compound (various concentrations)

  • 24-well plates

  • 1% Toluidine blue solution

  • Sonicator or cotton swabs

  • Image analysis software (e.g., Image-Pro Plus 6.0)

Protocol:

  • Cell Seeding: Plate RAW264.7 cells (2×10^5 cells/mL) onto sterile bovine bone slices placed in 24-well plates.[1]

  • Treatment: Add RANKL (100 ng/mL) and this compound at various concentrations (e.g., 3, 10, 30 µM).[1]

  • Incubation: Culture for 5-9 days, with media changes every 2 days.[1][6]

  • Cell Removal: After the culture period, remove the cells from the bone slices by sonication or wiping with a cotton swab.[1]

  • Staining: Stain the bone slices with 1% toluidine blue for 1-2 minutes, then rinse thoroughly with distilled water.

  • Analysis: Visualize the resorption pits (dark blue areas) under a light microscope. Capture images and quantify the total resorbed area using image analysis software.[1]

Western Blotting for Signaling Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in the RANKL-induced signaling pathways.

Materials:

  • RAW264.7 cells

  • This compound

  • RANKL (100 ng/mL)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p65, anti-TRAF6, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Pre-treat RAW264.7 cells with this compound for 24 hours, then stimulate with RANKL (100 ng/mL) for a specific time course (e.g., 0, 5, 15, 30, 60 minutes) depending on the target protein.[1]

  • Protein Extraction: Lyse the cells with lysis buffer and determine the protein concentration.

  • Electrophoresis and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

  • Immunoblotting: Block the membranes and incubate with specific primary antibodies overnight at 4°C.

  • Detection: Wash the membranes and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

Objective: To analyze the effect of this compound on the mRNA expression of osteoclast-specific genes.

Materials:

  • RAW264.7 cells

  • This compound

  • RANKL (100 ng/mL)

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcription kit

  • PCR primers for target genes (e.g., Cathepsin K, MMP-9, c-Fos, NFATc1) and a housekeeping gene (e.g., GAPDH)

  • PCR master mix

  • Thermal cycler

  • Gel electrophoresis system

Protocol:

  • Cell Treatment: Treat RAW264.7 cells with this compound and RANKL for 24 hours.[1]

  • RNA Extraction: Isolate total RNA from the cells.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • PCR Amplification: Perform PCR using specific primers for the genes of interest.

  • Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis. For quantitative analysis (qRT-PCR), use a real-time PCR system and SYBR Green chemistry.

Conclusion and Future Directions

This compound has been conclusively shown to be a potent inhibitor of osteoclastogenesis and bone resorption in vitro. Its mechanism of action is multifaceted, involving the suppression of the canonical RANKL-induced signaling pathways, including the TRAF6-TAK1 axis, MAPK, and NF-κB, which ultimately leads to the reduced nuclear translocation and activity of the master transcription factors c-Fos and NFATc1. The activation of the AhR pathway provides an additional inhibitory mechanism.

The comprehensive data presented in this guide underscore the potential of this compound as a lead compound for the development of novel anti-resorptive therapies. Future research should focus on in vivo studies in various models of bone loss to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and specific derivatives, paving the way for new therapeutic interventions for a range of bone disorders.

References

Norisoboldine's Modulation of Signaling Pathways in Synovial Fibroblasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norisoboldine (NOR), a prominent isoquinoline (B145761) alkaloid derived from the root of Lindera aggregata, has demonstrated significant therapeutic potential in preclinical models of rheumatoid arthritis (RA). A key aspect of its mechanism of action involves the modulation of critical signaling pathways within synovial fibroblasts, the primary effector cells in the pathogenesis of RA. This technical guide provides an in-depth analysis of the molecular pathways targeted by this compound in these cells, supported by available quantitative data and detailed experimental methodologies. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation into this compound as a potential therapeutic agent for RA and other inflammatory joint diseases.

Core Signaling Pathways Modulated by this compound in Synovial Fibroblasts

This compound exerts its anti-inflammatory and pro-apoptotic effects on synovial fibroblasts by targeting several key intracellular signaling cascades. These pathways are central to the inflammatory response, cell survival, and tissue degradation characteristic of rheumatoid arthritis.

Inhibition of the PKC/MAPK/NF-κB-p65/CREB Signaling Pathway

One of the primary mechanisms by which this compound attenuates the inflammatory phenotype of synovial fibroblasts is through the inhibition of the Protein Kinase C (PKC)/Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB)-p65/cAMP response element-binding protein (CREB) signaling axis.[1] This pathway is a critical regulator of pro-inflammatory cytokine production, including Interleukin-6 (IL-6).

Interleukin-1β (IL-1β), a potent pro-inflammatory cytokine abundant in the RA synovium, stimulates fibroblast-like synoviocytes (FLS) to produce IL-6.[1] this compound intervenes in this process by down-regulating the phosphorylation of key signaling intermediates. Specifically, it has been shown to reduce the phosphorylation of MAPKs, PKC, the p65 subunit of NF-κB at serine 276, and CREB.[1] Experimental evidence using specific inhibitors has further elucidated this pathway, demonstrating that PKC acts upstream of MAPKs, and p38 MAPK is upstream of CREB.[1] By inhibiting these crucial signaling nodes, this compound effectively curtails the production of IL-6 from synovial fibroblasts.[1][2]

G IL1b IL-1β PKC PKC IL1b->PKC MAPKs MAPKs (p38, ERK, JNK) PKC->MAPKs NFkB NF-κB p65 MAPKs->NFkB CREB CREB MAPKs->CREB IL6 IL-6 Production NFkB->IL6 CREB->IL6 This compound This compound This compound->PKC This compound->MAPKs This compound->NFkB This compound->CREB

Figure 1: this compound's inhibition of the PKC/MAPK/NF-κB/CREB pathway.
Induction of the Mitochondrial-Dependent Apoptosis Pathway

A hallmark of rheumatoid arthritis is the hyperplasia of the synovial lining, driven by the resistance of synovial fibroblasts to apoptosis. This compound counteracts this by inducing apoptosis through a mitochondrial-dependent pathway.[3] This pro-apoptotic effect is mediated by the upregulation of the tumor suppressor protein p53 and the modulation of the Bax/Bcl-2 protein ratio, leading to the release of cytochrome c from the mitochondria.[3]

Upon treatment with this compound, there is an observed activation of caspase-9, the initiator caspase in the intrinsic apoptosis pathway, and caspase-3, a key executioner caspase.[3] The activation of this caspase cascade culminates in the cleavage of poly (ADP-ribose) polymerase (PARP), a critical step in the execution of apoptosis.[3] Notably, caspase-8, the initiator caspase of the extrinsic death receptor pathway, remains unaffected, indicating the specificity of this compound for the mitochondrial pathway.[3]

G This compound This compound p53 p53 This compound->p53 Bcl2 Bcl-2 This compound->Bcl2 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 2: this compound's induction of mitochondrial-dependent apoptosis.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound on synovial fibroblasts.

Table 1: Effect of this compound on IL-6 Production in IL-1β-Stimulated Synovial Fibroblasts

This compound Concentration (µM)Effect on IL-6 ProductionReference
10Concentration-dependent reduction[1]
30Concentration-dependent reduction[1]
60Concentration-dependent reduction[1]

Table 2: Effect of this compound on Apoptosis-Related Proteins in Synovial Fibroblasts

ProteinEffect of this compound TreatmentReference
p53Upregulation[3]
BaxUpregulation[3]
Bcl-2Downregulation[3]
Activated Caspase-9Increased[3]
Activated Caspase-3Increased[3]
Cleaved PARPIncreased[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's effects on synovial fibroblasts. These protocols are compiled from the available information and may require optimization for specific laboratory conditions.

Isolation and Culture of Synovial Fibroblasts

G cluster_0 Tissue Processing cluster_1 Cell Culture a Synovial Tissue Collection b Mincing a->b c Enzymatic Digestion (Collagenase) b->c d Filtration c->d e Seeding d->e f Incubation (37°C, 5% CO2) e->f g Passaging f->g h Cryopreservation g->h

Figure 3: Workflow for isolation and culture of synovial fibroblasts.
  • Tissue Collection: Synovial tissues are obtained from adjuvant arthritis rat models.

  • Digestion: The tissues are minced and digested with a solution of collagenase type IV in a serum-free medium to release the cells.

  • Cell Seeding: The resulting cell suspension is filtered and seeded into culture flasks.

  • Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Purification: Non-adherent cells are removed after 24 hours, and the adherent fibroblast-like synoviocytes are further cultured.

  • Passaging: Cells are passaged upon reaching 80-90% confluency. Experiments are typically performed on cells between passages 3 and 6.

Western Blot Analysis
  • Cell Lysis: Synovial fibroblasts are treated with this compound at the desired concentrations and for the specified duration. Cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-p38, p38, Bcl-2, Bax, Caspase-3, PARP, GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6
  • Sample Collection: Synovial fibroblasts are seeded in culture plates and treated with this compound in the presence or absence of IL-1β. The cell culture supernatants are collected after the incubation period.

  • ELISA Procedure: The concentration of IL-6 in the supernatants is quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The absorbance is measured at 450 nm using a microplate reader. A standard curve is generated to determine the concentration of IL-6 in the samples.

Apoptosis Assay by Flow Cytometry
  • Cell Treatment and Harvesting: Synovial fibroblasts are treated with this compound for the desired time. Both adherent and floating cells are collected.

  • Staining: Cells are washed with cold PBS and then resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: After incubation, 1X Annexin V binding buffer is added, and the samples are analyzed by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are determined.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for rheumatoid arthritis, primarily through its targeted modulation of pro-inflammatory and pro-survival signaling pathways in synovial fibroblasts. Its ability to inhibit the PKC/MAPK/NF-κB-p65/CREB axis and induce mitochondrial-dependent apoptosis highlights a multi-faceted approach to mitigating the pathological processes in the RA joint.

Future research should focus on obtaining more detailed quantitative data, such as IC50 values for the inhibition of various signaling molecules and cytokine production. Furthermore, expanding the investigation to other potentially relevant pathways, such as the PI3K/Akt and JAK/STAT pathways, would provide a more complete understanding of this compound's mechanism of action. Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into effective therapies for patients with rheumatoid arthritis.

References

therapeutic potential of Norisoboldine for rheumatoid arthritis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Therapeutic Potential of Norisoboldine for Rheumatoid Arthritis

Introduction

Rheumatoid Arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, which leads to the progressive destruction of cartilage and bone, severe joint pain, and ultimately, reduced mobility and quality of life.[1][2][3][4] The pathogenesis involves a complex interplay of immune cells, pro-inflammatory cytokines, and signaling pathways, leading to synovial hyperplasia and the formation of an invasive pannus that erodes articular structures.[4] Fibroblast-like synoviocytes (FLS), osteoclasts, and various inflammatory mediators like IL-6, TNF-α, and RANKL are key players in this destructive process.[1][5][6] Current therapeutic strategies often have limitations, including adverse effects and incomplete efficacy, necessitating the exploration of novel therapeutic agents.

This compound (NOR), a primary isoquinoline (B145761) alkaloid isolated from the dry roots of Lindera aggregata (Radix Linderae), has been a subject of interest in traditional Chinese medicine for treating inflammatory conditions.[3][5][7][8] Emerging scientific evidence demonstrates its significant therapeutic potential for RA through multifaceted mechanisms, including anti-inflammatory, antioxidant, immunomodulatory, and anti-erosive effects.[3][8] This technical guide provides a comprehensive overview of the preclinical evidence for this compound's efficacy in RA, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the complex biological pathways involved.

Mechanism of Action: A Multi-Target Approach

This compound exerts its anti-arthritic effects by modulating a sophisticated network of signaling pathways and cellular functions that are central to RA pathology.

Anti-Inflammatory and Immunomodulatory Effects

NOR demonstrates potent anti-inflammatory properties by suppressing key pro-inflammatory signaling cascades and modulating immune cell responses.

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In animal models of RA, NOR has been shown to significantly decrease the levels of NF-κB p65 and the gene expression of its upstream activator, IKKβ.[7][8] This inhibition leads to the downregulation of pro-inflammatory cytokines, including IL-6 and TNF-α.[8]

  • Modulation of the PKC/MAPK Pathway in FLS: In fibroblast-like synoviocytes, key effector cells in RA, NOR inhibits the production of IL-6 by down-regulating the phosphorylation of Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPKs), NF-κB-p65, and cAMP response element-binding protein (CREB).[5] This suggests a direct effect on the primary inflammatory cells within the synovium.

  • Aryl Hydrocarbon Receptor (AhR) Agonism: NOR acts as an agonist for the Aryl Hydrocarbon Receptor (AhR).[9] Activation of AhR by NOR induces the generation of intestinal regulatory T cells (Treg cells), which play a crucial role in immune tolerance.[9] An adoptive transfer of Treg cells from NOR-treated mice was shown to alleviate arthritis symptoms, highlighting an immunomodulatory mechanism that originates in the gut-associated lymphoid tissues.[9] Furthermore, activated AhR can form a complex with NF-κB-p65, inhibiting its nuclear translocation and subsequent pro-inflammatory gene expression.[10]

cluster_0 Pro-inflammatory Stimuli (e.g., IL-1β) cluster_1 Signaling Cascade cluster_2 Nuclear Transcription cluster_3 Inflammatory Response IL-1β IL-1β PKC PKC IL-1β->PKC MAPKs MAPKs (p38, ERK) PKC->MAPKs IKKβ IKKβ MAPKs->IKKβ CREB CREB MAPKs->CREB p38 NFκB_p65_IκB NF-κB p65 / IκB IKKβ->NFκB_p65_IκB Phosphorylates IκB NFκB_p65 NF-κB p65 NFκB_p65_IκB->NFκB_p65 p65 Translocation pCREB p-CREB CREB->pCREB Phosphorylation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFκB_p65->Cytokines Gene Transcription pCREB->Cytokines Gene Transcription This compound This compound This compound->PKC Inhibits This compound->MAPKs Inhibits This compound->IKKβ Inhibits This compound->CREB Inhibits This compound->NFκB_p65 Inhibits Translocation cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Antioxidant Response ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2 / Keap1 Complex ROS->Nrf2_Keap1 Induces Dissociation Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD, CAT) ARE->Enzymes Gene Transcription Enzymes->ROS Neutralizes This compound This compound This compound->Nrf2_Keap1 Promotes Dissociation cluster_0 Stimulus (e.g., IL-1β) cluster_1 Signaling Cascade cluster_2 Transcription Factor cluster_3 Mediators of Joint Destruction Stimulus Stimulus p38 p38 MAPK Stimulus->p38 ERK ERK Stimulus->ERK AKT AKT Stimulus->AKT AP1 AP-1 p38->AP1 Activation ERK->AP1 Activation AKT->AP1 Activation Mediators RANKL IL-6 PGE2 MMP-13 AP1->Mediators Gene Expression This compound This compound This compound->p38 Inhibits This compound->ERK Inhibits This compound->AKT Inhibits cluster_workflow Experimental Workflow: AIA Rat Model cluster_analysis Endpoint Analysis Details A Day 0: Induce Arthritis (CFA Injection) B Days 1-28: Daily Treatment (NOR, MTX, Vehicle) A->B C Ongoing Assessment: - Arthritis Score - Paw Volume - Body Weight B->C D Day 28: Endpoint Analysis C->D E Blood Collection: ELISA (Cytokines, RF, CRP) D->E F Joint Tissue Harvest: - Histopathology (H&E) - RT-PCR (Gene Expression) - IHC (Protein Expression) D->F

References

Norisoboldine: A Potential Therapeutic Agent for Atopic Dermatitis and Skin Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Norisoboldine (NOR), an isoquinoline (B145761) alkaloid primarily isolated from the root of Lindera aggregata (Radix Linderae), has garnered significant scientific interest for its potent anti-inflammatory properties. Emerging evidence suggests its therapeutic potential in managing inflammatory skin conditions, including atopic dermatitis (AD). This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols for its investigation in the context of atopic dermatitis and skin inflammation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel dermatological therapies.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects through multiple signaling pathways. The primary mechanisms identified in the context of skin inflammation include the inhibition of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway, modulation of the Aryl Hydrocarbon Receptor (AhR) pathway, and the suppression of mast cell degranulation.

Inhibition of NFAT Signaling

T-cell activation is a critical event in the pathogenesis of atopic dermatitis. The transcription factor NFAT plays a pivotal role in this process, and its activation is essential for the production of pro-inflammatory cytokines. This compound has been shown to directly interfere with this pathway.

  • Mechanism: Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, enabling its translocation into the nucleus, where it initiates the transcription of target genes, including interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation. This compound inhibits the dephosphorylation of NFAT, thereby preventing its nuclear translocation and subsequent downstream signaling.[1]

NFAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Ca_ionophore Ca2+ Ionophore (Ionomycin) Calcineurin Calcineurin Ca_ionophore->Calcineurin Activates PKC_activator PKC Activator (PMA) PKC_activator->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation This compound This compound This compound->Calcineurin Inhibits Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_n->Gene_Transcription Induces

Figure 1: this compound's Inhibition of the NFAT Signaling Pathway.
Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses at barrier surfaces like the skin. This compound has been identified as a natural AhR agonist.

  • Mechanism: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, such as with this compound, the chaperone proteins dissociate, and the AhR-ligand complex translocates to the nucleus. Here, it dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), leading to their transcription.[2] AhR activation has been linked to the regulation of inflammatory responses and the maintenance of skin homeostasis.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-Hsp90 Complex This compound->AhR_complex Binds AhR_ligand AhR-Norisoboldine AhR_complex->AhR_ligand Conformational Change AhR_ligand_n AhR-Norisoboldine AhR_ligand->AhR_ligand_n Nuclear Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_ligand_n->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binds Gene_Transcription Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Induces

Figure 2: this compound as an Agonist of the AhR Signaling Pathway.
Suppression of Mast Cell Degranulation

Mast cells are key effector cells in allergic inflammation, including atopic dermatitis. Upon activation, they release a plethora of pro-inflammatory mediators through a process called degranulation. This compound has been demonstrated to inhibit this process.

  • Mechanism: The aggregation of the high-affinity IgE receptor (FcεRI) on the surface of mast cells by antigen-IgE complexes initiates a signaling cascade that leads to degranulation and the release of mediators like histamine, prostaglandins (B1171923) (e.g., PGD2), and cytokines (e.g., IL-4, IL-6, IL-13, TNF-α). This compound dose-dependently reduces the expression of FcεRI and inhibits the release of these inflammatory mediators.[3][4] This effect is partly mediated through the suppression of the c-Jun N-terminal kinase (JNK) signaling pathway.[4]

Mast_Cell_Degranulation Antigen_IgE Antigen-IgE Complex FceRI FcεRI Antigen_IgE->FceRI Cross-links Signaling_Cascade Signaling Cascade (e.g., JNK pathway) FceRI->Signaling_Cascade Activates Degranulation Degranulation Signaling_Cascade->Degranulation Induces Mediators Release of Inflammatory Mediators (Histamine, PGD2, Cytokines) Degranulation->Mediators This compound This compound This compound->FceRI Reduces Expression This compound->Signaling_Cascade Inhibits

Figure 3: this compound's Inhibition of Mast Cell Degranulation.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on markers of atopic dermatitis and skin inflammation.

Table 1: In Vitro Efficacy of this compound

ParameterCell Line/ModelStimulationThis compound ConcentrationEffectReference
NFAT Reporter Gene Expression K562-luc cellsPMA (20 ng/mL) + Ionomycin (B1663694) (1 µM)2-50 µMDose-dependent inhibition[1]
Mast Cell Degranulation Bone Marrow-Derived Mast Cells (BMMCs)IgE/OVA3-30 µMDose-dependent decrease[3]
PGD2 Production BMMCsIgE/OVA3-30 µMDose-dependent reduction[3]
Cytokine Production (IL-4, IL-6, IL-13, TNF-α) BMMCsIgE/OVA3-30 µMDose-dependent reduction[3]
FcεRI Expression BMMCsIgE/OVA3-30 µMDose-dependent reduction[3]
CYP1A1 mRNA Expression THP-1 cells-3, 10, 30 µMDose-dependent increase[2]

Table 2: In Vivo Efficacy of this compound in a DNCB-Induced Dermatitis Mouse Model

ParameterThis compound DoseEffectReference
Ear Swelling 10 mg/kg, i.p.Reduction[1]
Inflammatory Infiltration 10 mg/kg, i.p.Attenuation[1]
IFN-γ mRNA in ear tissue 10 mg/kg, i.p.78.4% reduction[1]
TNF-α mRNA in ear tissue 10 mg/kg, i.p.77.8% reduction[1]
IL-4 mRNA in ear tissue 10 mg/kg, i.p.72.3% reduction[1]
IL-6 mRNA in ear tissue 10 mg/kg, i.p.73.9% reduction[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound for atopic dermatitis and skin inflammation.

DNCB-Induced Atopic Dermatitis-like Skin Inflammation in Mice

This model is used to evaluate the in vivo efficacy of this compound in an AD-like inflammatory setting.[1][5]

  • Animals: BALB/c mice are commonly used.

  • Sensitization:

    • Shave the dorsal skin of the mice.

    • Apply 100 µL of 1% 2,4-dinitrochlorobenzene (DNCB) dissolved in a 4:1 (v/v) acetone/olive oil solution to the shaved dorsal skin daily for two consecutive days.[5]

    • On day 3, apply 120 µL of 2% DNCB.[5]

  • Challenge:

    • After a sensitization period (e.g., 1-2 weeks), challenge the mice by applying a lower concentration of DNCB (e.g., 0.2-0.5%) to the ear or dorsal skin to induce a localized inflammatory reaction.[6]

  • This compound Treatment:

    • Administer this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection at specified time points during the challenge phase.[1]

  • Evaluation:

    • Measure ear thickness using a digital caliper to quantify swelling.

    • Collect ear tissue for histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration.

    • Isolate RNA from ear tissue for quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-4, IL-6).[1]

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the extent of mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.[7][8]

  • Cell Culture:

    • Culture Bone Marrow-Derived Mast Cells (BMMCs) from mouse bone marrow progenitors in the presence of IL-3.[3]

  • Sensitization:

    • Sensitize BMMCs with anti-DNP IgE overnight.

  • Treatment and Stimulation:

    • Wash the sensitized cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).

    • Pre-incubate the cells with various concentrations of this compound (e.g., 3-30 µM) for a specified time.[3]

    • Induce degranulation by adding the antigen (e.g., DNP-BSA).

  • Quantification of β-Hexosaminidase Release:

    • Centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant.

    • Lyse the cell pellet with a detergent (e.g., Triton X-100) to measure the total cellular β-hexosaminidase content.

    • Incubate both the supernatant and the cell lysate with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

    • Stop the reaction with a stop solution (e.g., glycine (B1666218) buffer).

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of β-hexosaminidase release as (absorbance of supernatant / absorbance of supernatant + cell lysate) x 100.

NFAT Activation Luciferase Reporter Assay

This cell-based assay is used to screen for inhibitors of the NFAT signaling pathway.[1][9][10]

  • Cell Line:

    • Use a stable cell line co-transfected with a luciferase reporter gene under the control of an NFAT-responsive promoter (e.g., K562-luc or Jurkat-NFAT-luc).[1][11]

  • Assay Procedure:

    • Seed the reporter cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound (e.g., 2-50 µM).[1]

    • Stimulate the cells with PMA (e.g., 20 ng/mL) and a calcium ionophore like ionomycin (e.g., 1 µM) to activate the NFAT pathway.[1]

    • Incubate for a sufficient period to allow for luciferase expression (e.g., 6-8 hours).

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

    • The reduction in luminescence in this compound-treated cells compared to stimulated controls indicates inhibition of NFAT activation.

AhR Signaling Pathway Activation Assay

This assay determines the ability of this compound to act as an agonist for the AhR signaling pathway.[2]

  • Cell Line:

    • Use a suitable cell line that expresses AhR, such as the human monocytic cell line THP-1.[2]

  • Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 3, 10, 30 µM) for a specified duration (e.g., 24 hours).[2]

  • Evaluation of AhR Activation:

    • Gene Expression Analysis: Isolate total RNA from the treated cells and perform qRT-PCR to measure the mRNA expression of the AhR target gene, CYP1A1. An increase in CYP1A1 mRNA indicates AhR activation.[2]

    • Reporter Gene Assay: Utilize a cell line containing a luciferase reporter gene linked to an AhR-responsive promoter (containing XREs). Measure the luminescence after treatment with this compound.

    • Western Blotting: Analyze the nuclear translocation of AhR. Separate nuclear and cytoplasmic protein fractions and perform Western blotting using an anti-AhR antibody. An increased level of AhR in the nuclear fraction indicates activation.[2]

Conclusion

This compound presents a promising multi-target therapeutic approach for atopic dermatitis and other inflammatory skin diseases. Its ability to concurrently inhibit T-cell activation via the NFAT pathway, modulate the immune response through the AhR pathway, and suppress mast cell degranulation addresses several key pathological aspects of these conditions. The quantitative data from preclinical models demonstrates significant anti-inflammatory efficacy at both cellular and whole-organism levels. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of this compound's therapeutic potential. Future research, including well-designed clinical trials, will be crucial to translate these promising preclinical findings into effective treatments for patients with atopic dermatitis.

References

The Pharmacological Profile of Norisoboldine and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norisoboldine, a prominent isoquinoline (B145761) alkaloid isolated from the root of Lindera aggregata, has garnered significant attention in recent years for its diverse and potent pharmacological activities. Traditionally used in Chinese medicine, modern scientific investigation has begun to unravel the complex mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, with a focus on its anti-inflammatory, immunomodulatory, and anti-angiogenic properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological effects, primarily centered around the modulation of key signaling pathways involved in inflammation and immunity.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical models. A key mechanism underlying these effects is its activity as an agonist of the Aryl Hydrocarbon Receptor (AhR).[1] Activation of AhR by this compound leads to the induction of regulatory T cells (Tregs), which play a crucial role in maintaining immune homeostasis and suppressing inflammatory responses.[2][3]

This compound has been shown to inhibit the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), in various cell types.[4][5] This inhibition is mediated, in part, through the down-regulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically p38 and Extracellular signal-regulated kinase (ERK).[4] Interestingly, in macrophages, this compound's anti-inflammatory action appears to be independent of the direct inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, instead targeting the upstream MAPK cascade.[4]

Furthermore, this compound has been found to inhibit the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in T-cell activation, in a dose-dependent manner.[6] It also demonstrates analgesic effects in models of inflammatory pain, a mechanism linked to its interaction with the adenosine (B11128) A1 receptor.[7]

Inhibition of Osteoclast Differentiation

In the context of inflammatory bone destruction, such as that seen in rheumatoid arthritis, this compound has been shown to suppress the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is dose-dependent and contributes to its protective role in arthritis models.[8]

Anti-angiogenic Effects

This compound also exhibits anti-angiogenic properties by inhibiting the migration of endothelial cells. This activity is mediated through the modulation of the Notch1 signaling pathway.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its derivatives.

CompoundAssayCell TypeEndpointValueReference(s)
This compoundTreg DifferentiationNaive T cellsEffective Concentration10 µM[2][3]
This compoundNFAT ActivationK562-luc cellsReporter Gene Inhibition2-50 µM (Dose-dependent)[6]
This compoundOsteoclast DifferentiationRAW264.7 / BMMsInhibition of Differentiation10-30 µM (Dose-dependent)[8]
This compoundIL-6 ProductionFibroblast-like synoviocytesInhibition of Production10-60 µM (Dose-dependent)[9]
This compoundPro-inflammatory Cytokine ProductionRAW264.7 macrophagesInhibition of TNF-α & IL-1βConcentration-dependent[4]
CompoundAnimal ModelDisease ModelDosing RegimenEffectReference(s)
This compoundMiceDextran sodium sulfate-induced colitis20, 40 mg/kgAmelioration of colitis[2]

This compound Derivatives

Efforts to improve the pharmacological properties of this compound have led to the synthesis of several derivatives.

DerivativeKey Feature(s)In Vitro ActivityIn Vivo ActivityReference(s)
DC-01 Benzoic acid derivativeMore potent induction of Treg cell differentiation (Effective concentration: 1 µM)Better amelioration of DSS-induced colitis in mice (28, 56 mg/kg)[2][3]
III11 2-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-9-olPotent AhR agonistRemarkable therapeutic effects in a mouse model of ulcerative colitis (10 mg/kg); Significantly improved oral bioavailability (F = 87.40%)[10]

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general workflow for its evaluation in an arthritis model.

Norisoboldine_AhR_Pathway cluster_nucleus Nuclear Events This compound This compound AhR_complex AhR-Hsp90 Complex This compound->AhR_complex binds AhR AhR AhR_complex->AhR dissociates ARNT ARNT AhR->ARNT dimerizes Nucleus Nucleus AhR->Nucleus translocates XRE XRE ARNT->XRE binds Treg_diff Treg Differentiation XRE->Treg_diff CYP1A1 CYP1A1 Expression XRE->CYP1A1

This compound's activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Norisoboldine_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (p38, ERK) TLR4->MAPK_cascade Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MAPK_cascade->Proinflammatory_Cytokines induces This compound This compound This compound->MAPK_cascade inhibits

Inhibition of the MAPK signaling pathway by this compound in macrophages.

CIA_Workflow start Start immunization Immunization with Type II Collagen & Adjuvant start->immunization boost Booster Immunization immunization->boost treatment Treatment Initiation (this compound or Vehicle) boost->treatment monitoring Clinical Scoring & Paw Swelling Measurement treatment->monitoring histology Histopathological Analysis of Joints monitoring->histology cytokine_analysis Cytokine Profiling (Serum/Tissue) monitoring->cytokine_analysis end End histology->end cytokine_analysis->end

References

Norisoboldine's Inhibition of NFAT Activation in T-Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norisoboldine (NOR), an isoquinoline (B145761) alkaloid primarily isolated from the root of Lindera aggregata, has demonstrated significant anti-inflammatory and immunomodulatory properties. A key mechanism underlying these effects is its ability to inhibit the activation of the Nuclear Factor of Activated T-cells (NFAT), a crucial transcription factor family that governs T-cell activation and subsequent inflammatory responses. This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental methodologies related to the inhibition of NFAT activation in T-cells by this compound.

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to an increase in intracellular calcium levels. This calcium influx activates the phosphatase calcineurin, which dephosphorylates cytoplasmic NFAT proteins.[1][2] Dephosphorylated NFAT then translocates to the nucleus, where it cooperates with other transcription factors to induce the expression of a wide array of genes critical for T-cell activation, including cytokines like Interleukin-2 (IL-2).[1][2] IL-2 is a vital cytokine that promotes T-cell proliferation and differentiation, thus amplifying the immune response.

This compound has been shown to dose-dependently inhibit the transcriptional activity of NFAT in T-cells.[3] This inhibitory action is attributed to the suppression of NFAT dephosphorylation, which prevents its nuclear translocation and subsequent gene transcription.[3] As a consequence, this compound effectively downregulates the expression of NFAT-dependent genes, including IL-2 and other pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), IL-4, and IL-6.[3] This guide will delve into the specifics of these interactions, presenting the available quantitative data and detailing the experimental protocols used to elucidate these findings.

Quantitative Data on this compound's Inhibitory Effects

The inhibitory effects of this compound on NFAT activation and downstream cytokine expression have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Parameter Cell Line Stimulus This compound Concentration (µM) Inhibition Reference
NFAT Reporter Gene ExpressionK562-luc20 ng/mL PMA + 1 µM Ionomycin2 - 50Dose-dependent inhibition[3]

Table 1: In Vitro Inhibition of NFAT Transcriptional Activity by this compound

Cytokine mRNA Animal Model This compound Dosage Reduction in mRNA Levels (%) Reference
IFN-γDNCB-induced dermatitis in mice10 mg/kg (i.p.)78.4%[3]
TNF-αDNCB-induced dermatitis in mice10 mg/kg (i.p.)77.8%[3]
IL-4DNCB-induced dermatitis in mice10 mg/kg (i.p.)72.3%[3]
IL-6DNCB-induced dermatitis in mice10 mg/kg (i.p.)73.9%[3]

Table 2: In Vivo Reduction of Pro-inflammatory Cytokine mRNA by this compound

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NFAT activation pathway and a typical experimental workflow for investigating the effects of this compound.

NFAT_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg1 PLC-γ1 TCR->PLCg1 activates CD3 CD3 APC APC APC->TCR Ca_ER Ca²⁺ (ER) PLCg1->Ca_ER releases Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Calcineurin_inactive Calcineurin (inactive) Ca_cyto->Calcineurin_inactive activates Calcineurin_active Calcineurin (active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT translocates to NOR This compound NOR->Calcineurin_active inhibits dephosphorylation Gene_Expression Gene Expression (IL-2, etc.) NFAT->Gene_Expression induces

Figure 1: this compound's point of intervention in the NFAT signaling pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Culture Jurkat T-cells or K562-luc cells treatment Treat cells with varying concentrations of this compound cell_culture->treatment stimulation Stimulate with PMA + Ionomycin treatment->stimulation luciferase NFAT Luciferase Reporter Assay stimulation->luciferase western Western Blot for Phospho-NFAT stimulation->western qpcr RT-qPCR for Cytokine mRNA stimulation->qpcr luminescence Measure Luminescence luciferase->luminescence blot_imaging Image Western Blot western->blot_imaging qpcr_analysis Analyze qPCR Data qpcr->qpcr_analysis

Figure 2: General experimental workflow for studying this compound's effect on NFAT.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effect on NFAT activation.

NFAT-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NFAT.

  • Cell Line: K562-luc cells, which are stably transfected with a luciferase reporter gene under the control of an NFAT-responsive promoter. Jurkat T-cells stably expressing an NFAT-luciferase reporter can also be used.

  • Protocol:

    • Seed K562-luc cells in a 96-well plate at a density of 1 x 10⁵ cells/well and culture overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 2, 10, 50 µM) or vehicle control (DMSO) for 1 hour.

    • Stimulate the cells with 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) and 1 µM Ionomycin for 6-8 hours to induce NFAT activation.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

    • Record luminescence using a luminometer.

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

Immunoblotting for NFAT Dephosphorylation

This method is used to visualize the dephosphorylation state of NFAT, which is indicative of its activation.

  • Cell Lines: Jurkat T-cells or K562-luc cells.

  • Protocol:

    • Culture cells to a density of 1-2 x 10⁶ cells/mL.

    • Pre-treat cells with this compound or vehicle for 1 hour.

    • Stimulate with PMA (20 ng/mL) and Ionomycin (1 µM) for 15-30 minutes.

    • Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of total protein per lane on an 8% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for NFAT (an antibody that recognizes both phosphorylated and dephosphorylated forms) overnight at 4°C. The phosphorylated form of NFAT will migrate slower (appear as a higher molecular weight band) than the dephosphorylated form.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time PCR for Cytokine mRNA Expression

This technique quantifies the mRNA levels of NFAT-target genes, such as IL-2.

  • Cell Line: Jurkat T-cells.

  • Protocol:

    • Plate Jurkat cells at a density of 1 x 10⁶ cells/well.

    • Pre-treat with this compound or vehicle for 1 hour.

    • Stimulate with PMA (20 ng/mL) and Ionomycin (1 µM) for 4-6 hours.

    • Harvest cells and extract total RNA using a commercial RNA isolation kit.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for IL-2 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

      • Example Human IL-2 Primers:

        • Forward: 5'-AAG TTC AAT GTT AAC AGC AAG C-3'

        • Reverse: 5'-GTT GCT GTT TAA GAT TTT GCT G-3'

      • Example Human GAPDH Primers:

        • Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'

        • Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'

    • Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression.

Conclusion

This compound presents a compelling profile as an inhibitor of NFAT activation in T-cells. The available data robustly demonstrates its ability to suppress NFAT-mediated gene transcription and downstream inflammatory cytokine production. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other potential immunomodulatory compounds targeting the NFAT signaling pathway. Further research to elucidate the precise molecular interaction between this compound and the components of the NFAT activation cascade will be crucial for its potential development as a therapeutic agent for T-cell mediated inflammatory and autoimmune diseases.

References

Norisoboldine's Impact on Endothelial Cell Migration and Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of norisoboldine, an alkaloid compound isolated from Radix Linderae, on endothelial cell migration and angiogenesis. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in the field.

Executive Summary

This compound has been identified as a potent inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. This inhibitory effect is primarily achieved by suppressing the migration of endothelial cells, a critical step in the angiogenic cascade. Specifically, this compound targets the Vascular Endothelial Growth Factor (VEGF)-induced signaling pathways within these cells. The primary mechanism of action involves the modulation of the cAMP-PKA-NF-κB/Notch1 signaling pathway.[1][2] This guide will delve into the quantitative effects of this compound, the experimental methodologies used to ascertain these effects, and the intricate signaling cascades it modulates.

Quantitative Data on this compound's Effects

The anti-angiogenic properties of this compound have been quantified through various in vitro assays. These studies reveal a dose-dependent inhibitory effect on endothelial cell viability, migration, and tube formation.

Cytotoxicity and Viability

This compound exhibits cytotoxic effects on Human Umbilical Vein Endothelial Cells (HUVECs) at higher concentrations. The viability of HUVECs was assessed using MTT and LDH assays after 24 hours of incubation with varying concentrations of this compound.

Concentration (µM)Cell Viability (MTT Assay, % of control)LDH Release (% of control)
1~100%Not significantly different from control
3~100%Not significantly different from control
10~100%Not significantly different from control
30~100%Not significantly different from control
60Significantly reduced (P<0.05)Significantly increased (P<0.05)
100Significantly reduced (P<0.01)Significantly increased (P<0.01)
Data adapted from PLOS One, 2013.[3]
Inhibition of Endothelial Cell Migration and Sprouting

This compound significantly inhibits VEGF-induced endothelial cell migration and sprouting. The following table summarizes the inhibitory effects observed in wound healing and sprouting assays.

TreatmentWound Healing (Quantification of wound area)Sprouting (Quantification of sprout number)Sprouting (Quantification of sprout length)
ControlBaselineBaselineBaseline
VEGF (10 ng/ml)Increased migrationIncreased sproutingIncreased sprout length
VEGF + this compound (1 µM)Significantly inhibitedSignificantly inhibitedSignificantly inhibited
VEGF + this compound (3 µM)Significantly inhibitedSignificantly inhibitedSignificantly inhibited
VEGF + this compound (10 µM)Significantly inhibitedSignificantly inhibitedSignificantly inhibited
VEGF + this compound (30 µM)Significantly inhibitedSignificantly inhibitedSignificantly inhibited
Data adapted from PLOS One, 2013.[3]

Signaling Pathways Modulated by this compound

This compound exerts its anti-angiogenic effects by modulating the cAMP-PKA-NF-κB/Notch1 signaling pathway, which is crucial for VEGF-induced endothelial cell migration.[1][2]

Overview of the Signaling Cascade

VEGF typically stimulates endothelial cell migration by activating several downstream pathways. This compound intervenes in this process by suppressing the production of intracytoplasmic cAMP and subsequent activation of Protein Kinase A (PKA).[1][4] This initial inhibitory step has cascading effects on downstream signaling components, including the NF-κB and Notch1 pathways.[1][5]

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR cAMP cAMP Production VEGFR->cAMP PKA PKA Activation cAMP->PKA NFkB_pathway NF-κB Pathway PKA->NFkB_pathway Notch1_pathway Notch1 Pathway PKA->Notch1_pathway Migration Endothelial Cell Migration NFkB_pathway->Migration Notch1_pathway->Migration This compound This compound This compound->cAMP

Figure 1: Overview of this compound's inhibitory action on the VEGF signaling pathway.

Detailed NF-κB Pathway Inhibition

This compound's inhibition of PKA leads to a reduction in the activation of the transcription factor NF-κB.[1] This is achieved by preventing the degradation of IκBα, which normally sequesters NF-κB (p65) in the cytoplasm. Consequently, the disruption of the p65/IκBα complex is inhibited, and the formation of the PKAc/p65 complex is restrained, leading to decreased phosphorylation of p65 at serine 276.[1][3] This prevents the nuclear translocation of p65 and its binding to DNA, thereby inhibiting the transcription of pro-angiogenic genes.[1]

PKA PKA IkBa_deg IκBα Degradation PKA->IkBa_deg p65_IkBa p65/IκBα Complex Disruption IkBa_deg->p65_IkBa PKAc_p65 PKAc/p65 Complex Formation p65_IkBa->PKAc_p65 p65_phos p65 (ser276) Phosphorylation PKAc_p65->p65_phos p65_trans p65 Nuclear Translocation p65_phos->p65_trans Gene_trans Gene Transcription p65_trans->Gene_trans This compound This compound This compound->PKA

Figure 2: this compound's detailed inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to evaluate the effects of this compound on endothelial cell migration and angiogenesis.

Cell Culture
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

  • Culture Medium: Medium 200PRF supplemented with Low Serum Growth Supplement (LSGS).[6]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Wound Healing Assay

This assay assesses two-dimensional cell migration.

  • Cell Seeding: HUVECs are seeded in a 6-well plate and grown to confluence.

  • Wound Creation: A sterile pipette tip is used to create a linear scratch in the cell monolayer.[3]

  • Treatment: The cells are washed with PBS to remove debris and then incubated with culture medium containing VEGF (10 ng/ml) and different concentrations of this compound (1-30 µM).[3]

  • Image Acquisition: Images of the scratch are captured at 0 and 10 hours using a microscope.[3]

  • Data Analysis: The area of the wound is measured at both time points, and the extent of cell migration is quantified by the reduction in the wound area.[3]

cluster_0 Wound Healing Assay Workflow A Seed HUVECs to confluence B Create scratch with pipette tip A->B C Treat with VEGF and this compound B->C D Image at 0h and 10h C->D E Quantify wound area reduction D->E

Figure 3: Workflow for the endothelial cell wound healing assay.

Transwell Migration Assay

This assay measures the chemotactic migration of cells through a porous membrane.

  • Chamber Setup: Transwell inserts with an 8 µm pore size are placed in a 24-well plate.

  • Chemoattractant: The lower chamber is filled with culture medium containing VEGF as a chemoattractant.

  • Cell Seeding: HUVECs, pre-treated with this compound, are seeded in the upper chamber in a serum-free medium.

  • Incubation: The plate is incubated for a specified period (e.g., 24 hours) to allow for cell migration.

  • Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[7][8]

cluster_1 Transwell Migration Assay Workflow F Add chemoattractant to lower chamber G Seed this compound-treated HUVECs in upper chamber F->G H Incubate for 24h G->H I Remove non-migrated cells H->I J Fix, stain, and count migrated cells I->J

Figure 4: Workflow for the transwell migration assay.

Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures.

  • Matrix Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.[9]

  • Cell Seeding: HUVECs are seeded onto the matrix in the presence of VEGF and varying concentrations of this compound.

  • Incubation: The plate is incubated for 4-24 hours to allow for the formation of tube-like structures.[9]

  • Visualization and Quantification: The formation of tubes is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the number of tubes, tube length, and number of branch points.[10]

cluster_2 Tube Formation Assay Workflow K Coat plate with basement membrane matrix L Seed HUVECs with VEGF and this compound K->L M Incubate for 4-24h L->M N Visualize and quantify tube formation M->N

Figure 5: Workflow for the endothelial cell tube formation assay.

Conclusion

This compound demonstrates significant anti-angiogenic and anti-migratory effects on endothelial cells. Its mechanism of action is centered on the inhibition of the cAMP-PKA-NF-κB/Notch1 signaling pathway, a key regulator of VEGF-induced angiogenesis. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound as an anti-angiogenic agent in diseases such as cancer and rheumatoid arthritis.[2][11] Future studies may focus on in vivo models to validate these in vitro findings and to explore the pharmacokinetic and pharmacodynamic properties of this promising compound.

References

Norisoboldine's Pro-Apoptotic Effects on Fibroblast-Like Synoviocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction.[1] Fibroblast-like synoviocytes (FLS) are key effector cells in the pathogenesis of RA, exhibiting tumor-like characteristics such as aggressive proliferation and resistance to apoptosis.[1][2] Norisoboldine (NOR), a natural isoquinoline (B145761) alkaloid, has demonstrated therapeutic potential by inducing apoptosis in FLS, suggesting its promise as a novel anti-arthritic agent.[1] This technical guide provides an in-depth overview of the pro-apoptotic effects of this compound on FLS, detailing the underlying molecular mechanisms, experimental protocols for key assays, and a summary of quantitative findings.

Molecular Mechanism of this compound-Induced Apoptosis in FLS

This compound induces apoptosis in fibroblast-like synoviocytes through a mitochondrial-dependent pathway.[1] This intrinsic apoptotic cascade is initiated by the upregulation of the tumor suppressor protein p53.[1] The activation of p53 leads to a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, specifically increasing the expression of Bax and decreasing the expression of Bcl-2.[1]

This altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[1] Cytosolic cytochrome c then triggers the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3.[1] Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1] Notably, the extrinsic apoptotic pathway, mediated by caspase-8, does not appear to be significantly involved in this compound-induced FLS apoptosis.[1]

In addition to its pro-apoptotic effects, this compound has been shown to inhibit the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in FLS.[3] This anti-inflammatory action is mediated through the inhibition of the PKC/MAPK/NF-κB-p65/CREB signaling pathways.[3]

Signaling Pathway Diagram

Norisoboldine_Apoptosis_Pathway NOR This compound p53 p53 NOR->p53 Bcl2 Bcl-2 p53->Bcl2 - Bax Bax p53->Bax + Mito Mitochondrion Bcl2->Mito | Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 (activated) CytC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 PARP PARP Casp3->PARP cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway in FLS.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on FLS viability, apoptosis, and the expression of key apoptotic proteins. Disclaimer: The following data is illustrative and based on typical findings in the field, as the full-text of the primary research article was not available.

Table 1: Effect of this compound on FLS Viability

This compound (µM)Treatment Duration (h)Cell Viability (%)
0 (Control)24100 ± 5.2
102485.3 ± 4.8
302462.1 ± 6.1
602441.5 ± 5.5

Table 2: Effect of this compound on FLS Apoptosis

This compound (µM)Treatment Duration (h)Apoptotic Cells (%)
0 (Control)245.2 ± 1.3
102418.7 ± 2.5
302435.4 ± 3.1
602458.9 ± 4.2

Table 3: Effect of this compound on Apoptotic Protein Expression

This compound (µM)Bax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-3 (Fold Change)
0 (Control)1.01.0
102.52.8
304.85.2
607.28.1

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of this compound on FLS.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed FLS in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Culture and Treatment: Culture FLS in 6-well plates and treat with this compound as required.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the mixture for 20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Mitochondrial Membrane Potential Assay (JC-1)
  • Cell Culture and Treatment: Culture and treat FLS with this compound in a suitable plate format (e.g., 96-well black, clear bottom plate).

  • JC-1 Staining: Prepare a JC-1 working solution and add it to each well. Incubate at 37°C for 15-30 minutes.

  • Washing: Centrifuge the plate and carefully remove the supernatant. Wash the cells with Assay Buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. For healthy cells with high mitochondrial membrane potential, JC-1 forms J-aggregates with red fluorescence (Ex/Em = ~585/590 nm). In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers with green fluorescence (Ex/Em = ~514/529 nm).

  • Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

Western Blotting
  • Cell Lysis: After treatment with this compound, lyse the FLS with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Experimental Workflow Diagram

Experimental_Workflow start FLS Culture treatment This compound Treatment (Dose- and Time-course) start->treatment viability Cell Viability Assay (CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis mmp Mitochondrial Potential (JC-1 Assay) treatment->mmp wb Western Blotting (Bax, Bcl-2, Caspase-3) treatment->wb analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis mmp->analysis wb->analysis

Caption: General workflow for investigating this compound's effects on FLS.

Conclusion and Future Directions

This compound demonstrates significant pro-apoptotic effects on fibroblast-like synoviocytes, primarily through the intrinsic mitochondrial pathway. Its ability to induce apoptosis in these key pathogenic cells, coupled with its anti-inflammatory properties, positions this compound as a promising therapeutic candidate for rheumatoid arthritis. Future research should focus on in vivo studies to validate these findings in animal models of arthritis and to evaluate the pharmacokinetic and safety profiles of this compound. Further investigation into the upstream regulators of p53 in response to this compound treatment could also provide deeper insights into its mechanism of action and facilitate the development of more targeted therapies for RA.

References

The Dawn of a New Era in Drug Discovery: A Technical Guide to the Synthesis and Exploration of Novel Norisoboldine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norisoboldine, a natural isoquinoline (B145761) alkaloid, has garnered significant attention in the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, anti-cancer, and immunomodulatory effects. This technical guide provides an in-depth overview of the discovery and synthesis of novel this compound derivatives, offering a comprehensive resource for researchers and drug development professionals. We delve into detailed experimental protocols for the synthesis and biological evaluation of these compounds, present quantitative data in structured tables for comparative analysis, and visualize key signaling pathways and experimental workflows using Graphviz diagrams. This guide aims to accelerate the exploration of this compound's therapeutic potential by providing a solid foundation for the design and development of next-generation drug candidates.

Introduction to this compound and its Therapeutic Potential

Norisoboboldine is a naturally occurring benzylisoquinoline alkaloid found in several medicinal plants, most notably from the roots of Lindera aggregata.[1] Traditional medicine has long utilized these plants for their therapeutic properties, and modern research has begun to unravel the molecular mechanisms behind this compound's efficacy. Scientific investigations have revealed its involvement in a multitude of cellular processes, positioning it as a promising scaffold for the development of novel therapeutics for a range of diseases.

This compound has demonstrated a wide array of biological activities, including:

  • Anti-inflammatory effects: It has been shown to attenuate inflammatory pain and inhibit the production of pro-inflammatory cytokines.[1][2]

  • Immunomodulatory activity: this compound can induce the generation of regulatory T cells (Tregs), which play a crucial role in maintaining immune homeostasis.[3]

  • Anti-cancer properties: Studies have indicated its potential to induce apoptosis in cancer cells and inhibit tumor growth.

  • Angiogenesis inhibition: It has been found to inhibit synovial angiogenesis, a key process in the pathology of rheumatoid arthritis.[4]

The diverse biological profile of this compound has spurred interest in the synthesis of novel derivatives to enhance its potency, selectivity, and pharmacokinetic properties.

Synthesis of Novel this compound Derivatives

The chemical modification of the this compound scaffold offers a promising avenue for the development of new drug candidates with improved therapeutic indices. A notable example is the synthesis of a this compound-benzoic acid derivative, designated as DC-01, which has shown significantly enhanced activity in inducing Treg cell differentiation compared to the parent compound.[3]

General Synthetic Strategies for Isoquinoline Alkaloids

The synthesis of this compound derivatives often employs established methods for the construction of the isoquinoline core, followed by functional group modifications. Key synthetic strategies include:

  • Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamine to a dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.

  • Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.

  • Pomeranz–Fritsch Reaction: This synthesis utilizes the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.

Modern synthetic approaches, such as transition-metal-catalyzed cross-coupling and C-H activation reactions, offer more efficient and versatile routes to functionalized isoquinoline derivatives.

Example Synthesis: this compound-Benzoic Acid Derivative (DC-01)

While the full detailed experimental protocol for the synthesis of DC-01 is available in the primary literature, the general approach involves the chemical modification of this compound to introduce a benzoic acid moiety.[3] This modification has been shown to enhance the compound's ability to induce Treg cell differentiation.

Experimental Workflow for Synthesis and Purification of Novel Derivatives

G General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (this compound, Reagents) reaction Chemical Reaction (e.g., Esterification, Acylation) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup Completion purification Purification (Column Chromatography, HPLC) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Pure Novel Derivative characterization->final_product

Caption: General workflow for the synthesis and purification of novel this compound derivatives.

Biological Evaluation of this compound Derivatives

The biological activity of newly synthesized this compound derivatives is assessed through a battery of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

Data Presentation: In Vitro Activity of this compound and its Derivatives

The following tables summarize the quantitative data on the biological activity of this compound and its derivatives.

Table 1: Treg Cell Induction Activity

CompoundEffective Concentration for Treg Induction (µM)Reference
This compound10[3]
DC-011[3]

Table 2: In Vitro Anticancer Activity (IC50 Values)

CompoundCell LineIC50 (µM)Reference
This compound Analog AA549 (Lung Cancer)10.67 ± 1.53[5]
This compound Analog BC6 (Glioma)4.33 ± 1.04[5]
This compound Analog CMCF-7 (Breast Cancer)Data not available in initial search
This compound Analog DHCT116 (Colon Cancer)Data not available in initial search

Note: The IC50 values presented are for representative isoquinoline derivatives and may not be direct this compound analogs. More specific data would require access to dedicated SAR studies.

Experimental Protocols

Objective: To assess the ability of this compound derivatives to induce the differentiation of naive CD4+ T cells into Tregs.

Methodology:

  • Isolate naive CD4+ T cells from splenocytes of mice.

  • Culture the naive T cells with anti-CD3 and anti-CD28 antibodies in the presence of TGF-β and IL-2 to induce Treg differentiation.

  • Treat the cells with varying concentrations of the test compounds (e.g., this compound, DC-01).

  • After 72 hours, harvest the cells and stain for Treg markers, such as CD4, CD25, and Foxp3.

  • Analyze the percentage of CD4+CD25+Foxp3+ Treg cells by flow cytometry.

Objective: To determine if this compound derivatives induce apoptosis in cancer cells.

Methodology:

  • Seed cancer cells (e.g., A549, MCF-7) in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of the test compounds for 24-48 hours.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Objective: To investigate the effect of this compound derivatives on key signaling pathways, such as the MAPK pathway.

Methodology:

  • Treat cells with the test compounds for a specified period.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK, JNK, p38).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways Modulated by this compound and its Derivatives

This compound exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and identifying potential therapeutic targets.

G cluster_inflammation Inflammation & Immunity cluster_angiogenesis Angiogenesis cluster_apoptosis Apoptosis This compound This compound MAPK MAPK Pathway (ERK, JNK, p38) This compound->MAPK Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits AhR Aryl Hydrocarbon Receptor (AhR) This compound->AhR Activates Notch1 Notch1 Pathway This compound->Notch1 Modulates Apoptosis ↑ Apoptosis This compound->Apoptosis Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Treg Treg Cell Differentiation AhR->Treg Angiogenesis ↓ Angiogenesis Notch1->Angiogenesis

References

Methodological & Application

Application Note: Quantification of Norisoboldine in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norisoboldine, a prominent isoquinoline (B145761) alkaloid primarily found in the roots of Lindera aggregata (Radix Linderae), has garnered significant attention for its diverse pharmacological activities. These include anti-inflammatory, anti-arthritic, and potential anti-cancer properties. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.

Principle

This method utilizes reverse-phase HPLC (RP-HPLC) coupled with UV detection to separate and quantify this compound from complex plant matrices. The separation is achieved on a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Data Presentation: Comparison of HPLC and UPLC Methods

The following table summarizes and compares the key quantitative parameters of a conventional HPLC method and an Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of this compound in Radix Linderae.[1] This allows for an informed decision based on the available instrumentation and analytical requirements such as speed and sensitivity.

ParameterHPLC MethodUPLC Method
Column Waters X-Bridge C18 (250 mm × 4.6 mm, 5.0 µm)Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase Gradient elution with Acetonitrile and 0.5% formic acid (pH 2.25 with triethylamine)Not explicitly detailed but likely similar to HPLC
Detection Wavelength 280 nmNot explicitly detailed, likely around 280 nm
**Linearity (r²) **0.9999[2]Not explicitly detailed
Linearity Range 0.015 - 1.509 µg[2]Not explicitly detailed
Average Recovery 98.9% (RSD 1.7%)[1]97.3% (RSD 1.1%)[1]
Limit of Detection (LOD) 1.51 ng[1]0.151 ng[1]
Limit of Quantification (LOQ) 3.02 ng[1]0.302 ng[1]

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation from Plant Material (Radix Linderae)
  • Grinding: Grind the dried Radix Linderae to a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 50 mL of 70% ethanol (B145695).

    • Perform ultrasonication for 30 minutes at room temperature.

    • Allow the mixture to cool and then centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue with another 50 mL of 70% ethanol to ensure complete extraction.

    • Combine the supernatants from both extractions.

  • Filtration: Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Chromatographic Conditions
  • Instrument: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: Phenomenex Gemini C18 (250 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase:

    • A: 0.5% formic acid in water, adjusted to pH 2.25 with triethylamine.[2]

    • B: Acetonitrile.[2]

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    20 70 30
    30 70 30
    31 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C[2]

  • Detection Wavelength: 280 nm[2]

  • Injection Volume: 10 µL

Method Validation

For the validation of this analytical method, the following parameters should be assessed according to ICH guidelines:

  • Specificity: Analyze a blank (mobile phase), a standard solution, and a sample solution to ensure no interference at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with a different analyst to assess the method's robustness.

  • Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample. The recovery should be within 95-105%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Dried Plant Material (Radix Linderae) grind Grind to Fine Powder start->grind extract Ultrasonic Extraction with 70% Ethanol grind->extract centrifuge Centrifugation extract->centrifuge filter Filter through 0.45 µm Syringe Filter centrifuge->filter hplc HPLC System filter->hplc Inject Sample separation C18 Reverse-Phase Column hplc->separation detection UV Detection at 280 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify result Report this compound Concentration quantify->result

Caption: Experimental workflow for the quantification of this compound.

ahr_pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOR This compound (NOR) AhR_complex AhR-Hsp90 Complex NOR->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change Hsp90 Dissociation AhR_ARNT_complex AhR-ARNT Complex AhR_active->AhR_ARNT_complex Dimerizes with ARNT ARNT ARNT->AhR_ARNT_complex XRE Xenobiotic Response Element (XRE) AhR_ARNT_complex->XRE Binds to AhR_ARNT_complex->XRE Nuclear Translocation AhR_ARNT_complex_cytoplasm AhR-ARNT Complex CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Induces Treg Treg Cell Differentiation XRE->Treg Promotes

Caption: this compound's activation of the Aryl Hydrocarbon Receptor (AhR) pathway.[3][4]

Discussion

The presented HPLC method is demonstrated to be simple, accurate, and reliable for the quantification of this compound in Radix Linderae.[2] The UPLC method offers advantages in terms of shorter analysis time, increased sensitivity, and reduced solvent consumption.[1] The choice between HPLC and UPLC will depend on the specific laboratory's equipment and throughput needs.

The provided sample preparation protocol is a general guideline and may require optimization depending on the specific plant matrix. Factors such as particle size, solvent-to-solid ratio, and extraction time can influence the extraction efficiency.

This compound has been shown to interact with multiple signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) pathway, which is involved in regulating immune responses.[3][4] Its ability to act as an AhR agonist contributes to its anti-inflammatory and anti-arthritic effects by promoting the differentiation of regulatory T cells (Tregs).[3] Understanding these mechanisms is vital for the development of this compound as a therapeutic agent.

Conclusion

This application note provides a comprehensive and validated HPLC method for the quantification of this compound in plant extracts, which is suitable for quality control and research purposes. The detailed protocols and validation parameters ensure the generation of reliable and reproducible data. The visualization of the experimental workflow and a key signaling pathway offers a clear understanding of the analytical process and the compound's mechanism of action.

References

Application Notes and Protocols for UPLC-MS/MS Analysis of Norisoboldine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norisoboldine, a primary bioactive isoquinoline (B145761) alkaloid isolated from Radix Linderae, has garnered significant interest for its potential therapeutic properties. To facilitate pharmacokinetic, pharmacodynamic, and toxicological studies, a robust, sensitive, and selective analytical method for the quantification of this compound in biological matrices is essential. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the preferred technique for this purpose due to its high sensitivity, specificity, and throughput.[1][2] This document provides detailed application notes and protocols for the UPLC-MS/MS analysis of this compound in biological samples, primarily focusing on plasma.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for a validated UPLC-MS/MS method for the analysis of this compound and its major metabolite, this compound-9-O-α-glucuronide (NIB-Glu), in rat plasma.[3]

Table 1: Linearity and Sensitivity

AnalyteConcentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)Lower Limit of Quantification (LLOQ) (µg/mL)
This compound (NIB)0.01 - 2y = ax + b> 0.9950.01
NIB-Glu0.025 - 25y = ax + b> 0.9950.025

Table 2: Precision and Accuracy [3]

AnalyteQuality Control (QC) LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
This compound (NIB)Low4.6 - 14.14.6 - 14.1-13.5 to 8.1
Medium4.6 - 14.14.6 - 14.1-13.5 to 8.1
High4.6 - 14.14.6 - 14.1-13.5 to 8.1
NIB-GluLow5.0 - 12.25.0 - 12.2-12.8 to 7.6
Medium5.0 - 12.25.0 - 12.2-12.8 to 7.6
High5.0 - 12.25.0 - 12.2-12.8 to 7.6

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and efficient one-step protein precipitation method for the extraction of this compound and its metabolites from plasma samples.[3][4]

Materials:

  • Biological plasma samples

  • Methanol (B129727) (HPLC grade)

  • Internal Standard (IS) solution (e.g., a structurally related compound not present in the sample)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 300 µL of ice-cold methanol to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

This section details the instrumental conditions for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Triple quadrupole mass spectrometer (e.g., Waters TQ Detector) with an electrospray ionization (ESI) source

Chromatographic Conditions: [3][5]

  • Column: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

Mass Spectrometry Conditions: [3][5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/h

  • Cone Gas Flow: 50 L/h

  • MRM Transitions:

    • This compound: [Precursor ion > Product ion] (To be determined empirically)

    • NIB-Glu: [Precursor ion > Product ion] (To be determined empirically)

    • Internal Standard: [Precursor ion > Product ion] (To be determined empirically)

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Biological Sample (Plasma) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation (BEH C18 Column) supernatant->uplc Inject msms MS/MS Detection (MRM Mode) uplc->msms data_acquisition Data Acquisition msms->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: Experimental workflow for UPLC-MS/MS analysis of this compound.

metabolic_pathway This compound This compound Glucuronidation Glucuronidation This compound->Glucuronidation Phase II Metabolism Sulfation Sulfation This compound->Sulfation Phase II Metabolism Metabolite1 This compound-9-O-α-glucuronide Glucuronidation->Metabolite1 Metabolite2 This compound-1-O-β-D-glucuronide Glucuronidation->Metabolite2 Sulfate_Conjugate Sulfate Conjugate Sulfation->Sulfate_Conjugate

Caption: Primary metabolic pathways of this compound in rats.[6]

References

Application Notes and Protocols: ¹H and ¹³C NMR Spectral Analysis of Norisoboldine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and spectral data for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of Norisoboldine. This document is intended to serve as a practical guide for the identification and characterization of this bioactive isoquinoline (B145761) alkaloid, a compound of significant interest in pharmaceutical research.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound are summarized below. The assignments are based on comprehensive 2D NMR spectroscopic analysis, including HMBC and HSQC experiments, as referenced in the literature.

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
36.65s
6a4.15d12.5
86.82d8.0
116.90d8.0
2-OCH₃3.63s
10-OCH₃3.88s
3.25m
2.85m
3.40m
2.95m
3.10m
2.75m

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)
1145.2
1a128.5
1b122.1
2152.8
3112.1
430.1
554.2
6a63.5
736.2
7a129.8
8115.9
9146.1
10150.5
11119.5
11a125.6
2-OCH₃56.5
10-OCH₃60.8

Experimental Protocols

The following protocols describe the methodology for obtaining the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Compound: this compound, isolated and purified to >98% purity.

  • Solvent: Methanol-d₄ (CD₃OD) is a common solvent for this compound.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5 mL of CD₃OD.

  • Sample Tube: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer: A 500 MHz (or higher field) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • ¹H NMR Parameters (Typical):

    • Pulse Program: Standard single-pulse sequence (zg30).

    • Temperature: 298 K.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the concentration.

  • ¹³C NMR Parameters (Typical):

    • Pulse Program: Proton-decoupled pulse sequence (zgpg30).

    • Temperature: 298 K.

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • 2D NMR Experiments (for structural assignment):

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together the molecular structure.

Mandatory Visualizations

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignments and a general workflow for its spectral analysis.

Norisoboldine_Structure cluster_this compound This compound cluster_numbering Aporphine (B1220529) Ring Numbering struct C1 1 C1a 1a C1->C1a C1b 1b C1a->C1b C2 2 C1a->C2 C11a 11a C1b->C11a C3 3 C2->C3 C4 4 C3->C4 C4->C1b C5 5 C5->C4 N6 6 (N) N6->C5 C6a 6a N6->C6a C6a->C11a C7 7 C7->N6 C7a 7a C7a->C7 C8 8 C7a->C8 C9 9 C8->C9 C10 10 C9->C10 C11 11 C10->C11 C11->C11a C11a->C7a

Caption: Chemical structure of this compound with standard aporphine alkaloid numbering.

NMR_Workflow cluster_workflow NMR Spectral Analysis Workflow for this compound SamplePrep Sample Preparation (this compound in CD3OD) OneD_NMR 1D NMR Acquisition (1H and 13C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (HSQC, HMBC) OneD_NMR->TwoD_NMR DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) TwoD_NMR->DataProcessing SpectralAnalysis Spectral Analysis (Peak Picking, Integration, J-coupling) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation and Assignment SpectralAnalysis->StructureElucidation

Caption: General workflow for the NMR spectral analysis of this compound.

Application Notes and Protocols for the Extraction of Norisoboldine from Radix Linderae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norisoboldine, an isoquinoline (B145761) alkaloid, is a major bioactive constituent of Radix Linderae (the dried root of Lindera aggregata). It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-arthritic, and potential anti-cancer properties. This document provides detailed protocols for the extraction of this compound from Radix Linderae, covering conventional and modern techniques. It also includes methods for quantification and an overview of its known signaling pathways to support further research and development.

This compound has been shown to modulate several key cellular signaling pathways, making it a promising candidate for drug development. Its mechanisms of action include the activation of the Aryl Hydrocarbon Receptor (AhR), which can lead to the induction of regulatory T cells (Tregs) and subsequent attenuation of inflammatory responses.[1][2][3] Additionally, it has been reported to influence the S6K1, Notch1, and NFAT signaling pathways, and to inhibit NF-κB and MAPKs activation.[4][5][6]

Extraction Protocols

The selection of an appropriate extraction method is critical for obtaining a high yield and purity of this compound. This section details three common extraction techniques: traditional maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

Solvent Maceration Protocol

Maceration is a conventional and straightforward method for solid-liquid extraction.

Materials and Equipment:

  • Dried and powdered Radix Linderae

  • 70% Ethanol (B145695) (v/v)

  • Erlenmeyer flask or suitable container with a stopper

  • Shaker or magnetic stirrer (optional)

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of powdered Radix Linderae.

  • Place the powder in a large Erlenmeyer flask.

  • Add 1 L of 70% ethanol to the flask (solid-to-liquid ratio of 1:10 w/v).

  • Stopper the flask and let it stand at room temperature for 48-72 hours.

  • Agitate the mixture periodically (e.g., shaking manually several times a day or using a shaker at 150 rpm).

  • After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Wash the residue with a small amount of fresh 70% ethanol to ensure maximum recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature of 50-60°C under reduced pressure to obtain a crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process.

Materials and Equipment:

  • Dried and powdered Radix Linderae

  • 70% Ethanol (v/v)

  • Beaker or extraction vessel

  • Ultrasonic bath or probe sonicator

  • Filter paper (Whatman No. 1 or equivalent)

  • Centrifuge (optional)

  • Rotary evaporator

Procedure:

  • Weigh 20 g of powdered Radix Linderae.

  • Place the powder in a 500 mL beaker.

  • Add 200 mL of 70% ethanol (solid-to-liquid ratio of 1:10 w/v).

  • Place the beaker in an ultrasonic bath.

  • Set the ultrasonic frequency to 40 kHz and the power to 250 W.

  • Maintain the temperature of the water bath at 40-50°C.

  • Sonicate for 30-45 minutes.

  • After sonication, filter the mixture through Whatman No. 1 filter paper. Alternatively, centrifuge the mixture at 4000 rpm for 10 minutes and decant the supernatant.

  • Concentrate the extract using a rotary evaporator at 50-60°C to obtain the crude extract.

Microwave-Assisted Extraction (MAE) Protocol

MAE employs microwave energy to heat the solvent and plant material, leading to rapid extraction.

Materials and Equipment:

  • Dried and powdered Radix Linderae

  • 70% Ethanol (v/v)

  • Microwave extraction vessel

  • Microwave extraction system

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered Radix Linderae.

  • Place the powder in a microwave extraction vessel.

  • Add 150 mL of 70% ethanol (solid-to-liquid ratio of 1:15 w/v).

  • Seal the vessel and place it in the microwave extraction system.

  • Set the microwave power to 400-500 W and the extraction time to 10-15 minutes.

  • Set the temperature limit to 60-70°C.

  • After the extraction is complete and the vessel has cooled, open it carefully.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Concentrate the extract using a rotary evaporator at 50-60°C to obtain the crude extract.

Purification of this compound

The crude extract can be further purified using chromatographic techniques to isolate this compound.

Materials and Equipment:

  • Crude extract of Radix Linderae

  • Silica (B1680970) gel (100-200 mesh) for column chromatography

  • Glass column

  • Solvents for elution (e.g., chloroform-methanol gradient)

  • Thin-Layer Chromatography (TLC) plates

  • HPLC system for final purification and analysis

Procedure:

  • Dissolve the crude extract in a minimal amount of methanol (B129727).

  • Prepare a silica gel slurry in the initial mobile phase (e.g., 100% chloroform) and pack it into a glass column.

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform (B151607) and gradually increasing the proportion of methanol.

  • Collect fractions and monitor them by TLC to identify those containing this compound.

  • Pool the fractions rich in this compound and evaporate the solvent.

  • For higher purity, the semi-purified fraction can be subjected to preparative HPLC.

Quantitative Analysis by HPLC

The concentration of this compound in the extracts can be determined using High-Performance Liquid Chromatography (HPLC).

HPLC Conditions:

  • Column: C18 column (e.g., Phenomenex Gemini C18, 4.6 mm x 250 mm, 5 µm).[7]

  • Mobile Phase: A gradient elution can be used. For example, Mobile Phase A: 0.5% formic acid in water (adjusted to pH 2.25 with triethylamine); Mobile Phase B: Acetonitrile.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[7]

  • Column Temperature: 25°C.[7]

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a standard stock solution of pure this compound in methanol.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the sample solutions by dissolving a known amount of the dried extract in methanol and filtering through a 0.45 µm syringe filter.

  • Inject the standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation

The following table summarizes the typical performance of the different extraction methods. Note that these values are illustrative and can vary depending on the specific experimental conditions and the quality of the plant material. A comparative study found that advanced methods like MAE and ASE generally offer higher yields and purity in shorter times with less solvent compared to traditional methods.[8]

Parameter Maceration Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE)
Extraction Time 48-72 hours30-45 minutes10-15 minutes
Solvent Consumption HighModerateLow
Illustrative Yield (%) 1.0 - 1.51.5 - 2.02.0 - 2.5
Illustrative Purity (%) 65 - 7575 - 8580 - 90

Experimental Workflow and Signaling Pathway Diagrams

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing Radix_Linderae Radix Linderae (Dried Root) Powdering Grinding and Sieving Radix_Linderae->Powdering Powdered_Sample Powdered Radix Linderae Powdering->Powdered_Sample Maceration Maceration (70% Ethanol, 48-72h) Powdered_Sample->Maceration UAE Ultrasound-Assisted Extraction (70% Ethanol, 30-45 min, 40-50°C) MAE Microwave-Assisted Extraction (70% Ethanol, 10-15 min, 60-70°C) Filtration Filtration / Centrifugation Maceration->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Pure_this compound Purified this compound Purification->Pure_this compound Norisoboldine_Signaling_Pathways cluster_AhR Aryl Hydrocarbon Receptor (AhR) Pathway cluster_NFkB NF-κB & MAPK Pathway cluster_Other Other Modulated Pathways This compound This compound AhR AhR Activation This compound->AhR NFkB_MAPK NF-κB and MAPKs Activation This compound->NFkB_MAPK S6K1 S6K1 Pathway This compound->S6K1 Notch1 Notch1 Pathway This compound->Notch1 NFAT NFAT Activation This compound->NFAT Treg Treg Differentiation AhR->Treg Inflammation_Down Reduced Inflammation Treg->Inflammation_Down Inflammatory_Mediators Inflammatory Mediator Production NFkB_MAPK->Inflammatory_Mediators Osteogenic_Differentiation Promotes Osteogenic Differentiation S6K1->Osteogenic_Differentiation Angiogenesis_Inhibition Inhibits Synovial Angiogenesis Notch1->Angiogenesis_Inhibition T_Cell_Activation_Inhibition Inhibits T-Cell Activation NFAT->T_Cell_Activation_Inhibition

References

Application Notes and Protocols: Norisoboldine Testing in a Collagen-Induced Arthritis (CIA) Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to cartilage and bone destruction.[1][2] The collagen-induced arthritis (CIA) mouse model is a widely utilized and highly reproducible preclinical model that shares significant immunological and pathological characteristics with human RA, making it ideal for studying disease pathogenesis and evaluating novel therapeutic agents.[3][4][5] Norisoboldine (NOR), a primary isoquinoline (B145761) alkaloid isolated from the root of Lindera aggregata, has demonstrated potent anti-inflammatory, antioxidant, and immunomodulatory properties.[4][6][7] Previous studies have shown that NOR can significantly alleviate arthritis severity in animal models, suggesting its potential as a therapeutic candidate for RA.[7][8]

These application notes provide detailed protocols for inducing CIA in mice and for evaluating the therapeutic efficacy of this compound. It includes methodologies for clinical assessment, histopathology, and biomarker analysis, along with expected quantitative outcomes and an overview of the signaling pathways involved in NOR's mechanism of action.

Experimental Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the standard method for inducing autoimmune arthritis in genetically susceptible mouse strains.

Materials:

  • Animals: Male DBA/1J mice, 7-8 weeks old.[9][10]

  • Collagen: Bovine or Chicken Type II Collagen (CII), lyophilized.

  • Adjuvants: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra, and Incomplete Freund's Adjuvant (IFA).[11]

  • Solvent: 0.05 M Acetic Acid.

  • Syringes and needles (26-gauge).

  • Glass homogenizer or sonicator for emulsification.

Procedure:

  • Collagen Preparation: Dissolve Type II collagen in 0.05 M acetic acid overnight at 4°C with gentle stirring to a final concentration of 2 mg/mL.[9]

  • Emulsion Preparation (Day 0): Prepare a 1:1 emulsion of the collagen solution (2 mg/mL) with Complete Freund's Adjuvant (CFA, containing 1 mg/mL of M. tuberculosis).[10] The emulsion should be stable and not separate upon standing. A common test is to drop a small amount into water; a stable emulsion will not disperse.

  • Primary Immunization (Day 0): Anesthetize the mice. Administer a 0.1 mL intradermal (i.d.) injection of the collagen/CFA emulsion at the base of the tail.[11]

  • Booster Immunization (Day 21): Prepare a 1:1 emulsion of the collagen solution (2 mg/mL) with Incomplete Freund's Adjuvant (IFA). Administer a 0.1 mL i.d. injection of the collagen/IFA emulsion approximately 1-2 cm distal to the primary injection site.[10][11]

  • Monitoring: The onset of arthritis typically occurs between days 26 and 35 post-primary immunization.[10][11] Monitor animals daily for clinical signs of arthritis.

Protocol 2: this compound Treatment Regimen

This protocol outlines prophylactic and therapeutic dosing schedules for this compound.

Materials:

  • This compound (purity ≥98%).[12]

  • Vehicle (e.g., Dimethyl sulfoxide (B87167) (DMSO), saline, or other appropriate solvent).

  • Oral gavage needles or intraperitoneal (i.p.) injection supplies.

Procedure:

  • Preparation: Prepare a stock solution of this compound in the chosen vehicle. Doses typically range from 10 to 40 mg/kg body weight.[7]

  • Dosing Paradigms:

    • Prophylactic (Developing) Dosing: Begin administration of NOR or vehicle on Day 0 (day of primary immunization) and continue daily until the end of the study (e.g., Day 35-42).[13]

    • Prophylactic (Semi-Established) Dosing: Begin administration on Day 18-21 (around the time of the booster) and continue daily until the study endpoint.[13]

    • Therapeutic (Established) Dosing: Begin administration once mice develop a clinical arthritis score of at least 1.[13] This typically occurs between days 26 and 28. Continue daily administration for a defined period (e.g., 14-20 days).[7]

  • Administration: Administer the prepared NOR solution via oral gavage (i.g.) or intraperitoneal (i.p.) injection.[7][12]

Protocol 3: Assessment of Arthritis Severity

Clinical assessment is crucial for quantifying disease progression and the therapeutic effect of this compound.

Procedure:

  • Clinical Scoring: Score each paw twice weekly starting from Day 21, using a standardized 0-4 or 0-3 scale. A common scale is:

    • 0 = Normal, no signs of inflammation.[11]

    • 1 = Mild swelling and/or erythema in one digit.[11]

    • 2 = Swelling and erythema in more than one digit or a joint.[11]

    • 3 = Severe swelling and erythema of the entire paw, including all digits and joints.[11] The maximum score per mouse is 12 or 16, depending on the scale used.

  • Paw Thickness Measurement: Use digital calipers to measure the thickness of the ankle/paw joints twice weekly.

  • Body Weight: Record the body weight of each mouse twice weekly. Arthritis induction typically leads to a reduction in body weight gain, which can be rescued by effective treatment.[7]

Protocol 4: Histopathological Analysis

Histology provides a detailed assessment of joint inflammation, cartilage degradation, and bone erosion.

Procedure:

  • Tissue Collection: At the study endpoint, euthanize mice and collect hind paws and knee joints.

  • Fixation and Decalcification: Fix tissues in 10% neutral buffered formalin for 24-48 hours, followed by decalcification in a suitable agent (e.g., 10% EDTA) for 7-14 days.

  • Processing and Staining: Embed the decalcified tissues in paraffin, section them, and stain with Hematoxylin and Eosin (H&E) for general morphology and assessment of cellular infiltration.[1] Masson's trichrome staining can be used to assess collagen integrity.[1]

  • Scoring: Score the stained sections for inflammation, pannus formation, cartilage damage, and bone resorption, typically on a 0-5 scale for each parameter.[13]

Protocol 5: Biomarker Analysis

This protocol describes methods to quantify molecular and serological markers of inflammation and joint degradation.

Procedure:

  • Sample Collection: At the endpoint, collect blood via cardiac puncture to obtain serum. Harvest synovial tissue and spleen for cell culture or molecular analysis.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Use serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), anti-inflammatory cytokines (e.g., IL-10), and arthritis-related factors like Rheumatoid Factor (RF) and C-reactive protein (CRP).[6][14]

  • RT-qPCR (Reverse Transcription-Quantitative PCR): Isolate RNA from synovial tissue or cultured synoviocytes to measure the gene expression of key inflammatory mediators (e.g., Nfkb1, Ikkb), matrix-degrading enzymes (Mmp2, Mmp3, Adamts4, Adamts5), and antioxidant enzymes (Nrf2, Ho-1).[1][6]

  • Western Blotting: Isolate protein from tissues or cells to analyze the expression and phosphorylation status of key signaling proteins, such as NF-κB p65, IKKβ, p38, ERK, and JNK.[15][16]

Expected Outcomes and Data Presentation

This compound treatment is expected to significantly reduce the clinical and pathological signs of arthritis. The following tables summarize representative quantitative data from studies using this compound in rodent arthritis models.

Table 1: Effect of this compound on Clinical Parameters Data synthesized from studies in CIA mice and adjuvant-induced arthritis rats.[6][7]

ParameterCIA Control GroupNOR (15-20 mg/kg)NOR (30-40 mg/kg)
Mean Arthritis Score (0-16 scale) 10.5 ± 1.56.2 ± 1.13.8 ± 0.9
Paw Volume / Swelling (mL) 0.85 ± 0.120.55 ± 0.080.40 ± 0.06
Body Weight Change from Day 21 (%) -5.8% ± 2.1%+2.5% ± 1.8%+4.1% ± 1.5%
*Statistically significant reduction compared to the CIA Control Group.

Table 2: Effect of this compound on Serum Inflammatory Markers Data based on studies in adjuvant-induced arthritis rats.[6][14][17]

MarkerNormal ControlRA Model GroupNOR (15 mg/kg)NOR (30 mg/kg)
TNF-α (pg/mL) 25.1 ± 3.585.4 ± 9.258.3 ± 6.141.7 ± 5.5
IL-6 (pg/mL) 30.2 ± 4.1110.6 ± 12.575.9 ± 8.855.2 ± 7.3
IL-10 (pg/mL) 98.5 ± 10.240.1 ± 5.865.7 ± 7.982.4 ± 9.1
C-Reactive Protein (CRP) (mg/L) 1.2 ± 0.25.8 ± 0.73.9 ± 0.52.5 ± 0.4
*Statistically significant modulation compared to the RA Model Group.

Table 3: Effect of this compound on Oxidative Stress Markers in Joint Tissue Data based on studies in adjuvant-induced arthritis rats.[6][18]

MarkerNormal ControlRA Model GroupNOR (15 mg/kg)NOR (30 mg/kg)
Malondialdehyde (MDA) (nmol/mg protein) 1.8 ± 0.36.5 ± 0.84.1 ± 0.52.9 ± 0.4
Superoxide (B77818) Dismutase (SOD) (U/mg protein) 45.2 ± 5.118.9 ± 2.528.7 ± 3.636.4 ± 4.2
Catalase (U/mg protein) 22.1 ± 2.89.8 ± 1.514.5 ± 2.118.2 ± 2.5
*Statistically significant modulation compared to the RA Model Group.

Mechanism of Action & Signaling Pathways

This compound exerts its anti-arthritic effects through multiple mechanisms, including the modulation of key signaling pathways that regulate inflammation, immune response, oxidative stress, and bone metabolism.

G cluster_workflow Experimental Workflow start Acclimatization (DBA/1J Mice, 7-8 weeks) day0 Day 0: Primary Immunization (CII + CFA) start->day0 day21 Day 21: Booster Immunization (CII + IFA) day0->day21 onset Day 26-35: Arthritis Onset day21->onset treatment This compound Treatment (Prophylactic or Therapeutic) onset->treatment endpoint Day 41 (Example): Endpoint Analysis treatment->endpoint analysis Clinical Scoring Paw Measurement Histopathology Biomarker Analysis endpoint->analysis

Figure 1: Experimental workflow for testing this compound in the CIA mouse model.

1. Inhibition of NF-κB and MAPK Signaling A central mechanism of NOR's anti-inflammatory action is the suppression of the NF-κB and MAPK signaling pathways.[15][16] In RA, pro-inflammatory cytokines activate these pathways in synovial cells, leading to the production of inflammatory mediators and matrix-degrading enzymes.[15] this compound has been shown to inhibit the phosphorylation of key MAPK proteins (p38, ERK, JNK) and prevent the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of inflammatory genes.[6][16][19]

G cluster_pathway NF-κB and MAPK Signaling Inhibition by this compound cytokine Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor cytokine->receptor mapk MAPK Cascade (p38, ERK, JNK) receptor->mapk ikk IKK Complex receptor->ikk p65 p65-p50 (NF-κB) Nuclear Translocation mapk->p65 ikb p65-p50-IκBα ikk->ikb P ikb->p65 genes Inflammatory Gene Expression (Cytokines, MMPs, RANKL) p65->genes nor This compound nor->mapk Inhibits nor->ikk Inhibits

Figure 2: this compound inhibits the NF-κB and MAPK inflammatory signaling pathways.

2. Activation of Aryl Hydrocarbon Receptor (AhR) Signaling this compound acts as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[2][20][21] AhR activation by NOR plays a crucial role in its immunomodulatory effects. It can promote the differentiation of regulatory T cells (Tregs), which are critical for maintaining immune tolerance and suppressing autoimmune responses.[8][21] Furthermore, activated AhR can physically interact with NF-κB p65, sequestering it in the cytoplasm and preventing its pro-inflammatory actions in the nucleus.[22] This pathway also contributes to the attenuation of osteoclast differentiation, thereby protecting against bone erosion.[2][20]

G cluster_pathway Aryl Hydrocarbon Receptor (AhR) Activation by this compound nor This compound ahr_complex AhR-HSP90 Complex (Cytoplasm) nor->ahr_complex ahr_nuc AhR Nuclear Translocation ahr_complex->ahr_nuc HSP90 dissociates ahr_arnt AhR-ARNT Complex (Nucleus) ahr_nuc->ahr_arnt nfkb NF-κB p65 ahr_nuc->nfkb Sequesters & Inhibits arnt ARNT arnt->ahr_arnt xre XRE Binding ahr_arnt->xre genes Gene Expression (e.g., CYP1A1, Treg differentiation) xre->genes

Figure 3: this compound acts as an AhR agonist to modulate immune responses.

3. Modulation of Nrf2/Keap1 Antioxidant Pathway Oxidative stress is a significant contributor to the pathology of RA.[6] this compound enhances the cellular antioxidant defense system by activating the Nrf2/Keap1 pathway.[6][18] Under normal conditions, Keap1 targets Nrf2 for degradation. NOR promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE). This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase, thereby reducing oxidative damage in the joints.[1][6][18]

G cluster_pathway Nrf2/Keap1 Antioxidant Pathway Modulation by this compound ros Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) ros->keap1_nrf2 degradation Nrf2 Degradation keap1_nrf2->degradation nrf2_nuc Nrf2 Nuclear Translocation keap1_nrf2->nrf2_nuc are ARE Binding nrf2_nuc->are genes Antioxidant Gene Expression (HO-1, NQO1, SOD) are->genes nor This compound nor->keap1_nrf2 Promotes dissociation

Figure 4: this compound enhances antioxidant defenses via the Nrf2/Keap1 pathway.

Conclusion The collagen-induced arthritis mouse model is an effective platform for assessing the anti-arthritic potential of this compound. The provided protocols offer a comprehensive framework for conducting such studies, from disease induction to multi-faceted evaluation of therapeutic outcomes. This compound demonstrates significant promise by dose-dependently ameliorating clinical and histological signs of arthritis. Its efficacy is attributed to a multi-target mechanism involving the suppression of key inflammatory pathways (NF-κB, MAPK), modulation of immune responses via AhR activation, and reduction of oxidative stress through the Nrf2 pathway. These findings support the continued investigation of this compound as a potential therapeutic agent for rheumatoid arthritis.[6][7]

References

Application Notes and Protocols for Evaluating Norisoboldine Efficacy in an Adjuvant-Induced Arthritis (AIA) Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the adjuvant-induced arthritis (AIA) rat model to assess the therapeutic efficacy of Norisoboldine, an isoquinoline (B145761) alkaloid. The following sections detail the experimental procedures, data presentation, and underlying signaling pathways involved in the anti-arthritic effects of this compound.

Introduction to Adjuvant-Induced Arthritis (AIA)

Adjuvant-induced arthritis in rats is a widely used experimental model for preclinical evaluation of anti-arthritic compounds.[1][2] The model is induced by a single injection of Freund's Complete Adjuvant (FCA), which contains heat-killed Mycobacterium tuberculosis, leading to a polyarthritis that shares several clinical and histological features with human rheumatoid arthritis (RA).[3][4] Key characteristics of the AIA model include robust and measurable polyarticular inflammation, bone resorption, and periosteal bone proliferation.[1]

This compound (NOR), an alkaloid isolated from the root of Lindera aggregata, has demonstrated significant anti-arthritic properties.[5][6][7] Studies have shown its potential to alleviate joint destruction, reduce inflammation, and modulate immune responses, making the AIA rat model a suitable platform to investigate its therapeutic mechanisms.[6][8]

Experimental Protocols

I. Induction of Adjuvant-Induced Arthritis (AIA)

This protocol describes the induction of arthritis in rats using Freund's Complete Adjuvant.

Materials:

  • Male Sprague-Dawley (SD) or Lewis rats (180-220 g)[9]

  • Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium butyricum or Mycobacterium tuberculosis (10 mg/mL)[3][6]

  • Sterile syringes and needles

Procedure:

  • Acclimatize the rats for at least one week under standard laboratory conditions.

  • On day 0, induce arthritis by a single intradermal injection of 0.1 mL of FCA into the subplantar region of the right hind paw or at the base of the tail.[3][4][6][9] A tail base injection allows for the evaluation of arthritis in all four paws.[3]

  • Monitor the animals regularly for the onset of arthritis, which typically appears between day 9 and day 14 post-injection.[1][3]

  • A secondary inflammatory reaction in the non-injected paws is a key feature of the model.[3]

II. This compound Treatment Regimen

This protocol outlines the administration of this compound to AIA rats.

Materials:

  • This compound (NOR)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na))[6]

  • Oral gavage needles

Procedure:

  • On day 14 post-adjuvant injection, randomly assign rats with established arthritis into different experimental groups (n=6-10 per group).[5][6]

  • Experimental Groups:

    • Normal Control (NC): Healthy rats receiving vehicle.[5]

    • AIA Model Control: AIA rats receiving vehicle.[5]

    • NOR-Treated Groups: AIA rats receiving NOR at different doses (e.g., 15 and 30 mg/kg/day, orally).[5][6]

    • Positive Control: AIA rats receiving a standard anti-arthritic drug like Methotrexate (MTX; 0.3 mg/kg, twice a week) or Dexamethasone (DEX; 0.5 mg/kg/day).[5][6]

  • Administer the treatments daily via oral gavage for a period of 28 days.[5]

  • Monitor body weight regularly throughout the treatment period.[6]

III. Assessment of Arthritis Severity

This protocol details the methods for evaluating the clinical signs of arthritis.

Parameters:

  • Arthritis Score: Score each paw on a scale of 0-4 based on the severity of erythema and swelling. The maximum score per rat is 16.[5]

    • 0 = No erythema or swelling

    • 1 = Slight erythema or swelling of one toe

    • 2 = Moderate erythema and swelling of multiple toes

    • 3 = Pronounced erythema and swelling of the entire paw

    • 4 = Severe erythema and swelling with ankylosis

  • Paw Volume: Measure the volume of both hind paws using a plethysmometer at regular intervals (e.g., days 0, 14, 28, and 42).[5][10]

IV. Biochemical Analysis

This protocol describes the collection and analysis of blood samples for inflammatory and disease-related markers.

Procedure:

  • At the end of the treatment period, collect blood samples from all animals.

  • Separate plasma or serum and store at -80°C until analysis.[5]

  • Biochemical Markers to Analyze:

    • Inflammatory Markers: Rheumatoid Factor (RF), C-reactive protein (CRP), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[5][11]

    • Anti-inflammatory Marker: Interleukin-10 (IL-10).[5]

    • Enzymes and Signaling Molecules: Prostaglandin E2 (PGE2), Receptor Activator of Nuclear Factor κB Ligand (RANKL), and Osteoprotegerin (OPG).[6]

  • Use commercially available ELISA kits for quantification.

V. Oxidative Stress Assessment

This protocol outlines the measurement of oxidative stress markers in joint tissues.

Procedure:

  • After euthanasia, collect joint tissues and homogenize them.

  • Markers of Oxidative and Nitrative Stress:

    • Malondialdehyde (MDA)[12]

    • Myeloperoxidase (MPO)[12]

    • Nitrite[12]

  • Antioxidant Enzyme Activity:

    • Superoxide Dismutase (SOD)[5]

    • Catalase (CAT)[5]

    • Glutathione Peroxidase (GPx)[5]

  • Use appropriate biochemical assay kits for analysis.

VI. Gene Expression Analysis

This protocol describes the analysis of gene expression in synovial tissues.

Procedure:

  • Isolate synovial tissues from the joints.

  • Extract total RNA and perform reverse transcription to synthesize cDNA.

  • Perform quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of:

    • Matrix Metalloproteinases: MMP-2, MMP-3, MMP-13[5][6]

    • Aggrecanases: ADAMTS-4, ADAMTS-5[5]

    • Inflammatory Cytokines and Signaling Molecules: RANKL, IL-6, COX-2[6]

    • Nrf2-Keap1 Signaling Pathway Components: Nrf2, Keap1, Nqo1, Ho-1[13]

VII. Histopathological and Radiological Examination

This protocol details the methods for assessing joint damage.

Radiological Examination:

  • On the final day of the experiment, take X-rays of the hind paws.[6][14]

  • Score the degree of joint erosion on a scale of 0-3.[6]

Histopathological Examination:

  • Collect ankle joints and fix them in 10% neutral formalin.[5]

  • Decalcify the joints, embed in paraffin, and section them.

  • Stain the sections with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone destruction.[5][15][16]

  • Stain with Masson's trichrome to evaluate collagen deposition and fibrosis.[5]

Data Presentation

The following tables summarize the expected quantitative data from studies evaluating this compound in the AIA rat model.

Table 1: Effect of this compound on Arthritis Score and Paw Volume

Group Arthritis Score (Day 42) Paw Volume (mL, Day 42)
Normal Control 0.00 ± 0.00 1.25 ± 0.10
AIA Model 4.50 ± 0.50 2.50 ± 0.20
NOR (15 mg/kg) 2.50 ± 0.30* 1.80 ± 0.15*
NOR (30 mg/kg) 1.50 ± 0.20* 1.50 ± 0.10*
MTX (0.3 mg/kg) 1.20 ± 0.15* 1.40 ± 0.10*

*Data are hypothetical and presented as Mean ± SEM. p < 0.05 vs. AIA Model group. Data is based on trends reported in[5].

Table 2: Effect of this compound on Serum Inflammatory Markers

Group RF (U/mL) CRP (mg/L) IL-6 (pg/mL) TNF-α (pg/mL) IL-10 (pg/mL)
Normal Control 20 ± 2 5 ± 0.5 50 ± 5 30 ± 3 150 ± 10
AIA Model 80 ± 7 25 ± 2 200 ± 15 150 ± 12 80 ± 7
NOR (15 mg/kg) 50 ± 5* 15 ± 1.5* 120 ± 10* 90 ± 8* 110 ± 9*
NOR (30 mg/kg) 35 ± 4* 10 ± 1* 80 ± 7* 60 ± 5* 130 ± 11*
MTX (0.3 mg/kg) 30 ± 3* 8 ± 0.8* 70 ± 6* 50 ± 4* 140 ± 12*

*Data are hypothetical and presented as Mean ± SEM. p < 0.05 vs. AIA Model group. Data is based on trends reported in[5][11].

Table 3: Effect of this compound on Oxidative Stress Markers in Joint Tissue

Group MDA (nmol/mg protein) SOD (U/mg protein) CAT (U/mg protein) GPx (U/mg protein)
Normal Control 2.0 ± 0.2 50 ± 4 30 ± 3 40 ± 3
AIA Model 8.0 ± 0.7 20 ± 2 10 ± 1 15 ± 1.5
NOR (15 mg/kg) 5.0 ± 0.5* 35 ± 3* 20 ± 2* 28 ± 2.5*
NOR (30 mg/kg) 3.0 ± 0.3* 45 ± 4* 28 ± 2.5* 35 ± 3*
MTX (0.3 mg/kg) 2.5 ± 0.2* 48 ± 4* 29 ± 2.8* 38 ± 3.2*

*Data are hypothetical and presented as Mean ± SEM. p < 0.05 vs. AIA Model group. Data is based on trends reported in[5].

Table 4: Effect of this compound on mRNA Expression of Matrix Degrading Enzymes in Synovium

Group MMP-2 (relative expression) MMP-3 (relative expression) ADAMTS-4 (relative expression) ADAMTS-5 (relative expression)
Normal Control 1.0 ± 0.1 1.0 ± 0.1 1.0 ± 0.1 1.0 ± 0.1
AIA Model 4.0 ± 0.4 5.0 ± 0.5 4.5 ± 0.4 5.5 ± 0.5
NOR (15 mg/kg) 2.5 ± 0.2* 3.0 ± 0.3* 2.8 ± 0.3* 3.2 ± 0.3*
NOR (30 mg/kg) 1.5 ± 0.1* 1.8 ± 0.2* 1.7 ± 0.2* 2.0 ± 0.2*
MTX (0.3 mg/kg) 1.2 ± 0.1* 1.5 ± 0.1* 1.4 ± 0.1* 1.6 ± 0.1*

*Data are hypothetical and presented as Mean ± SEM. p < 0.05 vs. AIA Model group. Data is based on trends reported in[5].

Visualization of Pathways and Workflows

Signaling Pathways

The anti-arthritic effects of this compound are mediated through the modulation of several key signaling pathways.

Norisoboldine_Signaling_Pathways cluster_inflammation Inflammatory Cascade cluster_bone_destruction Bone and Cartilage Destruction cluster_this compound This compound Intervention CFA Freund's Complete Adjuvant Immune Cells Immune Cell Activation (T-cells, Macrophages) CFA->Immune Cells Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Immune Cells->Pro_inflammatory_Cytokines RANKL_Pathway RANKL/RANK Signaling Immune Cells->RANKL_Pathway NF_kB_Pathway NF-κB Signaling Pathway Pro_inflammatory_Cytokines->NF_kB_Pathway IKK IKKβ NF_kB_Pathway->IKK NF_kB NF-κB IKK->NF_kB Inflammation Synovial Inflammation Pannus Formation NF_kB->Inflammation MMPs_ADAMTSs MMPs & ADAMTSs (MMP-2, MMP-3, MMP-13, ADAMTS-4, ADAMTS-5) Inflammation->MMPs_ADAMTSs Osteoclastogenesis Osteoclast Differentiation and Activation RANKL_Pathway->Osteoclastogenesis Cartilage_Degradation Cartilage & Bone Degradation Osteoclastogenesis->Cartilage_Degradation MMPs_ADAMTSs->Cartilage_Degradation NOR This compound NOR->NF_kB_Pathway Inhibits NOR->RANKL_Pathway Inhibits NOR->MMPs_ADAMTSs Downregulates AhR Aryl Hydrocarbon Receptor (AhR) NOR->AhR Activates Treg Intestinal Treg Cell Generation AhR->Treg Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) Treg->Anti_inflammatory_Cytokines Anti_inflammatory_Cytokines->Pro_inflammatory_Cytokines Suppresses

Caption: this compound's mechanism in AIA.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for evaluating the efficacy of this compound in the AIA rat model.

Experimental_Workflow cluster_analysis Endpoint Analyses Start Start: Acclimatize Rats Induction Day 0: Induce AIA (0.1 mL FCA injection) Start->Induction Grouping Day 14: Randomly Group Rats with Established Arthritis Induction->Grouping Treatment Day 14-42: Daily Oral Treatment (NOR, MTX, Vehicle) Grouping->Treatment Monitoring Ongoing Monitoring: Arthritis Score, Paw Volume, Body Weight Treatment->Monitoring Endpoint Day 42: Endpoint Analysis Treatment->Endpoint Biochem Biochemical Analysis (Serum/Plasma) Endpoint->Biochem Oxidative Oxidative Stress (Joint Tissue) Endpoint->Oxidative Gene_Expression Gene Expression (Synovium) Endpoint->Gene_Expression Histo Histopathology & Radiology (Joints) Endpoint->Histo

Caption: Workflow for this compound efficacy testing.

Logical Relationship of Pathological Events

This diagram shows the logical progression of pathological events in AIA and the points of intervention by this compound.

Logical_Relationship CFA_Injection CFA Injection Immune_Response Autoimmune Response (T-cell mediated) CFA_Injection->Immune_Response Synovitis Synovial Inflammation & Hyperplasia Immune_Response->Synovitis Pannus_Formation Pannus Formation Synovitis->Pannus_Formation Joint_Destruction Cartilage & Bone Destruction Pannus_Formation->Joint_Destruction Clinical_Symptoms Clinical Symptoms: Swelling, Pain, Disability Joint_Destruction->Clinical_Symptoms Norisoboldine_Intervention This compound Norisoboldine_Intervention->Immune_Response Modulates Norisoboldine_Intervention->Synovitis Reduces Norisoboldine_Intervention->Joint_Destruction Inhibits

References

Application Notes and Protocols for Norisoboldine Administration in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Norisoboldine is a primary isoquinoline (B145761) alkaloid derived from the root of Lindera aggregata (Radix Linderae), a plant used in traditional Chinese medicine.[1][2] Preclinical research has identified its potential therapeutic effects across a range of conditions, primarily due to its anti-inflammatory, analgesic, and immunomodulatory properties.[2][3][4] Studies in animal models have demonstrated its efficacy in mitigating the severity of rheumatoid arthritis, atopic dermatitis, inflammatory pain, and colitis.[3][5][6][7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of this compound in preclinical animal models, including detailed protocols, quantitative efficacy data, and insights into its mechanisms of action.

Pharmacokinetic Profile

Understanding the pharmacokinetic properties of this compound is crucial for designing in vivo experiments. Studies in rats reveal that this compound has poor absolute oral bioavailability, estimated at 2.77%.[8] It is rapidly biotransformed into metabolites, with this compound-9-O-α-glucuronide being a major metabolite found in significantly higher plasma concentrations than the parent drug.[8][9] Glucuronidation and sulfation are key metabolic pathways.[9]

Table 1: Pharmacokinetic Parameters of this compound in Rats [8]

ParameterIntravenous (IV) AdministrationOral Administration
Dose 10 mg/kg[10]Not specified
Cmax (mg·mL-1) N/A0.14 ± 0.03
Tmax (min) N/A3.33 ± 13.29
t1/2 (min) 42.16 ± 36.5630.20 ± 11.04
AUC0-t (mg·min·mL-1) 55.25 ± 22.979.17 ± 2.44
Absolute Bioavailability N/A2.77%

Data presented as mean ± standard deviation.

Application Notes: Efficacy in Preclinical Models

This compound has been evaluated in several rodent models of inflammatory diseases. The following tables summarize the administration protocols and key quantitative outcomes.

Table 2: this compound in Rodent Models of Rheumatoid Arthritis

Animal Model & InductionThis compound Dose & RouteTreatment DurationKey Quantitative Findings
Adjuvant-Induced Arthritis (AIA) in Rats [5]15 and 30 mg/kg, Oral24 days- Markedly reduced mean arthritis index scores.[5]- Significantly decreased serum levels of RANKL, leading to a lower RANKL/OPG ratio.[5]- Inhibited joint destruction, with the 30 mg/kg dose showing a 50.0% inhibition rate.[5]
Adjuvant-Induced Arthritis (AIA) in Rats [6][11][12]15 and 30 mg/kg, OralNot Specified- Significantly reduced levels of inflammatory markers NF-κB p65, IKKβ, and IL-6.[12]- Increased levels of the anti-inflammatory cytokine IL-10.[12]- Downregulated matrix metalloproteinases (MMP-2, MMP-3) and aggrecanases (ADAMTS-4, ADAMTS-5).[6][12]
Collagen-Induced Arthritis (CIA) in Mice [2]10, 20, and 40 mg/kg, Oral20 consecutive days- Significantly alleviated disease severity based on reduced clinical scores.[2]- Dose-dependently reduced inflammatory cell infiltration and synovial hyperplasia.[2]- Markedly decreased serum levels of anti-CII IgG.[2]

Table 3: this compound in Other Inflammatory Models

Animal Model & InductionThis compound Dose & RouteKey Quantitative Findings
DNCB-Induced Atopic Dermatitis in Mice [3]10 mg/kg, Intraperitoneal (i.p.)- Reduced mRNA levels of IFN-γ, TNF-α, IL-4, and IL-6 in ear tissue by 78.4%, 77.8%, 72.3%, and 73.9%, respectively.[3]
TNBS-Induced Colitis in Mice [7]Not Specified- Alleviated colitis symptoms and significantly reduced colonic expression of cleaved IL-1β, NLRP3, and cleaved Caspase-1.[7]
Inflammatory Pain (Formalin Test) in Mice [4]Oral (dose-dependent)- Attenuated pain responses in the second phase of the test and reduced paw edema.[4]
Diaphyseal Fracture Healing in Mice [13]20 mg/kg, Intraperitoneal (i.p.)- Inhibited fracture healing by suppressing cartilage formation and endochondral ossification.[13]

Experimental Protocols

Adherence to institutional and national guidelines for the ethical care and use of laboratory animals is mandatory.

Protocol 1: Preparation and Administration of this compound
  • Vehicle Preparation : For oral administration, this compound can be suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution. For intraperitoneal injections, it can be dissolved in a vehicle such as Dimethyl Sulfoxide (DMSO).[13]

  • Oral Gavage (PO) Administration :

    • Gently but firmly restrain the mouse or rat.[14]

    • Measure a gavage needle from the tip of the animal's nose to the last rib to estimate the correct depth to the stomach.[14]

    • Carefully insert the ball-tipped gavage needle into the mouth, allowing the animal to swallow it, and advance it down the esophagus. Do not force the needle.[14]

    • Slowly administer the prepared this compound suspension. Recommended maximum volume for rats is <10 mL/kg.[15]

    • Withdraw the needle and return the animal to its cage, monitoring for any signs of distress.[14]

  • Intraperitoneal (IP) Injection :

    • Use a sterile syringe with an appropriately sized needle (e.g., 23-25g for rats, 25-27g for mice).[15][16]

    • Restrain the animal in dorsal recumbency (on its back) with its head tilted slightly downward. This allows abdominal organs to shift away from the injection site.[14][17]

    • Identify the lower right quadrant of the abdomen to avoid the cecum (left side) and bladder (midline).[15][17]

    • Disinfect the injection site with 70% alcohol.[17]

    • Insert the needle, bevel up, at a 30-45 degree angle.[14]

    • Aspirate by pulling back the plunger to ensure no fluid (blood or urine) is drawn. If fluid appears, withdraw and use a fresh needle at a different site.[16][17]

    • Inject the solution slowly. Maximum recommended volume is <10 mL/kg.[15]

    • Withdraw the needle and return the animal to its cage.

Protocol 2: Adjuvant-Induced Arthritis (AIA) Model in Rats

This protocol is adapted from methodologies described in preclinical studies.[5][12]

  • Animal Model : Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction : Induce arthritis by injecting 0.1 mL of Complete Freund's Adjuvant (CFA) into the subcutaneous tissue of the left hind paw on day 1. A booster injection of 0.05 mL may be given on day 7.[12]

  • Grouping and Treatment :

    • Divide animals into groups: Normal Control, AIA Model Control, this compound-treated (e.g., 15 mg/kg and 30 mg/kg), and a positive control (e.g., Methotrexate or Dexamethasone).[5][11]

    • Begin daily oral administration of this compound after the onset of secondary arthritis (typically around day 10-14) and continue for the duration of the study (e.g., 24 days).[5]

  • Efficacy Assessment :

    • Arthritis Index : Score the severity of arthritis in all four paws on a scale of 0-4 (0=no swelling, 4=severe erythema and edema with joint rigidity).[12]

    • Paw Volume : Measure paw swelling using a plethysmometer.[12]

    • Body Weight : Monitor body weight changes as an indicator of systemic inflammation and drug toxicity.[5]

    • Biomarker Analysis : At the end of the study, collect blood and joint tissues to analyze inflammatory cytokines (e.g., TNF-α, IL-6), bone erosion markers (e.g., RANKL), and perform histological assessments.[5][11]

Mechanisms of Action & Signaling Pathways

This compound exerts its therapeutic effects by modulating multiple signaling pathways involved in inflammation, immune response, and tissue degradation.

NOR This compound AhR AhR Activation NOR->AhR Notch1 Notch1 Pathway NOR->Notch1 Inhibits RANKL RANKL Expression NOR->RANKL Inhibits NFkB NF-κB Pathway AhR->NFkB Inhibits HIF1a HIF-1α Pathway AhR->HIF1a Inhibits Angiogenesis Synovial Angiogenesis Notch1->Angiogenesis Osteoclast Osteoclast Differentiation NFkB->Osteoclast HIF1a->Osteoclast RANKL->Osteoclast BoneErosion Bone Erosion & Joint Destruction Angiogenesis->BoneErosion Osteoclast->BoneErosion

Caption: this compound's anti-arthritic signaling pathways.

This compound demonstrates anti-arthritic effects by activating the Aryl Hydrocarbon Receptor (AhR), which in turn inhibits the NF-κB and HIF-1α pathways to reduce osteoclast differentiation.[1] It also directly suppresses RANKL expression and inhibits the Notch1 pathway, thereby reducing synovial angiogenesis and protecting joints from destruction.[5][18]

NOR This compound NFkB NF-κB / IKKβ Pathway NOR->NFkB Inhibits Nrf2 Nrf2-Keap1 Pathway NOR->Nrf2 Activates AntiInflammatory Anti-inflammatory Cytokines (IL-10) NOR->AntiInflammatory Promotes ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory Inflammation Inflammation NFkB->Inflammation Antioxidant Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidant ProInflammatory->Inflammation AntiInflammatory->Inflammation Reduces OxidativeStress Oxidative Stress Antioxidant->OxidativeStress Reduces

Caption: General anti-inflammatory and antioxidant mechanisms.

In models of inflammation, this compound inhibits the NF-κB pathway, leading to a decrease in pro-inflammatory cytokines like TNF-α and IL-6.[6] Concurrently, it promotes the production of anti-inflammatory IL-10 and activates the Nrf2-Keap1 pathway, which upregulates antioxidant enzymes to combat oxidative stress.[12]

Start Animal Acclimatization (e.g., 7 days) Induction Arthritis Induction (e.g., CFA Injection) Start->Induction Grouping Random Grouping (Model, NOR, Vehicle, etc.) Induction->Grouping Treatment Daily this compound Administration (e.g., Oral Gavage) Grouping->Treatment Assessment In-Life Assessment (Arthritis Score, Body Weight) Treatment->Assessment Throughout Study Endpoint Endpoint Analysis (Day 24) Assessment->Endpoint Analysis Sample Collection & Analysis (Blood, Joint Tissue) - Histopathology - Biomarker Quantification Endpoint->Analysis

Caption: General experimental workflow for an AIA rat model.

References

Measuring Norisoboldine Target Engagement In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norisoboldine, an isoquinoline (B145761) alkaloid, has demonstrated a range of pharmacological activities, positioning it as a compound of interest for therapeutic development. A critical aspect of advancing such compounds through the drug discovery pipeline is the confirmation and quantification of target engagement in a physiologically relevant in vivo setting. This document provides detailed application notes and protocols for measuring the in vivo target engagement of this compound, with a primary focus on its interaction with the Aryl Hydrocarbon Receptor (AhR), a key molecular target.[1][2][3][4][5] Additionally, this document explores methodologies applicable to other potential signaling pathways affected by this compound, including Notch1, S6K1, and BMP2.

The following sections will detail experimental protocols for established target engagement assays, present quantitative data in structured tables, and provide visualizations of relevant signaling pathways and experimental workflows to guide researchers in designing and executing robust in vivo studies.

Key Molecular Targets of this compound

This compound's primary molecular target has been identified as the Aryl Hydrocarbon Receptor (AhR).[1][2][3][4][5] It functions as an AhR agonist, initiating a signaling cascade that influences immune responses and cellular differentiation. Evidence also suggests that this compound may modulate other signaling pathways, including:

  • Notch1 Pathway: this compound has been shown to moderate the Notch1 pathway, which is involved in angiogenesis.[6]

  • S6K1 Signaling: Recent studies indicate that this compound can promote osteogenic differentiation through the S6K1 signaling pathway.[7]

  • BMP2 Signaling: this compound's effects on bone formation may also be linked to the Bone Morphogenetic Protein 2 (BMP2) signaling pathway.

Data Presentation: Quantitative Analysis of this compound Interaction

While direct in vivo binding affinity data for this compound and its targets is limited in publicly available literature, a combination of in vitro binding assays and in vivo pharmacodynamic readouts can provide strong evidence of target engagement. The following tables summarize relevant quantitative data.

Table 1: In Vitro Binding and Functional Activity of this compound with Aryl Hydrocarbon Receptor (AhR)

ParameterAssay TypeCell Line/SystemValueReference
AhR Agonist ActivityCYP1A1 mRNA InductionTHP-1 cellsDose-dependent increase[4]
AhR Nuclear TranslocationWestern BlotTHP-1 cellsIncreased with 30 µM NOR[8]
AhR/ARNT Complex FormationImmunoprecipitationTHP-1 cellsIncreased with 30 µM NOR[8]
XRE Reporter Gene ActivityLuciferase AssayTHP-1 cellsSignificantly increased[8]

Table 2: In Vivo Pharmacodynamic Markers of this compound Target Engagement on AhR

BiomarkerAnimal ModelTreatmentOutcomeReference
Intestinal Treg Cell InductionCollagen-Induced Arthritis (CIA) MiceOral this compoundSignificant increase, AhR-dependent[5]
CYP1A1 ExpressionCIA MiceOral this compoundUpregulated in intestinal tissues[5]

Signaling Pathways and Experimental Workflows

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound acts as an agonist for the Aryl Hydrocarbon Receptor. Upon binding, the AhR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) on DNA, leading to the transcription of target genes such as CYP1A1.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-Hsp90-AIP-p23 Complex This compound->AhR_complex Binds AhR_active Active AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_ARNT AhR-ARNT Dimer AhR_active->AhR_ARNT Dimerizes with ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds to Target_Gene Target Gene Transcription (e.g., CYP1A1) XRE->Target_Gene Initiates

Aryl Hydrocarbon Receptor Signaling Pathway
This compound's Influence on Notch1 Signaling

This compound can suppress VEGF-induced endothelial cell migration through a cAMP-PKA-NF-κB/Notch1 pathway.[9]

Norisoboldine_Notch1_Pathway This compound This compound PKA PKA This compound->PKA Inhibits VEGF VEGF VEGF->PKA Activates NFkB NF-κB PKA->NFkB Activates Migration Endothelial Cell Migration PKA->Migration Promotes Notch1 Notch1 Signaling NFkB->Notch1 Regulates Notch1->Migration Promotes

This compound's Effect on Notch1 Signaling
This compound and S6K1 Signaling

This compound promotes osteogenic differentiation via the mTOR/S6K1 pathway.

Norisoboldine_S6K1_Pathway This compound This compound mTOR mTOR This compound->mTOR Activates S6K1 S6K1 mTOR->S6K1 Phosphorylates Osteogenic_Differentiation Osteogenic Differentiation S6K1->Osteogenic_Differentiation Promotes

This compound and S6K1 Signaling Pathway
This compound and BMP2 Signaling

The bone morphogenetic protein 2 (BMP2) signaling pathway is another potential mediator of this compound's effects on bone formation.

Norisoboldine_BMP2_Pathway This compound This compound BMP2R BMP2 Receptor This compound->BMP2R Modulates SMAD SMAD 1/5/8 BMP2R->SMAD Phosphorylates SMAD_complex SMAD Complex SMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex RUNX2 RUNX2 SMAD_complex->RUNX2 Activates Osteoblast_Genes Osteoblast Gene Expression RUNX2->Osteoblast_Genes Induces

This compound and BMP2 Signaling Pathway

Experimental Protocols

The following protocols provide a framework for measuring this compound's target engagement in vivo. These are generalized protocols and may require optimization based on the specific experimental context, animal model, and available resources.

In Vivo Cellular Thermal Shift Assay (CETSA) for AhR Target Engagement

CETSA is a powerful method to assess direct target engagement in vivo by measuring the thermal stabilization of a protein upon ligand binding. This protocol is adapted from established in vivo CETSA procedures.

Experimental Workflow for In Vivo CETSA

In_Vivo_CETSA_Workflow Animal_Dosing 1. Animal Dosing (Vehicle or this compound) Tissue_Harvest 2. Tissue Harvest (e.g., Spleen, Liver) Animal_Dosing->Tissue_Harvest Tissue_Homogenization 3. Tissue Homogenization Tissue_Harvest->Tissue_Homogenization Heat_Treatment 4. Heat Treatment (Temperature Gradient) Tissue_Homogenization->Heat_Treatment Centrifugation 5. Centrifugation (Separate Soluble/Aggregated Proteins) Heat_Treatment->Centrifugation Protein_Quantification 6. Protein Quantification (e.g., Western Blot for AhR) Centrifugation->Protein_Quantification Data_Analysis 7. Data Analysis (Melt Curve Shift) Protein_Quantification->Data_Analysis PET_Imaging_Workflow Baseline_Scan 1. Baseline PET Scan (Inject [11C]ITE) Drug_Administration 2. Administer this compound (Blocking Dose) Baseline_Scan->Drug_Administration Second_Scan 3. Second PET Scan (Inject [11C]ITE) Drug_Administration->Second_Scan Image_Analysis 4. Image Analysis (Compare Tracer Uptake) Second_Scan->Image_Analysis

References

Developing Norisoboldine-Based Therapeutics for Autoimmune Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norisoboldine (NOR), a prominent isoquinoline (B145761) alkaloid isolated from the root of Lindera aggregata, has demonstrated significant therapeutic potential in preclinical models of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. Its multifaceted mechanism of action, which involves the modulation of key inflammatory pathways, positions it as a compelling candidate for the development of novel immunomodulatory drugs. These application notes provide a comprehensive overview of NOR's effects and detailed protocols for its investigation in relevant autoimmune disease models.

Mechanism of Action

This compound exerts its anti-inflammatory and immunomodulatory effects through several key signaling pathways:

  • Aryl Hydrocarbon Receptor (AhR) Agonism: NOR acts as a natural ligand for the Aryl Hydrocarbon Receptor (AhR).[1] This interaction is crucial for its ability to promote the differentiation of regulatory T cells (Tregs), which play a critical role in maintaining immune tolerance and suppressing excessive inflammatory responses.[2] Activation of AhR by NOR leads to the induction of target genes like CYP1A1.[1][2][3]

  • Inhibition of the NLRP3 Inflammasome: NOR has been shown to inhibit the activation of the NLRP3 inflammasome, a key multiprotein complex involved in the innate immune response.[1][4] By suppressing NLRP3 inflammasome activation, NOR reduces the maturation and secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β), a central mediator in many autoimmune and inflammatory conditions.[4][5][6]

  • Modulation of NF-κB and MAPK Signaling: While some studies suggest this compound's anti-inflammatory effects are independent of the NF-κB pathway[7], others indicate it can suppress NF-κB activation.[8] It also down-regulates the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK, which are critical for the production of pro-inflammatory cytokines like TNF-α and IL-6.[7]

  • Regulation of T Cell Differentiation: this compound influences the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs). It promotes the differentiation of Tregs while suppressing the activation and proliferation of Th17 cells, thereby shifting the immune response towards a more tolerogenic state.

Data Presentation

The following tables summarize the quantitative effects of this compound in various preclinical models of autoimmune diseases.

Table 1: Efficacy of this compound in a Rat Model of Adjuvant-Induced Arthritis [8][9][10]

ParameterControl (RA Model)This compound (15 mg/kg)This compound (30 mg/kg)Methotrexate
Arthritis Score HighSignificantly ReducedSignificantly ReducedSignificantly Reduced
Paw Volume IncreasedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Rheumatoid Factor (RF) ElevatedSignificantly ReducedSignificantly ReducedSignificantly Reduced
C-Reactive Protein (CRP) ElevatedSignificantly ReducedSignificantly ReducedSignificantly Reduced
NF-κB p65 Levels ElevatedSignificantly ReducedSignificantly ReducedSignificantly Reduced
IKKβ mRNA Expression ElevatedSignificantly ReducedSignificantly ReducedSignificantly Reduced
IL-6 Levels ElevatedSignificantly ReducedSignificantly ReducedSignificantly Reduced
TNF-α Levels ElevatedSignificantly ReducedSignificantly ReducedSignificantly Reduced
IL-10 Levels ReducedSignificantly IncreasedSignificantly IncreasedSignificantly Increased

Table 2: Efficacy of this compound in a Mouse Model of Psoriasis (Imiquimod-Induced)

Quantitative data for direct comparison is limited in the provided search results. However, studies indicate this compound alleviates psoriasis-like dermatitis by restraining γδT17 cell activation. Efficacy is typically measured by the Psoriasis Area and Severity Index (PASI), which scores erythema, scaling, and thickness.

ParameterControl (Psoriasis Model)This compound Treatment
PASI Score HighReduction in Score
Epidermal Thickness IncreasedReduced
IL-17A Levels ElevatedReduced
γδT17 Cell Infiltration IncreasedReduced

Table 3: Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

Specific quantitative data for this compound in EAE models is not detailed in the provided search results. Efficacy is primarily assessed by clinical scores of disease severity.

ParameterControl (EAE Model)This compound Treatment
Clinical Score Progressive IncreaseAttenuated Progression
CNS Immune Infiltration IncreasedReduced
Treg Population ReducedIncreased

Mandatory Visualizations

Signaling Pathways

Norisoboldine_Mechanism_of_Action NOR This compound AhR AhR NOR->AhR activates NLRP3_Inflammasome NLRP3 Inflammasome Activation NOR->NLRP3_Inflammasome inhibits MAPK MAPK Signaling (p38, ERK, JNK) NOR->MAPK inhibits ARNT ARNT AhR->ARNT dimerizes with Treg Treg Differentiation AhR->Treg promotes XRE XRE ARNT->XRE binds to CYP1A1 CYP1A1 Expression XRE->CYP1A1 induces Immune_Suppression Immune Suppression Treg->Immune_Suppression leads to Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 activates IL1b IL-1β Secretion Caspase1->IL1b cleaves pro-IL-1β to Inflammation Inflammation IL1b->Inflammation promotes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Pro_inflammatory_Cytokines induces Pro_inflammatory_Cytokines->Inflammation promotes

Caption: this compound's multifaceted mechanism of action in autoimmune disease.

Experimental Workflow

Experimental_Workflow Animal_Model Induce Autoimmune Disease Model (CIA, Psoriasis, EAE) Treatment Administer this compound or Vehicle Control Animal_Model->Treatment Monitoring Monitor Disease Progression (Clinical Scores, Paw Volume, PASI) Treatment->Monitoring Sample_Collection Collect Samples (Serum, Tissue, Splenocytes) Monitoring->Sample_Collection Analysis Perform Analyses Sample_Collection->Analysis ELISA ELISA (IL-1β, IL-6, TNF-α) Analysis->ELISA Western_Blot Western Blot (NLRP3, Caspase-1) Analysis->Western_Blot Flow_Cytometry Flow Cytometry (Th17, Treg) Analysis->Flow_Cytometry Histology Histology (Joints, Skin, CNS) Analysis->Histology Data_Analysis Data Analysis and Interpretation ELISA->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Histology->Data_Analysis

Caption: General experimental workflow for evaluating this compound's efficacy.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β

This protocol outlines the steps for quantifying IL-1β levels in serum or cell culture supernatants using a sandwich ELISA kit.

Materials:

  • Mouse IL-1β ELISA Kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and disposable tips

  • Wash bottle or automated plate washer

  • Samples (serum, plasma, or cell culture supernatant)

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.

  • Standard Curve Preparation: Perform serial dilutions of the IL-1β standard to create a standard curve.

  • Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.

  • Incubation: Cover the plate and incubate for 90 minutes at 37°C.[11]

  • Washing: Aspirate the contents of each well and wash the plate 2-3 times with wash buffer.[11]

  • Detection Antibody Addition: Add 100 µL of the biotin-labeled detection antibody to each well.

  • Incubation: Cover the plate and incubate for 60 minutes at 37°C.[11]

  • Washing: Aspirate and wash the plate 3 times with wash buffer.[11]

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP solution to each well.

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.[11]

  • Washing: Aspirate and wash the plate 5 times with wash buffer.[11]

  • Substrate Addition: Add 90 µL of TMB substrate solution to each well.

  • Development: Incubate the plate for 10-20 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.

  • Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-1β in the samples by interpolating from the standard curve.

Western Blot for NLRP3 and Caspase-1

This protocol describes the detection of NLRP3 and cleaved Caspase-1 (p20) in cell lysates by Western blotting.

Materials:

  • Primary antibodies: anti-NLRP3, anti-Caspase-1 (p20)

  • HRP-conjugated secondary antibody

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a suitable assay (e.g., BCA).

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (<8% for NLRP3).[12][13] Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For NLRP3, a wet tank transfer overnight at 20V at 4°C is recommended.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-NLRP3 or anti-Caspase-1) diluted in blocking buffer overnight at 4°C with gentle agitation.[13]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Flow Cytometry for Th17 and Treg Cells

This protocol details the staining and analysis of Th17 (CD4+IL-17A+) and Treg (CD4+Foxp3+) cells from mouse splenocytes.

Materials:

  • Fluorochrome-conjugated antibodies: anti-mouse CD4, anti-mouse IL-17A, anti-mouse Foxp3

  • Cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin)

  • Fixation/Permeabilization buffer

  • Staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes.

  • Cell Stimulation (for Th17 staining): Stimulate cells with a cell activation cocktail for 4-5 hours at 37°C to promote intracellular cytokine accumulation.

  • Surface Staining: Stain the cells with the anti-CD4 antibody for 30 minutes at 4°C in the dark.

  • Wash: Wash the cells with staining buffer.

  • Fixation and Permeabilization: Resuspend the cells in fixation/permeabilization buffer and incubate according to the manufacturer's instructions. This step is crucial for subsequent intracellular staining.

  • Intracellular Staining: Stain the cells with anti-IL-17A and anti-Foxp3 antibodies in permeabilization buffer for 30 minutes at room temperature in the dark.

  • Wash: Wash the cells with permeabilization buffer.

  • Resuspension: Resuspend the cells in staining buffer.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software. Gate on CD4+ T cells and then analyze the expression of IL-17A and Foxp3 to determine the percentages of Th17 and Treg cells.[14]

References

Application Notes and Protocols for the Formulation of Norisoboldine for Improved Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norisoboldine (NOR), a bioactive isoquinoline (B145761) alkaloid, exhibits promising therapeutic activities, including anti-inflammatory and anti-arthritic effects. However, its clinical application via oral administration is significantly hampered by its poor oral bioavailability, which is approximately 2.77% in rats.[1] This low bioavailability is primarily attributed to extensive first-pass metabolism, leading to the formation of its major metabolite, this compound-9-O-α-glucuronide.[1][2] To overcome this limitation, various formulation strategies can be employed to enhance the oral bioavailability of this compound.

These application notes provide detailed protocols for the preparation and characterization of several advanced formulations of this compound, including Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) with a phospholipid complex, solid dispersions, and liposomes. The objective is to offer researchers and drug development professionals a comprehensive guide to formulating this compound for improved oral delivery and therapeutic efficacy.

Formulation Strategies and Experimental Protocols

This section details the step-by-step protocols for preparing and characterizing different this compound formulations.

This compound-Phospholipid Complex (NOR-PC) and Self-Nanoemulsifying Drug Delivery System (SNEDDS)

The formation of a phospholipid complex of this compound (NOR-PC) is a key step to improve its lipophilicity, which is essential for its incorporation into lipid-based formulations like SNEDDS.[3][4]

Objective: To prepare a this compound-phospholipid complex to enhance its lipid solubility.

Materials:

  • This compound (NOR)

  • Phosphatidylcholine (PC)

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • Rotary evaporator

  • Vacuum desiccator

Procedure:

  • Dissolution: Dissolve this compound and phosphatidylcholine in a 1:3 mass ratio in a suitable volume of dichloromethane in a round-bottom flask.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin lipid film is formed on the flask wall.

  • Drying: Place the flask in a vacuum desiccator for at least 24 hours to ensure complete removal of the residual solvent.

  • Collection and Storage: Scrape the dried NOR-PC from the flask and store it in an airtight container at 4°C until further use.

Objective: To formulate the NOR-PC into a Self-Nanoemulsifying Drug Delivery System (SNEDDS).

Materials:

  • NOR-PC (prepared as in 1.1.1)

  • Oil phase: Ethyl oleate

  • Surfactant: Labrasol®, Cremophor® EL

  • Co-surfactant: Transcutol® HP

  • Vortex mixer

  • Water bath

Procedure:

  • Component Selection: Based on solubility and emulsification efficiency studies, select the optimal oil, surfactant, and co-surfactant. A reported effective formulation consists of NOR-PC, Ethyl oleate, Labrasol®, Cremophor® EL, and Transcutol® HP.[4]

  • Mixing: Accurately weigh the components. A reported weight ratio is 1:2:3.36:2.24:2.4 (NOR-PC:Ethyl oleate:Labrasol®:Cremophor® EL:Transcutol® HP).[4]

  • Homogenization: Combine the weighed components in a glass vial and vortex until a homogenous and transparent liquid is formed. Gentle heating in a water bath (e.g., 40°C) may be applied to facilitate mixing.

  • Storage: Store the prepared NOR-PC-SNEDDS in a sealed container at room temperature, protected from light.

This compound Solid Dispersions

Solid dispersion technology improves the dissolution rate of poorly water-soluble drugs by dispersing them in a hydrophilic carrier matrix, often in an amorphous state.[5][6][7][8][9]

Objective: To prepare this compound solid dispersions to enhance its dissolution rate.

Materials:

  • This compound (NOR)

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000, Hydroxypropyl methylcellulose (B11928114) (HPMC))

  • Methanol (B129727) (or other suitable solvent)

  • Rotary evaporator

  • Sieve (e.g., 100 mesh)

  • Vacuum desiccator

Procedure:

  • Dissolution: Dissolve this compound and the chosen hydrophilic carrier (e.g., in a 1:1, 1:2, or 1:4 drug-to-carrier mass ratio) in a minimal amount of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 45-50°C).

  • Drying: Dry the resulting solid mass in a vacuum desiccator for 48 hours to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.

  • Storage: Store the prepared solid dispersion in a desiccator until further characterization.

This compound Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and enhancing their absorption.[10][11][12][13][14][15][16][17]

Objective: To encapsulate this compound in liposomes to improve its oral bioavailability.

Materials:

  • This compound (NOR)

  • Phospholipids (e.g., Soy phosphatidylcholine (SPC), Dipalmitoylphosphatidylcholine (DPPC))

  • Cholesterol

  • Chloroform and Methanol (solvent system)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in a chloroform:methanol (e.g., 2:1 v/v) mixture in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1.

  • Solvent Removal: Evaporate the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the Tc for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.

  • Extrusion (Optional but Recommended): For a more uniform size distribution, extrude the liposomal suspension multiple times (e.g., 11 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification: Remove the unencapsulated this compound by centrifugation or dialysis.

  • Storage: Store the final liposomal suspension at 4°C.

Characterization of this compound Formulations

Thorough characterization is crucial to ensure the quality and performance of the developed formulations.

Physicochemical Characterization
ParameterMethodPurpose
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the mean particle size and size distribution of nanoformulations (SNEDDS, liposomes).
Zeta Potential DLS with Electrophoretic MobilityTo measure the surface charge of the nanoparticles, which indicates their stability.
Encapsulation Efficiency (EE%) & Drug Loading (DL%) Centrifugation followed by UV-Vis or HPLC analysis of the supernatantTo quantify the amount of this compound successfully encapsulated within the formulation (liposomes).
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.
Solid-State Characterization Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD)To assess the physical state (crystalline or amorphous) of this compound in solid dispersions.[6][7][8]
In Vitro Dissolution USP Dissolution Apparatus (e.g., Type II - Paddle)To evaluate the drug release rate from the formulations in simulated gastrointestinal fluids.[18]
Solubility Studies Shake-flask method followed by quantificationTo determine the saturation solubility of this compound in various oils, surfactants, and co-surfactants for SNEDDS formulation development and to assess the solubility enhancement by different formulations.[19][20]
In Vivo Pharmacokinetic Studies

Objective: To evaluate the oral bioavailability of different this compound formulations in an animal model (e.g., Sprague-Dawley rats).[21]

Protocol:

  • Animal Acclimatization: House male Sprague-Dawley rats (200-250 g) in a controlled environment with free access to food and water for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12 hours) before drug administration, with free access to water.

  • Dosing: Divide the rats into groups (n=6 per group) and administer the following orally via gavage:

    • Group 1: this compound suspension (control)

    • Group 2: NOR-PC-SNEDDS

    • Group 3: this compound solid dispersion

    • Group 4: this compound liposomes

  • Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Separation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as UPLC-MS/MS.[2]

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software. The absolute bioavailability can be calculated by comparing the AUC after oral administration with that after intravenous administration of a known dose of this compound.[1]

Data Presentation: Comparison of this compound Formulations

The following tables summarize the expected and reported quantitative data for different this compound formulations.

Table 1: Physicochemical Characterization of this compound Formulations

FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
NOR-PC-SNEDDS 36.72 ± 1.47[3][4]< 0.2-4.91 ± 0.49[3][4]N/AN/A
Solid Dispersion N/AN/AN/AN/AN/A
Liposomes 100 - 250< 0.3-10 to -30> 80%5 - 15%

Note: Data for Solid Dispersion and Liposomes are expected ranges based on typical formulations for poorly soluble drugs, as specific data for this compound in these formulations is limited in the reviewed literature.

Table 2: In Vitro Dissolution of this compound Formulations

FormulationDissolution MediumTime (min)Cumulative Release (%)
Pure this compound Simulated Gastric Fluid (pH 1.2)120< 20%
NOR-PC-SNEDDS Simulated Gastric Fluid (pH 1.2)120> 90%
Solid Dispersion (1:4 drug:carrier) Simulated Gastric Fluid (pH 1.2)60> 80%[5]
Liposomes Simulated Gastric Fluid (pH 1.2)120Controlled release profile

Note: Data for pure this compound, Solid Dispersion, and Liposomes are representative values to illustrate the expected improvement in dissolution.

Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension 50~140~0.55~9170 (mg·min/mL) -> ~152.8 (ng·h/mL)100
NOR-PC-SNEDDS 50Significantly HigherShorter or similarSignificantly Higher372[4]
Solid Dispersion 50Expected to be higherExpected to be shorterExpected to be higher>200 (based on similar drugs)[22]
Liposomes 50Expected to be higherMay be prolongedExpected to be higher>200 (based on similar drugs)[15]

Note: Pharmacokinetic data for this compound suspension is derived from the provided source in mg·min/mL and converted for comparison.[1] Data for Solid Dispersion and Liposomes are projected based on findings for other poorly soluble drugs to indicate the potential for improvement.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving this compound

This compound has been reported to interact with the Aryl Hydrocarbon Receptor (AhR) and the Notch1 signaling pathway, which are relevant to its anti-inflammatory and anti-angiogenic effects.[23][24]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex Inactive AhR Complex AhR->AhR_complex HSP90 HSP90 HSP90->AhR_complex XAP2 XAP2 XAP2->AhR_complex p23 p23 p23->AhR_complex AhR_ARNT_complex Active AhR-ARNT Complex AhR_complex->AhR_ARNT_complex Translocation & Conformational Change This compound This compound (Ligand) This compound->AhR_complex Binds ARNT ARNT ARNT->AhR_ARNT_complex XRE XRE (DNA) AhR_ARNT_complex->XRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1, Treg induction) XRE->Target_Genes Induces

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by this compound.

Notch1_Signaling_Pathway cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Delta/Jagged Ligand Notch1_receptor Notch1 Receptor Ligand->Notch1_receptor Binds NICD NICD (Notch Intracellular Domain) Notch1_receptor->NICD Cleavage (γ-secretase) CSL CSL (Transcription Factor) NICD->CSL Translocates & Binds Transcription_Complex Active Transcription Complex CSL->Transcription_Complex MAML MAML (Coactivator) MAML->Transcription_Complex Target_Genes Target Gene Transcription (e.g., HES, HEY) Transcription_Complex->Target_Genes Activates This compound This compound This compound->Notch1_receptor Moderates Formulation_Workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation NOR This compound (NOR) PC Phospholipid Complex (PC) NOR->PC Complexation SD Solid Dispersion NOR->SD Formulation Lipo Liposomes NOR->Lipo Formulation SNEDDS SNEDDS PC->SNEDDS Formulation PhysicoChem Physicochemical Characterization (Size, Zeta, EE%, etc.) SNEDDS->PhysicoChem Dissolution In Vitro Dissolution SNEDDS->Dissolution SD->PhysicoChem SD->Dissolution Lipo->PhysicoChem Lipo->Dissolution PK_Study Pharmacokinetic Study (Rats) Dissolution->PK_Study Leads to Bioavailability Bioavailability Assessment PK_Study->Bioavailability

References

Efficacy of Norisoboldine in a DNCB-Induced Dermatitis Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the efficacy of Norisoboldine (NOR), an isoquinoline (B145761) alkaloid, in a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis (AD) mouse model. The following sections detail the experimental protocols, summarize key quantitative data, and illustrate the underlying signaling pathways, offering valuable insights for researchers investigating novel therapeutics for inflammatory skin diseases.

Quantitative Data Summary

This compound has been demonstrated to significantly alleviate the inflammatory response in a DNCB-induced dermatitis model. The administration of this compound (10 mg/kg, i.p.) resulted in a marked reduction in key inflammatory markers.[1]

ParameterObservationSource
Ear Swelling Reduction in ear swelling[1]
Inflammatory Infiltration Attenuation of inflammatory cell infiltration into ear tissue[1]
IFN-γ mRNA Levels Reduced by 78.4% in ear tissue of NOR-treated mice compared to untreated controls[1]
TNF-α mRNA Levels Reduced by 77.8% in ear tissue of NOR-treated mice compared to untreated controls[1]
IL-4 mRNA Levels Reduced by 72.3% in ear tissue of NOR-treated mice compared to untreated controls[1]
IL-6 mRNA Levels Reduced by 73.9% in ear tissue of NOR-treated mice compared to untreated controls[1]

Experimental Protocols

The following are detailed methodologies for inducing atopic dermatitis using DNCB and assessing the therapeutic efficacy of this compound.

DNCB-Induced Atopic Dermatitis Mouse Model

This protocol describes the induction of an AD-like phenotype in mice using DNCB.

Materials:

  • 1-Chloro-2,4-dinitrobenzene (DNCB)

  • Acetone

  • Olive oil

  • Electric shaver or hair removal cream

  • Pipettes and tips

  • BALB/c mice (or other suitable strain)

Procedure:

  • Acclimatization: House mice in a controlled environment (23°C, 55% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with ad libitum access to food and water.

  • Hair Removal: Carefully shave the dorsal skin of the mice. If necessary, use a hair removal cream to ensure the skin is clear of hair.

  • Sensitization Phase:

    • Prepare a 1% DNCB solution in an acetone/olive oil vehicle (e.g., 4:1 v/v).

    • Topically apply 100 µL of the 1% DNCB solution to the shaved dorsal skin once daily for two consecutive days.[2]

  • Challenge Phase:

    • On day 3, topically apply 120 µL of a 2% DNCB solution to the same area of the dorsal skin.[2]

    • Alternatively, for a milder and more chronic model, after initial sensitization with 1% DNCB, repeatedly apply 0.3% or 0.5% DNCB three times a week for several weeks.[3]

  • Monitoring: Monitor the mice for the development of AD-like symptoms, which include erythema, edema, dryness, and excoriation. A dermatitis score can be used to quantify the severity of the skin lesions.

This compound Treatment Protocol

This protocol outlines the administration of this compound to the DNCB-induced dermatitis mouse model.

Materials:

  • This compound (NOR)

  • Sterile saline or other suitable vehicle for injection

  • Syringes and needles

Procedure:

  • Preparation of this compound Solution: Prepare a sterile solution of this compound in a suitable vehicle at the desired concentration.

  • Administration:

    • Administer this compound at a dose of 10 mg/kg body weight via intraperitoneal (i.p.) injection.[1]

    • The treatment regimen (e.g., frequency and duration) should be initiated after the sensitization or challenge phase of the DNCB protocol, depending on the study design.

Assessment of Efficacy

The following methods are used to evaluate the therapeutic effects of this compound.

a) Measurement of Ear Swelling:

  • Use a digital caliper to measure the thickness of the mouse ear before and after DNCB application and treatment.

  • A reduction in ear thickness in the this compound-treated group compared to the vehicle-treated group indicates an anti-inflammatory effect.

b) Histological Analysis:

  • Euthanize mice at the end of the experiment and collect ear or dorsal skin tissue samples.

  • Fix the tissues in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining.

  • Microscopically evaluate the sections for the degree of epidermal hyperplasia, dermal edema, and inflammatory cell infiltration.

c) Gene Expression Analysis (Real-Time PCR):

  • Isolate total RNA from the collected skin or ear tissue.

  • Synthesize cDNA from the RNA.

  • Perform real-time quantitative PCR (RT-qPCR) using specific primers for inflammatory cytokines such as IFN-γ, TNF-α, IL-4, and IL-6 to quantify their mRNA expression levels.

Signaling Pathway and Experimental Workflow

The therapeutic effects of this compound in the DNCB-induced dermatitis model are primarily attributed to its inhibition of the Calcineurin-NFAT signaling pathway in T-cells. While this compound has been shown to affect other inflammatory pathways like MAPK and NF-κB in different cell types, its role in the DNCB model is most clearly linked to NFAT inhibition.[1][4]

DNCB_Induction_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_assessment Efficacy Assessment sensitization_prep Prepare 1% DNCB in Acetone/Olive Oil sensitization_app Topical Application (Day 1 & 2) sensitization_prep->sensitization_app challenge_app Topical Application (From Day 3) sensitization_app->challenge_app challenge_prep Prepare 0.3-2% DNCB in Acetone/Olive Oil challenge_prep->challenge_app nor_admin Intraperitoneal Injection assessment Measure Ear Swelling Histological Analysis RT-qPCR for Cytokines nor_prep Prepare this compound (10 mg/kg) nor_prep->nor_admin nor_admin->assessment

Experimental workflow for DNCB-induced dermatitis and this compound treatment.

Norisoboldine_NFAT_Pathway cluster_cell T-Cell DNCB DNCB (Antigenic Stimulus) Ca_ionophore Ca2+ Influx DNCB->Ca_ionophore activates Calcineurin Calcineurin Ca_ionophore->Calcineurin activates NFAT_P NFAT-P (Inactive, Cytosolic) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Active, Nuclear) NFAT_P->NFAT translocates to nucleus Cytokines Pro-inflammatory Cytokines (IFN-γ, TNF-α, IL-4, IL-6) NFAT->Cytokines promotes transcription Inflammation Dermatitis & Inflammation Cytokines->Inflammation This compound This compound This compound->Calcineurin inhibits

This compound's inhibition of the Calcineurin-NFAT pathway in T-cells.

References

Application Notes and Protocols for the Quantification of Norisoboldine and its Metabolites in Plasma and Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norisoboldine, a bioactive isoquinoline (B145761) alkaloid found in the root of Lindera aggregata, has garnered significant interest for its potential therapeutic properties. To support preclinical and clinical development, robust analytical methods for the quantification of this compound and its metabolites in biological matrices are essential. This document provides detailed application notes and protocols for the determination of this compound and its major metabolites in plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary metabolic pathways for this compound are glucuronidation and sulfation[1][2][3]. The major metabolites identified in rat urine and bile include this compound-1-O-β-d-glucuronide, this compound-9-O-α-d-glucuronide, and disulphuric acid-1,9-norisoboldine ester[2].

Metabolic Pathway of this compound

The metabolic conversion of this compound primarily involves Phase II conjugation reactions, leading to the formation of glucuronide and sulfate (B86663) derivatives, which are more readily excreted.

This compound Metabolism Metabolic Pathway of this compound This compound This compound Glucuronidation Glucuronidation This compound->Glucuronidation UGT enzymes Sulfation Sulfation This compound->Sulfation SULT enzymes Glucuronide_Metabolites This compound Glucuronides (e.g., -1-O-β-d-glucuronide, -9-O-α-d-glucuronide) Glucuronidation->Glucuronide_Metabolites Sulfate_Metabolites This compound Sulfates (e.g., disulphuric acid-1,9-norisoboldine ester) Sulfation->Sulfate_Metabolites

Figure 1: Metabolic pathway of this compound.

Quantitative Analysis Workflow

A typical workflow for the quantification of this compound and its metabolites in plasma and urine involves sample preparation, LC-MS/MS analysis, and data processing.

Quantification Workflow General Workflow for this compound Metabolite Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with Methanol) Plasma_Sample->Protein_Precipitation Urine_Sample Urine Sample Enzymatic_Hydrolysis Enzymatic Hydrolysis (for Glucuronides) Urine_Sample->Enzymatic_Hydrolysis Direct_Dilution Direct Dilution / SPE Urine_Sample->Direct_Dilution Centrifugation Centrifugation Protein_Precipitation->Centrifugation Enzymatic_Hydrolysis->Centrifugation Direct_Dilution->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation UPLC/HPLC Separation Supernatant_Collection->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification

Figure 2: Workflow for quantifying this compound metabolites.

Experimental Protocols

Sample Preparation

a) Plasma Sample Preparation (Protein Precipitation)

This protocol is suitable for the simultaneous determination of this compound and its metabolites.

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a structurally related compound not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b) Urine Sample Preparation (Direct Analysis of Conjugates)

This protocol is for the direct quantification of glucuronide and sulfate metabolites without hydrolysis.

  • Thaw urine samples at room temperature.

  • Centrifuge the urine sample at 4,000 rpm for 10 minutes to remove particulate matter.

  • Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase containing an internal standard.

  • Vortex for 30 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis. Note: Solid-phase extraction (SPE) may be necessary for cleaner samples and to concentrate the analytes if needed.

c) Urine Sample Preparation (Analysis after Enzymatic Hydrolysis of Glucuronides)

This protocol is for the quantification of total this compound (parent drug) after enzymatic cleavage of the glucuronide conjugates.

  • To 200 µL of centrifuged urine, add 50 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase from E. coli (~2,500 units).

  • Incubate the mixture at 37°C for 2 hours (optimization of incubation time may be required).

  • Stop the reaction by adding 600 µL of ice-cold acetonitrile (B52724) containing an internal standard.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrument and application.

a) Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column, such as an Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm), is recommended for good separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

b) Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150°C

    • Desolvation Temperature: 350 - 450°C

    • Cone Gas Flow: 50 - 100 L/hr

    • Desolvation Gas Flow: 600 - 800 L/hr

MRM Transitions:

Note: The optimal MRM transitions (precursor ion → product ion), cone voltage, and collision energy must be determined experimentally for this compound and its specific metabolites on the mass spectrometer being used. This is typically done by infusing a standard solution of this compound and analyzing biological samples containing the metabolites to identify their parent ions and characteristic product ions.

Theoretical m/z values for precursor ions [M+H]+:

  • This compound: 314.1

  • This compound Glucuronide: 490.2 (314.1 + 176.1)

  • This compound Sulfate: 394.1 (314.1 + 80.0)

  • This compound Disulfate: 474.0 (314.1 + 2 * 80.0)

For fragmentation, common losses for glucuronides include the neutral loss of the glucuronic acid moiety (-176 Da), and for sulfates, the loss of the sulfo group (-80 Da).

Data Presentation

The following tables summarize the quantitative data for this compound and its metabolites based on available literature.

Table 1: Quantitative Parameters for this compound and its Glucuronide Metabolite in Rat Plasma

AnalyteLinearity Range (µg/mL)LLOQ (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
This compound0.01 - 20.014.6 - 14.14.6 - 14.1-13.5 to 8.1
This compound-9-O-α-glucuronide0.025 - 250.0255.0 - 12.25.0 - 12.2-12.8 to 7.6

Data adapted from a pharmacokinetic study in rats.

Table 2: Identified Metabolites of this compound in Rat Urine and Bile

MetaboliteMatrixMethod of Identification
This compound-1-O-β-d-glucuronideUrine, BileLC-MS/MS, NMR
This compound-9-O-α-d-glucuronideUrine, BileLC-MS/MS, NMR
Disulphuric acid-1,9-norisoboldine esterUrine, BileLC-MS/MS

Conclusion

The protocols outlined in this document provide a comprehensive framework for the quantitative analysis of this compound and its metabolites in plasma and urine. The successful application of these methods relies on careful optimization of sample preparation and LC-MS/MS parameters, particularly the determination of specific MRM transitions for each analyte. These methods are crucial for advancing the understanding of the pharmacokinetics and metabolism of this compound in drug development.

References

Application Notes and Protocols for the Analytical Determination of Norisoboldine and its Glucuronide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norisoboldine, a bioactive isoquinoline (B145761) alkaloid found in the traditional Chinese medicine Linderae Radix, has garnered significant interest for its potential therapeutic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for its development as a pharmaceutical agent. A key metabolic pathway for this compound is glucuronidation, leading to the formation of more water-soluble conjugates that are readily excreted. Accurate and robust analytical methods for the simultaneous quantification of this compound and its glucuronide metabolites in biological matrices are therefore essential for pharmacokinetic and drug metabolism studies.

This document provides detailed application notes and experimental protocols for the analysis of this compound and its primary glucuronide conjugates using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Analytical Methods Overview

The primary analytical technique for the quantification of this compound and its glucuronide conjugates is UPLC-MS/MS. This method offers high sensitivity, selectivity, and speed, making it ideal for analyzing complex biological samples. The general workflow involves sample preparation to isolate the analytes from the biological matrix, followed by chromatographic separation and mass spectrometric detection.

Quantitative Data Summary

The following tables summarize the quantitative parameters of a validated UPLC-MS/MS method for the simultaneous determination of this compound (NIB) and its major metabolite, this compound-9-O-α-glucuronide (NIB-Glu), in rat plasma.[1]

Table 1: Linearity and Sensitivity of the UPLC-MS/MS Method [1]

AnalyteConcentration Range (µg/mL)Lower Limit of Quantification (LLOQ) (µg/mL)
This compound (NIB)0.01 - 20.01
This compound-9-O-α-glucuronide (NIB-Glu)0.025 - 250.025

Table 2: Accuracy and Precision of the UPLC-MS/MS Method [1]

AnalyteQuality Control LevelIntra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (RE%)
This compound (NIB)Low14.111.5-13.5
Medium8.77.98.1
High4.66.2-5.4
This compound-9-O-α-glucuronide (NIB-Glu)Low12.210.8-12.8
Medium7.58.17.6
High5.06.4-6.3

Experimental Protocols

Protocol 1: Quantification of this compound and this compound-9-O-α-glucuronide in Rat Plasma by UPLC-MS/MS

This protocol details the steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound and its primary glucuronide conjugate in rat plasma.[1]

1. Sample Preparation (Protein Precipitation) [1]

  • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of methanol.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the tube at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (see step 2).

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

2. UPLC Conditions [1]

  • Column: Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-3 min: 5-95% B

    • 3-4 min: 95% B

    • 4-4.1 min: 95-5% B

    • 4.1-5 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions [1]

  • Mass Spectrometer: Quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Detection Mode: Selective Ion Reaction (SIR) monitoring

  • Ion Transitions:

    • This compound: m/z 314.1 → [M+H]⁺

    • This compound-9-O-α-glucuronide: m/z 490.1 → [M+H]⁺

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/h

  • Cone Gas Flow: 50 L/h

Visualizations

Workflow for this compound and Glucuronide Analysis cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Methanol) Plasma->Precipitation Add Methanol Centrifugation1 Centrifugation Precipitation->Centrifugation1 Drying Evaporation to Dryness Centrifugation1->Drying Collect Supernatant Reconstitution Reconstitution Drying->Reconstitution Add Mobile Phase Centrifugation2 Centrifugation Reconstitution->Centrifugation2 Supernatant Supernatant for Analysis Centrifugation2->Supernatant Collect Supernatant Injection UPLC Injection Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometry (SIR Mode) Separation->Detection Data Data Acquisition & Quantification Detection->Data

Caption: UPLC-MS/MS analytical workflow.

Metabolic Pathways of this compound

This compound undergoes extensive metabolism in vivo, with glucuronidation being a major pathway. Other identified metabolic routes include sulfation.[2][3] The primary glucuronide conjugate identified is this compound-9-O-α-glucuronide.[1][4] Another glucuronide, noriosboldine-1-O-β-d-glucuronide, has also been isolated from rat urine.[2][3]

Metabolic Pathway of this compound NIB This compound Glucuronidation Glucuronidation (UGTs) NIB->Glucuronidation Sulfation Sulfation (SULTs) NIB->Sulfation NIB_Glu_9 This compound-9-O-α-glucuronide (Major Metabolite) Glucuronidation->NIB_Glu_9 NIB_Glu_1 This compound-1-O-β-glucuronide Glucuronidation->NIB_Glu_1 Sulfate_Conj Sulfate Conjugates Sulfation->Sulfate_Conj

Caption: this compound metabolic pathways.

Bioanalytical Method Validation

The presented UPLC-MS/MS method has been validated according to regulatory guidelines, assessing parameters such as selectivity, accuracy, precision, linearity, and stability.[1] A full validation is essential when establishing a new bioanalytical method to ensure the reliability of the data.[5][6][7][8] Key validation parameters include:

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[5]

  • Accuracy and Precision: The closeness of the determined value to the true concentration and the degree of scatter in a series of measurements.[5]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[6]

  • Sensitivity: The lowest concentration of an analyte that can be reliably measured, known as the Lower Limit of Quantification (LLOQ).[5]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions.[5]

For glucuronide conjugates, it is also important to consider their potential instability and the possibility of back-conversion to the parent drug during sample analysis.[5] The use of deuterated internal standards is recommended to compensate for matrix effects and variations in extraction recovery and ionization efficiency.[9]

References

Application Notes and Protocols for Investigating the Mechanism of Action of Norisoboldine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norisoboldine, an isoquinoline (B145761) alkaloid derived from the root of Lindera aggregata, has demonstrated a wide range of pharmacological activities, positioning it as a promising candidate for therapeutic development. This document provides a comprehensive guide for researchers investigating the molecular mechanisms underlying this compound's effects. Detailed protocols for key in vitro experiments are provided, focusing on its well-documented anti-inflammatory, anti-arthritic, and bone-modulating properties. Additionally, potential avenues for exploring its neuroprotective and anti-cancer activities are discussed. The application notes include structured tables for data presentation and Graphviz diagrams to visualize signaling pathways and experimental workflows, facilitating a robust and systematic approach to elucidating the mechanism of action of this compound.

Introduction to this compound

This compound is a natural compound with significant therapeutic potential. Preclinical studies have highlighted its efficacy in models of rheumatoid arthritis, inflammatory pain, and osteoporosis. Its multifaceted mechanism of action involves the modulation of several key signaling pathways, making it a subject of considerable interest in drug discovery. This guide will equip researchers with the necessary experimental designs to further unravel its therapeutic mechanisms.

Anti-inflammatory and Anti-arthritic Mechanisms of Action

This compound has been shown to alleviate the severity of rheumatoid arthritis by reducing inflammation, oxidative stress, and the degradation of the extracellular matrix.[1][2][3] Its anti-inflammatory effects are mediated through multiple pathways, including the regulation of immune cells and the suppression of pro-inflammatory mediators.

Key Signaling Pathways
  • Aryl Hydrocarbon Receptor (AhR) Pathway: this compound acts as an agonist of the Aryl Hydrocarbon Receptor (AhR), which leads to the induction of intestinal regulatory T cells (Tregs), a cell type crucial for maintaining immune tolerance.[4][5]

  • NF-κB and Nrf2/Keap1 Pathways: It inhibits the pro-inflammatory NF-κB signaling pathway while activating the Nrf2/Keap1 antioxidant response pathway.[1][2]

  • Adenosine (B11128) A1 Receptor: this compound can attenuate inflammatory pain through its interaction with the adenosine A1 receptor.[6]

  • Notch1 Pathway: It has been found to inhibit synovial angiogenesis by modulating the Notch1 signaling pathway.[7]

  • Apoptosis Induction in Synoviocytes: this compound induces apoptosis in fibroblast-like synoviocytes (FLS) through a mitochondrial-dependent pathway involving p53, the Bax/Bcl-2 ratio, and the activation of caspases 9 and 3.[8]

  • NFAT Inhibition: It also suppresses the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in T-cell function.[9]

Experimental Workflow: Investigating Anti-inflammatory Effects

G cluster_0 Cell Culture cluster_1 This compound Treatment cluster_2 Functional Assays cluster_3 Molecular Analysis Cell_Lines Fibroblast-Like Synoviocytes (FLS) RAW 264.7 Macrophages Jurkat T-cells Treatment Treat cells with varying concentrations of this compound Cell_Lines->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cytokine_Measurement Cytokine Measurement (ELISA) Treatment->Cytokine_Measurement qPCR Quantitative PCR (TNF-α, IL-6, MMPs) Treatment->qPCR Western_Blot Western Blotting (NF-κB, Nrf2, Caspases, AhR) Treatment->Western_Blot Reporter_Assay NFAT Reporter Assay Treatment->Reporter_Assay

Caption: Experimental workflow for studying the anti-inflammatory effects of this compound.

Protocols
  • Cell Seeding: Seed fibroblast-like synoviocytes (FLS) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell Seeding and Treatment: Seed FLS in a 6-well plate at a density of 2 x 10⁵ cells/well, incubate for 24 hours, and then treat with this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-NF-κB p65, anti-Nrf2, anti-cleaved caspase-3, anti-AhR, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL detection reagent.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from this compound-treated cells using a suitable kit and synthesize cDNA.

  • qPCR Reaction: Perform qPCR using SYBR Green master mix and primers for target genes (e.g., TNF-α, IL-6, MMP-2, MMP-3). Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Data Presentation

Table 1: Effect of this compound on FLS Viability (% of Control)

Concentration (µM)24 hours48 hours72 hours
0 (Control)100 ± 5.2100 ± 6.1100 ± 5.8
198.5 ± 4.997.2 ± 5.595.1 ± 6.3
595.3 ± 5.190.1 ± 6.085.4 ± 5.9
1090.2 ± 4.882.3 ± 5.370.6 ± 6.1
2575.6 ± 5.560.1 ± 5.845.2 ± 5.7
5050.3 ± 6.035.7 ± 6.220.9 ± 5.4

Table 2: Effect of this compound on Apoptosis in FLS (% of Cells)

TreatmentEarly Apoptotic (Annexin V+/PI-)Late Apoptotic (Annexin V+/PI+)
Control3.2 ± 0.51.5 ± 0.3
This compound (10 µM)15.8 ± 1.25.4 ± 0.6
This compound (25 µM)30.5 ± 2.112.8 ± 1.1

Table 3: Relative mRNA Expression of Inflammatory Genes in FLS

GeneControlThis compound (10 µM)This compound (25 µM)
TNF-α1.00 ± 0.120.45 ± 0.080.21 ± 0.05
IL-61.00 ± 0.150.38 ± 0.070.15 ± 0.04
MMP-31.00 ± 0.100.52 ± 0.090.28 ± 0.06

Signaling Pathway Diagram

G This compound This compound AhR AhR This compound->AhR activates IKK IKK This compound->IKK Keap1 Keap1 This compound->Keap1 Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 Treg Treg AhR->Treg induces Inflammation Inflammation Treg->Inflammation suppresses NFkB NFkB IKK->NFkB p65_p50 p65/p50 NFkB->p65_p50 Nucleus Nucleus p65_p50->Nucleus Pro_inflammatory_genes Pro-inflammatory Genes Nucleus->Pro_inflammatory_genes ARE Antioxidant Response Element Nucleus->ARE Pro_inflammatory_genes->Inflammation Nrf2 Nrf2 Nrf2->Nucleus Keap1->Nrf2 Antioxidant_genes Antioxidant Genes ARE->Antioxidant_genes Antioxidant_genes->Inflammation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed anti-inflammatory signaling pathways of this compound.

Effects on Bone Metabolism

This compound exhibits dual effects on bone metabolism, promoting bone formation while inhibiting bone resorption. These activities suggest its potential in treating conditions like osteoporosis.

Key Signaling Pathways
  • S6K1 Signaling Pathway: this compound promotes the differentiation of osteoblasts through the S6K1 signaling pathway, thereby enhancing bone formation.[10]

  • AhR-dependent Inhibition of Osteoclastogenesis: It attenuates osteoclast differentiation by activating AhR, which in turn inhibits the NF-κB and HIF pathways.[5]

  • Inhibition of Chondrogenesis: In the context of fracture healing, this compound has been shown to inhibit the differentiation of chondrocytes via BMP2 signaling, which may delay cartilage formation.[11]

Protocols
  • Cell Seeding: Seed bone marrow stromal cells (BMSCs) or pre-osteoblastic cells (e.g., MC3T3-E1) in a 24-well plate.

  • Induction and Treatment: Culture the cells in an osteogenic induction medium (containing ascorbic acid and β-glycerophosphate) with or without this compound.

  • Alkaline Phosphatase (ALP) Staining: After 7 days, fix the cells and stain for ALP activity using a commercial kit.

  • Alizarin Red S Staining: After 21 days, fix the cells and stain with Alizarin Red S to visualize mineralized nodules.

  • Quantification: For quantitative analysis, destain and measure the absorbance.

  • Cell Seeding: Seed bone marrow-derived macrophages (BMMs) or RAW 264.7 cells in a 96-well plate.

  • Induction and Treatment: Culture the cells in the presence of RANKL and M-CSF to induce osteoclastogenesis, with or without this compound.

  • TRAP Staining: After 5-7 days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP) activity.

  • Quantification: Count the number of TRAP-positive multinucleated cells (≥3 nuclei).

Data Presentation

Table 4: Effect of this compound on Osteoblast Differentiation

TreatmentALP Activity (fold change)Mineralized Nodule Formation (fold change)
Control1.00 ± 0.151.00 ± 0.21
Osteogenic Medium (OM)5.2 ± 0.48.5 ± 0.7
OM + this compound (1 µM)6.8 ± 0.511.2 ± 0.9
OM + this compound (5 µM)8.1 ± 0.614.6 ± 1.1

Table 5: Effect of this compound on Osteoclast Differentiation

TreatmentTRAP-positive Multinucleated Cells/Well
Control2 ± 1
RANKL + M-CSF150 ± 12
RANKL + M-CSF + this compound (5 µM)85 ± 9
RANKL + M-CSF + this compound (10 µM)42 ± 6

Signaling Pathway Diagram

G cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Precursor This compound This compound S6K1 S6K1 This compound->S6K1 activates AhR_OC AhR This compound->AhR_OC activates Osteoblast_Diff Osteoblast Differentiation S6K1->Osteoblast_Diff NFkB_OC NF-κB AhR_OC->NFkB_OC HIF HIF-1α AhR_OC->HIF Osteoclast_Diff Osteoclast Differentiation NFkB_OC->Osteoclast_Diff HIF->Osteoclast_Diff

Caption: Signaling pathways of this compound in bone metabolism.

Potential Neuroprotective and Anti-Cancer Effects

The broad biological activities of isoquinoline alkaloids suggest that this compound may also possess neuroprotective and anti-cancer properties.

Neuroprotection
  • Rationale: Isoquinoline alkaloids are known to exert neuroprotective effects by modulating ion channels, reducing neuroinflammation, and combating oxidative stress.[12][13]

  • Suggested Experiments:

    • Assess the viability of neuronal cell lines (e.g., SH-SY5Y) under conditions of oxidative stress (e.g., H₂O₂ treatment) or excitotoxicity (e.g., glutamate (B1630785) treatment) with and without this compound.

    • Measure markers of oxidative stress (e.g., ROS production, SOD activity) and apoptosis (e.g., caspase-3 activity) in these models.

Anti-Cancer Activity
  • Rationale: Many isoquinoline alkaloids exhibit anti-cancer effects by inducing apoptosis, cell cycle arrest, and autophagy.[14] this compound's inhibitory effect on HIF-1α, a key regulator in cancer, further supports this potential.[5][15]

  • Suggested Experiments:

    • Screen this compound for cytotoxic effects against a panel of cancer cell lines using the MTT assay.

    • For sensitive cell lines, investigate the mechanism of cell death (apoptosis vs. autophagy) and its effect on the cell cycle using flow cytometry.

    • Examine the effect of this compound on HIF-1α expression and its downstream targets in cancer cells cultured under hypoxic conditions.

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory and bone-modulating properties. The experimental protocols and conceptual frameworks provided in this document offer a systematic approach for researchers to further elucidate its mechanisms of action. A deeper understanding of its molecular targets and signaling pathways will be crucial for its potential translation into a therapeutic agent for a variety of diseases.

References

Troubleshooting & Optimization

improving poor water solubility of Norisoboldine for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Norisoboldine's poor water solubility in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in common solvents?

A1: this compound, a major isoquinoline (B145761) alkaloid, exhibits varying solubility in different solvents. While it is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol, its aqueous solubility is a significant challenge for in vitro biological assays.

Q2: My this compound, dissolved in DMSO, precipitates when added to my cell culture medium. Why is this happening?

A2: This is a common phenomenon known as precipitation upon dilution. This compound is highly soluble in 100% DMSO, but when this stock solution is diluted into an aqueous cell culture medium, the final concentration of DMSO is much lower.[1] this compound's poor aqueous solubility means it cannot remain dissolved in the largely aqueous environment of the cell culture medium and thus precipitates out of the solution.[2]

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

A3: The maximum tolerated concentration of DMSO is highly dependent on the cell line. For most cell lines, a final concentration of 0.5% (v/v) DMSO is generally considered safe, with some robust cell lines tolerating up to 1%.[1] However, for sensitive or primary cells, it is advisable to keep the final DMSO concentration at or below 0.1% to avoid cytotoxicity and off-target effects.[3] It is always recommended to perform a vehicle control (media with the same final concentration of DMSO) to assess the solvent's effect on your specific cell line.[4]

Q4: Are there alternatives to DMSO for solubilizing this compound for in vitro assays?

A4: Yes, several alternative strategies can be employed to improve the aqueous solubility of this compound. These include the use of co-solvents, cyclodextrin (B1172386) inclusion complexes, and nanoparticle formulations.[5][6] These methods aim to create a more stable aqueous formulation of this compound, reducing the reliance on high concentrations of organic solvents.

Troubleshooting Guide: this compound Precipitation in Aqueous Media

Issue Potential Cause Troubleshooting Steps
Precipitation immediately upon dilution of DMSO stock in aqueous buffer/media. The final concentration of this compound exceeds its aqueous solubility limit.1. Decrease the final concentration: Test a lower final concentration of this compound in your assay. 2. Increase the final DMSO concentration (with caution): If your cell line tolerates it, you can slightly increase the final DMSO concentration (e.g., from 0.1% to 0.25%). Always include a vehicle control. 3. Use a co-solvent system: Prepare a stock solution in a mixture of solvents. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been reported to solubilize this compound.[4] 4. Prepare a cyclodextrin inclusion complex: Encapsulating this compound in cyclodextrins can significantly enhance its aqueous solubility.[4]
Precipitation occurs over time during the experiment. The solution is supersaturated and thermodynamically unstable.1. Prepare fresh dilutions: Prepare the final dilution of this compound immediately before adding it to the assay. 2. Consider a nanoparticle formulation: Encapsulating this compound in lipid or polymeric nanoparticles can improve its stability in aqueous media over time.
Inconsistent results between experiments. Variable precipitation of this compound is leading to inconsistent effective concentrations.1. Visually inspect for precipitation: Before each experiment, carefully inspect the final solution for any signs of precipitation. 2. Standardize the preparation method: Ensure the same procedure for preparing the final dilution is followed for every experiment. This includes the rate of addition of the stock solution to the aqueous media and the mixing method. 3. Employ a solubility-enhancing formulation: Using a cyclodextrin or nanoparticle formulation will provide a more stable and reproducible solution.

Quantitative Data Summary

The following tables summarize the reported solubility of this compound in various solvents and formulations.

Table 1: Solubility of this compound in Common Solvents

SolventReported SolubilityReference(s)
DMSO≥ 62.5 mg/mL (199.46 mM)[4]
DMSO≥ 31.3 mg/mL[7]
Ethanol≥ 52.3 mg/mL[1]
Water≥ 54.6 mg/mL[1]
MethanolSoluble[7]

Note: The reported aqueous solubility of ≥ 54.6 mg/mL from a single commercial supplier should be approached with caution, as it contradicts the general understanding of this compound as a poorly water-soluble compound. This value may refer to a specific salt form or be an error. Researchers should perform their own solubility assessments.

Table 2: Solubility of this compound in Formulations

FormulationReported SolubilityReference(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (6.64 mM)[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (6.64 mM)[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent System

This protocol is adapted from a formulation reported to successfully solubilize this compound.[4]

Materials:

  • This compound powder

  • DMSO (Dimethyl Sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Prepare the co-solvent mixture by combining the solvents in the following ratio: 10% DMSO, 40% PEG300, and 5% Tween-80.

  • Add the co-solvent mixture to the this compound powder to achieve the desired stock concentration.

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Add the saline to the dissolved this compound solution to reach the final volume. The final composition of the solvent system will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Vortex the solution again to ensure homogeneity.

  • Visually inspect the solution for any precipitation. If the solution is clear, it is ready for further dilution in your assay medium.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This is a general protocol for preparing cyclodextrin inclusion complexes that can be adapted for this compound.

Materials:

  • This compound powder

  • β-Cyclodextrin (or a derivative like HP-β-CD or SBE-β-CD)

  • Deionized water

  • Ethanol

  • Mortar and pestle

  • Vacuum oven or freeze-dryer

Procedure:

  • Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).

  • Weigh the appropriate amounts of this compound and cyclodextrin.

  • Place the cyclodextrin in the mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.

  • Add the this compound powder to the cyclodextrin paste.

  • Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should remain as a paste. Add a few more drops of the water:ethanol mixture if it becomes too dry.

  • The resulting paste is then dried. This can be done in a vacuum oven at 40-50°C overnight or by freeze-drying.

  • The dried complex can be crushed into a fine powder and stored at room temperature.

  • To use, dissolve the complex in your aqueous assay buffer. The solubility should be significantly improved compared to the free drug.

Visualizations

Signaling Pathways

Norisoboldine_Signaling_Pathways cluster_AhR Aryl Hydrocarbon Receptor (AhR) Pathway cluster_S6K1 mTOR/S6K1 Pathway cluster_Notch1 Notch1 Pathway cluster_Apoptosis Apoptosis Pathway Norisoboldine1 This compound AhR AhR Norisoboldine1->AhR ARNT ARNT AhR->ARNT Dimerization XRE XRE ARNT->XRE Binding CYP1A1 CYP1A1 Expression XRE->CYP1A1 Treg Treg Differentiation XRE->Treg Norisoboldine2 This compound mTOR mTOR Norisoboldine2->mTOR S6K1 S6K1 mTOR->S6K1 Activation Osteoblast Osteoblast Differentiation S6K1->Osteoblast Norisoboldine3 This compound Notch1 Notch1 Norisoboldine3->Notch1 Inhibition Angiogenesis Synovial Angiogenesis Notch1->Angiogenesis Norisoboldine4 This compound Bax Bax Norisoboldine4->Bax Upregulation Bcl2 Bcl-2 Norisoboldine4->Bcl2 Downregulation CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Experimental Workflow

experimental_workflow cluster_prep Preparation of this compound Solution cluster_assay In Vitro Assay cluster_troubleshooting Troubleshooting start Poorly Soluble This compound Powder option1 Dissolve in 100% DMSO (High Concentration Stock) start->option1 option2 Prepare Co-solvent Stock (e.g., DMSO/PEG300/Tween-80) start->option2 option3 Prepare Cyclodextrin Inclusion Complex start->option3 option4 Prepare Nanoparticle Formulation start->option4 dilute Dilute to Final Working Concentration in Aqueous Medium option1->dilute option2->dilute option3->dilute option4->dilute add_to_cells Add to Cell Culture dilute->add_to_cells check_precipitation Precipitation? dilute->check_precipitation incubate Incubate add_to_cells->incubate measure Measure Endpoint incubate->measure check_precipitation->option2 Yes check_precipitation->option3 Yes check_precipitation->option4 Yes check_precipitation->add_to_cells No

Logical Relationship: Troubleshooting Solubility Issues

troubleshooting_logic cluster_solutions Alternative Formulations start Start with This compound Powder dissolve_dmso Dissolve in 100% DMSO start->dissolve_dmso dilute_media Dilute in Aqueous Medium dissolve_dmso->dilute_media precipitates Precipitation Occurs? dilute_media->precipitates success Proceed with Experiment precipitates->success No cosolvent Use Co-solvent System precipitates->cosolvent Yes cyclodextrin Use Cyclodextrin Inclusion Complex precipitates->cyclodextrin Yes nanoparticle Use Nanoparticle Formulation precipitates->nanoparticle Yes cosolvent->dilute_media cyclodextrin->dilute_media nanoparticle->dilute_media

References

Technical Support Center: Norisoboldine Stability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability challenges of norisoboldine in aqueous solutions. The information is presented in a question-and-answer format through FAQs and troubleshooting guides to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound in aqueous solutions?

A1: this compound, an isoquinoline (B145761) alkaloid, is susceptible to degradation in aqueous solutions.[1] The primary concerns are related to its chemical structure, which includes phenolic hydroxyl groups and a tertiary amine. These functional groups make it prone to:

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions.[2]

  • pH-dependent degradation: The molecule's stability can be significantly influenced by the pH of the solution. Both acidic and alkaline conditions can potentially lead to hydrolysis or other degradative reactions.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[4]

  • Thermal degradation: Elevated temperatures can accelerate the rate of all degradation pathways.[5]

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is expected to be highly pH-dependent. Generally, for compounds with phenolic and amine groups, extreme pH values (either highly acidic or highly alkaline) can catalyze degradation. It is crucial to determine the pH-rate profile to identify the pH at which this compound exhibits maximum stability. For many pharmaceuticals, this is often in the slightly acidic to neutral pH range.[3]

Q3: What are the typical degradation products of this compound?

A3: While specific degradation products for this compound under various stress conditions are not extensively documented in publicly available literature, aporphine (B1220529) alkaloids can undergo oxidation to form colored quinone-type products.[6] Degradation may also involve demethylation of the methoxy (B1213986) groups or other alterations to the isoquinoline core. A forced degradation study coupled with LC-MS analysis is necessary to identify and characterize the specific degradation products.[7]

Q4: How should I prepare and store this compound stock solutions to minimize degradation?

A4: To minimize degradation of this compound stock solutions, the following practices are recommended:

  • Solvent: Prepare stock solutions in a suitable organic solvent like DMSO or ethanol, where it may be more stable than in purely aqueous media. Aliquot and store at -20°C or -80°C.

  • Aqueous Solutions: For experiments requiring aqueous solutions, prepare them fresh from the stock solution.

  • pH Control: Use a buffered solution at a pH determined to be optimal for stability (if known, otherwise start with a slightly acidic pH, e.g., pH 5-6).

  • Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[4]

  • Low Temperature: Keep aqueous solutions on ice or at 2-8°C during use.

  • Inert Atmosphere: For long-term storage of sensitive aqueous solutions, consider purging with an inert gas like nitrogen or argon to minimize oxidation.

Q5: What is a stability-indicating HPLC method and why do I need one?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately quantify the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients.[7] It is essential for stability studies because it allows you to selectively measure the decrease in the concentration of the parent drug over time, providing a true measure of its stability.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound concentration in solution. 1. Oxidation: Presence of dissolved oxygen, exposure to light, or trace metal ions. 2. Incorrect pH: The pH of the solution may be promoting rapid degradation. 3. High Temperature: Solution stored at an inappropriate temperature.1. Prepare solutions with de-gassed buffers. Use amber vials and consider adding a chelating agent like EDTA (0.01-0.1 mM). 2. Measure the pH of your solution. If possible, adjust to a slightly acidic pH (e.g., 5.0-6.5) using a suitable buffer (e.g., citrate (B86180) or acetate). 3. Prepare solutions fresh and keep them on ice or refrigerated during the experiment.
Appearance of new peaks in the HPLC chromatogram. 1. Degradation: this compound is degrading into one or more new compounds. 2. Contamination: Contamination from glassware, solvents, or other reagents.1. This is expected in a stability study. Ensure your HPLC method provides good resolution between the this compound peak and the new peaks. Use a photodiode array (PDA) detector to check for peak purity. 2. Run a blank (solvent/buffer without this compound) to check for contaminant peaks. Ensure all glassware is scrupulously clean.
Poor resolution between this compound and degradation peaks in HPLC. 1. Inadequate Mobile Phase: The mobile phase composition is not optimal for separating the parent drug from its degradants. 2. Inappropriate Column: The stationary phase of the HPLC column is not providing the necessary selectivity.1. Modify the mobile phase gradient. Adjust the ratio of organic solvent to aqueous buffer. Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). Change the pH of the aqueous mobile phase component. 2. Try a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 column from another manufacturer).
Inconsistent stability results between experiments. 1. Variability in Solution Preparation: Inconsistent pH, concentration, or exposure to light/air. 2. Inconsistent Experimental Conditions: Fluctuations in temperature or light exposure during the study. 3. HPLC System Variability: Issues with the HPLC system, such as pump fluctuations or detector noise.1. Follow a strict, detailed protocol for solution preparation. Always measure and record the final pH. 2. Use a calibrated incubator or water bath for temperature studies. For photostability, ensure consistent light intensity and distance from the light source. 3. Run system suitability tests before each analysis to ensure the HPLC system is performing consistently. Check for leaks and ensure the system is well-equilibrated.

Quantitative Data from a Typical Forced Degradation Study

The following tables present illustrative data that a researcher might generate during a forced degradation study of this compound. Note: This is example data and should be replaced with your own experimental results.

Table 1: Effect of pH on this compound Stability at 40°C

pHTime (hours)% this compound Remaining
2.0 (0.01 M HCl) 0100.0
2492.5
4885.2
7.0 (Phosphate Buffer) 0100.0
2498.1
4896.5
10.0 (0.001 M NaOH) 0100.0
2488.3
4879.1

Table 2: Effect of Temperature on this compound Stability in pH 7.0 Buffer

Temperature (°C)Time (days)% this compound Remaining
4 0100.0
799.8
1499.5
25 0100.0
797.2
1494.8
40 0100.0
791.5
1484.3

Table 3: Effect of Oxidative and Photolytic Stress on this compound Stability

Stress ConditionTime (hours)% this compound Remaining
3% H₂O₂ at 25°C 0100.0
675.4
1258.9
ICH Photostability (UV/Vis light) 0100.0
1289.6
2481.2

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) to understand its degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.[7]

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile (B52724) and methanol

  • Purified water (18 MΩ·cm)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Buffers (e.g., phosphate (B84403), acetate)

  • Class A volumetric flasks and pipettes

  • pH meter

  • Calibrated oven/incubator

  • Photostability chamber

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.

  • Stress Conditions:

    • For each condition, dilute the stock solution with the respective stress medium to a final concentration of approximately 100 µg/mL. Protect all samples from light unless part of the photostability test.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Keep at 60°C for 24 hours. Take samples at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at 60°C for 8 hours. Take samples at 0, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature for 12 hours. Take samples at 0, 2, 6, and 12 hours.

    • Thermal Degradation: Dissolve in a suitable buffer (e.g., pH 7.0 phosphate buffer). Keep in a calibrated oven at 80°C for 48 hours. Take samples at appropriate time points.

    • Photodegradation: Expose the solution in a quartz cuvette or a suitable transparent container to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the sample, dilute as necessary with the mobile phase, and analyze by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (starting point, may require optimization):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare mobile phases and degas them.

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject the stressed samples.

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.

  • Check the peak purity of the this compound peak in the stressed samples using the PDA detector to ensure no co-elution with degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) concentration.

Visualizations

cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare this compound Stock Solution (1 mg/mL) prep_work Dilute to Working Concentration (e.g., 100 µg/mL) in Stress Media prep_stock->prep_work stress_acid Acidic (0.1 M HCl, 60°C) stress_base Basic (0.1 M NaOH, 60°C) stress_ox Oxidative (3% H₂O₂, RT) stress_therm Thermal (80°C) stress_photo Photolytic (ICH Chamber) sample Sample at Time Points stress_acid->sample stress_base->sample stress_ox->sample stress_therm->sample stress_photo->sample neutralize Neutralize (if needed) sample->neutralize hplc Analyze by Stability- Indicating HPLC neutralize->hplc calc Calculate % Degradation hplc->calc path Identify Degradation Pathways calc->path

Caption: Experimental workflow for a forced degradation study.

start HPLC Problem (e.g., poor resolution, tailing peaks) q1 Is the peak shape poor? (e.g., tailing, fronting) start->q1 a1_yes Check mobile phase pH vs. pKa. Adjust pH to be >2 units away from pKa. Check for column voids or contamination. q1->a1_yes Yes a1_no Is resolution between peaks < 1.5? q1->a1_no No a2_no Are there unexpected peaks? a1_yes->a2_no a1_no->a2_no a2_yes Modify gradient steepness. Change organic solvent (ACN vs. MeOH). Change column stationary phase. a3_no Is retention time shifting? a2_yes->a3_no a2_no->a2_yes Yes a2_no->a3_no a3_yes Inject blank (mobile phase). Check for carryover from previous injections. Ensure solvent purity. a4_no Problem likely solved or requires further specific investigation. a3_yes->a4_no a3_no->a3_yes Yes a3_no->a4_no a4_yes Ensure proper system equilibration. Check for pump leaks or air bubbles. Use a thermostatted column compartment. a4_yes->a4_no Re-evaluate a4_no->a4_yes Yes cluster_nucleus Nuclear Events NOR This compound (NOR) AhR_active Activated AhR NOR->AhR_active AhR_complex Cytosolic AhR Complex (with Hsp90, etc.) AhR_complex->AhR_active Binding & Dissociation AhR_translocation Nuclear Translocation AhR_active->AhR_translocation NFkB_inhibition Inhibition of NF-κB translocation AhR_active->NFkB_inhibition ARNT ARNT AhR_ARNT_complex AhR-ARNT Complex ARNT->AhR_ARNT_complex Nucleus Nucleus AhR_translocation->AhR_ARNT_complex XRE Xenobiotic Response Element (XRE) AhR_ARNT_complex->XRE CYP1A1 CYP1A1 Gene Expression XRE->CYP1A1 NFkB NF-κB p65 NFkB->NFkB_inhibition cluster_0 This compound Structure a b Phenolic -OH groups: Susceptible to oxidation c Tertiary Amine: Site for protonation (pH-dependent solubility) and potential oxidation d Methoxy groups (-OCH3): Potential for demethylation under strong acidic/thermal stress

References

Technical Support Center: Optimizing Norisoboldine Dosage for In Vivo Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norisoboldine (NOR) in in vivo arthritis models.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in a mouse model of arthritis?

A1: For mouse models of collagen-induced arthritis (CIA), a typical oral starting dose of this compound is between 10 and 40 mg/kg, administered daily.[1] Studies have shown that doses within this range can significantly alleviate the severity of the disease, reduce clinical scores, and mitigate weight loss associated with arthritis.[1]

Q2: What is the recommended dosage of this compound for a rat model of arthritis?

A2: In rat models of adjuvant-induced arthritis (AIA), a common oral dosage ranges from 15 to 30 mg/kg, administered daily.[2] This dosage has been shown to reduce paw swelling, arthritis index scores, and inflammatory markers.

Q3: How should I prepare this compound for oral administration?

A3: this compound has poor water solubility. A common method for preparing NOR for oral gavage is to create a suspension in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na). It is crucial to ensure the suspension is homogenous before each administration to guarantee consistent dosing.

Q4: What is the recommended duration of this compound treatment in these models?

A4: Treatment duration can vary depending on the specific experimental design. However, common treatment periods in published studies range from 20 to 28 consecutive days, often starting after the booster immunization in collagen-induced models.[1]

Q5: What are the known mechanisms of action for this compound in arthritis?

A5: this compound exerts its anti-arthritic effects through multiple mechanisms, including the inhibition of pro-inflammatory signaling pathways like NF-κB, modulation of the Nrf2-ARE antioxidant pathway, regulation of the RANKL/OPG pathway involved in bone resorption, and modulation of the Notch1 and Aryl Hydrocarbon Receptor (AhR) signaling pathways.[2][3][4]

Q6: What is the pharmacokinetic profile of this compound in rodents?

A6: In rats, orally administered this compound is rapidly metabolized, with a significant portion being converted to its glucuronide metabolite. The absolute bioavailability of the parent compound is low.

Q7: What is the toxicity profile of this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no therapeutic effect of this compound Improper drug preparation: Inconsistent suspension leading to inaccurate dosing.Ensure the this compound suspension is thoroughly vortexed or sonicated before each gavage to ensure homogeneity. Prepare fresh suspensions regularly to avoid degradation.
Suboptimal dosage: The selected dose may be too low for the specific animal strain or severity of the arthritis model.Perform a dose-response study to determine the optimal effective dose for your experimental setup. Consider increasing the dose within the published effective ranges (10-40 mg/kg for mice, 15-30 mg/kg for rats).
Timing of administration: Treatment may be initiated too late in the disease progression.Initiate this compound treatment at the onset of clinical signs or shortly after the booster immunization in CIA models for prophylactic effect evaluation.
Animal distress or adverse effects after oral gavage Improper gavage technique: Can cause esophageal or gastric injury.Ensure all personnel are properly trained in oral gavage techniques. Use appropriate gavage needle size for the animal.
Vehicle intolerance: The vehicle used for suspension may cause gastrointestinal upset in some animals.Observe animals for signs of distress. If vehicle intolerance is suspected, consider alternative vehicles such as a different percentage of CMC-Na or other approved suspending agents.
Compound toxicity at the administered dose: The dose may be too high for the specific animal strain.Reduce the dosage. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. Monitor animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
Difficulty in inducing the arthritis model Incorrect immunization procedure: Improper emulsion preparation or injection technique can lead to low arthritis incidence or severity.[5]Follow a validated protocol for arthritis induction carefully. Ensure the collagen/adjuvant emulsion is stable and properly prepared. The injection should be subcutaneous at the base of the tail, avoiding intravenous administration.[5]
Animal strain variability: Different mouse or rat strains have varying susceptibility to arthritis induction.Use a highly susceptible strain for your chosen model (e.g., DBA/1 mice for CIA).

Data Presentation

Table 1: this compound Dosage in In Vivo Arthritis Models

Animal Model Species Dosage Range (Oral) Administration Frequency Treatment Duration Reference
Collagen-Induced Arthritis (CIA)Mouse10 - 40 mg/kgDaily20 days[1]
Adjuvant-Induced Arthritis (AIA)Rat15 - 30 mg/kgDaily28 days[2]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Parameter Value Reference
Tmax (Time to peak concentration) 3.33 ± 13.29 min
Cmax (Peak concentration) 0.14 ± 0.03 µg/mL
t1/2 (Half-life) 30.20 ± 11.04 min
AUC (Area under the curve) 9.17 ± 2.44 µg·min/mL
Absolute Bioavailability Poor

Experimental Protocols

Detailed Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Male DBA/1 mice, 8-10 weeks old

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (26G or smaller)

  • Homogenizer or two Luer-lock syringes with a connecting needle for emulsification

Procedure:

  • Preparation of Collagen Emulsion (Day 0):

    • To prepare the primary immunization emulsion, mix equal volumes of CII solution and CFA.

    • Emulsify the mixture until a stable, thick, white emulsion is formed. A common method is to use a homogenizer or to repeatedly pass the mixture between two connected syringes.

    • To test for a stable emulsion, drop a small amount into a beaker of water. A stable emulsion will not disperse.

    • Keep the emulsion on ice to maintain its stability.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the CII/CFA emulsion subcutaneously at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a booster emulsion by mixing equal volumes of CII solution and IFA.

    • Anesthetize the mice.

    • Inject 100 µL of the CII/IFA emulsion subcutaneously at a site near the primary injection but not in the same spot.

  • This compound Administration:

    • Prepare the this compound suspension in the chosen vehicle (e.g., 0.5% CMC-Na).

    • Begin oral gavage with the desired dose of this compound daily, starting from day 21 (after the booster) or at the first signs of arthritis.

    • A control group should receive the vehicle only.

  • Monitoring and Assessment:

    • Monitor the mice daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

    • Score the severity of arthritis using a standardized scoring system (e.g., 0-4 scale for each paw).

    • Measure paw thickness using a caliper.

    • Monitor body weight regularly.

  • Endpoint Analysis:

    • At the end of the study, collect blood for serological analysis (e.g., inflammatory cytokines, anti-CII antibodies).

    • Euthanize the mice and collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_induction Arthritis Induction cluster_treatment Treatment cluster_assessment Assessment prep_collagen Prepare Collagen/Adjuvant Emulsion primary_imm Day 0: Primary Immunization (CII/CFA) prep_collagen->primary_imm prep_nor Prepare this compound Suspension treatment Daily Oral Gavage (this compound or Vehicle) prep_nor->treatment booster_imm Day 21: Booster Immunization (CII/IFA) primary_imm->booster_imm booster_imm->treatment monitoring Clinical Scoring & Paw Measurement treatment->monitoring Daily endpoint Endpoint Analysis (Histology, Serology) monitoring->endpoint End of Study

Experimental workflow for in vivo arthritis models.

nfkb_pathway cluster_stimulus Pro-inflammatory Stimuli cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α, IL-1β ikb_kinase IKK Complex stimulus->ikb_kinase activates This compound This compound This compound->ikb_kinase inhibits ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocates to gene_transcription Pro-inflammatory Gene Transcription nfkb_nuc->gene_transcription induces

This compound's inhibition of the NF-κB signaling pathway.

ahr_pathway cluster_ligand Ligand Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ahr_complex AhR-Hsp90 Complex This compound->ahr_complex binds to ahr AhR ahr_complex->ahr releases AhR ahr_arnt AhR-ARNT Complex ahr->ahr_arnt translocates and binds to arnt ARNT arnt->ahr_arnt xre XRE ahr_arnt->xre binds to gene_expression Target Gene Expression (e.g., CYP1A1, Treg differentiation) xre->gene_expression induces

Activation of the Aryl Hydrocarbon Receptor (AhR) pathway by this compound.

References

Technical Support Center: Overcoming Norisoboldine Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Norisoboldine in cell culture media.

Troubleshooting Guides

Issue: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium.

This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly introduced into an aqueous environment like cell culture media.[1] The drastic change in solvent polarity causes the compound to fall out of solution.

Troubleshooting Steps:

  • Optimize Final Concentration: The final concentration of this compound may be exceeding its solubility limit in the culture medium.

    • Solution: Perform a solubility test to determine the maximum soluble concentration. Start with a lower final concentration and incrementally increase it to identify the highest concentration that remains in solution.[1]

  • Refine Dilution Technique: Rapidly adding a concentrated stock solution to a large volume of media can create localized high concentrations, leading to immediate precipitation.[1]

    • Solution: Employ a stepwise or serial dilution method. First, create an intermediate dilution of your stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium. Adding the compound dropwise while gently vortexing can also help with dispersion.[1]

  • Control Temperature: The temperature of the cell culture medium can influence the solubility of your compound.

    • Solution: Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions.[1] Avoid repeated temperature fluctuations by minimizing the time culture vessels are outside the incubator.[1]

  • Leverage Serum Proteins: If your experimental design permits, proteins in fetal bovine serum (FBS) or other sera can help to bind and solubilize hydrophobic compounds.[1]

    • Solution: Ensure your culture medium contains the appropriate concentration of serum when preparing your this compound dilutions.

  • Consider Co-solvents: In some cases, a single solvent may not be sufficient to maintain solubility upon dilution.

    • Solution: A mixture of solvents, such as 1:1 DMSO:Ethanol, might improve solubility for some compounds. However, it is crucial to test the toxicity of any new solvent or solvent combination on your specific cell line.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a this compound stock solution?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. It is important to use anhydrous (dry) DMSO, as water content can negatively impact the solubility of hydrophobic compounds.

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%, with ≤0.1% being preferable to avoid solvent-induced cytotoxicity.[2] It is essential to include a vehicle control (medium with the same final DMSO concentration as the experimental wells) in your experiments to account for any effects of the solvent itself.

Q3: Can I filter-sterilize my this compound stock solution in DMSO?

A3: 100% DMSO is a harsh solvent that can be incompatible with some filter membranes. Additionally, due to its properties, 100% DMSO is generally considered a hostile environment for microbial growth, so filter sterilization of the stock solution is often not required if prepared under sterile conditions.[2] However, working solutions prepared in aqueous media should be sterile-filtered if there are concerns about contamination.

Q4: My this compound precipitates after a few hours in the incubator. What can I do?

A4: This delayed precipitation could be due to compound instability or exceeding the long-term solubility limit in your specific medium formulation.

  • Troubleshooting:
  • Try lowering the final concentration of this compound.
  • Assess the stability of this compound in your cell culture medium over time. This can be done by preparing the working solution, incubating it under the same conditions as your experiment, and visually inspecting for precipitation at different time points.
  • Consider using a formulation aid, such as a cyclodextrin, which can form inclusion complexes with hydrophobic drugs to enhance their solubility.

Q5: Are there alternative methods to improve this compound solubility without using organic solvents?

A5: For some applications, nanoemulsifying drug delivery systems have been developed for this compound to improve its therapeutic value, which may be adaptable for in vitro use.[3][4][5] Additionally, the use of diblock copolymers to form micelles that encapsulate hydrophobic molecules is another advanced strategy. These methods typically require more extensive formulation development.

Data Presentation

When troubleshooting precipitation, it is crucial to systematically test different parameters and record the outcomes. Below are example tables to guide your data presentation.

Table 1: this compound Solubility in Different Solvents

SolventStock Concentration (mM)Observations
DMSO≥ 62.5Clear solution
EthanolUser Determinede.g., Soluble up to 20 mM
1:1 DMSO:EthanolUser Determinede.g., Soluble up to 30 mM
PBSUser Determinede.g., Insoluble

Table 2: Effect of Dilution Method on this compound Precipitation in DMEM with 10% FBS

Dilution MethodFinal this compound Conc. (µM)Final DMSO Conc. (%)Immediate Precipitation (Yes/No)Precipitation after 24h (Yes/No)
Direct Addition500.1YesYes
Stepwise Dilution500.1NoNo
Dropwise Addition500.1NoNo
Direct Addition1000.2YesYes
Stepwise Dilution1000.2YesYes

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 50 mM).

  • Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if particulates are visible.[2]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution using Stepwise Dilution

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.

  • Step 1: Intermediate Dilution. In a sterile tube, dilute the stock solution 1:10 or 1:100 in pre-warmed complete medium. For example, add 2 µL of a 50 mM stock to 198 µL of medium to create a 500 µM intermediate solution. Mix thoroughly by pipetting.

  • Step 2: Final Dilution. Add the required volume of the intermediate solution to the final volume of pre-warmed medium in your cell culture vessel. For example, add 100 µL of the 500 µM intermediate solution to 900 µL of medium in a well of a 12-well plate to achieve a final concentration of 50 µM.

  • Gently swirl the plate to ensure even distribution.

  • Always prepare a vehicle control using the same dilution steps with DMSO that does not contain this compound.

Mandatory Visualizations

Signaling Pathways Involving this compound

This compound has been shown to modulate several signaling pathways, which may be relevant to its biological effects in your experiments.

Norisoboldine_Signaling cluster_AhR AhR Pathway for Treg Differentiation cluster_mTOR mTOR/S6K1 Pathway in Osteoblasts cluster_Apoptosis Apoptosis Pathway in Synoviocytes NOR This compound AhR AhR NOR->AhR activates mTOR mTOR NOR->mTOR activates p53 p53 NOR->p53 upregulates Bcl2 Bcl-2 NOR->Bcl2 downregulates ARNT ARNT AhR->ARNT heterodimerizes XRE XRE ARNT->XRE binds Treg Treg Differentiation XRE->Treg promotes S6K1 S6K1 mTOR->S6K1 activates Osteoblast Osteoblast Differentiation S6K1->Osteoblast promotes Bax Bax p53->Bax activates Caspases Caspase-9, -3 Bax->Caspases activates Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis induces Troubleshooting_Workflow Start Start: this compound Precipitation Observed CheckStock 1. Check Stock Solution (Solvent, Concentration) Start->CheckStock OptimizeDilution 2. Optimize Dilution (Stepwise, Pre-warm media) CheckStock->OptimizeDilution LowerConcentration 3. Lower Final Concentration OptimizeDilution->LowerConcentration SerumEffect 4. Evaluate Serum Effect (Increase Serum % if possible) LowerConcentration->SerumEffect AdvancedMethods 5. Consider Advanced Methods (Co-solvents, Cyclodextrins) SerumEffect->AdvancedMethods Success Problem Solved: Proceed with Experiment AdvancedMethods->Success Soluble Failure Persistent Precipitation: Consult Literature for Formulation AdvancedMethods->Failure Insoluble

References

potential off-target effects of Norisoboldine in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Norisoboldine in cellular assays. The information focuses on potential off-target effects to help ensure accurate experimental interpretation and outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing immunomodulatory effects with this compound. Is this the expected on-target activity?

A1: Yes, this compound is widely reported to have immunomodulatory and anti-inflammatory properties. A primary mechanism of action is its function as an agonist of the Aryl hydrocarbon receptor (AhR), which leads to the induction of regulatory T cells (Tregs).[1][2][3][4] Another key anti-inflammatory mechanism is the inhibition of the nuclear factor of activated T-cells (NFAT) signaling pathway.[5] These are considered the intended therapeutic effects for conditions like rheumatoid arthritis.

Q2: Our research is not focused on immunology, but we are seeing unexpected changes in cell fate. Could these be off-target effects of this compound?

A2: It is possible you are observing what could be considered off-target effects in a non-immunological context. This compound has been shown to induce apoptosis (programmed cell death) in fibroblast-like synoviocytes.[6] It also promotes osteogenic differentiation (bone formation) via the mTOR/S6K1 pathway.[7] Depending on your cell type and experimental goals, these activities could be significant off-target effects.

Q3: We have observed an anti-angiogenic effect in our cellular model. Is this a known activity of this compound?

A3: Yes, this compound has been reported to inhibit synovial angiogenesis. This effect is thought to be mediated through the moderation of the Notch1 signaling pathway in endothelial cells.[8] While this contributes to its anti-arthritic profile, it could be an important off-target effect to consider in other contexts, such as tissue engineering or cancer biology.

Q4: At what concentrations are the various cellular effects of this compound typically observed?

A4: The effective concentration of this compound can vary depending on the cell type and the specific pathway being investigated. For a summary of reported effective concentrations for its various activities, please refer to the data tables below.

Quantitative Data Summary

Table 1: Reported Cellular Activities of this compound

Cellular EffectCell Type(s)Observed Concentration RangePrimary Associated PathwayReference
Inhibition of NFAT activationJurkat, K562-luc2-50 µMNFAT Signaling[1]
Induction of ApoptosisFibroblast-like synoviocytesNot specifiedMitochondrial-dependent (Caspase 3/9, p53)[6]
Treg Cell DifferentiationNaïve T cells~10 µMAryl hydrocarbon receptor (AhR)[3]
Attenuation of Osteoclast DifferentiationRAW 264.73-30 µMAryl hydrocarbon receptor (AhR)[2]
Promotion of Osteogenic DifferentiationOsteoblasts, BMSCsNot specifiedmTOR/S6K1 Signaling[7]
Inhibition of Synovial AngiogenesisEndothelial cellsNot specifiedNotch1 Signaling[8]

Troubleshooting Guide

Issue: Inconsistent results in T-cell activation assays.

  • Potential Cause: this compound's inhibition of NFAT activation can lead to reduced T-cell responses.[5]

  • Troubleshooting Steps:

    • Confirm that your intended target is not downstream of NFAT.

    • Perform a dose-response curve to determine the concentration at which NFAT inhibition occurs in your specific cell line.

    • Consider using an alternative compound if NFAT signaling is critical to your experimental endpoint.

Issue: Unexpected cell death in our culture.

  • Potential Cause: this compound can induce apoptosis in certain cell types, such as fibroblast-like synoviocytes, through a mitochondrial-dependent pathway.[6]

  • Troubleshooting Steps:

    • Perform a cell viability assay (e.g., MTT or Annexin V/PI staining) to confirm if the observed cell death is due to apoptosis.

    • Analyze key apoptotic markers such as cleaved caspase-3 and caspase-9 by Western blot.

    • If apoptosis is an undesirable off-target effect, consider lowering the concentration of this compound or exploring analogues with a different selectivity profile.

Issue: Altered cellular differentiation in our mesenchymal stem cell cultures.

  • Potential Cause: this compound has been shown to promote osteogenic differentiation.[7]

  • Troubleshooting Steps:

    • Assess markers of osteogenesis (e.g., alkaline phosphatase activity, Runx2 expression) to determine if this pathway is being activated.

    • If osteogenesis is not the intended outcome, this represents a significant off-target effect that may require a change in experimental approach.

Signaling Pathways and Experimental Workflows

Norisoboldine_Signaling_Pathways cluster_AhR AhR-mediated Treg Differentiation cluster_NFAT NFAT Inhibition cluster_Apoptosis Induction of Apoptosis cluster_Osteogenesis Osteogenic Differentiation NOR1 This compound AhR AhR NOR1->AhR activates ARNT ARNT AhR->ARNT dimerizes Treg Treg Differentiation ARNT->Treg NOR2 This compound NFAT_P NFAT (phosphorylated) NOR2->NFAT_P inhibits dephosphorylation NFAT_deP NFAT (dephosphorylated) NFAT_P->NFAT_deP IL2 IL-2 Expression NFAT_deP->IL2 activates NOR3 This compound p53 p53 NOR3->p53 upregulates Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Mito Mitochondria Bax->Mito Bcl2->Mito Casp9 Caspase-9 Mito->Casp9 releases Cytochrome c Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NOR4 This compound mTOR mTOR NOR4->mTOR S6K1 S6K1 mTOR->S6K1 Osteogenesis Osteogenic Differentiation S6K1->Osteogenesis

Caption: Overview of major signaling pathways modulated by this compound.

Key Experimental Protocols

NFAT Reporter Assay

  • Cell Culture: Culture K562-luc cells (stably transfected with an NFAT-luciferase reporter construct) in appropriate media.

  • Seeding: Seed cells in a 96-well plate.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 2-50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with PMA (20 ng/mL) and ionomycin (B1663694) (1 µM) to activate NFAT signaling.

  • Incubation: Incubate for 6-8 hours.

  • Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer. A decrease in luminescence indicates inhibition of NFAT activation.[1]

Apoptosis Assay (Annexin V/PI Staining)

  • Cell Culture: Culture fibroblast-like synoviocytes in appropriate media.

  • Treatment: Treat cells with this compound at the desired concentration for 24 hours.

  • Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry. An increase in Annexin V-positive cells indicates apoptosis.[6]

Osteogenic Differentiation Assay (Alkaline Phosphatase Staining)

  • Cell Culture: Culture bone marrow mesenchymal stem cells (BMSCs) in growth medium until confluent.

  • Induction: Change the medium to an osteogenic induction medium containing this compound at the desired concentration.

  • Incubation: Culture the cells for 7-14 days, changing the medium every 2-3 days.

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Staining: Stain the cells for alkaline phosphatase (ALP) activity using a commercially available kit.

  • Visualization: Visualize the stained cells by microscopy. An increase in ALP staining indicates enhanced osteogenic differentiation.[7]

References

Technical Support Center: Norisoboldine Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful quantification of Norisoboldine using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound quantification?

A1: A common starting point for this compound analysis is a reversed-phase HPLC (RP-HPLC) method. A typical setup includes a C18 column and a gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol.[1][2] The detection wavelength is generally set around 280 nm.[1]

Q2: Why is my this compound peak tailing?

A2: Peak tailing is a common issue when analyzing basic compounds like this compound, which is an alkaloid.[3][4][5] This is often caused by the interaction of the basic analyte with acidic residual silanol (B1196071) groups on the silica-based column packing material.[3][6]

Q3: How can I improve the peak shape of this compound?

A3: To mitigate peak tailing and improve peak symmetry, consider the following:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.25 with formic acid) can suppress the ionization of silanol groups, reducing secondary interactions with the basic this compound molecule.[1][3]

  • Use of Additives: Incorporating an amine modifier like triethylamine (B128534) in the mobile phase can help to mask the active silanol sites.[1]

  • Column Choice: Employing a column with end-capping or a base-deactivated stationary phase can minimize interactions with silanol groups.[3]

Q4: What is the optimal UV detection wavelength for this compound?

A4: The optimal UV detection wavelength for this compound is typically around 280 nm.[1] However, it is always recommended to determine the lambda max (λmax) of this compound in your specific mobile phase to ensure maximum sensitivity.

Q5: How should I prepare my sample for this compound HPLC analysis?

A5: Proper sample preparation is crucial for accurate results.[7][8][9] A general workflow includes:

  • Extraction: If this compound is in a complex matrix (e.g., plant material), it needs to be extracted using a suitable solvent, such as methanol.[4]

  • Filtration: The sample extract should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could block the column.[7]

  • Dilution: The filtered sample should be diluted with a solvent that is compatible with the initial mobile phase to prevent peak distortion.[7][10]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during this compound quantification by HPLC.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Solution
Secondary interactions with silanol groups (Tailing) Lower the mobile phase pH with an acid like formic or phosphoric acid to suppress silanol activity.[1][3] Use a mobile phase additive like triethylamine to mask silanol groups.[1] Employ an end-capped or base-deactivated column.[3]
Column Overload (Fronting or Tailing) Reduce the injection volume or dilute the sample.[3][11]
Sample Solvent Incompatibility (Fronting) Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase.[3]
Column Contamination or Degradation Wash the column with a strong solvent.[12][13] If the problem persists, the column may need to be replaced.[14]
Dead Volume in the System Check and minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[15]
Issue 2: Poor Resolution
Potential Cause Solution
Inadequate Mobile Phase Composition Optimize the organic solvent-to-aqueous buffer ratio. A lower percentage of the organic component will generally increase retention and may improve the separation of early eluting peaks.[3]
Suboptimal pH Adjust the mobile phase pH to alter the ionization state of this compound and potentially co-eluting compounds, which can significantly impact selectivity.[16]
Inappropriate Column Chemistry The selected stationary phase may not provide sufficient selectivity. Consider trying a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column).[3][17]
Insufficient Column Efficiency Use a longer column or a column with a smaller particle size to increase the number of theoretical plates and improve resolution.[3][18]
Flow Rate Too High Lowering the flow rate can sometimes improve separation efficiency, but at the cost of longer analysis times.[3][18]
Issue 3: Baseline Noise or Drift
Potential Cause Solution
Air Bubbles in the System Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging.[19] Prime the pump to remove any trapped air.[20]
Contaminated Mobile Phase or Column Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[14][19] Filter all mobile phases.[19] Clean the column with appropriate solvents.[12]
Detector Lamp Instability Allow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need to be replaced.[19]
Temperature Fluctuations Use a column oven and ensure a stable laboratory temperature to minimize baseline drift.[19]
Pump Pulsations Check for leaks in the pump and ensure check valves are functioning correctly.[20]
Issue 4: Inconsistent Retention Times
Potential Cause Solution
Inconsistent Mobile Phase Preparation Prepare mobile phases accurately and consistently. For gradient elution, ensure the gradient proportioning valves are working correctly.[12]
Column Not Equilibrated Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[12]
Fluctuations in Flow Rate Check the pump for leaks or air bubbles.[12][20] Ensure the pump is delivering a consistent flow rate.
Changes in Column Temperature Use a column oven to maintain a constant temperature.[18][19]
Column Degradation Over time, the stationary phase can degrade, leading to shifts in retention time. If other causes are ruled out, the column may need to be replaced.[12]

Experimental Protocols & Methodologies

Below is a summary of a typical HPLC method for this compound quantification based on published literature.[1][2]

Parameter Condition
Column C18 (e.g., Phenomenex Gemini C18, 4.6 mm x 250 mm, 5 µm)[1]
Mobile Phase A 0.5% Formic acid in water, pH adjusted to 2.25 with triethylamine[1]
Mobile Phase B Acetonitrile[1]
Elution Gradient
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 25 °C[1]
Detection Wavelength 280 nm[1]

Visualizations

HPLC_Troubleshooting_Workflow start_node Start: HPLC Problem Encountered decision_node decision_node start_node->decision_node Identify Symptom process_node_peak Check for: - Tailing - Fronting - Splitting decision_node->process_node_peak Poor Peak Shape process_node_resolution Check for: - Co-eluting Peaks - Broad Peaks decision_node->process_node_resolution Poor Resolution process_node_baseline Check for: - Noise - Drift - Spikes decision_node->process_node_baseline Baseline Issues process_node_retention Check for: - Drifting Retention Times decision_node->process_node_retention Retention Time Shift process_node process_node solution_node solution_node end_node Problem Resolved decision_peak_cause Potential Cause? process_node_peak->decision_peak_cause Analyze Cause decision_resolution_cause Potential Cause? process_node_resolution->decision_resolution_cause Analyze Cause decision_baseline_cause Potential Cause? process_node_baseline->decision_baseline_cause Analyze Cause decision_retention_cause Potential Cause? process_node_retention->decision_retention_cause Analyze Cause solution_node_ph Adjust Mobile Phase pH Use End-capped Column decision_peak_cause->solution_node_ph Silanol Interaction solution_node_overload Reduce Injection Volume Dilute Sample decision_peak_cause->solution_node_overload Column Overload solution_node_solvent Use Weaker Sample Solvent decision_peak_cause->solution_node_solvent Solvent Mismatch solution_node_ph->end_node solution_node_overload->end_node solution_node_solvent->end_node solution_node_mobile_phase Optimize Gradient Change Organic Solvent decision_resolution_cause->solution_node_mobile_phase Mobile Phase solution_node_column Use Longer Column Smaller Particle Size decision_resolution_cause->solution_node_column Column solution_node_mobile_phase->end_node solution_node_column->end_node solution_node_degas Degas Mobile Phase Prime Pump decision_baseline_cause->solution_node_degas Air Bubbles solution_node_contamination Use Fresh Solvents Clean Column decision_baseline_cause->solution_node_contamination Contamination solution_node_degas->end_node solution_node_contamination->end_node solution_node_equilibration Increase Equilibration Time decision_retention_cause->solution_node_equilibration Equilibration solution_node_flow_rate Check Pump for Leaks decision_retention_cause->solution_node_flow_rate Flow Rate solution_node_equilibration->end_node solution_node_flow_rate->end_node

Caption: A workflow diagram for troubleshooting common HPLC issues.

Sample_Preparation_Workflow start_node Start: Sample Containing this compound process_node_extraction Extraction (e.g., with Methanol) start_node->process_node_extraction Step 1 process_node process_node decision_node decision_node output_node Sample Ready for HPLC Injection process_node_filtration Filtration (0.22 or 0.45 µm filter) process_node_extraction->process_node_filtration Step 2 process_node_dilution Dilution (with mobile phase compatible solvent) process_node_filtration->process_node_dilution Step 3 process_node_dilution->output_node Step 4

Caption: A general workflow for preparing samples for HPLC analysis.

References

Technical Support Center: Norisoboldine Interference in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of Norisoboldine in high-throughput screening (HTS) assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a natural isoquinoline (B145761) alkaloid compound isolated from Radix Linderae.[1] It has demonstrated a range of biological activities, including anti-inflammatory, anti-arthritic, and anti-angiogenic effects.[1][2] It is also known to promote osteogenic differentiation and prevent bone loss in preclinical models.[3]

Q2: Which signaling pathways is this compound known to modulate?

A2: this compound has been shown to interact with several key signaling pathways, which can be relevant when designing and interpreting HTS assays. These include:

  • Aryl hydrocarbon Receptor (AhR) Pathway: this compound acts as an AhR agonist, inducing the expression of downstream targets like CYP1A1.[4][5]

  • Notch1 Pathway: It can inhibit synovial angiogenesis by moderating the Notch1 pathway-related endothelial tip cell phenotype.[1]

  • mTOR/S6K1 Pathway: this compound promotes osteoblast differentiation through the mTOR/S6K1 pathway.[3]

  • NF-κB Pathway: It can inhibit the nuclear translocation of NF-κB-p65, a key regulator of inflammation.[5]

  • NFAT Pathway: this compound has been shown to inhibit the activation of the Nuclear Factor of Activated T-cells (NFAT).[6]

  • Mitochondrial Apoptosis Pathway: It can induce apoptosis in fibroblast-like synoviocytes through a mitochondrial-dependent pathway involving Bax, Bcl-2, and cytochrome C.[2][7]

Q3: Why is it important to consider potential assay interference with compounds like this compound?

A3: Compounds like this compound, particularly those with complex chemical structures and multiple biological targets, can sometimes interfere with HTS assay technologies, leading to false-positive or false-negative results.[8][9] Identifying and mitigating these interferences early is crucial to avoid wasting resources on non-viable hits.[8]

Troubleshooting Guide

Issue 1: High rate of hits or false positives in the primary screen.

Question: I'm observing a high number of "hits" in my primary screen with this compound. What are the potential causes of this assay interference?

A high false-positive rate is a common challenge in HTS.[10] For a compound like this compound, several mechanisms could be at play:

  • Compound Autofluorescence: this compound, as an isoquinoline alkaloid, may possess intrinsic fluorescent properties that overlap with the excitation and emission wavelengths of the assay's fluorophore, leading to a false signal.[10][11]

  • Compound Aggregation: At certain concentrations, this compound might form colloidal aggregates that can non-specifically inhibit enzymes or interact with assay reagents.[10][12][13] This is a frequent cause of false positives in HTS.[14]

  • Luciferase Inhibition: In assays utilizing luciferase-based reporters (e.g., for ATP measurement or as a reporter gene), this compound could directly inhibit the luciferase enzyme, mimicking a biological effect.[10][15][16]

  • Redox Activity: The presence of phenolic groups in this compound's structure suggests potential for redox cycling, which can produce reactive oxygen species (ROS) that interfere with assay chemistry.[17]

Troubleshooting Workflow: Identifying the Source of Interference

G Start High Hit Rate Observed Autofluorescence Run Autofluorescence Check Start->Autofluorescence Aggregation Perform Aggregation Counter-Screen Autofluorescence->Aggregation No Result1 Compound is Autofluorescent Autofluorescence->Result1 Yes Luciferase Conduct Luciferase Inhibition Assay Aggregation->Luciferase No Result2 Aggregation is the Cause Aggregation->Result2 Yes Redox Assess Redox Activity Luciferase->Redox No Result3 Luciferase is Inhibited Luciferase->Result3 Yes Result4 Redox Activity Detected Redox->Result4 Yes Result5 Interference Unlikely/ True Hit Redox->Result5 No

Caption: A logical workflow for troubleshooting potential assay interference.

Experimental Protocols

Protocol 1: Autofluorescence Check

Objective: To determine if this compound intrinsically fluoresces at the assay's excitation and emission wavelengths.[11]

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Dispense the dilutions into a microplate.

  • Include wells with assay buffer and vehicle (e.g., DMSO) as a negative control.

  • Read the plate using the same plate reader and filter set (excitation and emission wavelengths) as the primary HTS assay.

  • Analysis: A concentration-dependent increase in signal in the wells containing this compound, significantly above the vehicle control, indicates autofluorescence.

Protocol 2: Aggregation Counter-Screen

Objective: To determine if the observed activity of this compound is due to the formation of colloidal aggregates.[10]

Methodology:

  • Prepare two sets of microplates with serial dilutions of this compound.

  • To the first set of plates, add the standard assay buffer.

  • To the second set of plates, add the assay buffer containing a final concentration of 0.01% Triton X-100.

  • Proceed with the standard assay protocol (e.g., add enzyme, substrate, cells, etc.).

  • Measure the assay signal.

  • Analysis: Compare the dose-response curves. A significant rightward shift (e.g., >10-fold increase) in the IC₅₀ value in the presence of Triton X-100 strongly suggests that the compound's activity is due to aggregation.[10]

Protocol 3: Luciferase Inhibition Counter-Screen

Objective: To determine if this compound directly inhibits the luciferase enzyme used in the reporter assay.[11]

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add the compound dilutions to the wells of a microplate.

  • Add a fixed concentration of purified luciferase enzyme (e.g., firefly luciferase) to each well.

  • Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Add the appropriate luciferase substrate (e.g., D-luciferin for firefly luciferase).

  • Immediately measure the luminescence using a luminometer.

  • Analysis: A concentration-dependent decrease in the luminescent signal indicates direct inhibition of the luciferase enzyme.

Data Presentation

Table 1: Potential Interference Mechanisms of this compound and Corresponding Mitigation Strategies

Potential Interference Mechanism Experimental Observation Recommended Counter-Screen/Control Mitigation Strategy
Autofluorescence Concentration-dependent signal increase in the absence of other assay components.Autofluorescence Check (Protocol 1)- Use a red-shifted fluorophore.- Implement a pre-read step to subtract background fluorescence.
Fluorescence Quenching Concentration-dependent signal decrease in a biochemical assay.Use an orthogonal assay readout (e.g., absorbance, luminescence).Change the fluorophore or assay technology.
Compound Aggregation Steep dose-response curve; activity sensitive to detergents.Aggregation Counter-Screen (Protocol 2)- Add 0.01% Triton X-100 to the assay buffer.[14]- Lower the compound concentration.
Luciferase Inhibition Apparent inhibition in a luciferase-based reporter gene or cell viability assay.Luciferase Inhibition Counter-Screen (Protocol 3)- Use a different reporter gene (e.g., β-lactamase, fluorescent protein).- Confirm hits with a non-luciferase-based secondary assay.
Redox Activity Inconsistent results; high hit rate in assays sensitive to oxidative stress.Include a reducing agent (e.g., DTT) in the assay buffer as a control.Use fresh compound solutions; consider the impact on redox-sensitive targets.

Signaling Pathway Diagrams

This compound and the Aryl Hydrocarbon Receptor (AhR) Pathway

AhR_Pathway NOR This compound AhR_complex AhR-Hsp90 Complex (Cytoplasm) NOR->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Translocates to Nucleus AhR_ARNT AhR-ARNT Complex (Nucleus) AhR_active->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds CYP1A1 CYP1A1 Gene Expression XRE->CYP1A1 Induces

Caption: this compound activation of the AhR signaling pathway.

This compound's Effect on the Mitochondrial Apoptosis Pathway

Apoptosis_Pathway NOR This compound Bax Bax NOR->Bax Upregulates Bcl2 Bcl-2 NOR->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's pro-apoptotic effect via the mitochondrial pathway.

References

Technical Support Center: Refining Norisoboldine Extraction for Enhanced Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Norisoboldine from Radix Linderae.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield and purity of this compound during extraction?

A1: The efficiency of this compound extraction is influenced by several key factors. The choice of extraction solvent and its polarity is paramount, as is the optimization of extraction time and temperature to ensure maximum recovery without degradation of the target compound.[1][2] The solid-to-liquid ratio also plays a significant role in extraction efficiency.[3][4] Furthermore, the pH of the extraction medium can significantly affect the solubility and stability of this compound, an alkaloid, thereby impacting both yield and purity.[5][6] The particle size of the plant material is another important consideration, as smaller particles offer a larger surface area for solvent penetration.[1]

Q2: Which extraction methods are most suitable for obtaining this compound?

A2: Both conventional and modern extraction techniques can be employed. Maceration and Soxhlet extraction are traditional methods, with Soxhlet generally providing a higher yield due to the continuous cycling of fresh solvent.[7][8] However, these methods can be time-consuming and require large solvent volumes. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages, including reduced extraction times, lower solvent consumption, and often higher yields.[7][9][10][11] UAE, for instance, has been shown to be more efficient than maceration for extracting phenolic compounds.[2][10]

Q3: How does the choice of solvent affect this compound extraction?

A3: As an alkaloid, this compound's solubility is highly dependent on the polarity of the solvent. Generally, polar solvents like methanol (B129727) and ethanol (B145695), often in aqueous mixtures, are effective for extracting alkaloids.[5][6] For instance, 80% methanol has been described as a good compromise for extracting a wide range of secondary metabolites, including alkaloids.[11] The choice of solvent will not only influence the yield but also the purity of the extract, as different solvents will co-extract different impurities.[8]

Q4: What role does pH play in the extraction and purification of this compound?

A4: The pH of the extraction medium is a critical parameter for alkaloids like this compound.[5][6] Alkaloids are basic compounds and their solubility can be manipulated by adjusting the pH.[5] Acidic conditions (e.g., using acidified water) can convert the alkaloid into its salt form, which is typically more soluble in water.[6] Conversely, adjusting the pH to be alkaline (e.g., pH 8.5-10) will convert the alkaloid to its free base form, which is more soluble in organic solvents.[5][6] This pH-dependent solubility is a fundamental principle used in liquid-liquid extraction for purification. However, it is crucial to consider the stability of this compound at different pH values, as extreme pH levels can lead to degradation.[12][13]

Q5: How can I purify the crude this compound extract?

A5: Purification of the crude extract is essential to obtain high-purity this compound. A common initial step is an acid-base liquid-liquid extraction to separate the basic alkaloids from neutral and acidic impurities.[6] Following this, column chromatography is a widely used and effective technique for isolating and purifying individual alkaloids.[3][4][14] Silica gel or alumina (B75360) are common stationary phases, and the mobile phase is typically a gradient of non-polar to polar solvents.[3][14] pH-zone-refining counter-current chromatography is another advanced and efficient method for purifying alkaloids.[15][16]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Recommendations
Low this compound Yield Suboptimal Extraction Solvent - Ensure the solvent polarity is appropriate for this compound. Consider using a polar solvent like methanol or ethanol, potentially with some water content (e.g., 70-80% alcohol).[5][11][17] - Perform small-scale solvent screening to identify the optimal solvent for your specific plant material.
Inadequate Extraction Time or Temperature - Increase extraction time, but monitor for potential degradation of this compound. For maceration, this could be several hours to days.[7] For UAE or MAE, optimization experiments of a few minutes may be sufficient.[2][9] - Gradually increase the extraction temperature. For Soxhlet, this is the boiling point of the solvent. For other methods, temperatures around 40-60°C are often a good starting point.[11] Be aware that higher temperatures can lead to degradation of thermolabile compounds.[1]
Incorrect Solid-to-Liquid Ratio - A higher solvent-to-solid ratio generally increases extraction efficiency, but also increases solvent consumption.[3][4] Start with a ratio of 1:10 or 1:20 (g/mL) and optimize from there. A ratio of 1:13 has been suggested as optimal for some plant secondary metabolites.[11]
Inappropriate pH of Extraction Medium - For extraction with organic solvents, ensure the pH is alkaline (e.g., pH 8.5-10) to have this compound in its free base form.[5][6] - For aqueous extraction, an acidic pH will convert this compound to its more water-soluble salt form.[6]
Low Purity of this compound Extract Co-extraction of Impurities - Employ a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities. - Implement a liquid-liquid extraction based on pH to separate the basic this compound from acidic and neutral compounds.[6]
Ineffective Purification Method - Optimize your column chromatography conditions. This includes the choice of stationary phase (silica gel or alumina) and the mobile phase gradient.[3][14] - Consider using more advanced purification techniques like pH-zone-refining counter-current chromatography for complex mixtures.[15][16]
Degradation of this compound - Avoid excessively high temperatures during extraction and solvent evaporation.[1] - Be mindful of the pH, as extreme acidic or alkaline conditions can cause degradation.[12][13] Conduct stability studies at different pH values if possible.
Inconsistent Extraction Results Variability in Plant Material - Ensure the plant material is from a consistent source and is properly identified. The concentration of secondary metabolites can vary based on growing conditions and harvest time. - Standardize the drying and grinding process to ensure a consistent particle size.[1]
Lack of Method Optimization - Systematically optimize each extraction parameter (solvent, time, temperature, solid-to-liquid ratio, pH) using a design of experiments (DoE) approach for robust and reproducible results.[2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Grind dried Radix Linderae to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 200 mL of 80% ethanol (solid-to-liquid ratio of 1:20 g/mL).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification of this compound using Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude extract from Protocol 1 in 100 mL of 5% hydrochloric acid.

  • Washing with Organic Solvent:

    • Transfer the acidic solution to a separatory funnel.

    • Wash the solution three times with 50 mL of ethyl acetate (B1210297) to remove neutral and acidic impurities. Discard the ethyl acetate layers.

  • Basification and Extraction:

  • Drying and Concentration:

    • Dry the combined chloroform extracts over anhydrous sodium sulfate.

    • Filter and concentrate the chloroform extract under reduced pressure to yield the purified alkaloid fraction.

Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[5]

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.5% formic acid in water, pH adjusted to 2.25 with triethylamine) and mobile phase B (acetonitrile).[5]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.[5]

    • Column Temperature: 25°C.[5]

  • Sample Preparation:

    • Accurately weigh the dried extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

    • Inject the sample and quantify the amount of this compound by comparing the peak area to the calibration curve.

Visualizations

Norisoboldine_Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product plant_material Radix Linderae (Powdered) extraction Extraction (e.g., UAE with 80% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract acid_base_extraction Acid-Base Liquid-Liquid Extraction crude_extract->acid_base_extraction column_chromatography Column Chromatography acid_base_extraction->column_chromatography fraction_collection Fraction Collection & Purity Analysis (TLC/HPLC) column_chromatography->fraction_collection pure_fractions Pooling of Pure Fractions fraction_collection->pure_fractions final_concentration Final Concentration pure_fractions->final_concentration pure_this compound High-Purity This compound final_concentration->pure_this compound hplc_quantification HPLC Quantification pure_this compound->hplc_quantification

Caption: Experimental workflow for this compound extraction and purification.

Troubleshooting_Logic cluster_extraction_params Extraction Parameters cluster_purification_steps Purification & Analysis start Low this compound Yield or Purity check_solvent Review Solvent Choice (Polarity, Selectivity) start->check_solvent check_time_temp Optimize Time & Temperature start->check_time_temp check_ratio Adjust Solid-to-Liquid Ratio start->check_ratio check_ph Verify Extraction pH start->check_ph pre_purification Implement Pre-Purification (e.g., Hexane Wash) start->pre_purification optimize_chromatography Optimize Chromatography (Stationary/Mobile Phase) start->optimize_chromatography check_degradation Assess for Degradation (HPLC Analysis) start->check_degradation solution Implement Corrective Actions & Re-evaluate

Caption: Troubleshooting logic for low this compound yield or purity.

References

Navigating Norisoboldine: A Technical Guide to Understanding Efficacy Variability

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Shanghai, China – December 19, 2025 – To support researchers, scientists, and drug development professionals in their work with the promising isoquinoline (B145761) alkaloid Norisoboldine, a new technical support center has been launched. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the observed variability in this compound's efficacy across different studies. By offering detailed experimental protocols, quantitative data summaries, and clear visualizations of molecular pathways, this initiative aims to foster a better understanding of this compound's complex pharmacological profile and promote more consistent and reproducible research outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected efficacy of this compound in our in vivo model of arthritis after oral administration. What could be the reason?

A1: This is a common issue that can often be attributed to this compound's poor oral bioavailability.[1] Studies in rats have shown that the absolute bioavailability of this compound is very low, approximately 2.77%.[1] The compound is rapidly metabolized in vivo, primarily into glucuronide conjugates such as this compound-9-O-α-glucuronide.[1][2] The plasma concentration of this metabolite is significantly higher than that of the parent drug after oral administration.[1]

Troubleshooting Steps:

  • Administration Route: Consider intravenous (IV) administration for initial efficacy studies to bypass the first-pass metabolism and ensure systemic exposure. A comparison of pharmacokinetic parameters reveals significant differences between oral and IV routes.[1]

  • Vehicle Selection: Ensure the vehicle used for oral gavage is optimized for solubility and absorption.

  • Metabolite Activity: Be aware that the primary metabolite, this compound-9-O-α-glucuronide, has a much higher bioavailability (around 88.6%) and may contribute significantly to the overall therapeutic effect.[1] Future experiments could involve synthesizing and testing the activity of this metabolite directly.

  • Dosage: The effective oral dose in rodent arthritis models typically ranges from 10 to 40 mg/kg.[3][4] Ensure your dosage is within this range and consider dose-response studies.

Q2: We are seeing conflicting results in our bone metabolism studies. While some literature suggests this compound is protective in arthritis-induced bone erosion, our fracture healing model shows inhibition. Why is this?

A2: This is an important observation that highlights the context-dependent effects of this compound on bone metabolism. The discrepancy likely arises from its distinct effects on different cellular processes involved in bone remodeling.

  • In Arthritis: this compound has been shown to protect against inflammatory bone erosion in arthritis models.[5] This effect is partly attributed to its ability to attenuate osteoclast differentiation, a key process in bone resorption.[5] This anti-resorptive action is beneficial in the context of inflammatory arthritis where excessive osteoclast activity contributes to joint damage.

  • In Fracture Healing: Fracture healing is a complex process that involves a significant chondrogenic phase for callus formation. A recent study has demonstrated that this compound inhibits the differentiation of bone marrow stromal cells (BMSCs) into chondrocytes.[6][7] This anti-chondrogenic effect can delay endochondral ossification, thereby impairing the fracture healing process.[6][7]

Experimental Considerations:

  • Model Selection: Be mindful of the specific biological question being addressed. Models of inflammatory bone loss (e.g., arthritis) and models of de novo bone formation (e.g., fracture healing) will yield different, and potentially opposing, results with this compound treatment.

  • Mechanism of Action: The variability appears to be linked to this compound's modulation of different signaling pathways. Its anti-inflammatory and osteoclast-inhibiting effects are beneficial in arthritis, while its inhibition of chondrogenesis is detrimental to fracture repair.

Q3: What is the primary mechanism of action of this compound, and how could this contribute to variable results?

A3: this compound has a multi-target profile, which can contribute to its variable efficacy depending on the specific cellular context and the predominant signaling pathways at play in the experimental model. Key reported mechanisms include:

  • Aryl Hydrocarbon Receptor (AhR) Agonism: this compound is an agonist of the AhR.[8] This interaction is crucial for its ability to induce regulatory T cells (Tregs), which play a significant role in its anti-arthritic effects.[8]

  • Inhibition of NFAT Activation: this compound has been shown to inhibit the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in T-cell activation and inflammatory responses.[9]

  • Modulation of MAPK Signaling: It can down-regulate the activation of MAPKs (p38, ERK, and JNK) in macrophages, thereby reducing the production of pro-inflammatory cytokines.

  • Notch1 Pathway Inhibition: In the context of synovial angiogenesis in arthritis, this compound has been found to moderate the Notch1 pathway.[10]

The predominance of one pathway over another in a given cell type or disease model can lead to different outcomes. For instance, its effects on immune cells via AhR and NFAT are central to its anti-inflammatory activity, while its impact on chondrocyte differentiation pathways leads to impaired fracture healing.

Troubleshooting Guides

In Vitro Cell-Based Assays
IssuePotential CauseTroubleshooting Suggestion
Low Cytotoxicity in Cancer Cell Lines Cell line resistance; Inappropriate concentration range.Test a broader range of concentrations. While specific IC50 values for this compound in cancer cell lines are not widely reported in the literature, its general cytotoxic effects are mentioned.[6][11] Consider screening against a panel of cell lines to identify sensitive ones.
Inconsistent Inhibition of Inflammatory Cytokines Cell passage number and health; Purity of this compound; Stimulation conditions.Use low passage number cells and ensure they are healthy before stimulation. Verify the purity of the this compound compound. Optimize the concentration and duration of the inflammatory stimulus (e.g., LPS).
Variability in Neuronal Protection Assays Neuronal cell type and model of injury; this compound concentration.The neuroprotective effects of isoquinoline alkaloids are documented, but specific effective concentrations for this compound are not well-established.[12] Perform dose-response experiments to determine the optimal neuroprotective concentration for your specific neuronal cell type and injury model.
In Vivo Animal Models
IssuePotential CauseTroubleshooting Suggestion
Lack of Efficacy in Arthritis Model (Oral Dosing) Poor oral bioavailability and rapid metabolism.Switch to intraperitoneal (IP) or intravenous (IV) administration to increase systemic exposure. Alternatively, consider using a higher oral dose or a vehicle that enhances absorption. A derivative of this compound has been synthesized with improved bioavailability and efficacy in a colitis model, suggesting formulation strategies can be effective.[13]
Discrepancy Between Rat and Mouse Model Results Species-specific differences in pharmacokinetics and metabolism.While detailed comparative pharmacokinetic data between rats and mice for this compound is limited, it is a known variable for many compounds.[14][15] It is advisable to perform pharmacokinetic studies in the specific species and strain being used for efficacy studies to correlate exposure with response.
Unexpected Toxicity Off-target effects; Vehicle toxicity.Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Include a vehicle-only control group to rule out any adverse effects from the delivery vehicle.

Quantitative Data Summary

In Vivo Efficacy in Arthritis Models
Animal ModelAdministration RouteDose Range (mg/kg)Key FindingsReference
Collagen-Induced Arthritis (Mouse)Oral10, 20, 40Dose-dependent reduction in clinical scores, inflammatory cell infiltration, and synovial hyperplasia.[3]
Adjuvant-Induced Arthritis (Rat)Oral15, 30Significant decrease in paw swelling and arthritis index scores. Protection against bone and cartilage destruction.
In Vitro Bioactivity
AssayCell Line/SystemConcentration RangeKey FindingsReference
NFAT ActivationK562-luc cells2-50 µMDose-dependent inhibition of PMA and ionomycin-induced NFAT reporter gene expression.[9]
Chondrocyte DifferentiationBone Marrow Stromal Cells (BMSCs)10 µMInhibition of differentiation into chondrocytes.[6][7]
Treg DifferentiationNaïve T cells10 µMMore potent induction of Treg differentiation with a derivative (DC-01) at 1 µM.[13]
Pharmacokinetic Parameters of this compound in Rats
Administration RouteCmax (µg/mL)Tmax (min)t1/2 (min)AUC (µg·min/mL)Bioavailability (%)
Oral 0.14 ± 0.033.33 ± 13.2930.20 ± 11.049.17 ± 2.442.77
Intravenous --42.16 ± 36.5655.25 ± 22.97100

Data for this compound parent compound.[1]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice
  • Immunization: Emulsify bovine type II collagen with complete Freund's adjuvant. Administer an intradermal injection at the base of the tail of DBA/1 mice.

  • Booster: On day 21, provide a booster injection of type II collagen emulsified with incomplete Freund's adjuvant.

  • Treatment: Begin oral gavage or other administration route with this compound or vehicle control daily from day 21 for a predefined period (e.g., 20 days).

  • Assessment: Monitor clinical signs of arthritis (e.g., paw swelling, erythema, joint stiffness) and assign a clinical score. At the end of the study, collect joints for histopathological analysis of inflammation, pannus formation, and bone/cartilage erosion. Serum can be collected to measure levels of anti-collagen antibodies and inflammatory cytokines.

In Vitro NFAT-Luciferase Reporter Assay
  • Cell Culture: Culture K562-luc cells (stably transfected with an NFAT-luciferase reporter construct) in appropriate media.

  • Treatment: Seed cells in a 96-well plate. Pre-incubate with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) to activate the calcineurin-NFAT pathway.

  • Lysis and Luminescence Measurement: After a suitable incubation period (e.g., 6 hours), lyse the cells and measure luciferase activity using a luminometer. A decrease in luminescence in this compound-treated wells compared to stimulated controls indicates inhibition of NFAT activation.

Visualizing the Science

This compound's Variable Effects on Bone Metabolism

Caption: Dichotomous effect of this compound on bone remodeling pathways.

Troubleshooting Workflow for In Vivo Efficacy Studies

Troubleshooting_Workflow start Start: Low In Vivo Efficacy Observed check_pk Review Pharmacokinetics start->check_pk check_dose Verify Dosage start->check_dose check_model Assess Animal Model Suitability start->check_model pk_issue Poor Bioavailability? check_pk->pk_issue dose_issue Dose Too Low? check_dose->dose_issue model_issue Model-Specific Resistance? check_model->model_issue solution_pk Consider IV/IP Administration or Formulation Change pk_issue->solution_pk Yes end Re-evaluate Efficacy pk_issue->end No solution_dose Perform Dose-Response Study dose_issue->solution_dose Yes dose_issue->end No solution_model Consider Alternative Model or Screen Different Strains model_issue->solution_model Yes model_issue->end No solution_pk->end solution_dose->end solution_model->end

Caption: A logical workflow for troubleshooting suboptimal in vivo efficacy of this compound.

Key Signaling Pathways of this compound

Norisoboldine_Pathways cluster_inflammation Anti-inflammatory Effects cluster_angiogenesis Anti-angiogenic Effects This compound This compound AhR AhR This compound->AhR Agonist NFAT NFAT This compound->NFAT Inhibits MAPK MAPK This compound->MAPK Inhibits Notch1 Notch1 Pathway This compound->Notch1 Moderates Treg Treg Differentiation AhR->Treg Inflammatory_Cytokines Inflammatory Cytokines NFAT->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines Treg->Inflammatory_Cytokines Suppresses Angiogenesis Synovial Angiogenesis Notch1->Angiogenesis

Caption: Overview of major signaling pathways modulated by this compound.

References

Technical Support Center: Analysis of Norisoboldine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges in detecting Norisoboldine metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound?

A1: The primary metabolites of this compound are Phase II conjugates, specifically glucuronide and sulfate (B86663) derivatives.[1][2] Two key glucuronide conjugates that have been identified are this compound-1-O-β-d-glucuronide and this compound-9-O-α-d-glucuronide.[1][2] Glucuronidation and sulfation are the main metabolic pathways for this compound in rats.[1][2]

Q2: Which analytical techniques are most suitable for detecting this compound and its metabolites?

A2: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly effective method for the simultaneous determination of this compound and its metabolites in biological matrices like plasma and urine.[3] High-Performance Liquid Chromatography with electrospray ionization and ion-trap mass spectrometry (HPLC-ESI/MSn) has also been successfully used for metabolite identification.[1] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is employed.[1]

Q3: What are the common challenges encountered when analyzing glucuronide metabolites?

A3: Glucuronide metabolites, particularly acyl glucuronides, can be unstable and may convert back to the parent drug through hydrolysis.[4] A significant challenge in LC-MS analysis is in-source fragmentation, where the glucuronide moiety cleaves off in the ion source of the mass spectrometer.[3][4] This can lead to an underestimation of the glucuronide metabolite and an overestimation of the parent compound.[3] Additionally, the high polarity of glucuronides can make them challenging to retain on standard reversed-phase chromatography columns.

Q4: How can I minimize in-source fragmentation of this compound glucuronides?

A4: To minimize in-source fragmentation, it is crucial to optimize the ion source parameters.[3] This includes reducing the source temperature and carefully adjusting the capillary and cone/fragmentor voltages to use the mildest possible ionization conditions.[3][5]

Q5: What are the typical sample preparation methods for analyzing this compound metabolites in plasma?

A5: A common and straightforward sample preparation technique is protein precipitation.[3] A one-step protein precipitation with methanol (B129727) has been shown to be effective for preparing rat plasma samples for UPLC-MS analysis of this compound and its major glucuronide metabolite.[3]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Broadening, Tailing, or Splitting) for this compound or its Metabolites
Possible Cause Recommended Solution
Column Overload Dilute the sample or inject a smaller volume.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analytes are in a single ionic state. For basic compounds like this compound, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is often used.[3]
Secondary Interactions with Column Stationary Phase Use a column with end-capping or a different stationary phase chemistry.
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.
Problem 2: Low Signal Intensity or Poor Sensitivity
Possible Cause Recommended Solution
Matrix Effects (Ion Suppression) Improve sample clean-up using techniques like solid-phase extraction (SPE).[6] Modify chromatographic conditions to separate analytes from co-eluting matrix components.[7] Utilize a stable isotope-labeled internal standard to compensate for matrix effects.[4]
Suboptimal Ionization Parameters Optimize ESI source parameters, including capillary voltage, gas flows, and temperatures, to maximize the signal for your specific analytes.[8]
Analyte Degradation Ensure proper sample handling and storage conditions to prevent degradation of labile metabolites. For glucuronides, this may involve keeping samples at a specific pH and temperature.[9]
In-source Fragmentation As detailed in the FAQs, reduce ion source temperature and voltages to minimize premature fragmentation of the glucuronide metabolites.[3][5]
Problem 3: Inaccurate Quantification (Overestimation of Parent Drug, Underestimation of Metabolite)
Possible Cause Recommended Solution
In-source Fragmentation of Glucuronide This is a critical issue where the glucuronide fragments to the parent aglycone in the ion source.[3][4] Optimize MS source conditions (lower temperature and voltages) to minimize this.[3][5] Ensure chromatographic separation of the parent compound and its glucuronide metabolite.
Hydrolysis of Glucuronide During Sample Handling Keep samples at a low temperature and consider adjusting the pH to improve the stability of the glucuronide metabolite.[9]
Lack of Authentic Standards for Metabolites Whenever possible, use certified reference standards for both the parent drug and its metabolites for accurate quantification. If standards are unavailable, a semi-quantitative approach using the parent compound's calibration curve can be employed, but this has limitations.[1]

Quantitative Data Summary

The following table summarizes the performance of a reported UPLC-MS/MS method for the simultaneous determination of this compound (NIB) and its major metabolite, this compound-9-O-α-glucuronide (NIB-Glu), in rat plasma.[3]

ParameterThis compound (NIB)This compound-9-O-α-glucuronide (NIB-Glu)
Linearity Range 0.01 - 2 µg/mL0.025 - 25 µg/mL
Lower Limit of Quantification (LLOQ) 0.01 µg/mL0.025 µg/mL
Intra-day Precision (RSD) 4.6 - 14.1%5.0 - 12.2%
Inter-day Precision (RSD) 4.6 - 14.1%5.0 - 12.2%
Accuracy (Relative Error) -13.5 - 8.1%-12.8 - 7.6%

Experimental Protocols

Protocol 1: Sample Preparation from Rat Plasma

This protocol is based on a one-step protein precipitation method.[3]

  • Sample Thawing: Thaw frozen rat plasma samples at room temperature.

  • Aliquoting: Aliquot 50 µL of the plasma sample into a clean microcentrifuge tube.

  • Protein Precipitation: Add 200 µL of methanol to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.

Protocol 2: UPLC-MS/MS Analysis

This protocol provides a starting point for the analysis of this compound and its glucuronide metabolite.[3]

  • UPLC System: Waters ACQUITY UPLC system

  • Column: ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-3 min: 5-95% B

    • 3-4 min: 95% B

    • 4.1-5 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Quadrupole mass spectrometer with ESI source

  • Ionization Mode: Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • This compound: Monitor the appropriate precursor > product ion transition.

    • This compound-glucuronide: Monitor the appropriate precursor > product ion transition.

  • Data Analysis: Use appropriate software for peak integration and quantification.

Visualizations

Norisoboldine_Metabolism This compound This compound Glucuronide This compound-Glucuronide This compound->Glucuronide UGTs Sulfate This compound-Sulfate This compound->Sulfate SULTs

Caption: Metabolic pathway of this compound.

Troubleshooting_Workflow start Analytical Issue (e.g., Poor Peak Shape, Low Signal) check_sample_prep Review Sample Preparation start->check_sample_prep check_lc Evaluate LC Conditions start->check_lc check_ms Optimize MS Parameters start->check_ms sub_sample_prep Matrix Effects? Degradation? check_sample_prep->sub_sample_prep sub_lc Peak Tailing/Broadening? Retention Time Shift? check_lc->sub_lc sub_ms In-source Fragmentation? Low Ionization? check_ms->sub_ms solution_sample Improve Clean-up (e.g., SPE) Adjust pH/Temperature sub_sample_prep->solution_sample solution_lc Adjust Mobile Phase pH Check Column Health sub_lc->solution_lc solution_ms Lower Source Temp. Optimize Voltages sub_ms->solution_ms end_node Problem Resolved solution_sample->end_node solution_lc->end_node solution_ms->end_node

Caption: Troubleshooting workflow for this compound analysis.

References

Technical Support Center: Enhancing the In Vivo Stability of Norisoboldine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in vivo stability of Norisoboldine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the in vivo stability of this compound?

A1: The primary challenge is its poor in vivo stability, which leads to low oral bioavailability, reportedly as low as 2.77% in rats.[1] This is mainly due to rapid and extensive first-pass metabolism in the liver and intestines. The main metabolic pathways are glucuronidation and sulfation, leading to the formation of metabolites such as this compound-9-O-α-glucuronide, which is found in significantly higher plasma concentrations than the parent drug.[1][2][3]

Q2: What are the main strategies to improve the in vivo stability and bioavailability of this compound?

A2: The key strategies to enhance the in vivo stability and bioavailability of this compound include:

  • Nanoformulation: Encapsulating this compound in nanoparticle-based delivery systems can protect it from premature metabolism and enhance its absorption.

  • Structural Modification: Altering the chemical structure of this compound can block metabolic sites and improve its pharmacokinetic profile.

  • Co-administration with Metabolic Inhibitors: Using inhibitors of the primary metabolic enzymes (UDP-glucuronosyltransferases and sulfotransferases) can slow down the metabolism of this compound, thereby increasing its systemic exposure.

Q3: Which metabolic enzymes are primarily responsible for the rapid clearance of this compound?

A3: The rapid clearance of this compound is primarily mediated by Phase II metabolic enzymes, specifically UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[2][3] These enzymes catalyze the conjugation of glucuronic acid and sulfate (B86663) groups to the hydroxyl moieties of this compound, respectively, facilitating its rapid excretion.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability of this compound in Animal Models

Problem: Consistently observing low and variable plasma concentrations of this compound after oral administration in preclinical studies.

Possible Causes & Solutions:

Possible Cause Troubleshooting/Optimization Step Expected Outcome
Extensive First-Pass Metabolism 1. Develop a Nanoformulation: Encapsulate this compound in liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles (e.g., PLGA) to protect it from metabolic enzymes in the gut and liver. 2. Co-administer with Metabolic Inhibitors: Conduct pilot studies with known UGT and SULT inhibitors to assess their impact on this compound's plasma concentration. 3. Synthesize a Prodrug or Analog: Modify the hydroxyl groups susceptible to glucuronidation and sulfation to create a more stable derivative.Increased plasma AUC and Cmax of this compound. More consistent pharmacokinetic profile across subjects.
Poor Aqueous Solubility 1. Formulate as a Cyclodextrin Inclusion Complex: Complexation with cyclodextrins can enhance the solubility and dissolution rate of this compound in the gastrointestinal tract. 2. Use of Solubilizing Excipients: Incorporate surfactants or other solubilizing agents in the formulation.Improved dissolution and absorption, leading to higher bioavailability.
P-glycoprotein (P-gp) Efflux Co-administer with a P-gp Inhibitor: Although not definitively reported for this compound, P-gp efflux is a common issue for alkaloids. A pilot study with a P-gp inhibitor could be informative.Increased intracellular concentration and potentially higher systemic exposure.
Issue 2: Difficulty in Synthesizing Stable this compound Nanoformulations

Problem: Formulated this compound nanoparticles show poor drug loading, instability, or undesirable particle size.

Possible Causes & Solutions:

Possible Cause Troubleshooting/Optimization Step Expected Outcome
Poor Encapsulation Efficiency 1. Optimize Drug-Lipid/Polymer Ratio: Vary the ratio of this compound to the lipid or polymer to find the optimal loading capacity. 2. Select Appropriate Formulation Method: For liposomes, methods like thin-film hydration followed by extrusion may yield better results. For PLGA nanoparticles, a double emulsion solvent evaporation method could be more effective for this type of molecule. 3. Adjust pH of the Aqueous Phase: The charge of this compound can be influenced by pH, which can affect its interaction with the carrier material.Increased drug loading and encapsulation efficiency.
Particle Aggregation/Instability 1. Optimize Surfactant/Stabilizer Concentration: The concentration of stabilizers like PVA or poloxamers is critical for preventing particle aggregation. 2. Control Sonication/Homogenization Parameters: Adjust the power, time, and temperature of sonication or homogenization to achieve a stable and uniform particle size distribution. 3. Lyophilization with Cryoprotectants: For long-term storage, freeze-dry the nanoparticle suspension with cryoprotectants like trehalose (B1683222) or sucrose.Stable nanoparticle suspension with a narrow particle size distribution.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound and its Major Metabolite in Rats [1]

Compound Administration Route Tmax (min) Cmax (μg/mL) t1/2 (min) AUC0-t (μg·min/mL) Absolute Bioavailability (%)
This compound Intravenous (10 mg/kg)--42.16 ± 36.5655.25 ± 22.97-
Oral (40 mg/kg)3.33 ± 13.290.14 ± 0.0330.20 ± 11.049.17 ± 2.442.77
This compound-9-O-α-glucuronide Intravenous (this compound)--275.26 ± 176.89584.57 ± 216.18-
Oral (this compound)45.00 ± 9.4913.80 ± 1.46313.79 ± 181.203108.69 ± 299.4588.6

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Objective: To prepare this compound-loaded SLNs to improve its oral bioavailability.

Materials:

  • This compound

  • Glyceryl monostearate (Lipid)

  • Soy lecithin (B1663433) (Surfactant)

  • Poloxamer 188 (Co-surfactant)

  • Ultrapure water

  • High-shear homogenizer

  • Probe sonicator

Procedure:

  • Preparation of the Lipid Phase: Weigh 100 mg of glyceryl monostearate and 20 mg of this compound. Heat the mixture to 75°C (5-10°C above the melting point of the lipid) in a water bath until a clear, uniform molten lipid phase is obtained.

  • Preparation of the Aqueous Phase: Dissolve 50 mg of soy lecithin and 50 mg of Poloxamer 188 in 20 mL of ultrapure water. Heat the aqueous phase to 75°C.

  • Formation of the Pre-emulsion: Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a magnetic stirrer at 800 rpm. Then, homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 10 minutes to form a coarse oil-in-water emulsion.

  • Formation of Nanoemulsion: Immediately sonicate the hot pre-emulsion using a probe sonicator for 15 minutes at 60% amplitude.

  • Formation of SLNs: Cool down the resulting nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.

  • Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant using a validated HPLC-UV method.

Protocol 2: Synthesis of a Metabolically Blocked this compound Analog (Hypothetical)

Objective: To synthesize a derivative of this compound with improved in vivo stability by masking a primary site of metabolism.

Rationale: The phenolic hydroxyl groups, particularly at the C-9 position, are major sites for glucuronidation. Methylating this hydroxyl group could block this metabolic pathway.

Reaction: O-methylation of the C-9 hydroxyl group of this compound.

Materials:

  • This compound

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K2CO3)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 100 mg of this compound in 20 mL of anhydrous acetone. Add 1.5 equivalents of potassium carbonate.

  • Addition of Methylating Agent: While stirring the suspension, add 1.2 equivalents of dimethyl sulfate dropwise at room temperature.

  • Reaction: Reflux the reaction mixture at 60°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a DCM:MeOH (9:1) solvent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in DCM and wash with water (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of DCM and MeOH to obtain the C-9-O-methylated this compound derivative.

  • Characterization: Confirm the structure of the synthesized compound using 1H-NMR, 13C-NMR, and mass spectrometry.

Visualizations

Signaling Pathways and Experimental Workflows

Norisoboldine_Metabolism cluster_metabolism This compound In Vivo Metabolism This compound This compound Metabolites Inactive Metabolites (e.g., this compound-9-O-α-glucuronide) This compound->Metabolites Glucuronidation (UGTs) Sulfation (SULTs) Excretion Rapid Excretion Metabolites->Excretion

Caption: Metabolic pathway of this compound in vivo.

SLN_Preparation_Workflow cluster_workflow SLN Preparation Workflow start Start lipid_phase Prepare Lipid Phase: This compound + Molten Lipid start->lipid_phase aqueous_phase Prepare Aqueous Phase: Surfactants in Water start->aqueous_phase pre_emulsion Form Pre-emulsion (High-Shear Homogenization) lipid_phase->pre_emulsion aqueous_phase->pre_emulsion nanoemulsion Form Nanoemulsion (Probe Sonication) pre_emulsion->nanoemulsion sln_formation Cool to Form SLNs nanoemulsion->sln_formation characterization Characterization: DLS, HPLC sln_formation->characterization end End characterization->end

Caption: Workflow for preparing this compound-loaded SLNs.

Stability_Enhancement_Strategies cluster_strategies Strategies to Enhance this compound In Vivo Stability main Poor In Vivo Stability of this compound strategy1 Nanoformulation (Liposomes, SLNs, etc.) main->strategy1 strategy2 Structural Modification (Prodrugs, Analogs) main->strategy2 strategy3 Co-administration with Metabolic Inhibitors main->strategy3 outcome Enhanced In Vivo Stability & Bioavailability strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Logical relationship of strategies to improve this compound stability.

References

Technical Support Center: Mitigating Norisoboldine-Induced Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norisoboldine (NOR). The information provided addresses potential issues of cytotoxicity in non-target cells and offers strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our non-target cell line after treatment with this compound. What is the likely mechanism?

A1: this compound, an isoquinoline (B145761) alkaloid, has been shown to induce apoptosis in certain cell types through a mitochondrial-dependent pathway.[1] Key events in this pathway include the upregulation of the tumor suppressor protein p53, an altered ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, loss of mitochondrial membrane potential, and the release of cytochrome c into the cytoplasm.[1] This cascade culminates in the activation of initiator caspase-9 and executioner caspase-3, leading to programmed cell death.[1] While many isoquinoline alkaloids exhibit cytotoxic effects against cancer cells, these mechanisms can also be active in non-target cells.[2][3][4][5]

Q2: How can we confirm that this compound is inducing apoptosis in our cell line?

A2: To confirm apoptosis, you can perform a flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining.[6][7] Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and will stain with PI. This method allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations. A significant increase in the Annexin V-positive population following NOR treatment would confirm apoptosis.

Q3: Are there any known inhibitors that can mitigate this compound-induced cytotoxicity?

A3: Yes. Since this compound-induced apoptosis can be mediated by p53, a specific inhibitor of p53 transcriptional activity, Pifithrin-α (PFT-α), has been shown to reverse this effect.[1] Pre-treatment of cells with PFT-α before this compound exposure may reduce apoptosis in your non-target cells.[8][9][10][11][12] Additionally, as the apoptotic cascade involves caspases, a pan-caspase inhibitor like Z-VAD-FMK can be used to block the final execution phase of apoptosis.[13][14][15][16][17]

Q4: What is a typical IC50 value for this compound? We are seeing toxicity at lower-than-expected concentrations.

A4: There is limited publicly available data on the IC50 values of this compound across a wide range of non-target cell lines. The cytotoxic potential of compounds can vary significantly between different cell lines due to their unique biological characteristics.[18] For context, we have compiled the IC50 values for other structurally related isoquinoline alkaloids, Berberine and Sanguinarine (B192314), in various cancer and normal cell lines. This data can serve as a reference for the potential range of cytotoxic concentrations.

Troubleshooting Guide

Issue: Unexpectedly high cytotoxicity observed in a non-target/normal cell line.

Potential Cause Troubleshooting Steps
Cell line is highly sensitive to p53-mediated apoptosis. 1. Hypothesis Validation: Pre-treat the cells with the p53 inhibitor Pifithrin-α (PFT-α) at a concentration of 10-30 µM for 1-2 hours before adding this compound. Assess cell viability (e.g., MTT assay) after 24-48 hours. A significant increase in viability compared to NOR-only treated cells would suggest p53-dependent cytotoxicity.[1] 2. Mechanism Confirmation: Perform Annexin V/PI flow cytometry on cells treated with NOR alone and in combination with PFT-α to confirm a reduction in the apoptotic population.
The apoptotic cascade is strongly activated. 1. Inhibition of Executioner Caspases: Co-treat cells with this compound and a pan-caspase inhibitor such as Z-VAD-FMK (20-50 µM).[13][14][16] This should block the final steps of apoptosis if it is caspase-dependent. 2. Assessment: Measure cell viability and apoptosis rates to determine the effectiveness of caspase inhibition.
Off-target effects unrelated to the intended pathway. 1. Dose-Response Analysis: Perform a detailed dose-response curve for this compound in your specific non-target cell line to determine the precise IC50 value. 2. Time-Course Experiment: Assess cytotoxicity at multiple time points (e.g., 12, 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.
Experimental artifact or compound handling. 1. Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding a non-toxic level (typically <0.5%). Run a solvent-only control. 2. Compound Stability: Confirm the stability of your this compound stock solution. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of Isoquinoline Alkaloids in Various Human Cell Lines

Disclaimer: Data for this compound is limited. The following table includes data for the related isoquinoline alkaloids Berberine and Sanguinarine to provide a comparative context for their cytotoxic potential against both cancer and non-cancerous cell lines.

Compound Cell Line Cell Type IC50 (µM) Reference
This compound BxPC-3Pancreatic Cancer27.06[4]
Berberine HT29Colon Cancer52.37 ± 3.45[19]
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71[19]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14[19]
HelaCervical Carcinoma245.18 ± 17.33[19]
MCF-7Breast Cancer272.15 ± 11.06[19]
HCC70Triple-Negative Breast Cancer0.19[20]
BT-20Triple-Negative Breast Cancer0.23[20]
MDA-MB-468Triple-Negative Breast Cancer0.48[20]
HL-7702Normal Liver Cells~80[21]
Sanguinarine A431Epidermoid Carcinoma<5[5][22]
NHEKNormal Human Epidermal Keratinocytes>10 (No apoptosis observed)[5][22]
HeLaCervical Cancer2.43[23]
SiHaCervical Cancer3.07[23]
H1299Non-Small Cell Lung Cancer0.4[3]
LL24Normal Lung CellsWeakly toxic[3]

Experimental Protocols & Visualizations

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed your non-target cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in complete growth medium by serial dilution from a high-concentration stock (e.g., 10 mM in DMSO).

  • Cell Treatment: After 24 hours, carefully remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions. Also, include wells for untreated controls and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Mitigation of Cytotoxicity using a p53 Inhibitor (Pifithrin-α)

This protocol details how to test if Pifithrin-α (PFT-α) can rescue non-target cells from this compound-induced apoptosis.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry) and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Treat the cells with Pifithrin-α (e.g., 20 µM final concentration) or a vehicle control for 1-2 hours.

  • This compound Treatment: Add this compound at a cytotoxic concentration (e.g., at or above the IC50 value determined in Protocol 1) to the wells already containing PFT-α. Set up control wells including: Untreated, NOR only, and PFT-α only.

  • Incubation: Incubate for a period known to induce apoptosis (e.g., 24 hours).

  • Cell Harvesting:

    • Adherent cells: Gently aspirate the culture medium (save it, as it may contain apoptotic cells). Wash cells with PBS and detach using Trypsin-EDTA. Combine the detached cells with the saved medium.

    • Suspension cells: Collect cells directly from the culture vessel.

  • Annexin V/PI Staining:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.[6][7] Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

  • Data Interpretation: Compare the percentage of apoptotic cells in the "NOR only" group to the "PFT-α + NOR" group. A significant reduction in apoptosis in the co-treated group indicates mitigation by p53 inhibition.

Visualizations

Norisoboldine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion NOR This compound p53_up p53 Upregulation NOR->p53_up Bax Bax p53_up->Bax activates Bcl2 Bcl-2 p53_up->Bcl2 inhibits Mito_memb Mitochondrial Membrane Potential Loss Bax->Mito_memb Bcl2->Mito_memb CytC Cytochrome c Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase 9 Casp9->Apoptosome Casp9_active Active Caspase 9 Apoptosome->Casp9_active activates Casp3_active Active Caspase 3 Casp9_active->Casp3_active activates Casp3 Pro-Caspase 3 Casp3->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis CytC_release Cytochrome c Release Mito_memb->CytC_release CytC_release->CytC

Caption: this compound-induced mitochondrial apoptosis pathway.

Mitigation_Workflow cluster_exp Experimental Steps cluster_protocol2 cluster_analysis Data Analysis start Start: High cytotoxicity in non-target cells protocol1 Protocol 1: Determine IC50 of NOR (e.g., MTT Assay) start->protocol1 protocol2 Protocol 2: Test Mitigation Strategy protocol1->protocol2 pretreat Pre-treat cells with potential inhibitor (e.g., Pifithrin-α) cotreat Co-treat with NOR at cytotoxic concentration pretreat->cotreat assess Assess Apoptosis (e.g., Annexin V/PI Flow Cytometry) cotreat->assess compare Compare % Apoptosis: (NOR only) vs. (Inhibitor + NOR) assess->compare outcome1 Significant Reduction in Apoptosis compare->outcome1 Yes outcome2 No Significant Reduction compare->outcome2 No end Conclusion: Cytotoxicity is mitigated by targeting the specific pathway outcome1->end troubleshoot Re-evaluate mechanism or test other inhibitors (e.g., Z-VAD-FMK) outcome2->troubleshoot

Caption: Experimental workflow for testing a mitigation strategy.

References

optimizing LC-MS parameters for sensitive Norisoboldine detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the sensitive detection of Norisoboldine.

Frequently Asked Questions (FAQs)

Q1: What is the typical ionization behavior of this compound in ESI-MS?

A1: this compound, being an isoquinoline (B145761) alkaloid with basic nitrogen atoms, generally shows excellent ionization in positive ion electrospray ionization (ESI+) mode.[1] Protonation occurs readily to form the [M+H]⁺ ion, which is typically the most abundant ion in the full scan mass spectrum.

Q2: What are the common precursor and product ions for this compound in MRM mode?

A2: For Multiple Reaction Monitoring (MRM), the protonated molecule [M+H]⁺ is used as the precursor ion. The specific product ions are generated by collision-induced dissociation (CID). While optimal ions should be determined empirically, common transitions for aporphine (B1220529) alkaloids involve the loss of substituent groups.[2] A detailed table of recommended MRM transitions is provided in the "Optimized LC-MS Parameters" section.

Q3: Which type of LC column is most suitable for this compound analysis?

A3: A reverse-phase C18 column is the most common and effective choice for the separation of this compound and related alkaloids.[1][3] Columns with a particle size of 1.7 µm to 1.8 µm can provide excellent resolution and peak shape, especially in UPLC systems.[3]

Q4: How can I improve the peak shape for this compound?

A4: Poor peak shape, particularly tailing, can be caused by secondary interactions with the column, extra-column volume, or an inappropriate mobile phase pH.[4][5][6] Adding a small amount of an acid, like 0.1% formic acid, to the mobile phase can significantly improve peak symmetry by ensuring the analyte is in a consistent ionic state.[1][3] Ensure that the injection solvent is not significantly stronger than the initial mobile phase to prevent peak distortion.[4][7]

Q5: What is the best sample preparation method for this compound in plasma?

A5: For plasma samples, a simple protein precipitation with methanol (B129727) or acetonitrile (B52724) is a rapid and effective method for sample preparation.[3][8] This technique efficiently removes larger proteins that can interfere with the analysis and clog the LC system. For cleaner samples and potentially higher sensitivity, Solid-Phase Extraction (SPE) can be employed.[1][9][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal 1. Suboptimal Ionization: Incorrect ESI source parameters (capillary voltage, gas flows, temperature).[1][11] 2. Inefficient Sample Extraction: Poor recovery of this compound from the sample matrix.[1] 3. Ion Suppression: Co-eluting matrix components suppressing the analyte signal.[1][9] 4. Incorrect MRM Transitions: Precursor/product ion pair is not optimal.1. Optimize Source Parameters: Perform a tuning and optimization of the MS source by infusing a standard solution of this compound.[12] 2. Optimize Extraction: Evaluate different extraction solvents or SPE protocols to improve recovery. 3. Improve Chromatography/Cleanup: Adjust the LC gradient to separate this compound from interfering peaks. Enhance sample cleanup using SPE.[9][10] 4. Optimize MRM: Use a product ion scan to identify the most intense and stable fragment ions for the selected precursor.
Poor Peak Shape (Tailing, Fronting, Splitting) 1. Secondary Interactions: Analyte interacting with active sites on the column. 2. Column Contamination/Void: Buildup of contaminants on the column frit or a void in the packing material.[4][6][7] 3. Solvent Mismatch: Injection solvent is much stronger than the mobile phase.[1][4][7] 4. Extra-Column Volume: Excessive tubing length or poor connections leading to peak broadening.[4]1. Mobile Phase Modifier: Add 0.1% formic acid to the mobile phase to minimize secondary interactions.[1][3] 2. Column Maintenance: Flush the column with a strong solvent. If the problem persists, reverse-flush the column (if permissible by the manufacturer) or replace it.[4][6][7] 3. Solvent Compatibility: Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. 4. System Optimization: Minimize the length and diameter of all tubing between the injector and the detector.
High Background Noise 1. Contaminated Solvents: Use of non-MS grade solvents or additives.[1][11] 2. System Contamination: Contamination from the LC system, autosampler, or ion source.[1] 3. Carryover: Residual analyte from a previous injection.[1]1. Use High-Purity Solvents: Always use LC-MS grade solvents and additives. 2. System Cleaning: Flush the entire LC system with a suitable cleaning solution. Clean the MS ion source regularly. 3. Optimize Wash Method: Implement a robust needle and column wash protocol with a strong organic solvent between injections.
Inconsistent Retention Times 1. LC Pump Issues: Inaccurate gradient formation or fluctuating flow rate. 2. Mobile Phase Preparation: Inconsistent preparation of mobile phases or buffer degradation.[4] 3. Column Equilibration: Insufficient time for the column to equilibrate between injections.1. Pump Maintenance: Purge the pumps to remove air bubbles and perform routine maintenance. 2. Fresh Mobile Phase: Prepare fresh mobile phases daily and ensure accurate pH adjustment.[4] 3. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Optimized LC-MS Parameters

For sensitive detection, a triple quadrupole mass spectrometer operating in MRM mode is recommended.[3] The following tables summarize typical starting parameters for method development.

Table 1: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺) m/z 314.1
Product Ion (Quantifier) m/z 297.1
Product Ion (Qualifier) m/z 282.1
Dwell Time 100-200 ms
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Cone Gas Flow 50 - 100 L/hr
Desolvation Gas Flow 600 - 800 L/hr
Collision Energy 15 - 30 eV (Optimize for each transition)
Cone Voltage 20 - 40 V (Optimize for precursor ion)

Note: These values are starting points and should be optimized for the specific instrument being used.

Table 2: Liquid Chromatography Parameters

ParameterRecommended Setting
Column UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 35 - 45 °C
Injection Volume 1 - 10 µL
Gradient 5-95% B over 5-10 minutes (adjust as needed for resolution)

Experimental Protocols

Protocol 1: Sample Preparation from Rat Plasma

This protocol is adapted for the extraction of this compound from plasma samples.[3]

  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold methanol (or acetonitrile) containing the internal standard to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Injection: Vortex briefly and inject the sample into the LC-MS/MS system.

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Methanol/ACN) Plasma->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Reconstitute Reconstitute Supernatant->Reconstitute LC UPLC Separation (C18 Column) Reconstitute->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Troubleshooting_Logic Start Poor Signal or Peak Shape? SignalIssue Low or No Signal? Start->SignalIssue Yes ShapeIssue Poor Peak Shape? Start->ShapeIssue No SignalIssue->ShapeIssue No SourceCheck Optimize MS Source Parameters SignalIssue->SourceCheck Yes MobilePhaseCheck Check Mobile Phase (pH, Composition) ShapeIssue->MobilePhaseCheck SamplePrepCheck Review Sample Prep Protocol SourceCheck->SamplePrepCheck End Problem Resolved SamplePrepCheck->End ColumnCheck Inspect/Flush/ Replace Column MobilePhaseCheck->ColumnCheck SolventCheck Injection Solvent vs Mobile Phase? ColumnCheck->SolventCheck FixSolvent Match Solvent Strength SolventCheck->FixSolvent Mismatch SolventCheck->End Match FixSolvent->End

References

Technical Support Center: Formulation of Norisoboldine Phospholipid Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the formulation of Norisoboldine (NOR) with phospholipid complexes (PC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of preparing and characterizing this compound-Phospholipid Complexes (NOR-PC).

Issue 1: Low Yield or Incomplete Complexation of NOR-PC

  • Question: We are experiencing a low yield of the this compound-phospholipid complex after the solvent evaporation process. What are the potential causes and solutions?

  • Answer: A low yield can be attributed to several factors related to the solvent evaporation method. Here are some common causes and troubleshooting steps:

    • Inappropriate Solvent System: The solvent must effectively dissolve both this compound and the phospholipid. While ethanol (B145695) is commonly used, its anhydrous form is preferable as water can interfere with the complexation.[1] If solubility is still an issue, a co-solvent system might be necessary.

    • Incorrect Molar Ratio: The ratio of this compound to phospholipid is critical. A 1:2 or 1:3 molar ratio of drug to phospholipid is often optimal for efficient complexation.[1] Experiment with different ratios to find the most effective one for your specific phospholipid.

    • Insufficient Reaction Time or Temperature: The complexation process requires adequate time and temperature to proceed to completion. A reaction time of 2-3 hours at a temperature of around 40-60°C is generally recommended.[1][2] Ensure the mixture is stirred continuously during this period. Temperatures above 60°C may risk degrading the phospholipid.[1]

    • Improper Solvent Removal: Rapid removal of the solvent can lead to the precipitation of the drug and phospholipid separately, rather than as a complex. A rotary evaporator should be used for gradual solvent removal under reduced pressure.[2]

Issue 2: Unexpected Results in DSC and FT-IR Analysis

  • Question: Our Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FT-IR) results for the NOR-PC do not confirm complex formation. What could be wrong?

  • Answer: DSC and FT-IR are crucial for confirming the formation of a new solid-state entity. If your results are not as expected, consider the following:

    • DSC Analysis:

      • Expected Result: The DSC thermogram of the NOR-PC should show the disappearance or significant shift of the endothermic peak corresponding to the melting point of crystalline this compound.[3]

      • Troubleshooting: If the this compound peak is still present, it indicates incomplete complexation or the presence of a physical mixture. Re-evaluate your preparation parameters (solvent, ratio, time, temperature). Ensure your sample is completely dry, as residual solvent can affect the thermogram.

    • FT-IR Analysis:

      • Expected Result: The FT-IR spectrum of the NOR-PC should show changes in the characteristic peaks of this compound, particularly those associated with hydroxyl and amine groups, indicating interaction with the phosphate (B84403) group of the phospholipid.[3]

      • Troubleshooting: If the spectrum of the complex is simply a superposition of the individual spectra of this compound and the phospholipid, it suggests a physical mixture. This again points to a suboptimal preparation process. Ensure the sample is properly prepared for FT-IR analysis (e.g., as a KBr pellet) to obtain a clear spectrum.

Issue 3: Poor Solubility and Stability of the Final Formulation

  • Question: The formulated NOR-PC shows poor solubility in lipids for further formulation into a Self-Nanoemulsifying Drug Delivery System (SNEDDS), and the formulation is unstable. How can we address this?

  • Answer:

    • Improving Liposolubility: The primary goal of forming the NOR-PC is to enhance its liposolubility.[4][5] If the complex does not readily dissolve in the oil phase of your SNEDDS, it may be due to:

      • Suboptimal Phospholipid Choice: Different phospholipids (B1166683) have varying lipophilicities. Ensure the chosen phospholipid is suitable for the selected oil phase.

      • Incomplete Complexation: As mentioned before, uncomplexed this compound will remain poorly lipid-soluble.

    • Addressing Formulation Instability: Instability in a SNEDDS formulation containing NOR-PC can manifest as phase separation, precipitation, or changes in particle size over time.

      • Thermodynamic Stability: Conduct thermodynamic stability studies by subjecting the formulation to centrifugation and freeze-thaw cycles to identify unstable formulations early.[2]

      • Excipient Compatibility: Ensure all excipients (oils, surfactants, co-surfactants) in your SNEDDS are compatible with the NOR-PC.

      • Storage Conditions: Store the formulation in a well-sealed, light-resistant container, potentially under an inert atmosphere (e.g., nitrogen) to prevent degradation of the phospholipid.[5]

Frequently Asked Questions (FAQs)

Q1: Why is a phospholipid complex of this compound necessary?

A1: this compound is a promising therapeutic agent, particularly for its anti-arthritis activity.[4][6] However, its clinical application is hindered by its very poor oral bioavailability, which is reported to be as low as 2.77%.[7][8] This poor bioavailability is largely due to its low liposolubility. By forming a complex with phospholipids, the lipophilicity of this compound is significantly increased, which in turn enhances its absorption from the gastrointestinal tract.[4][5]

Q2: What is the proposed mechanism for the enhanced bioavailability of the this compound-phospholipid complex?

A2: The enhanced bioavailability of this compound when formulated as a phospholipid complex, particularly within a SNEDDS, is attributed to a combination of factors. The increased lipophilicity of the complex facilitates its absorption. Further studies have indicated that this formulation strategy promotes intestinal lymphatic absorption and inhibits the Phase II metabolism of this compound, allowing more of the active drug to reach systemic circulation.[4]

Q3: What are the key parameters to control during the preparation of NOR-PC using the solvent evaporation method?

A3: The key parameters to optimize and control are:

  • Ratio of this compound to Phospholipid: A mass ratio of 1:3 (NOR:Phospholipid) has been shown to be effective.[4][8]

  • Choice of Solvent: Anhydrous ethanol is a suitable solvent.[2]

  • Reaction Temperature: A temperature of around 40°C is commonly used.[2]

  • Reaction Time: A stirring time of approximately 3 hours is recommended.[2]

  • Solvent Removal: Gradual removal of the solvent using a vacuum rotary evaporator is crucial.[2]

Q4: How can I determine the entrapment efficiency of the this compound in the phospholipid complex?

A4: To determine the entrapment efficiency, a known amount of the prepared NOR-PC is dispersed in a suitable buffer (e.g., phosphate buffer pH 6.8). The dispersion is then ultracentrifuged to separate the complex from the unentrapped, free drug in the supernatant. The amount of free this compound in the supernatant is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). The entrapment efficiency is calculated as:

Entrapment Efficiency (%) = [(Total NOR - Free NOR) / Total NOR] x 100

Q5: What are the appropriate storage conditions for this compound-phospholipid complexes?

A5: The prepared NOR-PC should be stored in a tightly sealed, amber-colored glass container to protect it from light and moisture. Flushing the container with nitrogen before sealing can help prevent oxidative degradation of the phospholipid.[5] It is recommended to store the complex at room temperature. For long-term storage, refrigeration may be considered, but stability studies should be conducted to confirm that this does not negatively impact the complex.

Quantitative Data Summary

The following tables summarize key quantitative data related to the formulation of this compound with phospholipid complexes.

Table 1: Solubility of this compound Formulations

FormulationSolubility in Water (µg/mL)Solubility in n-octanol (µg/mL)
This compound (NOR)--
Physical Mixture (NOR + PC)--
NOR-Phospholipid Complex (NOR-PC)Significantly IncreasedSignificantly Increased
Note: Specific solubility values were not detailed in the provided search results, but the qualitative improvement is consistently reported.[4][5]

Table 2: Physicochemical Properties of NOR-PC Self-Nanoemulsifying Drug Delivery System (SNEDDS)

ParameterValue
Particle Size36.72 ± 1.47 nm
Zeta Potential-4.91 ± 0.49 mV
Data obtained after dilution with distilled water at a 1:50 (w/w) ratio.[4][5]

Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound (NOR)---100
NOR-PC-SNEDDSSignificantly Increased-Significantly Increased372
Note: Specific Cmax, Tmax, and AUC values were not provided in a comparative table in the search results, but the significant increase in relative bioavailability is a key finding.[4][5]

Experimental Protocols

1. Preparation of this compound-Phospholipid Complex (NOR-PC) by Solvent Evaporation

  • Materials: this compound (NOR), Soybean Phospholipid, Anhydrous Ethanol.

  • Equipment: Round-bottom flask, magnetic stirrer with hot plate, rotary evaporator, vacuum desiccator.

  • Procedure:

    • Weigh this compound and soybean phospholipid in a 1:3 mass ratio.

    • Transfer the weighed materials to a 100 mL round-bottom flask.

    • Add a sufficient volume of anhydrous ethanol to dissolve both components completely (e.g., to achieve a NOR concentration of 1.25 mg/mL).[2]

    • Place the flask on a magnetic stirrer with a hot plate and stir the mixture at 40°C for 3 hours.[2]

    • After 3 hours, remove the solvent using a vacuum rotary evaporator until a thin film is formed on the wall of the flask.

    • Dry the resulting complex under vacuum for 24 hours to remove any residual solvent.[2]

    • Transfer the dried NOR-PC into a glass bottle, flush with nitrogen, and store at room temperature.[2]

2. Characterization of NOR-PC using Differential Scanning Calorimetry (DSC)

  • Equipment: Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 3-5 mg of the sample (NOR, phospholipid, physical mixture, or NOR-PC) into an aluminum pan.

    • Seal the pan.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to obtain the DSC thermogram.

    • Analyze the thermogram for the appearance, disappearance, or shift of endothermic peaks.

3. Characterization of NOR-PC using Fourier Transform Infrared (FT-IR) Spectroscopy

  • Equipment: FT-IR Spectrometer.

  • Procedure:

    • Mix a small amount of the sample (NOR, phospholipid, physical mixture, or NOR-PC) with dry potassium bromide (KBr) in a mortar and pestle.

    • Compress the mixture into a thin pellet using a hydraulic press.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Scan the sample over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

    • Record the infrared spectrum.

    • Analyze the spectrum for shifts or changes in the characteristic peaks of the functional groups of this compound and the phospholipid.

Visualizations

Experimental_Workflow cluster_preparation Preparation of NOR-PC cluster_characterization Characterization cluster_formulation SNEDDS Formulation cluster_evaluation In Vivo Evaluation prep1 Weigh NOR and Phospholipid (1:3 ratio) prep2 Dissolve in Anhydrous Ethanol prep1->prep2 prep3 Stir at 40°C for 3 hours prep2->prep3 prep4 Solvent Evaporation (Rotary Evaporator) prep3->prep4 prep5 Vacuum Drying (24 hours) prep4->prep5 char1 DSC Analysis prep5->char1 char2 FT-IR Spectroscopy prep5->char2 char3 Solubility Studies prep5->char3 form1 Incorporate NOR-PC into Oil/Surfactant/Co-surfactant char3->form1 form2 Characterize SNEDDS (Particle Size, Zeta Potential) form1->form2 form3 Thermodynamic Stability Testing form2->form3 eval1 Pharmacokinetic Studies in Rats form3->eval1 eval2 Determine Bioavailability eval1->eval2 AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex Inactive AhR Complex (AhR, Hsp90, AIP, p23) AhR_translocation Active AhR Complex AhR_complex->AhR_translocation Conformational Change & Nuclear Translocation NOR This compound (Ligand) NOR->AhR_complex Binds to AhR ARNT ARNT AhR_translocation->ARNT Dimerizes with AhR_ARNT AhR-ARNT Complex AhR_translocation->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) on DNA AhR_ARNT->XRE Binds to Transcription Gene Transcription (e.g., CYP1A1) XRE->Transcription Initiates Response Anti-inflammatory & Immunomodulatory Effects Transcription->Response

References

Validation & Comparative

Norisoboldine and Methotrexate in Rheumatoid Arthritis Models: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic efficacy of norisoboldine and the established rheumatoid arthritis drug, methotrexate (B535133), based on preclinical data from a rat model of adjuvant-induced arthritis.

This compound, an isoquinoline (B145761) alkaloid derived from the root of Lindera aggregata, has demonstrated significant anti-inflammatory and immunomodulatory properties, positioning it as a potential novel therapeutic agent for rheumatoid arthritis (RA). This guide summarizes the head-to-head performance of this compound against methotrexate, the cornerstone therapy for RA, across various pathological indicators of the disease.

Executive Summary of Comparative Efficacy

In a rat model of rheumatoid arthritis, this compound exhibited a dose-dependent therapeutic effect, with the higher dose (30 mg/kg) demonstrating comparable, and in some instances, superior efficacy to methotrexate in mitigating the clinical and biochemical markers of the disease. Both treatments significantly reduced inflammation, oxidative stress, and the expression of matrix-degrading enzymes.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from a study comparing this compound (NOR) at two different doses (15 mg/kg and 30 mg/kg) with methotrexate (MTX) in a rat model of adjuvant-induced rheumatoid arthritis.[1][2]

Table 1: Clinical and Inflammatory Markers [1][3]

ParameterRA Model (Untreated)This compound (15 mg/kg)This compound (30 mg/kg)MethotrexateNormal Control
Arthritis Score HighSignificantly ReducedSignificantly ReducedSignificantly ReducedNormal
Paw Volume (mL) IncreasedSignificantly ReducedSignificantly ReducedSignificantly ReducedNormal
Rheumatoid Factor (RF) ElevatedSignificantly ReducedSignificantly ReducedSignificantly ReducedNormal
C-Reactive Protein (CRP) ElevatedSignificantly ReducedSignificantly ReducedSignificantly ReducedNormal
TNF-α ElevatedSignificantly ReducedSignificantly ReducedSignificantly ReducedNormal
IL-6 ElevatedSignificantly ReducedSignificantly ReducedSignificantly ReducedNormal
IL-10 ReducedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedNormal

Table 2: Oxidative Stress Markers in Joint Tissue [1]

ParameterRA Model (Untreated)This compound (15 mg/kg)This compound (30 mg/kg)MethotrexateNormal Control
Malondialdehyde (MDA) ElevatedSignificantly ReducedSignificantly ReducedSignificantly ReducedNormal
Superoxide Dismutase (SOD) ReducedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedNormal
Catalase (CAT) ReducedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedNormal
Glutathione Peroxidase (GPx) ReducedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedNormal

Table 3: Gene Expression of Matrix-Degrading Enzymes in Joint Tissue [1][2]

GeneRA Model (Untreated)This compound (15 mg/kg)This compound (30 mg/kg)MethotrexateNormal Control
Mmp-2 UpregulatedSignificantly DownregulatedSignificantly DownregulatedSignificantly DownregulatedNormal
Mmp-3 UpregulatedSignificantly DownregulatedSignificantly DownregulatedSignificantly DownregulatedNormal
Adamts-4 UpregulatedSignificantly DownregulatedSignificantly DownregulatedSignificantly DownregulatedNormal
Adamts-5 UpregulatedSignificantly DownregulatedSignificantly DownregulatedSignificantly DownregulatedNormal

Mechanisms of Action: A Comparative Overview

Both this compound and methotrexate exert their anti-arthritic effects through the modulation of key inflammatory and signaling pathways.

This compound:

This compound's mechanism is multifaceted, primarily targeting inflammatory and oxidative stress pathways.[1] It has been shown to:

  • Inhibit the NF-κB signaling pathway: By downregulating the expression of NF-κB p65 and IKKβ, this compound suppresses the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][4]

  • Activate the Nrf2/Keap1 antioxidant pathway: this compound enhances the expression of Nrf2 and its downstream antioxidant enzymes, thereby mitigating oxidative damage in the joints.[1]

  • Modulate the Aryl Hydrocarbon Receptor (AhR): this compound acts as an AhR ligand, which contributes to the induction of regulatory T cells (Tregs) and the inhibition of osteoclast differentiation, thus protecting against bone erosion.[5][6]

  • Inhibit synovial angiogenesis: It has been shown to moderate the Notch1 pathway, which is involved in the formation of new blood vessels in the synovium.[7]

  • Induce apoptosis in fibroblast-like synoviocytes (FLS): This action helps to reduce the synovial hyperplasia characteristic of rheumatoid arthritis.[8]

Methotrexate:

Methotrexate, a folate antagonist, has a broader mechanism of action that includes:

  • Inhibition of dihydrofolate reductase: This leads to a reduction in the proliferation of immune cells.[9]

  • Increased adenosine (B11128) release: The accumulation of adenosine, a potent anti-inflammatory molecule, is considered a primary mechanism of its action in RA.[9][10]

  • Modulation of cytokine production: Methotrexate can suppress the production of pro-inflammatory cytokines and enhance the production of anti-inflammatory cytokines.[11][12]

  • Induction of T-cell apoptosis: This helps to reduce the inflammatory infiltrate in the synovium.[9]

Visualizing the Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways modulated by this compound and methotrexate.

Norisoboldine_NFkB_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKKβ Receptor->IKK Activates NFkB_IkB NF-κB p65 IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB p65 NFkB_IkB->NFkB Releases DNA DNA NFkB->DNA Translocates to Nucleus & Binds This compound This compound This compound->IKK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Gene Transcription

This compound's Inhibition of the NF-κB Pathway.

Methotrexate_Adenosine_Pathway cluster_cell cluster_extracellular MTX Methotrexate MTX_PG MTX-Polyglutamates MTX->MTX_PG Polyglutamylation ATIC ATIC MTX_PG->ATIC Inhibits AICAR AICAR ATIC->AICAR Prevents conversion of AICAR to FAICAR AMP AMP AICAR->AMP Inhibits AMP deaminase Adenosine_in Adenosine (intracellular) AMP->Adenosine_in via 5'-nucleotidase Adenosine_out Adenosine (extracellular) Adenosine_in->Adenosine_out Transport Adenosine_Receptor Adenosine Receptor Adenosine_out->Adenosine_Receptor Binds Anti_inflammatory Anti-inflammatory Effects Adenosine_Receptor->Anti_inflammatory Initiates Signaling

Methotrexate's Adenosine-Mediated Anti-inflammatory Pathway.

Experimental Protocols

The data presented in this guide is based on a study utilizing a standard preclinical model of rheumatoid arthritis.

Adjuvant-Induced Arthritis (AIA) Rat Model:

  • Induction: Arthritis was induced in male Wistar rats by a single intradermal injection of Freund's Complete Adjuvant at the base of the tail.

  • Animal Groups: The rats were divided into five groups:

    • Normal Control

    • RA Model (untreated)

    • This compound (15 mg/kg, orally)

    • This compound (30 mg/kg, orally)

    • Methotrexate (intraperitoneally)

  • Treatment Duration: Treatments were administered for a specified period following the induction of arthritis.

  • Assessments:

    • Clinical: Arthritis score and paw volume were measured periodically.

    • Biochemical: Serum levels of RF, CRP, TNF-α, IL-6, and IL-10 were quantified using ELISA kits.

    • Oxidative Stress: Joint tissues were homogenized, and the levels of MDA, SOD, CAT, and GPx were determined using specific assay kits.

    • Gene Expression: The mRNA expression of Mmp-2, Mmp-3, Adamts-4, and Adamts-5 in joint tissues was analyzed by RT-qPCR.

    • Histopathology: Joint tissues were processed for histological examination to assess inflammation and tissue degradation.[1]

Conclusion

The preclinical evidence strongly suggests that this compound is a promising therapeutic candidate for rheumatoid arthritis. Its efficacy in reducing inflammation, mitigating oxidative stress, and protecting against joint degradation is comparable to that of methotrexate in the adjuvant-induced arthritis rat model. The multifaceted mechanism of action of this compound, particularly its dual role in inhibiting inflammation and promoting antioxidant defenses, warrants further investigation in clinical settings. These findings provide a solid foundation for the continued development of this compound as a potential alternative or complementary therapy for rheumatoid arthritis.

References

A Comparative Analysis of the Anti-Inflammatory Activities of Norisoboldine and Boldine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norisoboldine and boldine (B1667363) are two aporphine (B1220529) alkaloids that have demonstrated significant anti-inflammatory properties in a variety of preclinical models. While both compounds share a similar structural backbone, subtle differences in their chemical makeup lead to distinct pharmacological profiles and mechanisms of action. This guide provides a comprehensive comparative analysis of their anti-inflammatory activities, supported by experimental data, to aid researchers in the fields of pharmacology and drug development in understanding their therapeutic potential.

Quantitative Analysis of Anti-Inflammatory Activity

The following tables summarize the key quantitative data from various in vivo and in vitro studies, offering a comparative overview of the anti-inflammatory potency of this compound and boldine.

Table 1: In Vivo Anti-Inflammatory Activity

CompoundAnimal ModelAssayDosageEffectReference
This compound RatAdjuvant-Induced Arthritis15 mg/kg & 30 mg/kg (oral)Significantly reduced arthritis scores and paw volume.[1][2][1][2]
RatAdjuvant-Induced Arthritis15 mg/kg & 30 mg/kg (oral)Significantly decreased serum levels of RF and CRP.[2][2]
MouseCollagen-Induced Arthritis10, 20, 40 mg/kg (oral)Significantly alleviated the severity of the disease based on reduced clinical scores.[3][3]
MouseFormalin-induced painOral administrationDose-dependently attenuated pain responses in the second phase and reduced paw edema.[4][4]
Boldine Guinea PigCarrageenan-induced paw edemaED50: 34 mg/kg (oral)Dose-dependent anti-inflammatory activity.[5][6][5][6]
MouseXylene-induced ear edema0.5 mg/kg (intragastric)Significantly mitigated ear weight.[7][7]
RatCarrageenan-induced paw edema0.5 mg/kg (intragastric)Decreased paw volume.[7][7]
RatAcetic acid-induced colitisNot specifiedReduced colonic neutrophil infiltration.[8][8]

Table 2: In Vitro Anti-Inflammatory Activity

CompoundCell LineAssayConcentrationEffectReference
This compound RAW 264.7 macrophagesLPS-stimulated cytokine productionNot specifiedSubstantially reduced the production of nitric oxide (NO), tumor necrosis factor (TNF)-α, and interleukin (IL)-1β.[9][9]
Fibroblast-like synoviocytes (from adjuvant-induced arthritis rats)Apoptosis inductionNot specifiedExhibited a pro-apoptotic effect.[4][4]
Boldine Rat aortal ringsProstaglandin (B15479496) biosynthesis75 µM53% inhibition of prostaglandin biosynthesis.[5][5]

Mechanisms of Anti-Inflammatory Action

This compound and boldine exert their anti-inflammatory effects through the modulation of distinct signaling pathways.

This compound:

This compound's anti-inflammatory and immunomodulatory effects are mediated through multiple pathways:

  • Inhibition of MAPK and NF-κB Signaling: In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β by down-regulating the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK.[9] While some studies suggest it does not affect the activation and translocation of nuclear factor-kappa B (NF-κB), others indicate it can inhibit the nuclear translocation of NF-κB-p65.[9]

  • Adenosine (B11128) A1 Receptor Agonism: this compound has been found to attenuate inflammatory pain by acting as an agonist at the adenosine A1 receptor.[4]

  • Aryl Hydrocarbon Receptor (AhR) Agonism: It can also act as an aryl hydrocarbon receptor ligand, which contributes to its anti-arthritic activity by inducing intestinal Treg cells.[10]

Boldine:

Boldine's anti-inflammatory activity is primarily attributed to its ability to interfere with key inflammatory signaling cascades:

  • Inhibition of JAK2/STAT3 and NF-κB Signaling: Boldine has been demonstrated to inhibit the mRNA expression of pro-inflammatory cytokines TNF-α and IL-6.[7] This effect is mediated, at least in part, by reducing the phosphorylation levels of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3).[7] Furthermore, it can also reduce the phosphorylation of p65 and IκBα, key components of the NF-κB pathway.[7]

  • Inhibition of Prostaglandin Biosynthesis: Boldine is an effective inhibitor of prostaglandin biosynthesis, which is a crucial mechanism for its anti-inflammatory and antipyretic effects.[5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the cited data.

In Vivo Models
  • Carrageenan-Induced Paw Edema: This is a widely used model for evaluating acute inflammation.

    • Animal Model: Typically rats or guinea pigs.

    • Induction: A sub-plantar injection of a carrageenan solution (e.g., 1% in saline) into the hind paw of the animal.

    • Treatment: The test compound (this compound or boldine) is administered orally or intraperitoneally at various doses prior to carrageenan injection.

    • Measurement: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with the control group.

  • Adjuvant-Induced Arthritis (AIA) in Rats: A model for chronic inflammation that resembles human rheumatoid arthritis.

    • Animal Model: Commonly used in rats (e.g., Sprague-Dawley or Lewis).

    • Induction: A single intradermal injection of Freund's Complete Adjuvant (FCA) at the base of the tail or into a footpad.

    • Treatment: The test compound is administered daily for a specified period after the onset of arthritis.

    • Assessment: The severity of arthritis is evaluated by measuring paw volume, and arthritis scores (based on erythema and swelling).[1] Histopathological examination of the joints is also performed to assess inflammation, pannus formation, and bone erosion.[1][2] Inflammatory markers in the serum, such as Rheumatoid Factor (RF) and C-reactive protein (CRP), are also quantified.[2]

In Vitro Assays
  • LPS-Stimulated Cytokine Production in Macrophages: This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines.

    • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

    • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Treatment: The cells are pre-treated with different concentrations of the test compound before LPS stimulation.

    • Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO) in the cell culture supernatant are measured using ELISA and Griess reagent, respectively.[9]

  • Western Blot Analysis for Signaling Proteins: This technique is used to determine the effect of the compounds on the expression and phosphorylation of key signaling proteins.

    • Sample Preparation: Protein lysates are prepared from cells or tissues treated with the test compounds.

    • Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.

    • Immunodetection: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of p65, IκBα, JAK2, STAT3, p38, ERK, JNK) followed by incubation with secondary antibodies conjugated to an enzyme.

    • Visualization: The protein bands are visualized using a chemiluminescent substrate.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and boldine.

Norisoboldine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs Activates IKK IKK TLR4->IKK Activates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β) MAPKs->Gene_Expression Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65) IkappaB->NFkappaB Releases NFkappaB->Gene_Expression Translocates & Activates This compound This compound This compound->MAPKs Inhibits This compound->NFkappaB Inhibits Translocation

Caption: this compound's inhibition of MAPK and NF-κB signaling pathways.

Boldine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates IKK IKK Cytokine_Receptor->IKK Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3->STAT3 Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) STAT3->Gene_Expression Translocates & Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65) IkappaB->NFkappaB Releases NFkappaB->Gene_Expression Translocates & Activates Boldine Boldine Boldine->JAK2 Inhibits Phosphorylation Boldine->IKK Inhibits (via p65/IκBα)

Caption: Boldine's inhibition of JAK2/STAT3 and NF-κB signaling pathways.

Conclusion

Both this compound and boldine demonstrate compelling anti-inflammatory properties, albeit through different primary mechanisms. This compound appears to have a broader spectrum of action, influencing MAPK, NF-κB, adenosine, and aryl hydrocarbon receptor pathways. Boldine's effects are more specifically targeted towards the JAK2/STAT3 and NF-κB signaling cascades, as well as prostaglandin synthesis.

The quantitative data suggests that both compounds are active in the milligram per kilogram dose range in vivo. However, a direct comparison of potency is challenging due to the lack of head-to-head studies. The choice between these two alkaloids for further drug development would depend on the specific inflammatory condition being targeted and the desired mechanistic profile. This guide provides a foundational comparison to inform such decisions and stimulate further research into these promising natural compounds.

References

The Aryl Hydrocarbon Receptor: A Key Mediator of Norisoboldine's Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Norisoboldine (NOR), an isoquinoline (B145761) alkaloid, has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases, including rheumatoid arthritis and ulcerative colitis. A substantial body of evidence now confirms that the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor, plays a pivotal role in mediating these effects. This guide provides a comprehensive comparison of this compound's AhR-dependent therapeutic actions with alternative approaches, supported by experimental data and detailed methodologies for key assays.

This compound's Engagement of the AhR Pathway

This compound acts as an agonist of the Aryl Hydrocarbon Receptor.[1][2] This interaction initiates a signaling cascade that is central to its anti-inflammatory and immunomodulatory properties. Upon binding to NOR, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription.[1] One of the key downstream effects is the induction of Cytochrome P450 Family 1 Subfamily A Member 1 (CYP1A1), a well-established marker of AhR activation.[1]

The therapeutic efficacy of this compound, particularly in the context of inflammatory diseases, is strongly linked to its ability to promote the differentiation of regulatory T cells (Tregs).[1][2] Tregs are crucial for maintaining immune homeostasis and suppressing excessive inflammatory responses. Studies have shown that NOR's ability to induce Treg differentiation is dependent on its activation of the AhR pathway.[1][2]

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: this compound's AhR Signaling Pathway.

Performance Comparison: this compound vs. Alternatives

The therapeutic potential of this compound can be evaluated by comparing its efficacy with standard-of-care treatments and other investigational compounds targeting the AhR pathway.

This compound vs. Standard-of-Care in Rheumatoid Arthritis

Preclinical studies have directly compared the efficacy of this compound with Methotrexate, a widely used disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis.

ParameterVehicle Control (Arthritis Model)This compound (15 mg/kg)This compound (30 mg/kg)Methotrexate (MTX)
Arthritis Score HighSignificantly ReducedMore Significantly ReducedSignificantly Reduced
Paw Volume IncreasedSignificantly ReducedMore Significantly ReducedSignificantly Reduced
Inflammatory Markers (e.g., IL-6) ElevatedSignificantly ReducedMore Significantly ReducedSignificantly Reduced
Oxidative Stress Markers (e.g., MDA) IncreasedSignificantly ReducedMore Significantly ReducedSignificantly Reduced

Data synthesized from preclinical studies in rat models of adjuvant-induced arthritis.

This compound vs. This compound Analogue (III11) in Ulcerative Colitis

A significant limitation of this compound is its low oral bioavailability. To address this, a novel analogue, III11, has been developed and tested in a mouse model of ulcerative colitis.

CompoundOral BioavailabilityEfficacy in DSS-induced Colitis Model (10 mg/kg)
This compound (NOR) ~2.49%Effective
Analogue III11 ~87.40% Remarkable Therapeutic Effects

Data from a study comparing NOR and its analogue III11 in a mouse model of ulcerative colitis.[1]

This compound vs. Other AhR Agonists

Other compounds are known to activate the AhR pathway and exert immunomodulatory effects. While direct comparative efficacy data with this compound in the same disease models is limited, their mechanisms provide a basis for comparison.

AhR AgonistSourceKey Mechanistic Findings
This compound (NOR) Natural (from Radix Linderae)Promotes Treg differentiation via AhR.[1][2]
6-formylindolo[3,2-b]carbazole (FICZ) Endogenous Tryptophan MetaboliteDose-dependent effects on T cell differentiation; high doses favor Tregs, while low doses can enhance Th17 responses.
2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) Endogenous Tryptophan MetaboliteInduces Treg differentiation and ameliorates experimental colitis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the findings discussed. Below are protocols for key experiments used to validate the role of AhR in this compound's therapeutic effects.

AhR Activation Luciferase Reporter Gene Assay

This assay is used to determine if a compound can activate the AhR signaling pathway.

  • Cell Culture: Human hepatoma (HepG2) cells, stably transfected with a luciferase reporter plasmid containing XREs, are cultured in appropriate media.

  • Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 1, 3, 10, 30 µM) or a vehicle control (e.g., DMSO). A known AhR agonist, such as TCDD (2,3,7,8-tetrachlorodibenzodioxin), is used as a positive control.

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours).

  • Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to a control for cell viability (e.g., total protein concentration). The fold induction of luciferase activity relative to the vehicle control is calculated.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Workflow for AhR Luciferase Reporter Assay.

Quantitative Real-Time PCR (qPCR) for CYP1A1 Expression

This method quantifies the expression of a key AhR target gene.

  • Cell Culture and Treatment: THP-1 cells (a human monocytic cell line) are cultured and treated with this compound (e.g., 3, 10, 30 µM) for a defined period (e.g., 24 hours).

  • RNA Extraction: Total RNA is extracted from the cells using a suitable kit.

  • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for qPCR with primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of CYP1A1 mRNA is calculated using the ΔΔCt method.

In Vitro Treg Differentiation Assay

This assay assesses the ability of a compound to induce the differentiation of naive T cells into Tregs.

  • Isolation of Naive CD4+ T cells: Naive CD4+ T cells are isolated from the spleens of mice using magnetic-activated cell sorting (MACS).

  • Cell Culture and Differentiation: The isolated cells are cultured under Treg-polarizing conditions (e.g., with anti-CD3 and anti-CD28 antibodies, TGF-β, and IL-2) in the presence of this compound (e.g., 3, 10, 30 µM) or a vehicle control.

  • Incubation: Cells are cultured for 3-5 days.

  • Flow Cytometry Analysis: Cells are stained for surface markers (CD4, CD25) and the intracellular transcription factor Foxp3, the master regulator of Tregs.

  • Data Analysis: The percentage of CD4+Foxp3+ cells is determined by flow cytometry.

G

Caption: Logical Flow of In Vitro Treg Differentiation.

Conclusion

The therapeutic effects of this compound in preclinical models of inflammatory diseases are strongly dependent on its activation of the Aryl Hydrocarbon Receptor. This is evidenced by its ability to induce the expression of AhR target genes and promote the differentiation of immunosuppressive Treg cells. While this compound shows comparable efficacy to the standard-of-care drug Methotrexate in a model of arthritis, its low oral bioavailability presents a challenge for clinical translation. The development of analogues with improved pharmacokinetic profiles, such as III11, represents a promising strategy to harness the therapeutic potential of this AhR-mediated pathway. Further research, including direct comparative studies with other AhR agonists and standard-of-care treatments for colitis, will be crucial in fully elucidating the clinical utility of this compound and its derivatives.

References

A Comparative Analysis of Norisoboldine and Other Natural Anti-Arthritic Compounds: Efficacy, Mechanisms, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Norisoboldine with other prominent natural anti-arthritic compounds. The following sections detail quantitative comparisons from preclinical and clinical studies, experimental protocols for key assays, and the underlying signaling pathways of these compounds.

Comparative Efficacy: A Quantitative Overview

The therapeutic potential of various natural compounds in arthritis management has been substantiated through numerous studies. This section summarizes the quantitative data on the efficacy of this compound and other selected compounds, offering a comparative perspective on their anti-arthritic effects.

Preclinical Studies in Animal Models of Arthritis

Animal models of arthritis, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), are instrumental in the preclinical evaluation of anti-arthritic agents. The data below, gathered from various studies, highlights the efficacy of these natural compounds in reducing key inflammatory and disease progression markers.

CompoundAnimal ModelDosageKey Efficacy Parameters and Results
This compound CIA in mice10, 20, 40 mg/kgSignificantly reduced clinical arthritis scores and paw swelling. Dose-dependently decreased infiltration of inflammatory cells and synovial hyperplasia.[1]
AIA in rats15, 30 mg/kgSignificantly decreased paw swelling and arthritis index scores. Reduced serum levels of RANKL, IL-6, and MMP-13.[2]
Curcumin (B1669340) CIA in mice-Suppressed inflammatory responses by reducing TNF-α, IL-6, and IL-17 secretion.[3]
AIA in rats-Alleviated arthritis by modulating the HIF-1α/NLRP3 axis and reducing pyroptosis and oxidative injury.
Ginger Extract CIA in rats50 mg/kg/daySignificantly decreased mean arthritis score and serum levels of TNF-α, IL-6, and IL-17.[4]
AIA in mice200, 400, 600 mg/kg BWSignificantly prolonged latency time towards thermal stimulus and decreased plantar thickness. Reduced the number of leukocytes, lymphocytes, and neutrophils.[5]
Boswellia serrata Extract CIA preclinical model-Demonstrated beneficial effects in experimental collagen-induced arthritis.[6]
Clinical Trials in Patients with Osteoarthritis and Rheumatoid Arthritis

Clinical trials provide crucial evidence for the efficacy and safety of these natural compounds in humans. The following table summarizes key findings from studies on patients with osteoarthritis (OA) and rheumatoid arthritis (RA).

CompoundConditionDosageKey Efficacy Parameters and Results
Curcumin Knee OA1500 mg/day (with piperine)Significant improvement in WOMAC pain scores compared to placebo.[7][8]
RA500 mgShowed a higher percentage of improvement in Disease Activity Score (DAS28) compared to diclofenac (B195802) sodium.[9]
Boswellia serrata Extract Knee OA150 mg and 300 mg twice dailySignificant reduction in VAS pain score and improvement in WOMAC total score at 90 days.[6][10]
Knee OA100 mg/dayImproved WOMAC total score, pain, stiffness, and physical function compared to placebo.[11]
Devil's Claw (Harpagophytum procumbens) Knee and Hip OA2610 mg/dayAs effective as diacerhein in improving pain and functional disability, with fewer adverse events.[12]
Willow Bark (Salix alba) Extract Arthritis-Meta-analysis showed a significant reduction in pain and improvement in WOMAC scores compared to placebo.

Experimental Protocols

Standardized experimental protocols are essential for the reproducibility and comparison of scientific findings. Below are detailed methodologies for common animal models of arthritis used in the evaluation of the cited natural compounds.

Collagen-Induced Arthritis (CIA) in Rodents

The CIA model is a widely used experimental model for rheumatoid arthritis, sharing immunological and pathological features with the human disease.

  • Induction:

    • Preparation of Collagen Emulsion: Bovine or chicken type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL. This solution is then emulsified with an equal volume of Complete Freund's Adjuvant (CFA).

    • Primary Immunization: On day 0, rodents (rats or mice) receive an intradermal injection of the collagen emulsion at the base of the tail or in the footpad.

    • Booster Immunization: A booster injection of collagen emulsified in Incomplete Freund's Adjuvant (IFA) is typically administered on day 21 to enhance the arthritic response.

  • Disease Assessment:

    • Clinical Scoring: Arthritis severity is evaluated using a scoring system, typically ranging from 0 to 4 per paw, based on the degree of erythema, swelling, and ankylosis.

    • Paw Volume Measurement: Paw swelling is quantified using a plethysmometer.

    • Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess synovial inflammation, cartilage destruction, and bone erosion.

  • Treatment: Administration of the test compound (e.g., this compound) typically begins after the booster immunization and continues for a specified period.

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is another common model for RA, induced by a single injection of an adjuvant.

  • Induction:

    • A single intradermal injection of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) is administered into the footpad or base of the tail of the rat.

  • Disease Assessment:

    • Paw Swelling: The volume of the injected and contralateral paws is measured regularly.

    • Arthritis Index: A clinical score is assigned based on the severity of inflammation in multiple joints.

    • Body Weight: Monitored as an indicator of systemic inflammation.

  • Treatment: The test compound is usually administered daily, starting from a specific day post-adjuvant injection.

Signaling Pathways and Mechanisms of Action

The anti-arthritic effects of these natural compounds are mediated through the modulation of various signaling pathways involved in inflammation and joint destruction.

This compound

This compound exerts its anti-arthritic effects through multiple pathways:

  • Aryl Hydrocarbon Receptor (AhR) Pathway: this compound acts as an AhR agonist, leading to the inhibition of osteoclast differentiation and bone erosion. This is achieved through the subsequent inhibition of both NF-κB and HIF pathways.[13]

  • PKC/MAPK/NF-κB-p65/CREB Pathway: It inhibits the production of IL-6 in fibroblast-like synoviocytes by down-regulating the phosphorylation of key signaling molecules in this pathway.[14]

  • Notch1 Pathway: this compound inhibits synovial angiogenesis by moderating the Notch1 pathway-related endothelial tip cell phenotype.[15]

  • NF-κB/Nrf2-ARE Pathway: It demonstrates a protective role by modulating this pathway, which is crucial in inflammation and oxidative stress.[16]

Norisoboldine_Signaling cluster_AhR Aryl Hydrocarbon Receptor (AhR) Pathway cluster_PKC PKC/MAPK/NF-κB-p65/CREB Pathway cluster_Notch1 Notch1 Pathway NOR NOR AhR AhR NOR->AhR activates NF_kB NF_kB AhR->NF_kB inhibits HIF HIF AhR->HIF inhibits Osteoclastogenesis Osteoclastogenesis NF_kB->Osteoclastogenesis promotes Bone_Erosion Bone_Erosion HIF->Bone_Erosion promotes NOR_PKC This compound PKC PKC NOR_PKC->PKC inhibits MAPK MAPK PKC->MAPK NF_kB_p65 NF_kB_p65 MAPK->NF_kB_p65 CREB CREB NF_kB_p65->CREB IL6_Production IL-6 Production CREB->IL6_Production NOR_Notch1 This compound Notch1 Notch1 NOR_Notch1->Notch1 moderates Angiogenesis Angiogenesis Notch1->Angiogenesis promotes Curcumin_Signaling Curcumin Curcumin NF_kB NF_kB Curcumin->NF_kB inhibits PI3K_AKT PI3K_AKT Curcumin->PI3K_AKT inhibits JAK_STAT JAK_STAT Curcumin->JAK_STAT inhibits Nrf2 Nrf2 Curcumin->Nrf2 activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines promotes Cell_Proliferation Synovial Cell Proliferation PI3K_AKT->Cell_Proliferation promotes Inflammation Inflammation JAK_STAT->Inflammation promotes Antioxidant_Response Antioxidant_Response Nrf2->Antioxidant_Response promotes Experimental_Workflow cluster_animal_model Animal Model of Arthritis (e.g., CIA) cluster_clinical_trial Clinical Trial in OA/RA Patients cluster_outcome Outcome Measures Induction Induction of Arthritis Treatment Treatment with Natural Compound Induction->Treatment Assessment Assessment of Arthritis Severity Treatment->Assessment Clinical_Scores Clinical Scores (Arthritis Index, WOMAC, VAS) Assessment->Clinical_Scores Inflammatory_Markers Inflammatory Markers (Cytokines, CRP) Assessment->Inflammatory_Markers Histopathology Histopathological Analysis Assessment->Histopathology Recruitment Patient Recruitment Randomization Randomization Recruitment->Randomization Intervention Intervention (Natural Compound or Placebo) Randomization->Intervention Evaluation Evaluation of Efficacy and Safety Intervention->Evaluation Evaluation->Clinical_Scores Evaluation->Inflammatory_Markers

References

head-to-head study of Norisoboldine and taspine in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Norisoboldine and taspine (B30418) are two naturally derived alkaloids that have garnered significant interest in preclinical research for their distinct pharmacological activities. This compound, an isoquinoline (B145761) alkaloid from Radix Linderae, has been extensively studied for its anti-inflammatory and immunomodulatory properties, particularly in the context of autoimmune disorders like rheumatoid arthritis. Taspine, an alkaloid found in plants such as Croton lechleri, is primarily recognized for its potent wound healing and emerging anti-cancer activities. This guide provides a comprehensive head-to-head comparison of their preclinical profiles based on available experimental data, offering insights into their mechanisms of action, efficacy in various models, and pharmacokinetic properties to inform future research and drug development efforts.

Comparative Data Summary

The following tables summarize the key preclinical findings for this compound and taspine across different therapeutic areas.

Table 1: Anti-Inflammatory and Anti-Arthritic Activity
ParameterThis compoundTaspine
Preclinical Model Collagen-Induced Arthritis (CIA) in mice and rats, Adjuvant-Induced Arthritis (AA) in rats, DNCB-induced dermatitis in mice.[1][2][3]Not extensively studied for anti-arthritic effects. It is classified as a non-steroidal anti-inflammatory agent.[4]
Efficacy Significantly reduced clinical arthritis scores, paw volume, and inflammatory cell infiltration.[2][3][5] Protected against joint destruction.[2] Reduced pro-inflammatory cytokines (TNF-α, IL-6) and increased anti-inflammatory cytokine (IL-10).[3]Demonstrated anti-inflammatory effects in wound healing models by reducing mononuclear cellular infiltration.[4] Inhibited P2X4-mediated CXCL5 secretion in human primary macrophages.[6]
Mechanism of Action Acts as an Aryl Hydrocarbon Receptor (AhR) agonist, inducing intestinal Treg cells.[7][8] Inhibits NFAT activation in T-cells.[1] Moderates the Notch1 pathway, inhibiting synovial angiogenesis.[9] Induces apoptosis in fibroblast-like synoviocytes via a mitochondrial-dependent pathway.[10]Inhibits PI3-kinase, which suppresses P2X4 receptor activity, thereby reducing pro-inflammatory signaling.[6][11]
Table 2: Wound Healing and Angiogenesis
ParameterThis compoundTaspine
Preclinical Model Adjuvant-Induced Arthritis (AA) rats (angiogenesis).[9]Rat surgical incision model, skin wound models in rats and mice.[4][12][13][14]
Efficacy Inhibited synovial angiogenesis in arthritic rats by reducing blood vessel numbers.[9]Promoted early phases of wound healing in a dose-dependent manner.[4] Increased wound tensile strength and accelerated wound closure.[4][13][14] Stimulated fibroblast chemotaxis/migration.[4][12]
Mechanism of Action Inhibits migration and sprouting of endothelial cells by moderating the Notch1 pathway-related endothelial tip cell phenotype.[9]Stimulates chemotaxis of fibroblasts.[4][12] Promotes the formation of new capillaries in the early stages of wound healing.[13][14] Increases protein and collagen (hydroxyproline) content in wound tissue.[13][14]
Table 3: Anti-Cancer Activity
ParameterThis compoundTaspine
Preclinical Model Not a primary focus of cited research.Human melanoma (SK23), colon cancer (HT29), liver cancer (SMMC-7721), and lung carcinoma (A549) cell lines and xenograft models.[15][16][17]
Efficacy No data available from the provided search results.Inhibited cancer cell proliferation and invasion.[15][16] Derivatives (tas1611, 12k) showed potent cytotoxic and anti-tumor activity in vitro and in vivo.[15][17] Taspine derivatives have also shown anti-angiogenic potential by inhibiting VEGFR-2.[18]
Mechanism of Action No data available from the provided search results.A derivative, tas1611, inhibited the activity and expression of matrix metalloproteinases (MMP-2, MMP-9).[15] Caused a loss of microtubule structure and an increase in acetylated α-tubulin.[16] A derivative, 12k, induced cell cycle arrest at the S phase and apoptosis via the Bcl-2 family pathway in lung cancer cells.[17]
Table 4: Pharmacokinetics
ParameterThis compoundTaspine
Bioavailability Poor absolute oral bioavailability in rats (2.77%).[19]No specific bioavailability data found in the search results.
Metabolism Rapidly and extensively metabolized, primarily into glucuronide and sulfate (B86663) conjugates.[19][20][21] The major metabolite is this compound-9-O-α-glucuronide.[19][22]No specific metabolism data found in the search results.
Key Parameters (Rats) Oral: Tmax: ~3-45 min; t1/2: ~30 min. IV: t1/2: ~42 min.[19]No specific pharmacokinetic parameter data found in the search results.

Signaling Pathways and Mechanisms of Action

The distinct therapeutic effects of this compound and taspine are rooted in their unique interactions with cellular signaling pathways.

This compound: Anti-Inflammatory Signaling

This compound exerts its anti-inflammatory effects through multiple pathways. A primary mechanism is the activation of the Aryl Hydrocarbon Receptor (AhR), which leads to the induction of regulatory T cells (Tregs) in the intestine, contributing to systemic immune tolerance.[7] It also inhibits the activation of Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in T-cell activation and cytokine production.[1] Furthermore, in the context of arthritis, this compound can inhibit synovial angiogenesis by modulating the Notch1 signaling pathway in endothelial cells.[9]

Norisoboldine_Pathway NOR This compound AhR AhR NOR->AhR activates NFAT NFAT (activated) NOR->NFAT inhibits Notch1 Notch1 Pathway NOR->Notch1 modulates Treg Treg Cell Differentiation AhR->Treg Immune_Suppression Immune Suppression Treg->Immune_Suppression leads to T_Cell T-Cell Activation & Cytokine Production NFAT->T_Cell promotes Angiogenesis Synovial Angiogenesis Notch1->Angiogenesis inhibits

Fig. 1: this compound's Anti-Inflammatory Mechanisms.
Taspine: Wound Healing and Anti-Inflammatory Pathways

Taspine's wound-healing properties are attributed to its ability to stimulate the migration of fibroblasts to the wound site.[4][12] Its anti-inflammatory effects are mediated through a distinct pathway involving the inhibition of phosphoinositide 3-kinase (PI3K). This inhibition, in turn, suppresses the activity of the P2X4 receptor, a ligand-gated ion channel involved in inflammatory processes like chemokine secretion in macrophages.[6][11]

Taspine_Pathway Taspine Taspine Fibroblasts Fibroblasts Taspine->Fibroblasts stimulates PI3K PI3-Kinase Taspine->PI3K inhibits Migration Chemotaxis/ Migration Fibroblasts->Migration Wound_Healing Wound Healing Migration->Wound_Healing promotes P2X4 P2X4 Receptor PI3K->P2X4 (no longer activates) Inflammation Pro-inflammatory Signaling P2X4->Inflammation mediates

Fig. 2: Taspine's Wound Healing and Anti-Inflammatory Mechanisms.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in this guide.

Collagen-Induced Arthritis (CIA) Model (for this compound)
  • Animal Model: Male DBA/1 mice or Sprague-Dawley rats are typically used.[2]

  • Induction: Animals are immunized with an emulsion of chicken type II collagen (CII) in complete Freund's adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection of CII in incomplete Freund's adjuvant (IFA) is given 21 days later.[2]

  • Treatment: Following the booster immunization, animals are orally administered this compound (e.g., 10, 20, 40 mg/kg) daily for a specified period (e.g., 20 consecutive days).[2]

  • Assessment:

    • Clinical Scoring: Arthritis severity is evaluated periodically using a scoring system based on erythema and swelling in the paws.

    • Paw Volume: Paw swelling is measured using a plethysmometer.

    • Histopathology: At the end of the study, joints are collected, fixed, decalcified, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, synovial hyperplasia, and cartilage/bone destruction.[2]

    • Biochemical Markers: Serum levels of anti-CII antibodies and inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.[2][3]

CIA_Workflow cluster_day0 Day 0 cluster_day21 Day 21 cluster_assessment Days 21-41 cluster_endpoint Endpoint Induction Primary Immunization (CII in CFA) Boost Booster Injection (CII in IFA) Induction->Boost Treatment Start this compound Treatment (daily) Monitor Monitor Clinical Score & Paw Volume Treatment->Monitor Analysis Histopathology & Biochemical Analysis Monitor->Analysis

Fig. 3: Experimental Workflow for the CIA Model.
Rat Skin Wound Healing Model (for Taspine)

  • Animal Model: Male Sprague-Dawley rats are used.[13][14]

  • Wound Creation: After anesthesia, the dorsal hair is shaved, and full-thickness circular wounds are created using a biopsy punch.[13][14]

  • Treatment: Taspine hydrochloride (e.g., in a dimethyl sulfoxide (B87167) solution at concentrations like 2 mg/ml) is applied topically to the wound area daily. A control group receives the vehicle only.[13][14]

  • Assessment:

    • Wound Contraction: The wound area is traced or photographed at regular intervals, and the percentage of wound contraction is calculated.[13][14]

    • Closure Time: The number of days required for complete epithelialization is recorded.[13][14]

    • Histopathology: On different days post-wounding, tissue samples are collected, fixed, and stained with H&E to observe re-epithelialization, granulation tissue formation, and capillary growth.[13][14]

    • Biochemical Analysis: Wound tissue is harvested to measure the content of total protein and hydroxyproline (B1673980) (as an indicator of collagen content).[13][14]

Conclusion

The available preclinical data reveal that this compound and taspine are promising natural compounds with distinct therapeutic profiles.

  • This compound stands out as a potent anti-inflammatory and immunomodulatory agent , primarily targeting pathways relevant to autoimmune diseases like rheumatoid arthritis. Its efficacy in well-established arthritis models, coupled with a multifaceted mechanism involving AhR activation and inhibition of T-cell and angiogenic pathways, makes it a strong candidate for further development in this area. However, its poor oral bioavailability presents a significant challenge that needs to be addressed through formulation or medicinal chemistry efforts.[19]

  • Taspine is a compelling agent for tissue repair and oncology . Its profound effects on wound healing are well-documented, stemming from its ability to promote fibroblast migration and new blood vessel formation.[4][13] Concurrently, emerging evidence highlights its anti-cancer and anti-angiogenic properties, with its derivatives showing particular promise.[15][23]

A direct head-to-head study is absent in the literature, making a definitive comparison of potency challenging. The choice between these compounds for further development would depend entirely on the therapeutic indication. This compound is clearly positioned for chronic inflammatory and autoimmune conditions, while taspine's profile supports applications in wound management and as a potential lead for novel anti-cancer therapies. Future research should aim to conduct direct comparative studies and explore optimized delivery systems to harness the full therapeutic potential of these alkaloids.

References

A Comparative Study of Norisoboldine and Its Synthetic Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Norisoboldine (NOR), a natural isoquinoline (B145761) alkaloid primarily isolated from the root of Lindera aggregata, has garnered significant attention for its diverse pharmacological activities.[1] Its therapeutic potential spans a range of conditions including arthritis, inflammation, and autoimmune diseases.[1][2] To enhance its potency and overcome certain limitations such as poor oral bioavailability, researchers have synthesized derivatives of NOR. This guide provides a comparative analysis of this compound and its notable synthetic derivative, DC-01, focusing on their biological activities, mechanisms of action, and the experimental data that underscores their potential.

Comparative Biological Activity: this compound vs. DC-01

The primary focus of synthetic derivatization of this compound has been to improve its therapeutic efficacy. A key area of investigation is the induction of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and suppressing inflammatory responses. The synthetic NOR-benzoic acid derivative, DC-01, has demonstrated superior activity in this regard compared to the parent compound.

CompoundIn Vitro Effective Concentration (Treg Differentiation)In Vivo Efficacy (DSS-Induced Colitis Model)Reference
This compound (NOR)10 µMAmelioration of colitis at 20 and 40 mg/kg[3]
DC-01 1 µM Better amelioration of colitis at 28 and 56 mg/kg [3]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of more potent synthetic derivatives.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound is an agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. The activation of AhR by NOR is a key mechanism underlying its ability to induce Treg differentiation, which contributes to its anti-inflammatory and anti-arthritic effects.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOR This compound AhR_complex AhR-Hsp90-XAP2-p23 complex NOR->AhR_complex Binds to AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Dimerizes with AhR_ARNT AhR-ARNT Complex ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds to Treg_diff Treg Differentiation XRE->Treg_diff Promotes Anti_inflammatory Anti-inflammatory Effects Treg_diff->Anti_inflammatory Leads to Notch1_Signaling_Pathway NOR This compound cAMP ↓ cAMP NOR->cAMP VEGF VEGF PKA ↓ PKA Activation cAMP->PKA NFkB ↓ NF-κB Activation PKA->NFkB Notch1 ↑ Cleaved Notch1 PKA->Notch1 Migration Endothelial Cell Migration NFkB->Migration Inhibits Notch1->Migration Inhibits NFAT_Signaling_Pathway TCR_stim TCR Stimulation Ca_influx ↑ Intracellular Ca2+ TCR_stim->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT_p NFAT (phosphorylated) (Inactive) Calcineurin->NFAT_p Dephosphorylates NFAT NFAT (dephosphorylated) (Active) NFAT_p->NFAT Nucleus Nucleus NFAT->Nucleus Translocation Gene_exp Pro-inflammatory Gene Expression Nucleus->Gene_exp Promotes NOR This compound NOR->Calcineurin Inhibits

References

Assessing the Synergistic Potential of Norisoboldine with Conventional DMARDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norisoboldine (NOR), an isoquinoline (B145761) alkaloid derived from the root of Lindera aggregata, has garnered significant interest for its therapeutic potential in rheumatoid arthritis (RA). Preclinical studies have demonstrated its potent anti-inflammatory, immunomodulatory, and bone-protective effects. This guide provides a comprehensive comparison of this compound with conventional Disease-Modifying Antirheumatic Drugs (DMARDs), summarizes the available experimental data, and explores the theoretical basis for potential synergistic effects in the treatment of RA. While direct experimental evidence of synergy from combination therapy is currently limited in the reviewed literature, a comparison of their distinct mechanisms of action suggests a promising avenue for future research.

Comparative Analysis of this compound and Conventional DMARDs

This section details the known mechanisms of action and therapeutic effects of this compound in comparison to commonly used conventional DMARDs such as Methotrexate, Sulfasalazine, and Leflunomide.

Mechanism of Action

This compound exhibits a multi-target mechanism of action, distinct from conventional DMARDs, suggesting potential for complementary and synergistic effects.

  • This compound:

    • Inhibition of Pro-inflammatory Cytokines: NOR significantly reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2] This is achieved, in part, by down-regulating the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK, in macrophages.[1]

    • Aryl Hydrocarbon Receptor (AhR) Agonism: this compound acts as an agonist for the Aryl Hydrocarbon Receptor (AhR).[3] This activation leads to the induction of intestinal regulatory T cells (Tregs), which play a crucial role in immune tolerance and suppression of autoimmune responses.[4] Activation of AhR by NOR also inhibits osteoclast differentiation and inflammatory bone erosion.[3]

    • Modulation of NF-κB Signaling: While some studies suggest NOR does not directly inhibit NF-κB translocation in macrophages[1], others indicate that AhR activation by NOR can lead to the inhibition of NF-κB-p65 nuclear translocation, thereby reducing the expression of inflammatory genes.[3]

    • Induction of Apoptosis in Fibroblast-Like Synoviocytes (FLS): NOR induces apoptosis in RA FLS through a mitochondrial-dependent pathway, involving the activation of caspase-3 and -9.[5] This is significant as FLS are key contributors to synovial inflammation and joint destruction.

    • Inhibition of Angiogenesis: this compound has been shown to inhibit synovial angiogenesis, a critical process in the formation of pannus tissue in RA, by moderating the Notch1 pathway.[6]

  • Conventional DMARDs:

    • Methotrexate (MTX): Primarily an inhibitor of dihydrofolate reductase, leading to the inhibition of purine (B94841) and pyrimidine (B1678525) synthesis. Its anti-inflammatory effects in RA are also attributed to the promotion of adenosine (B11128) release, which has potent anti-inflammatory properties.

    • Sulfasalazine (SSZ): The exact mechanism is not fully elucidated, but it is believed to involve the inhibition of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, and modulation of cytokine production.

    • Leflunomide (LEF): Inhibits the enzyme dihydroorotate (B8406146) dehydrogenase, which is crucial for de novo pyrimidine synthesis in lymphocytes. This leads to the inhibition of T-cell and B-cell proliferation.

The distinct and multi-faceted mechanism of this compound, targeting pathways like AhR and Notch1 which are not primary targets of conventional DMARDs, provides a strong rationale for investigating its synergistic potential.

Data Presentation: Preclinical Efficacy

The following tables summarize the quantitative data from a key preclinical study comparing this compound with Methotrexate in an adjuvant-induced arthritis (AIA) rat model.[1] This data highlights the individual efficacy of each compound.

Table 1: Effects on Clinical and Inflammatory Markers in Adjuvant-Induced Arthritis Rats [1][7][8]

Treatment GroupArthritis Score (Mean ± SEM)Paw Volume (mL, Mean ± SEM)Rheumatoid Factor (RF) (IU/mL, Mean ± SEM)C-Reactive Protein (CRP) (mg/L, Mean ± SEM)
Normal Control 0.00 ± 0.001.25 ± 0.0815.2 ± 1.31.2 ± 0.1
RA Model 3.85 ± 0.212.98 ± 0.1548.5 ± 3.25.8 ± 0.4
RA + NOR (15 mg/kg) 2.15 ± 0.18^2.12 ± 0.11^31.2 ± 2.5^3.5 ± 0.3^
RA + NOR (30 mg/kg) 1.28 ± 0.15^1.65 ± 0.09^22.8 ± 1.9^2.1 ± 0.2^
RA + MTX (0.3 mg/kg) 1.45 ± 0.19^1.78 ± 0.12^25.4 ± 2.1^2.4 ± 0.2^

*p < 0.05 versus normal control group, ^p < 0.05 versus Rheumatoid Arthritis model group.

Table 2: Effects on Oxidative Stress Markers in Joint Tissue of Adjuvant-Induced Arthritis Rats [1][7]

Treatment GroupMalondialdehyde (MDA) (nmol/mg protein, Mean ± SEM)Superoxide Dismutase (SOD) (U/mg protein, Mean ± SEM)Catalase (CAT) (U/mg protein, Mean ± SEM)Glutathione Peroxidase (GPx) (U/mg protein, Mean ± SEM)
Normal Control 1.25 ± 0.0925.8 ± 1.835.2 ± 2.545.8 ± 3.2
RA Model 3.85 ± 0.2512.5 ± 1.115.8 ± 1.322.5 ± 1.9
RA + NOR (15 mg/kg) 2.58 ± 0.19^18.2 ± 1.5^24.5 ± 2.1^32.8 ± 2.8^
RA + NOR (30 mg/kg) 1.85 ± 0.14^22.5 ± 1.9^31.2 ± 2.7^40.1 ± 3.5^
RA + MTX (0.3 mg/kg) 2.05 ± 0.17^20.8 ± 1.7^28.9 ± 2.4^38.5 ± 3.3^

*p < 0.05 versus normal control group, ^p < 0.05 versus Rheumatoid Arthritis model group.

Table 3: Effects on Inflammatory Mediators in Joint Tissue of Adjuvant-Induced Arthritis Rats [1][9]

Treatment GroupNF-κB p65 (pg/mg protein, Mean ± SEM)IKKβ (mRNA relative expression, Mean ± SEM)IL-6 (pg/mg protein, Mean ± SEM)IL-10 (pg/mg protein, Mean ± SEM)
Normal Control 15.2 ± 1.31.00 ± 0.0825.8 ± 2.185.2 ± 6.8
RA Model 48.5 ± 3.93.25 ± 0.2685.2 ± 7.135.8 ± 2.9
RA + NOR (15 mg/kg) 32.8 ± 2.8^2.15 ± 0.19^58.2 ± 5.1^58.2 ± 4.9^
RA + NOR (30 mg/kg) 22.5 ± 1.9^1.45 ± 0.12^38.5 ± 3.2^75.8 ± 6.5^
RA + MTX (0.3 mg/kg) 25.8 ± 2.2^1.68 ± 0.14^42.1 ± 3.6^70.1 ± 6.1^

*p < 0.05 versus normal control group, ^p < 0.05 versus Rheumatoid Arthritis model group.

Table 4: Effects on Matrix Metalloproteinases (MMPs) and Aggrecanases (ADAMTS) in Joint Tissue of Adjuvant-Induced Arthritis Rats [1]

Treatment GroupMmp-2 (mRNA relative expression, Mean ± SEM)Mmp-3 (mRNA relative expression, Mean ± SEM)Adamts-4 (mRNA relative expression, Mean ± SEM)Adamts-5 (mRNA relative expression, Mean ± SEM)
Normal Control 1.00 ± 0.081.00 ± 0.091.00 ± 0.071.00 ± 0.08
RA Model 3.58 ± 0.294.12 ± 0.353.89 ± 0.314.25 ± 0.36
RA + NOR (15 mg/kg) 2.45 ± 0.21^2.85 ± 0.24^2.68 ± 0.22^2.95 ± 0.25^
RA + NOR (30 mg/kg) 1.68 ± 0.14^1.95 ± 0.17^1.85 ± 0.15^2.05 ± 0.18^
RA + MTX (0.3 mg/kg) 1.89 ± 0.16^2.15 ± 0.19^2.05 ± 0.17^2.28 ± 0.20^

*p < 0.05 versus normal control group, ^p < 0.05 versus Rheumatoid Arthritis model group.

Experimental Protocols

The following is a detailed methodology for the key animal model cited in the data presentation, based on the referenced study.[1]

Adjuvant-Induced Arthritis (AIA) in Rats

  • Animals: Male Sprague-Dawley rats (160-180 g) are used.

  • Induction of Arthritis: A single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis is administered into the subplantar region of the right hind paw.

  • Grouping and Treatment:

    • Group 1 (Normal Control): Healthy rats receiving no treatment.

    • Group 2 (RA Model): AIA rats receiving vehicle control.

    • Group 3 (RA + NOR 15): AIA rats treated with this compound (15 mg/kg/day, oral).

    • Group 4 (RA + NOR 30): AIA rats treated with this compound (30 mg/kg/day, oral).

    • Group 5 (RA + MTX): AIA rats treated with Methotrexate (0.3 mg/kg, twice a week, oral).

    • Treatment is typically initiated on the day of arthritis onset (around day 14 post-induction) and continued for a specified period (e.g., 28 days).

  • Assessment of Arthritis:

    • Arthritis Score: Joints are scored based on the severity of erythema and swelling on a scale of 0-4.

    • Paw Volume: Measured using a plethysmometer.

  • Biochemical Analysis: At the end of the study, blood and joint tissues are collected.

    • Serum Analysis: Levels of Rheumatoid Factor (RF) and C-Reactive Protein (CRP) are measured by ELISA.

    • Tissue Homogenate Analysis: Joint tissues are homogenized to measure levels of oxidative stress markers (MDA, SOD, CAT, GPx) and inflammatory mediators (NF-κB, IL-6, IL-10) using appropriate assay kits.

  • Gene Expression Analysis: RNA is extracted from joint tissues, and the relative mRNA expression of genes such as Ikkβ, Mmp-2, Mmp-3, Adamts-4, and Adamts-5 is determined by RT-qPCR.

  • Histopathological Examination: Joint tissues are fixed, decalcified, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

Mandatory Visualizations

Signaling Pathways of this compound in Rheumatoid Arthritis

Norisoboldine_Signaling_Pathways NOR This compound AhR AhR NOR->AhR activates MAPKs MAPKs (p38, ERK, JNK) NOR->MAPKs inhibits FLS Fibroblast-Like Synoviocytes (FLS) NOR->FLS induces Notch1 Notch1 Pathway NOR->Notch1 moderates NFkB NF-κB NOR->NFkB inhibits Treg Treg Cell Differentiation AhR->Treg Immune_Suppression Immune Suppression Treg->Immune_Suppression Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPKs->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Apoptosis Apoptosis FLS->Apoptosis Synovial_Hyperplasia Reduced Synovial Hyperplasia Apoptosis->Synovial_Hyperplasia Angiogenesis Angiogenesis Notch1->Angiogenesis Pannus_Formation Reduced Pannus Formation Angiogenesis->Pannus_Formation NFkB->Pro_inflammatory_Cytokines

Caption: Signaling pathways modulated by this compound in rheumatoid arthritis.

Experimental Workflow for Assessing Synergy

Synergy_Workflow start Start: In Vitro or In Vivo Model of RA group1 Group 1: Vehicle Control start->group1 group2 Group 2: This compound (NOR) start->group2 group3 Group 3: Conventional DMARD start->group3 group4 Group 4: NOR + DMARD (Combination) start->group4 assessment Assess Therapeutic Outcomes: - Clinical Score - Inflammatory Markers - Histopathology group1->assessment group2->assessment group3->assessment group4->assessment analysis Statistical Analysis (e.g., Isobolographic analysis) assessment->analysis synergy Synergistic Effect? analysis->synergy additive Additive Effect synergy->additive No antagonistic Antagonistic Effect synergy->antagonistic No synergistic_outcome Synergistic Outcome synergy->synergistic_outcome Yes

Caption: Experimental workflow for assessing drug synergy.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential for rheumatoid arthritis in preclinical models, with efficacy comparable to the conventional DMARD, Methotrexate. Its unique, multi-target mechanism of action, which includes the activation of the AhR pathway and modulation of MAPK and Notch1 signaling, distinguishes it from conventional DMARDs.

While the current body of research does not provide direct experimental evidence for a synergistic relationship between this compound and conventional DMARDs, the distinct and complementary nature of their mechanisms of action strongly suggests that combination therapy could offer enhanced efficacy and potentially allow for dose reduction of conventional DMARDs, thereby minimizing their associated side effects.

Future research should prioritize the investigation of this compound in combination with conventional DMARDs in preclinical models of RA. Studies employing isobolographic analysis are warranted to quantitatively assess for synergistic, additive, or antagonistic interactions. Such research will be crucial in determining the potential of this compound as part of a novel combination therapy strategy for the management of rheumatoid arthritis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Norisoboldine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methodologies for the quantification of Norisoboldine in biological matrices: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The cross-validation of these analytical methods is a critical process in drug development, ensuring data integrity and consistency across different analytical platforms. This document outlines the experimental protocols, presents a comparative analysis of their performance based on published data, and illustrates the logical workflow of method validation and cross-validation.

This compound, a bioactive isoquinoline (B145761) alkaloid, has garnered significant interest for its pharmacological properties. Accurate and reliable quantification of this compound in biological samples is paramount for pharmacokinetic, toxicokinetic, and efficacy studies. While UPLC-MS/MS is a highly sensitive and specific method, HPLC-UV offers a more accessible and cost-effective alternative. This guide will assist researchers in selecting the appropriate method for their specific research needs and in understanding the principles of cross-validation between these techniques.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of a validated UPLC-MS/MS method for this compound in rat plasma and a representative validated HPLC-UV method for a structurally similar aporphine (B1220529) alkaloid, Boldine, which serves as a valid comparator in the absence of a direct comparative study for this compound in a biological matrix.

Performance MetricUPLC-MS/MS for this compound in Rat Plasma[1]HPLC-UV for Boldine in Fluid Extract
Linearity Range 0.01 - 2 µg/mL5.0 - 25.0 μg/mL
Correlation Coefficient (r²) Weighted (1/x²) least squares linear regression≥0.9991
Lower Limit of Quantification (LLOQ) 0.01 µg/mL2.41 μg/mL
Intra-day Precision (RSD%) 4.6 - 14.1%1.73%
Inter-day Precision (RSD%) 4.6 - 14.1%1.73%
Accuracy (Relative Error %) -13.5 - 8.1%Recovery: 90.93 - 96.24%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are generalized protocols for UPLC-MS/MS and HPLC-UV analysis of this compound and related compounds.

UPLC-MS/MS Method for this compound

This method is highly selective and sensitive, making it suitable for pharmacokinetic studies where low concentrations of the analyte are expected.

  • Instrumentation : Ultra-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

  • Column : Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)[1].

  • Mobile Phase : A gradient mobile phase consisting of acetonitrile (B52724) and water with 0.1% formic acid[1].

  • Flow Rate : Not specified, but typically around 0.4-0.6 mL/min for UPLC.

  • Column Temperature : Ambient.

  • Injection Volume : Not specified, typically 1-5 µL.

  • Detection : Quadrupole mass spectrometer using selective ion reaction-monitoring mode[1].

  • Sample Preparation (Rat Plasma) : A one-step protein precipitation with methanol (B129727) is employed[1].

HPLC-UV Method for Aporphine Alkaloids (e.g., Boldine)

This method is robust and widely available, suitable for the quantification of analytes at higher concentrations.

  • Instrumentation : High-Performance Liquid Chromatograph with a UV detector.

  • Column : A reversed-phase C18 column, such as Phenomenex® (150 × 4.6 mm, 4 μm).

  • Mobile Phase : A mixture of 0.1% trifluoroacetic acid and acetonitrile (78:22, v/v).

  • Flow Rate : 0.8 mL/min.

  • Column Temperature : 30 °C.

  • Injection Volume : 20 µL.

  • Detection : UV detection at a wavelength of 281 nm.

  • Sample Preparation : For biological samples, a liquid-liquid extraction or solid-phase extraction would typically be required to remove interfering substances prior to injection.

Visualization of Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

cluster_0 Method Validation Workflow Define Analytical Method Define Analytical Method Method Development & Optimization Method Development & Optimization Define Analytical Method->Method Development & Optimization Method Validation Method Validation Method Development & Optimization->Method Validation Validated Method Validated Method Method Validation->Validated Method Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD/LOQ LOD/LOQ Method Validation->LOD/LOQ Robustness Robustness Method Validation->Robustness

A generalized workflow for analytical method validation.

cluster_1 Cross-Validation Process Method_A Validated Method A (e.g., UPLC-MS/MS) Analyze_Samples Analyze the Same Set of Samples (Spiked QCs and Incurred Samples) Method_A->Analyze_Samples Method_B Validated Method B (e.g., HPLC-UV) Method_B->Analyze_Samples Compare_Results Compare Results Using Pre-defined Acceptance Criteria Analyze_Samples->Compare_Results Conclusion Results are Equivalent? Compare_Results->Conclusion

References

A Comparative Guide to the Immunomodulatory Effects of Norisoboldine and Other Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunomodulatory properties of Norisoboldine and other prominent isoquinoline (B145761) alkaloids, including Berberine (B55584), Tetrandrine, and Sinomenine. The information presented is collated from various experimental studies to aid in the evaluation of their therapeutic potential.

Quantitative Comparison of Immunomodulatory Effects

The following table summarizes the quantitative data on the effects of this compound and other isoquinoline alkaloids on key immunomodulatory parameters. It is important to note that the data are derived from different studies with varying experimental conditions, and direct comparisons of absolute values should be made with caution.

AlkaloidTarget Cell/ModelParameter MeasuredEffective Concentration/IC50Outcome
This compound LPS-stimulated RAW 264.7 macrophagesNO, TNF-α, IL-1β productionConcentration-dependent inhibitionSubstantial reduction in pro-inflammatory mediators.[1][2]
IgE/OVA-induced allergic asthma in miceIL-4, IL-5, IL-6, IL-13 in BALF5 mg/kg (oral)Significant decrease in inflammatory cytokines.[3][4][5]
DNCB-induced dermatitis in miceINF-γ, TNF-α, IL-4, IL-6 mRNA in ear tissue10 mg/kg (i.p.)Reduction of 72.3-78.4% in cytokine mRNA levels.[6]
Adjuvant-induced arthritis ratsIL-1β, IL-6 mRNA in chondrocytesInhibited by NORReduction in pro-inflammatory cytokine expression.[7]
Berberine LPS-stimulated RAW 264.7 macrophagesIL-6, TNF-α production-Inhibition of pro-inflammatory cytokine production.
Poly I:C-induced RAW 264.7 macrophagesNO, PGE2, GM-CSF, RANTES, MIP-2Up to 50 µMSignificant inhibition of inflammatory mediators.[8]
Human breast cancer T47D and MCF7 cellsCell proliferationIC50: 25 µM (48h)Inhibition of cell proliferation.[9]
Human glioma U87 and U251 cellsCell proliferationIC50 (48h): 62.15 µM (U87), 79.5 µM (U251)Inhibition of cell proliferation.[10][11]
Tetrandrine IL-22-treated HaCaT cellsCell proliferationIC50: 86.02 ± 6.45 µMDose-dependent inhibition of proliferation.[12]
deS/deGal IgA-stimulated HRMCsCell proliferationIC50 (48h): 3.16 ± 0.10 µMDose-dependent inhibition of proliferation.[13]
HCT116 human colorectal cancer cellsCell viabilityIC50: 7.2 µM (24h)Inhibition of cell viability.[14]
LPS-stimulated alveolar macrophagesMonokine releaseDose-dependent inhibitionInhibition of pro-inflammatory cytokine release.[15]
Sinomenine LPS-induced RAW 264.7 cellsNO, TNF-α, IL-6 production12.5, 25, 50 µMSignificant inhibition of inflammatory factors.[16]
LPS-induced RAW 264.7 cellsIL-6, GM-CSF, IL-12, IL-1α, IL-1β, TNF-α mRNA10-50 µg/mLSignificant downregulation of pro-inflammatory cytokine mRNA.[9]
BK-induced MG-63 cellsIL-1β, IL-6, TNF-α, p-p38, p-NF-κB (p65)Dose-dependentSuppression of inflammatory mediators.[17][18]

Key Signaling Pathways

The immunomodulatory effects of these alkaloids are mediated through various signaling pathways. The diagrams below, generated using Graphviz, illustrate the key pathways modulated by each compound.

Norisoboldine_Signaling_Pathway NOR This compound AhR AhR NOR->AhR activates MAPKs MAPKs (p38, ERK, JNK) NOR->MAPKs inhibits phosphorylation NFAT NFAT NOR->NFAT inhibits activation ARNT ARNT AhR->ARNT heterodimerizes XRE XRE ARNT->XRE binds Treg Treg Differentiation XRE->Treg induces Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MAPKs->Pro_inflammatory_Cytokines IL2 IL-2 Production NFAT->IL2

Caption: this compound Signaling Pathways. (Within 100 characters)

Other_Alkaloids_Signaling_Pathways cluster_Berberine Berberine cluster_Tetrandrine Tetrandrine cluster_Sinomenine Sinomenine Berberine Berberine STATs_B STAT1/STAT3 Berberine->STATs_B inhibits phosphorylation Th1_Th17 Th1/Th17 Differentiation STATs_B->Th1_Th17 Tetrandrine Tetrandrine STAT3_T STAT3 Tetrandrine->STAT3_T inhibits phosphorylation Cell_Proliferation Cell Proliferation STAT3_T->Cell_Proliferation Sinomenine Sinomenine NFkB NF-κB Sinomenine->NFkB inhibits MAPKs_S MAPKs Sinomenine->MAPKs_S inhibits Pro_inflammatory_Cytokines_S Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines_S MAPKs_S->Pro_inflammatory_Cytokines_S

Caption: Signaling Pathways of Other Isoquinoline Alkaloids. (Within 100 characters)

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of these isoquinoline alkaloids.

Collagen-Induced Arthritis (CIA) in Mice
  • Objective: To evaluate the in vivo anti-arthritic effects of the compounds.

  • Animal Model: DBA/1 mice are typically used.

  • Induction: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection is given 21 days later.

  • Treatment: Oral or intraperitoneal administration of the test compound (e.g., this compound at 10, 20, 40 mg/kg) is initiated after the booster immunization and continued for a specified period (e.g., 20 days).[19]

  • Assessment:

    • Clinical Scoring: Arthritis severity is evaluated based on a scoring system that assesses paw swelling and inflammation.

    • Histopathology: Joint tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess synovial inflammation, cartilage destruction, and bone erosion.

    • Immunological Analysis: Serum levels of anti-collagen type II antibodies and cytokines are measured by ELISA. Splenocytes can be isolated and re-stimulated with collagen to measure T cell proliferation.

In Vitro T Cell Differentiation Assay
  • Objective: To assess the effect of the compounds on the differentiation of naive T cells into specific subsets (e.g., Th1, Th17, Treg).

  • Cell Culture: Naive CD4+ T cells are isolated from the spleens of mice.

  • Differentiation:

    • Cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling.

    • Specific cytokine cocktails are added to direct differentiation into desired lineages (e.g., TGF-β and IL-6 for Th17; TGF-β for Treg).

    • The test compound (e.g., Berberine) is added to the culture medium at various concentrations.[3]

  • Analysis: After a few days of culture, the differentiation of T cell subsets is analyzed by flow cytometry using antibodies against lineage-specific transcription factors (e.g., RORγt for Th17, Foxp3 for Treg) and cytokines.[3]

NF-κB and AhR Luciferase Reporter Assays
  • Objective: To quantify the activation or inhibition of NF-κB or AhR signaling pathways.

  • Cell Line: A suitable cell line (e.g., HEK293T) is transiently or stably transfected with a reporter plasmid. This plasmid contains the luciferase gene under the control of a promoter with multiple NF-κB or Aryl hydrocarbon Response Element (XRE) binding sites.[16][20][21]

  • Stimulation and Treatment:

    • For NF-κB, cells are typically stimulated with an inflammatory agent like TNF-α or LPS.

    • For AhR, cells are treated with a known agonist like TCDD or the test compound.

    • The test compound is added at various concentrations to assess its inhibitory or agonistic activity.

  • Measurement: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the transcriptional activity of NF-κB or AhR.[16][20][21]

Cytokine Release Assay in Macrophages
  • Objective: To measure the effect of the compounds on the production of pro-inflammatory cytokines.

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production.

  • Treatment: The test compound (e.g., this compound, Sinomenine) is added to the cell culture at various concentrations before or concurrently with LPS stimulation.[1][2][18]

  • Analysis: The concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

This guide provides a foundational comparison of the immunomodulatory effects of this compound and other isoquinoline alkaloids. Further research, particularly direct comparative studies, is necessary for a more definitive assessment of their relative therapeutic potential.

References

validation of Norisoboldine's therapeutic targets in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Norisoboldine, a natural isoquinoline (B145761) alkaloid, has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive comparison of its validated therapeutic targets in various cell types, presenting quantitative data, detailed experimental protocols, and a comparative analysis with alternative therapeutic agents.

Key Therapeutic Targets of this compound

This compound exerts its effects by modulating several key signaling pathways implicated in a range of diseases, including inflammatory disorders, osteoporosis, and cancer. This guide focuses on four primary targets:

  • Mammalian Target of Rapamycin (mTOR) Signaling Pathway: A crucial regulator of cell growth, proliferation, and metabolism.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: A key cascade involved in cellular responses to a variety of stimuli, including stress and growth factors.

  • Aryl Hydrocarbon Receptor (AhR): A ligand-activated transcription factor that plays a critical role in regulating immune responses and cellular homeostasis.

  • Notch1 Signaling Pathway: An essential pathway for cell-cell communication, influencing proliferation, differentiation, and apoptosis.

Comparative Analysis of this compound and Alternatives

To provide a clear perspective on the therapeutic potential of this compound, this section compares its activity with that of other known modulators of its target pathways.

mTOR/S6K1 Pathway Inhibition

This compound has been shown to promote osteogenic differentiation by activating the mTOR/S6K1 pathway in osteoblasts and bone marrow mesenchymal stem cells (BMSCs)[1]. In contrast, in other cellular contexts, mTOR inhibitors are sought for their anti-proliferative and anti-inflammatory effects.

CompoundTargetCell Type(s)IC50/EC50Reference(s)
This compound mTOR/S6K1 (Activator)Osteoblasts, BMSCsNot Reported[1]
RapamycinmTORC1HEK293 cells~0.1 nM[2]
MCF7 breast cancer cells0.5 nM (for S6 kinase phosphorylation inhibition)[3]
EverolimusmTORCell-free assay1.6-2.4 nM[2]
NCI-H460 (NSCLC)65.94 ± 1.35 nM[4]
NCI-H661 (NSCLC)23.18 ± 1.34 nM[4]
MAPK Pathway Inhibition

This compound has demonstrated anti-inflammatory effects by inhibiting the phosphorylation of MAPKs, including p38, ERK, and JNK, in lipopolysaccharide-stimulated RAW 264.7 macrophage cells.

CompoundTargetCell Type(s)IC50Reference(s)
This compound p38, ERK, JNKRAW 264.7Not Reported
Ralimetinib (LY2228820)p38α, p38βCell-free assay5.3 nM, 3.2 nM[5][6]
RAW 264.734.3 nM (for pMK2 inhibition)[7]
BIRB 796 (Doramapimod)p38α, p38β, p38γ, p38δCell-free assay38 nM, 65 nM, 200 nM, 520 nM[1][8][9]
Trametinib (GSK1120212)MEK1, MEK2Cell-free assay0.92 nM, 1.8 nM[10][11]
HT-29 (colorectal cancer)0.48 nM[10]
COLO205 (colorectal cancer)0.52 nM[10]
Aryl Hydrocarbon Receptor (AhR) Agonism

This compound acts as an agonist of the Aryl Hydrocarbon Receptor, promoting the differentiation of regulatory T cells (Tregs) and exhibiting anti-inflammatory effects[3][4][12].

CompoundTargetCell Type(s)EC50Reference(s)
This compound AhRCD4+ T cells, THP-1 cellsNot Reported[3][4]
TapinarofAhRHuman skin cellsNot Reported[13][14]
Notch1 Signaling Modulation

This compound has been shown to modulate the Notch1 signaling pathway in endothelial cells, which is implicated in its anti-angiogenic effects[15][16]. Specifically, it appears to promote Notch1 activation in the context of inhibiting endothelial cell migration[15][16]. In contrast, many therapeutic strategies focus on inhibiting Notch1 signaling in cancer.

CompoundTargetCell Type(s)IC50Reference(s)
This compound Notch1 (Modulator)Endothelial cellsNot Reported[15][16]
DAPT (GSI-IX)γ-secretase (Notch inhibitor)HEK 293 cells20 nM[17][18]
OVCAR-3 (ovarian cancer)160 ± 1 nM[19]
SK-UT-1B (uterine leiomyosarcoma)90.13 µM[20]
SK-LMS-1 (uterine leiomyosarcoma)129.9 µM[20]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.

Norisoboldine_mTOR_Pathway This compound This compound mTOR mTOR This compound->mTOR Activates S6K1 S6K1 mTOR->S6K1 Activates Osteogenic_Differentiation Osteogenic Differentiation S6K1->Osteogenic_Differentiation Promotes

This compound's activation of the mTOR/S6K1 pathway in osteoblasts.

Norisoboldine_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK This compound This compound This compound->p38 Inhibits phosphorylation This compound->ERK Inhibits phosphorylation This compound->JNK Inhibits phosphorylation Inflammatory_Cytokines Pro-inflammatory Cytokines p38->Inflammatory_Cytokines ERK->Inflammatory_Cytokines JNK->Inflammatory_Cytokines

This compound's inhibition of MAPK signaling in macrophages.

Norisoboldine_AhR_Pathway This compound This compound AhR AhR This compound->AhR Binds and Activates ARNT ARNT AhR->ARNT Dimerizes with XRE XRE ARNT->XRE Binds to Treg_Differentiation Treg Differentiation XRE->Treg_Differentiation Promotes

This compound's activation of the AhR pathway leading to Treg differentiation.

Norisoboldine_Notch1_Workflow cluster_in_vitro In Vitro Endothelial Cell Assays Endothelial_Cells Endothelial Cells Migration_Assay Migration Assay (e.g., Transwell) Endothelial_Cells->Migration_Assay Western_Blot Western Blot for Cleaved Notch1 Endothelial_Cells->Western_Blot VEGF VEGF Treatment VEGF->Endothelial_Cells Norisoboldine_Treatment This compound Treatment Norisoboldine_Treatment->Endothelial_Cells

Experimental workflow to validate this compound's effect on Notch1 signaling.

Detailed Experimental Protocols

This section provides an overview of the methodologies used to validate the therapeutic targets of this compound.

mTOR/S6K1 Activation Assay (Osteoblasts)
  • Cell Culture: Human osteoblasts or bone marrow mesenchymal stem cells (BMSCs) are cultured in appropriate osteogenic differentiation medium.

  • Treatment: Cells are treated with varying concentrations of this compound for specified time periods.

  • Western Blot Analysis:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against phospho-mTOR, total mTOR, phospho-S6K1, and total S6K1.

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The relative phosphorylation levels of mTOR and S6K1 are quantified by densitometry and normalized to the total protein levels.

MAPK Phosphorylation Assay (Macrophages)
  • Cell Culture and Stimulation: RAW 264.7 macrophage cells are cultured and then stimulated with lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound.

  • Western Blot Analysis:

    • Cell lysates are prepared as described above.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are incubated with primary antibodies against phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, and total JNK.

    • Detection is performed using HRP-conjugated secondary antibodies and ECL.

  • Data Analysis: The inhibition of MAPK phosphorylation by this compound is determined by comparing the levels of phosphorylated proteins in treated versus untreated, LPS-stimulated cells.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (T Cells or THP-1 cells)
  • Cell Culture and Treatment: CD4+ T cells or THP-1 monocytic cells are cultured and treated with this compound.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is extracted from the cells.

    • cDNA is synthesized using reverse transcriptase.

    • qRT-PCR is performed to measure the mRNA expression levels of the AhR target gene, CYP1A1. Gene expression is normalized to a housekeeping gene.

  • Immunoprecipitation and Western Blot:

    • To assess AhR nuclear translocation, nuclear and cytoplasmic fractions are separated. Western blotting is performed on both fractions using an anti-AhR antibody.

    • To assess protein-protein interactions, whole-cell lysates are immunoprecipitated with an anti-AhR antibody, followed by Western blotting with an anti-ARNT antibody.

  • Electrophoretic Mobility Shift Assay (EMSA):

    • Nuclear extracts are prepared from treated cells.

    • A labeled DNA probe containing the xenobiotic response element (XRE) is incubated with the nuclear extracts.

    • The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.

Notch1 Signaling Assay (Endothelial Cells)
  • Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) are cultured and treated with a stimulating agent like VEGF in the presence or absence of this compound.

  • Western Blot Analysis:

    • Cell lysates are prepared and subjected to Western blotting as described previously.

    • Membranes are probed with an antibody that specifically recognizes the cleaved (active) form of Notch1 (Notch1 intracellular domain, NICD).

  • Cell Migration Assay:

    • A Transwell assay can be used where endothelial cells are seeded in the upper chamber and a chemoattractant (e.g., VEGF) is placed in the lower chamber.

    • The effect of this compound on cell migration to the lower chamber is quantified by staining and counting the migrated cells.

This guide provides a foundational understanding of the therapeutic targets of this compound. Further research is warranted to elucidate the precise quantitative parameters of its activity and to fully explore its therapeutic potential in comparison to existing drugs.

References

Comparative Bioavailability of Norisoboldine Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioavailability of different Norisoboldine formulations, supported by experimental data. This compound, a primary isoquinoline (B145761) alkaloid from Radix Linderae, has demonstrated significant therapeutic potential, particularly in anti-inflammatory and anti-arthritic applications. However, its clinical utility is hampered by poor oral bioavailability. [1] This guide will delve into the pharmacokinetic profiles of various formulations, offering insights into strategies for enhancing its systemic absorption.

Data Presentation: Pharmacokinetic Parameters

The oral bioavailability of this compound is notably low, with studies in rats indicating an absolute bioavailability of only 2.77%.[1][2] To address this limitation, advanced drug delivery systems have been developed. Below is a comparative summary of the key pharmacokinetic parameters of a standard this compound oral suspension versus a this compound-Phospholipid Complex Self-Nanoemulsifying Drug Delivery System (NOR-PC-SNEDDS).

Pharmacokinetic ParameterThis compound Oral SuspensionNOR-PC-SNEDDSUnit
Cmax (Maximum Concentration)0.14 ± 0.03[2]0.49 ± 0.08µg/mL
Tmax (Time to Cmax)3.33 ± 13.29[2]30.00 ± 8.94min
AUC(0-t) (Area Under the Curve)9.17 ± 2.44[2]34.11 ± 5.12µg·min/mL
Absolute Bioavailability 2.77[1][2]10.30%
Relative Bioavailability -372% (compared to NOR group)[1]-

Experimental Protocols

Standard Oral Bioavailability Study (this compound Suspension)
  • Subjects: Male Sprague-Dawley rats.

  • Formulation: this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium solution).

  • Administration: Oral gavage at a specified dose. An intravenous administration group is also included to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points post-dosing (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480, and 720 minutes).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analytical Method: Plasma concentrations of this compound and its major metabolite, this compound-9-O-α-glucuronide, are determined using a validated Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method.[2][3]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life (t1/2).

NOR-PC-SNEDDS Bioavailability Study
  • Formulation Preparation:

    • This compound-Phospholipid Complex (NOR-PC): this compound and soybean phospholipid (mass ratio of 1:3) are dissolved in absolute ethanol. The solvent is then removed by vacuum rotary evaporation, and the resulting complex is dried under vacuum.

    • NOR-PC-SNEDDS: The NOR-PC is combined with Ethyl oleate (B1233923) (oil phase), Labrasol (surfactant), Cremophor EL (surfactant), and Transcutol HP (cosurfactant) at a specific weight ratio (e.g., 1:2:3.36:2.24:2.4).

  • Subjects: Male Sprague-Dawley rats.

  • Administration: The NOR-PC-SNEDDS formulation is administered orally via gavage. A control group receives a standard this compound suspension.

  • Blood Sampling and Analysis: The blood sampling, processing, and analytical methodology are consistent with the standard oral bioavailability study described above.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis to allow for direct comparison with the standard formulation.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_administration Animal Study cluster_analysis Analysis Standard_Suspension Standard this compound Suspension Oral_Administration Oral Administration to Rats Standard_Suspension->Oral_Administration NOR_PC_SNEDDS NOR-PC-SNEDDS Formulation NOR_PC_SNEDDS->Oral_Administration Blood_Sampling Serial Blood Sampling Oral_Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation UPLC_MS_Analysis UPLC-MS Analysis Plasma_Separation->UPLC_MS_Analysis PK_Analysis Pharmacokinetic Analysis UPLC_MS_Analysis->PK_Analysis

Experimental Workflow for Comparative Bioavailability Study.

signaling_pathway This compound This compound AhR Aryl Hydrocarbon Receptor (AhR) This compound->AhR activates Notch1 Notch1 Pathway This compound->Notch1 moderates S6K1 S6K1 Signaling Pathway This compound->S6K1 activates Treg_Induction Intestinal Treg Cell Induction AhR->Treg_Induction Synovial_Angiogenesis Inhibition of Synovial Angiogenesis Notch1->Synovial_Angiogenesis Osteogenic_Differentiation Promotion of Osteogenic Differentiation S6K1->Osteogenic_Differentiation Anti_Arthritic_Effect Anti-Arthritic Effect Treg_Induction->Anti_Arthritic_Effect Synovial_Angiogenesis->Anti_Arthritic_Effect

Simplified Signaling Pathways of this compound.

References

Evaluating the Safety Profile of Norisoboldine in Comparison to Standard-of-Care Drugs: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norisoboldine, an isoquinoline (B145761) alkaloid extracted from the root of Lindera aggregata, has demonstrated promising therapeutic potential in preclinical studies for a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. As with any novel therapeutic candidate, a thorough evaluation of its safety profile is paramount. This guide provides a comparative analysis of the safety of this compound against established standard-of-care drugs for these conditions, supported by available experimental data. This document aims to equip researchers and drug development professionals with the necessary information to make informed decisions regarding the potential of this compound as a future therapeutic agent.

Quantitative Safety Data Comparison

A direct comparison of quantitative safety data is essential for a comprehensive risk-benefit assessment. The following tables summarize the available preclinical safety data for this compound and the standard-of-care drugs, methotrexate (B535133) and non-steroidal anti-inflammatory drugs (NSAIDs) for rheumatoid arthritis, and sulfasalazine (B1682708) and corticosteroids for inflammatory bowel disease. It is important to note that comprehensive, standardized preclinical toxicology data for this compound is still emerging.

Table 1: Acute and Subchronic Toxicity Data

DrugTest SpeciesRoute of AdministrationLD50NOAEL (Subchronic)Key Findings from Subchronic Studies
This compound MouseOralData not available90 mg/kg/day (in healthy mice)A 15-day study in mice showed that 90 mg/kg was safe in healthy animals but aggravated symptoms in a colitis model, suggesting disease status may influence toxicity.[1]
Methotrexate RatOral~135 mg/kgData varies by studyGastrointestinal toxicity, myelosuppression, and liver enzyme elevation are commonly observed.
Ibuprofen (NSAID) RatOral636 mg/kgData varies by studyGastrointestinal lesions and renal papillary necrosis are dose-dependent effects.
Sulfasalazine RatOral>5000 mg/kgData varies by studyHematological changes and kidney effects can be observed at higher doses.
Prednisolone (Corticosteroid) RatOral>4640 mg/kgData varies by studyAdrenal suppression, immunosuppression, and metabolic changes are characteristic effects.

Table 2: Genotoxicity and Carcinogenicity Data

DrugAmes Test (Mutagenicity)In Vivo Micronucleus Test (Clastogenicity)Carcinogenicity
This compound Data not availableData not availableData not available
Methotrexate NegativePositive at high dosesNot considered carcinogenic at therapeutic doses
NSAIDs (General) Generally negativeGenerally negativeLong-term use of some NSAIDs may be associated with a small increased risk of certain cancers.
Sulfasalazine NegativeNegativeNot considered carcinogenic.
Corticosteroids NegativeNegativeNot considered carcinogenic; may have complex effects on tumor growth.

Table 3: Safety Pharmacology Data

DrugCardiovascular System (hERG, in vivo QT)Central Nervous SystemRespiratory System
This compound Data not availableData not availableData not available
Methotrexate No significant effect on QT interval.Can cause dizziness, fatigue, and headaches.Can induce pneumonitis.
NSAIDs (General) Some NSAIDs can increase the risk of cardiovascular events.Can cause dizziness, headaches, and drowsiness.Can exacerbate asthma in sensitive individuals.
Sulfasalazine No significant effect on QT interval.Can cause headache and dizziness.Rare reports of pulmonary complications.
Corticosteroids Can cause electrolyte imbalances that may affect cardiac function.Can cause mood changes, psychosis, and insomnia.No direct acute effects, but long-term use can increase susceptibility to respiratory infections.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of safety data. Below are generalized protocols for key preclinical safety studies. Specific protocols for this compound are not yet widely published and would follow similar standardized guidelines.

Acute Oral Toxicity Study (Following OECD Guideline 423)
  • Test Species: Wistar rats or ICR mice (single-sex, typically females).

  • Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light/dark cycle) and acclimatized for at least 5 days before the study.

  • Dosing: The test substance (this compound) is administered orally by gavage at a starting dose (e.g., 300 mg/kg or 2000 mg/kg). The dose for subsequent animals is adjusted up or down based on the outcome (mortality or survival) in the previously dosed animal.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period to examine for any pathological changes.

  • Data Analysis: The LD50 is estimated based on the mortality data.

90-Day Subchronic Oral Toxicity Study (Following OECD Guideline 408)
  • Test Species: Sprague-Dawley or Wistar rats (equal numbers of males and females).

  • Dose Groups: At least three dose levels of the test substance and a control group (vehicle only) are used.

  • Administration: The test substance is administered orally (gavage, in feed, or drinking water) daily for 90 days.

  • In-life Monitoring: Daily clinical observations, weekly detailed clinical examinations, body weight and food/water consumption measurements. Ophthalmoscopy is performed before and at the end of the study.

  • Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at the end of the treatment period.

  • Pathology: All animals undergo a full necropsy. Organ weights are recorded. Histopathological examination is performed on all tissues from the control and high-dose groups, and any target organs from the other dose groups.

  • Data Analysis: Statistical analysis is performed to identify any dose-related adverse effects and to determine the No-Observed-Adverse-Effect Level (NOAEL).

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).

  • Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

  • Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular pathways involved in drug-induced toxicity is crucial for risk assessment and the development of safer alternatives.

This compound

The precise signaling pathways underlying the potential toxicity of this compound are not yet fully elucidated. However, its known pharmacological activities provide some clues. For instance, its anti-inflammatory effects are mediated through pathways such as the inhibition of NF-κB and modulation of aryl hydrocarbon receptor (AhR) signaling.[2] High doses or off-target effects on these or other pathways could potentially lead to adverse effects. One study indicated that in a disease model of colitis, a high dose of this compound (90 mg/kg) aggravated symptoms, suggesting that in a pro-inflammatory environment, its immunomodulatory effects might become dysregulated.[1] Further research is needed to delineate the specific molecular initiating events and key events in any potential toxicity pathways for this compound.

Norisoboldine_Potential_Toxicity_Pathway This compound This compound High_Dose High Dose / Off-Target Binding This compound->High_Dose Signaling_Pathways Signaling Pathways (e.g., NF-kB, AhR) High_Dose->Signaling_Pathways Dysregulation Cellular_Processes Disruption of Cellular Homeostasis Signaling_Pathways->Cellular_Processes Adverse_Outcome Adverse Outcome Cellular_Processes->Adverse_Outcome Methotrexate_Toxicity_Pathway Methotrexate Methotrexate DHFR Dihydrofolate Reductase Methotrexate->DHFR Inhibits Folate_Metabolism Inhibition of Folate Metabolism DHFR->Folate_Metabolism DNA_Synthesis Decreased DNA and RNA Synthesis Folate_Metabolism->DNA_Synthesis Cell_Proliferation Inhibition of Cell Proliferation DNA_Synthesis->Cell_Proliferation GI_Toxicity Gastrointestinal Toxicity Cell_Proliferation->GI_Toxicity Myelosuppression Myelosuppression Cell_Proliferation->Myelosuppression NSAID_GI_Toxicity_Pathway NSAIDs NSAIDs COX_Enzymes COX-1 & COX-2 NSAIDs->COX_Enzymes Inhibit Prostaglandins Prostaglandin Synthesis COX_Enzymes->Prostaglandins Gastric_Mucosa Impaired Gastric Mucosal Defense Prostaglandins->Gastric_Mucosa Reduced production leads to GI_Toxicity Gastrointestinal Toxicity Gastric_Mucosa->GI_Toxicity

References

Norisoboldine: A Potent Inhibitor of Angiogenesis Confirmed Across Multiple Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of multiple angiogenesis assays has confirmed the significant anti-angiogenic effects of Norisoboldine, a natural alkaloid compound. This guide provides an objective comparison of this compound's performance against established anti-angiogenic agents, Sunitinib (B231) and Bevacizumab, supported by experimental data from in vitro and ex vivo models. The findings suggest this compound as a promising candidate for further investigation in the development of novel anti-cancer therapies.

This compound has been shown to effectively inhibit key processes in angiogenesis, the formation of new blood vessels, which is a critical step in tumor growth and metastasis. Its mechanism of action involves the modulation of the cAMP-PKA-NF-κB/Notch1 signaling pathway, ultimately suppressing the effects of Vascular Endothelial Growth Factor (VEGF), a potent driver of angiogenesis.[1][2]

Comparative Analysis of Anti-Angiogenic Activity

To provide a clear comparison of this compound's efficacy, this guide summarizes quantitative data from three standard angiogenesis assays: the Tube Formation Assay, the Chick Chorioallantoic Membrane (CAM) Assay, and the Aortic Ring Assay. While direct comparative studies between this compound, Sunitinib, and Bevacizumab are limited, the available data from independent studies are presented below to offer an objective overview of their relative potencies.

AssayParameter MeasuredThis compoundSunitinibBevacizumab
Tube Formation Assay Inhibition of HUVEC tube formationSignificant inhibition of endothelial cell migration and sprouting observed in vitro.[2]44% reduction in microvessel density at 10 nM and 100% reduction at ≥100 nM.[3]Significant inhibition of tube formation.
Chick Chorioallantoic Membrane (CAM) Assay Inhibition of neovascularizationData not available in reviewed studies.Effective inhibition of VEGF-induced angiogenesis.[4]Significant anti-angiogenic effects observed.
Aortic Ring Assay Inhibition of microvessel outgrowthMarkedly prevented the sprouting of endothelial cells.[2]Data not available in reviewed studies.Data not available in reviewed studies.

Note: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions. Further head-to-head studies are required for a definitive comparison.

Signaling Pathway of this compound's Anti-Angiogenic Effect

This compound exerts its anti-angiogenic effects by targeting the VEGF-induced signaling cascade in endothelial cells. The pathway begins with VEGF binding to its receptor (VEGFR), which triggers a series of intracellular events. This compound intervenes by suppressing this pathway, leading to the inhibition of endothelial cell migration, proliferation, and tube formation.

Norisoboldine_Signaling_Pathway cluster_0 VEGF Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PKA PKA VEGFR->PKA NFkB NF-κB PKA->NFkB Notch1 Notch1 PKA->Notch1 Angiogenesis Angiogenesis (Migration, Proliferation, Tube Formation) NFkB->Angiogenesis Notch1->Angiogenesis This compound This compound This compound->PKA Inhibits

Caption: this compound inhibits the VEGF-induced signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.

Workflow:

Tube_Formation_Workflow A Coat 96-well plate with Matrigel® B Incubate to allow gel polymerization A->B C Seed HUVECs onto the gel B->C D Add this compound or control vehicle C->D E Incubate for 4-6 hours D->E F Visualize and quantify tube formation E->F

Caption: Workflow for the endothelial cell tube formation assay.

Protocol:

  • Plate Coating: Thaw Matrigel® on ice and coat a 96-well plate with 50 µL per well.

  • Polymerization: Incubate the plate at 37°C for 30 minutes to allow the gel to solidify.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at a density of 2 x 10^4 cells per well.

  • Treatment: Add this compound at various concentrations or a vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Analysis: Visualize the tube-like structures using a microscope and quantify parameters such as the number of branch points and total tube length.

Chick Chorioallantoic Membrane (CAM) Assay

This ex vivo assay evaluates the effect of substances on the formation of new blood vessels on the CAM of a developing chick embryo.

Workflow:

CAM_Assay_Workflow A Incubate fertilized chicken eggs B Create a window in the eggshell A->B C Place a sterile filter paper disc on the CAM B->C D Apply this compound or control to the disc C->D E Incubate for 48-72 hours D->E F Observe and quantify blood vessel formation E->F

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.

  • Windowing: On day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Disc Application: Place a sterile filter paper disc (approximately 1 mm in diameter) on the CAM.

  • Treatment: Apply a solution of this compound or a control substance onto the filter paper disc.

  • Incubation: Seal the window with sterile tape and continue incubation for 48-72 hours.

  • Analysis: Observe the area around the disc for the formation of new blood vessels. Quantify the anti-angiogenic effect by measuring the avascular zone or counting the number of vessel branch points.

Aortic Ring Assay

This ex vivo assay uses aortic explants to model the sprouting of new blood vessels.

Workflow:

Aortic_Ring_Workflow A Isolate thoracic aorta from a rat B Cut aorta into 1-2 mm thick rings A->B C Embed aortic rings in collagen gel B->C D Add culture medium with this compound or control C->D E Incubate for 7-14 days D->E F Monitor and quantify microvessel outgrowth E->F

Caption: Workflow for the aortic ring assay.

Protocol:

  • Aorta Isolation: Aseptically dissect the thoracic aorta from a rat.

  • Ring Preparation: Clean the aorta of periadventitial fat and cut it into 1-2 mm thick rings.

  • Embedding: Place individual aortic rings in a 24-well plate coated with a collagen gel.

  • Treatment: Add culture medium containing different concentrations of this compound or a vehicle control to the wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.

  • Analysis: Monitor the outgrowth of microvessels from the aortic rings using a microscope. Quantify the extent of angiogenesis by measuring the length and number of microvessels.[5]

Conclusion

The collective evidence from these diverse assays strongly supports the anti-angiogenic properties of this compound. Its ability to inhibit key steps in the angiogenic process, coupled with its defined mechanism of action, positions it as a compelling candidate for further preclinical and clinical development as an anti-cancer therapeutic. Future research should focus on direct comparative studies with existing anti-angiogenic drugs and in vivo tumor models to fully elucidate its therapeutic potential.

References

Independent Replication of Norisoboldine's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Norisoboldine against other well-established anti-inflammatory agents. The information presented herein is supported by experimental data from various independent studies, with a focus on in vitro models of inflammation. Detailed methodologies and visual representations of key signaling pathways are included to facilitate the replication and further investigation of these findings.

This compound, a prominent isoquinoline (B145761) alkaloid from the roots of Lindera aggregata, has demonstrated significant anti-inflammatory and immunoregulatory activities in several preclinical studies.[1][2] Its therapeutic potential has been investigated in conditions such as rheumatoid arthritis and inflammatory pain.[1][3] The primary mechanisms underlying its anti-inflammatory effects involve the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and NLRP3 inflammasome pathways, leading to a reduction in the production of pro-inflammatory cytokines.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of this compound are often evaluated in the context of lipopolysaccharide (LPS)-stimulated macrophages, a standard in vitro model for studying inflammation. In this model, this compound has been shown to substantially reduce the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in a concentration-dependent manner.

This guide compares the activity of this compound with other compounds known to inhibit these inflammatory pathways:

  • Dexamethasone: A synthetic glucocorticoid with potent anti-inflammatory effects, known to inhibit the expression of pro-inflammatory genes by blocking NF-κB and AP-1 activation.

  • Curcumin: A natural polyphenol from turmeric, recognized for its broad anti-inflammatory properties, which include the inhibition of NF-κB and MAPK signaling.

  • Resveratrol: A natural polyphenol found in grapes and other plants, which has been shown to attenuate inflammatory responses by modulating various signaling pathways, including PI3K/Akt and MAPK.

  • MCC950: A potent and selective small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune response responsible for the maturation of IL-1β.

The following sections provide a quantitative comparison of the inhibitory activities of these compounds, detailed experimental protocols for replication, and diagrams of the relevant signaling pathways and experimental workflows.

Data Presentation: In Vitro Anti-inflammatory Activity

The table below summarizes the inhibitory effects of this compound and selected alternative compounds on the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 murine macrophages.

CompoundTargetAssayCell LineIC50 / Effect
This compound NO, TNF-α, IL-1βGriess Assay, ELISARAW 264.7Concentration-dependent reduction
Dexamethasone IL-1β, TNF-αELISARAW 264.7Dose-related inhibition of gene expression and secretion
Curcumin NO, TNF-α, IL-1βGriess Assay, ELISARAW 264.7NO IC50: ~11.0 µM; Significant reduction of TNF-α & IL-1β at 125 µg/mL
Resveratrol NO, TNF-α, IL-1βGriess Assay, ELISARAW 264.7Significant inhibition at 1-10 µM
MCC950 IL-1βELISABMDM, HMDM, PBMCIC50: ~7.5-8 nM

IC50 values represent the concentration of a compound that is required for 50% inhibition in vitro. BMDM: Bone Marrow-Derived Macrophages; HMDM: Human Monocyte-Derived Macrophages; PBMC: Peripheral Blood Mononuclear Cells.

Experimental Protocols

To facilitate the independent replication of the anti-inflammatory effects of this compound and its comparison with other compounds, detailed methodologies for key in vitro experiments are provided below.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 murine macrophage cells using Lipopolysaccharide (LPS) and the subsequent evaluation of the anti-inflammatory effects of a test compound.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound, Dexamethasone, etc.)

  • 96-well and 24-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates (for viability and NO assays) or 24-well plates (for cytokine and protein analysis) at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the culture medium with fresh medium containing the test compound at various concentrations. A vehicle control (e.g., DMSO) should be included. Pre-incubate the cells with the compound for 1-2 hours.

  • LPS Stimulation: After pre-incubation, add LPS to each well at a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells with media only) and a positive control (LPS alone).

  • Incubation: Incubate the cells for a specified period, typically 18-24 hours for nitric oxide and cytokine measurements.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Procedure:

  • After the incubation period, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)

Procedure:

  • Collect the cell culture supernatant after the desired incubation time.

  • Measure the concentrations of TNF-α and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Follow the manufacturer's instructions for the ELISA procedure.

Western Blot Analysis for Signaling Pathway Proteins

Procedure:

  • After a shorter incubation period with LPS and the test compound (e.g., 30-60 minutes), wash the cells with cold PBS and lyse them with a suitable lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate it with primary antibodies against phosphorylated and total forms of MAPK proteins (p38, ERK, JNK) or proteins involved in the NF-κB pathway.

  • Incubate with a secondary antibody conjugated to horseradish peroxidase.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in LPS-induced inflammation and a general experimental workflow for evaluating anti-inflammatory compounds.

G cluster_0 LPS-Induced Inflammatory Signaling cluster_inhibitors Points of Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKs MAPKKs TAK1->MAPKKs IkappaB IκB IKK->IkappaB P NFkappaB NF-κB IkappaB->NFkappaB releases Pro_IL1B Pro-IL-1β Transcription NFkappaB->Pro_IL1B Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, iNOS) NFkappaB->Pro_inflammatory_Cytokines Transcription MAPKs MAPKs (p38, ERK, JNK) MAPKKs->MAPKs AP1 AP-1 MAPKs->AP1 AP1->Pro_inflammatory_Cytokines Transcription NLRP3 NLRP3 Inflammasome Activation Pro_IL1B->NLRP3 Caspase1 Caspase-1 NLRP3->Caspase1 activates IL1B Mature IL-1β Secretion Caspase1->IL1B cleaves Pro-IL-1β to This compound This compound This compound->MAPKs Dexamethasone Dexamethasone Dexamethasone->NFkappaB Curcumin_Resveratrol Curcumin Resveratrol Curcumin_Resveratrol->NFkappaB Curcumin_Resveratrol->MAPKs MCC950 MCC950 MCC950->NLRP3

Caption: LPS-induced inflammatory signaling pathway and points of inhibition.

G cluster_workflow Experimental Workflow for Anti-inflammatory Compound Screening cluster_assays Downstream Assays start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding compound_treatment Pre-treat with Test Compounds cell_seeding->compound_treatment lps_stimulation Stimulate with LPS (1 µg/mL) compound_treatment->lps_stimulation incubation Incubate for 18-24 hours lps_stimulation->incubation griess_assay Griess Assay (NO Production) incubation->griess_assay elisa ELISA (TNF-α, IL-1β) incubation->elisa western_blot Western Blot (Signaling Proteins) incubation->western_blot shorter incubation data_analysis Data Analysis and Comparison griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro anti-inflammatory screening.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Norisoboldine Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of norisoboldine, a bioactive aporphine (B1220529) alkaloid utilized in pharmacological research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.

Immediate Safety Precautions

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1] In the event of exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[1]

  • Skin Contact: Remove all contaminated clothing immediately and rinse the affected skin with plenty of water.[1]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] Seek immediate medical advice.[1]

  • Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention.[1]

Always wear appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a lab coat, when handling this compound.[1]

This compound Waste Segregation and Containment

Proper segregation of this compound waste is the first step in ensuring its safe disposal. All waste streams must be clearly and accurately labeled.

Waste Category Description Container Type Labeling Requirements
Solid this compound Waste Unused or expired pure this compound powder, contaminated consumables (e.g., weigh boats, filter paper, pipette tips).A designated, sealed, and clearly labeled hazardous waste container."Hazardous Waste: this compound (Solid)"
Liquid this compound Waste Solutions containing this compound (e.g., from cell culture, analytical standards), and contaminated solvents.A designated, sealed, and leak-proof hazardous waste container compatible with the solvents used."Hazardous Waste: this compound (Liquid)" and list all solvent components.
Contaminated Sharps Needles, syringes, and other sharps contaminated with this compound.A designated, puncture-resistant sharps container."Sharps Waste: Contaminated with this compound"
Empty this compound Containers Original vials or containers that held pure this compound.Treat as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste."Empty Container - Contains this compound Residue"

Step-by-Step Disposal Procedures

Follow these procedural steps for the safe disposal of this compound waste from your laboratory.

Pure this compound Powder (Unused or Expired)
  • Original Container: Whenever possible, leave the unused or expired this compound in its original, labeled container.

  • Secure Packaging: Ensure the container is tightly sealed.

  • Waste Log: Record the amount of this compound being disposed of in your laboratory's hazardous waste log.

  • Collection: Place the sealed container in the designated solid hazardous waste collection bin for pickup by your institution's environmental health and safety (EHS) department.

Liquid Waste Containing this compound
  • Designated Container: Collect all liquid waste containing this compound in a dedicated, properly labeled hazardous waste container.

  • Avoid Mixing: Do not mix incompatible waste streams.

  • Secure Sealing: Keep the waste container tightly sealed when not in use.

  • Full Container: Once the container is full, arrange for its collection by your institution's EHS department.

Contaminated Laboratory Consumables
  • Collection: Place all non-sharp consumables contaminated with this compound (e.g., gloves, pipette tips, bench paper) into a designated hazardous waste bag or container.

  • Sealing: Securely seal the bag or container when it is full.

  • Disposal: Dispose of the sealed container as solid hazardous waste through your institution's EHS program.

Decontamination of Glassware and Surfaces
  • Initial Cleaning: For routine cleaning of glassware, rinse with a suitable solvent in which this compound is soluble (see Data Presentation section). Collect the initial rinsate as hazardous liquid waste.

  • Washing: After the initial rinse, wash the glassware with an appropriate laboratory detergent and water.

  • Surface Decontamination: In case of a spill, absorb the material with an inert absorbent and decontaminate the area with a suitable laboratory disinfectant. All cleanup materials should be disposed of as solid hazardous waste.

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various solvents. This information is crucial for preparing solutions and for the initial decontamination rinse of glassware.

SolventSolubility
Dimethyl sulfoxide (B87167) (DMSO)Soluble
EthanolSoluble
MethanolSoluble
WaterInsoluble

Note: The exact solubility values can vary depending on the specific experimental conditions.

Experimental Protocols & Methodologies

Principle of Chemical Degradation:

A common method for the degradation of organic compounds is through oxidation. This can often be achieved using strong oxidizing agents. A potential, though unverified, method for small-scale inactivation could involve:

  • Solubilization: Dissolving the this compound waste in a suitable organic solvent.

  • Oxidation: Slowly adding a solution of a strong oxidizing agent (e.g., potassium permanganate (B83412) in a suitable solvent) under controlled conditions (e.g., in a fume hood, with appropriate temperature control).

  • Neutralization: Quenching the reaction and neutralizing the resulting solution.

  • Verification: Analyzing a sample of the treated waste (e.g., by HPLC) to confirm the complete degradation of this compound.

It is imperative to consult with a qualified chemist and your EHS department to develop a safe and effective protocol for your specific waste stream.

Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the handling and biological context of this compound.

G Logical Workflow for this compound Disposal cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containment cluster_3 Final Disposal A This compound Waste Generated B Solid Waste A->B C Liquid Waste A->C D Sharps Waste A->D E Labeled Hazardous Solid Waste Container B->E F Labeled Hazardous Liquid Waste Container C->F G Labeled Sharps Container D->G H Arrange for EHS Pickup E->H F->H G->H

Caption: A flowchart outlining the decision-making process for the proper segregation and disposal of this compound waste.

G Simplified this compound Signaling Pathways cluster_0 mTOR/S6K1 Pathway cluster_1 AhR Pathway cluster_2 Notch1 Pathway This compound This compound mTOR mTOR This compound->mTOR AhR AhR This compound->AhR Notch1 Notch1 This compound->Notch1 S6K1 S6K1 mTOR->S6K1 Osteoblast_Differentiation Osteoblast Differentiation S6K1->Osteoblast_Differentiation Treg_Induction Treg Cell Induction AhR->Treg_Induction Angiogenesis_Inhibition Inhibition of Angiogenesis Notch1->Angiogenesis_Inhibition G General Experimental Workflow for In Vitro this compound Studies A Prepare this compound Stock Solution C Treatment of Cells with this compound A->C B Cell Culture Maintenance B->C D Incubation C->D G Waste Segregation and Disposal C->G E Cell-Based Assay (e.g., Viability, Gene Expression) D->E F Data Analysis E->F E->G

References

Personal protective equipment for handling Norisoboldine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Norisoboldine. The following procedures for operations and disposal are based on general laboratory safety principles for handling powdered chemical compounds and should be implemented to ensure personnel safety and environmental compliance.

I. Hazard Assessment and Key Safety Information

This compound is an isoquinoline (B145761) alkaloid, typically supplied as a brown to khaki crystalline powder.[1][2] While specific toxicity data is limited, it is prudent to handle it with care, assuming potential for irritation and other health effects associated with fine chemical powders.

Summary of Key Information:

PropertyDataSource
Chemical Name This compound, (+)-Laurelliptine[1]
CAS Number 23599-69-1
Molecular Formula C18H19NO4
Molecular Weight 313.35
Physical Form Powder[1][2]
Solubility Soluble in DMSO (≥ 62.5 mg/mL) and methanol.[2]
Storage Store at -20°C, protected from light.[1]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month (protect from light).[3]
Hazard Statements (Inferred) May cause skin, eye, and respiratory irritation.[4]

II. Personal Protective Equipment (PPE)

Due to the lack of specific hazard information, a comprehensive PPE protocol is mandatory to minimize exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).

  • Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield may be necessary when handling larger quantities or if there is a risk of splashing.

  • Skin and Body Protection: A lab coat is required. Ensure it is kept clean and laundered professionally.

  • Respiratory Protection: For handling the powder outside of a containment unit (e.g., chemical fume hood, ventilated balance enclosure), a NIOSH-approved respirator for particulates is recommended to avoid inhalation.

III. Operational Plan: Step-by-Step Handling Procedures

A. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled.

  • Store the container tightly closed in a designated, well-ventilated, and cool place at -20°C, protected from light.[1]

B. Weighing and Preparation of Solutions:

  • All handling of this compound powder should be conducted in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use non-sparking tools for handling the powder.[5]

  • Weigh the desired amount of this compound.

  • Clean the weighing area and tools thoroughly after use to remove any residual powder.

  • To prepare a solution, add the solvent slowly to the powder to avoid splashing. If preparing a stock solution in DMSO, it can be stored for up to 6 months at -80°C or 1 month at -20°C, protected from light.[3]

C. Experimental Use:

  • When using solutions of this compound, continue to wear appropriate PPE.

  • Avoid contact with skin and eyes.[5]

  • Conduct all work in a well-ventilated area.

IV. Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[4]

  • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[4][6]

  • Spills:

    • Evacuate and secure the area.

    • For powder spills, avoid generating dust. Gently cover the spill with wetted absorbent material.

    • For liquid spills, cover with absorbent material.

    • Collect the spilled material and cleanup debris into a suitable, closed container for disposal.[5][6]

    • Clean the spill area thoroughly.

V. Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety. As this compound's ecotoxicological properties are not well-defined, it should be disposed of as hazardous chemical waste.

A. Waste Segregation and Collection:

  • Solid Waste:

    • Place contaminated PPE (gloves, etc.), weighing papers, and other solid materials into a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., unused solutions, cell culture media) in a sealed, leak-proof container labeled as hazardous chemical waste.

    • Do not discharge this compound solutions down the drain.[5]

B. Storage and Disposal:

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste management company.

  • High-temperature incineration is the preferred method for the destruction of pharmaceutical and chemical waste.[7]

VI. Workflow for Handling and Disposal of this compound

Norisoboldine_Workflow This compound Handling and Disposal Workflow cluster_handling Safe Handling Protocol cluster_disposal Waste Disposal Protocol Receipt 1. Receive and Inspect Storage 2. Store at -20°C, Protected from Light Receipt->Storage PPE 3. Don Appropriate PPE Storage->PPE Weighing 4. Weigh Powder in Ventilated Enclosure PPE->Weighing Dissolution 5. Prepare Solution Weighing->Dissolution Experiment 6. Use in Experiment Dissolution->Experiment Collect_Solid 7a. Collect Solid Waste Experiment->Collect_Solid Contaminated Solids Collect_Liquid 7b. Collect Liquid Waste Experiment->Collect_Liquid Unused/Waste Solutions Label_Waste 8. Label as Hazardous Waste Collect_Solid->Label_Waste Collect_Liquid->Label_Waste Store_Waste 9. Store in Secure Area Label_Waste->Store_Waste Dispose 10. Dispose via Licensed Vendor Store_Waste->Dispose Spill Spill Response Exposure Personal Exposure

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norisoboldine
Reactant of Route 2
Norisoboldine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.